Etoperidone

Catalog No.
S576415
CAS No.
52942-31-1
M.F
C19H28ClN5O
M. Wt
377.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Etoperidone

CAS Number

52942-31-1

Product Name

Etoperidone

IUPAC Name

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4,5-diethyl-1,2,4-triazol-3-one

Molecular Formula

C19H28ClN5O

Molecular Weight

377.9 g/mol

InChI

InChI=1S/C19H28ClN5O/c1-3-18-21-25(19(26)24(18)4-2)10-6-9-22-11-13-23(14-12-22)17-8-5-7-16(20)15-17/h5,7-8,15H,3-4,6,9-14H2,1-2H3

InChI Key

IZBNNCFOBMGTQX-UHFFFAOYSA-N

SMILES

Array

Synonyms

(1,3-(4-m-chlorophenyl-1-piperazinyl)propyl)-3,4-diethyl-delta(2)-1,2,4-triazolin-5-one, etoperidone, etoperidone monohydrochloride

Canonical SMILES

CCC1=NN(C(=O)N1CC)CCCN2CCN(CC2)C3=CC(=CC=C3)Cl

Etoperidone is a member of piperazines.
Etoperidone is an atypical antidepressant introduced in Europe in 1977. It is a phenylpiperazine-substituted triazole derivative with a composition that classifies it as an analog of tradozone and presents a similar pharmacological profile. Etoperidone was developed by Angelini Francesco ACRAF.
ETOPERIDONE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
RN given refers to parent cpd

Pharmacology and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Etoperidone has a complex, biphasic effect on the serotonergic system, acting as both an antagonist and an agonist [1] [2]. Its activity is largely due to its major metabolite, mCPP, which has affinity for a range of serotonin receptors [3].

The table below summarizes its binding affinity (Ki in nM) at various human receptors and transporters. A smaller Ki value indicates stronger binding [4].

Target Ki (nM) Action
5-HT2A Receptor 36 Antagonist [3] [4]
α1-Adrenergic Receptor 38 Antagonist [3] [4]
5-HT1A Receptor 85 Antagonist (may be partial agonist) [4]
α2-Adrenergic Receptor 570 Antagonist [3] [4]
Serotonin Transporter (SERT) 890 Inhibitor [3] [4]
D2 Dopamine Receptor 2,300 Antagonist [3] [4]
H1 Histamine Receptor 3,100 Antagonist [4]
Norepinephrine Transporter (NET) 20,000 Weak inhibitor [4]
Dopamine Transporter (DAT) 52,000 Very weak inhibitor [4]
Muscarinic Acetylcholine Receptor (mACh) >35,000 Negligible affinity [4]

G This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 Metabolism SERT SERT (Reuptake Inhibitor) This compound->SERT mCPP mCPP CYP3A4->mCPP ReceptorBlockade Receptor Antagonism mCPP->ReceptorBlockade Active Metabolite Subgraph1 5-HT2A Receptor ReceptorBlockade->Subgraph1 Subgraph2 α1-Adrenergic Receptor ReceptorBlockade->Subgraph2

This compound metabolism and primary mechanisms.

Metabolism and Pharmacokinetics

This compound is extensively metabolized, producing at least 21 different metabolites [3]. The primary metabolic pathways are alkyl oxidation, phenyl hydroxylation, and N-dealkylation, with the latter producing mCPP [3] [5].

Key pharmacokinetic parameters are listed below:

Parameter Value
Bioavailability Highly variable, as low as 12% due to extensive metabolism [3]
Time to Peak Plasma Concentration 1.4 - 4.8 hours [3]
Protein Binding Extensive [3]
Volume of Distribution 0.23 - 0.69 L/kg [3]
Half-Life 21.7 hours (terminal) [3]
Apparent Clearance 1.01 ml/min [3]
Route of Elimination 78.8% in urine, 9.6% in feces (<0.01% as unchanged drug) [3]

Experimental Protocol: Identifying CYP450 Involvement In vitro studies using human hepatic S9 fractions and microsomes containing individual recombinant CYP enzymes can identify metabolic pathways and involved enzymes [5].

  • Metabolite Profiling: Incubate this compound with human liver S9 fractions. Use analytical methods (e.g., LC-MS) to profile, quantify, and tentatively identify metabolites [5].
  • Enzyme Identification: Incubate this compound with microsomes expressing specific CYP enzymes (e.g., CYP3A4, CYP2D6). Compare metabolite formation rates to identify the most active enzyme [5].
  • Inhibition & Correlation Studies:
    • Chemical Inhibition: Add isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to human liver microsomes and measure the decrease in metabolite formation [5].
    • Activity Correlation: Correlate the rate of this compound metabolite formation with the marker enzyme activity (e.g., testosterone 6β-hydroxylase for CYP3A4) across a bank of individual human liver microsomes [5].

G This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 PathwayA Alkyl Hydroxylation (M1) CYP3A4->PathwayA PathwayB Phenyl Hydroxylation (M2) CYP3A4->PathwayB PathwayC N-dealkylation (M8: mCPP) CYP3A4->PathwayC mCPP mCPP PathwayC->mCPP

This compound metabolic pathways primarily mediated by CYP3A4.

Clinical and Research Applications

This compound was studied for several conditions, though its clinical utility was limited by tolerability.

Studied Condition Notes
Depression Primary indication; compared to trazodone and imipramine [3] [4]
Male Impotence Investigated for potential use [3]
Tremors in Parkinson's / EPS Studied for extrapyramidal symptoms [3]
Dementia Research found it as effective as thioridazine [4]

Adverse Effects and Toxicity

The poor tolerability of this compound was a key factor in its lack of widespread adoption [3].

  • Cardiovascular Toxicity: Significant effects including hypotension, abnormal ECG, and cardiac arrest, consistent with its adrenergic receptor blockade [3].
  • Common Side Effects: Included drowsiness, consistent with its antihistamine and adrenergic blocking activity [6].
  • Serious Reactions: Potential for neuroleptic malignant syndrome and tardive dyskinesia, though considered rare [6].

Legacy and Research Significance

This compound is a historically significant compound that contributed to psychopharmacology knowledge. Its major legacy is its role as a precursor to nefazodone; efforts to separate this compound's serotonergic and adrenergic functions led to the development of this subsequent antidepressant [3]. The study of its active metabolite, mCPP, also provided insights into serotonin receptor pharmacology, though mCPP itself later emerged as a recreational drug [7].

References

Etoperidone Receptor Binding Affinity (Ki in nM)

Author: Smolecule Technical Support Team. Date: February 2026

Receptor / Transporter Affinity (Ki) Action
5-HT2A 36 nM [1] Antagonist [2]
α1-adrenergic 38 nM [1] Antagonist [2]
5-HT1A 85 nM [1] Partial Agonist (probable) [1]
α2-adrenergic 570 nM [1] Antagonist [2]
SERT 890 nM [1] Reuptake Inhibitor [2]
D2 2,300 nM [1] Antagonist [2]
H1 3,100 nM [1] Not Specified
NET 20,000 nM [1] Reuptake Inhibitor [2]
DAT 52,000 nM [1] Reuptake Inhibitor [2]
mACh >35,000 nM [1] Antagonist [2]

Note: Ki (inhibition constant) measures binding affinity. A smaller Ki value indicates stronger binding. Data is for the human form of the receptors/transporters. [1]

Mechanism of Action

Etoperidone's primary activity comes from its major active metabolite, 1-(3'-chlorophenyl)piperazine (mCPP) [2] [1]. The overall mechanism can be broken down as follows:

  • Serotonergic Activity: this compound and mCPP have a biphasic effect.
    • They act as antagonists at the 5-HT2A receptor and partial agonists at the 5-HT1A receptor [2] [1].
    • mCPP is an agonist at the 5-HT2C receptor [2].
    • The parent drug is a weak inhibitor of the serotonin transporter (SERT) [1].
  • Adrenergic Activity: this compound is a potent antagonist of α1-adrenergic receptors and a weaker antagonist of α2-adrenergic receptors, which contributes to sedative and cardiovascular effects like orthostatic hypotension [2] [1].
  • Other Activities: It has weak antagonistic activity at D2 dopamine, H1 histamine, and muscarinic acetylcholine receptors, though these are likely not clinically significant at therapeutic doses due to the very low affinity [1].

The diagram below illustrates the core pharmacodynamic relationships of this compound and its metabolite.

G cluster_receptors Primary Molecular Targets This compound This compound mCPP mCPP This compound->mCPP Metabolized to SERT SERT (Weak) This compound->SERT Inhibits NET NET (Weak) This compound->NET Inhibits DAT DAT (Weak) This compound->DAT Inhibits Receptor_5HT2A 5-HT2A This compound->Receptor_5HT2A Antagonizes Receptor_Alpha1 α1-adrenergic This compound->Receptor_Alpha1 Antagonizes Receptor_Alpha2 α2-adrenergic This compound->Receptor_Alpha2 Antagonizes Receptor_D2 D2 This compound->Receptor_D2 Antagonizes Receptor_mACh mACh This compound->Receptor_mACh Antagonizes mCPP->Receptor_5HT2A Antagonizes Receptor_5HT2C 5-HT2C mCPP->Receptor_5HT2C Agonizes Receptor_5HT1A 5-HT1A mCPP->Receptor_5HT1A Partial Agonizes Receptor_H1 H1

This compound's primary actions are mediated by its metabolite mCPP, which targets key serotonergic receptors. [2] [1]

Pharmacokinetics and Metabolism

  • Absorption: this compound is orally administered but has highly variable absorption and low bioavailability (as low as 12%), largely due to extensive first-pass metabolism. Peak plasma concentrations are typically reached between 1.4 and 4.8 hours [2].
  • Distribution: It has an extensive plasma protein binding and a relatively small volume of distribution (0.23–0.69 L/kg) [2].
  • Metabolism: this compound is extensively metabolized in the liver, producing at least 21 different metabolites via pathways including alkyl oxidation, piperazinyl oxidation, N-dealkylation, and phenyl hydroxylation. The most pharmacologically important metabolite is mCPP [2] [1].
  • Elimination: After an oral dose, 78.8% is recovered in urine and 9.6% in feces, with less than 0.01% as unchanged drug. The terminal half-life is approximately 21.7 hours [2].

Toxicity and Safety

The primary safety concerns with this compound are related to its cardiovascular effects, consistent with its antagonism of catecholamine receptors. Reported effects include hypotension, abnormal electrocardiograms, and in severe cases, cardiac arrest [2].

Experimental Protocol Considerations

While the provided search results detail this compound's binding affinities, they do not contain the full, detailed methodologies for the original experiments that generated this data. These Ki values are typically determined through in vitro competitive binding assays.

  • Radioligand Binding Assays: Using tissue homogenates or cells expressing human cloned receptors.
  • Tracer Displacement: Measuring the ability of unlabeled this compound to displace a radioactively labeled standard ligand specific to each receptor (e.g., [³H]ketanserin for 5-HT2A).
  • Data Analysis: Using software like GraphPad Prism to calculate Ki values from the concentration-inhibition curves via the Cheng-Prusoff equation.

References

Metabolic Pathway and Pharmacodynamics

Author: Smolecule Technical Support Team. Date: February 2026

Etoperidone is metabolized primarily by the CYP3A4 enzyme into an active metabolite, m-chlorophenylpiperazine (mCPP) [1]. The parent drug and its metabolite interact with several key receptors, and the table below summarizes their binding affinities (Ki values in nM), where a lower number indicates a stronger binding affinity [2]:

Receptor / Transporter This compound Affinity (Ki in nM) mCPP Primary Interaction
5-HT2A Receptor 36 Agonist / Antagonist [3] [1]
α1-Adrenergic Receptor 38 Information Missing
5-HT1A Receptor 85 Antagonist (partial agonist possible) [3]
Serotonin Transporter (SERT) 890 Information Missing
α2-Adrenergic Receptor 570 Information Missing
D2 Receptor 2300 Information Missing
Norepinephrine Transporter (NET) 20000 Information Missing

The pharmacological effect of this compound is complex. The drug itself has a predominant antagonistic activity at 5-HT1A receptor sites [3]. However, research suggests that some of its effects, particularly those on the central serotonin system, may be linked to the formation of its active metabolite, mCPP [4]. The mCPP metabolite exerts various neuropsychiatric effects by interacting with serotonin receptors, primarily exhibiting nonselective agonistic properties with some antagonistic effects [1].

The relationship between this compound, its metabolism, and its primary cellular interactions can be visualized as follows:

G This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 Metabolized by 5-HT2A Receptor 5-HT2A Receptor This compound->5-HT2A Receptor Antagonist (Ki=36nM) 5-HT1A Receptor 5-HT1A Receptor This compound->5-HT1A Receptor Antagonist (Ki=85nM) mCPP mCPP CYP3A4->mCPP Produces mCPP->5-HT2A Receptor Agonist/Antagonist mCPp mCPp mCPp->5-HT1A Receptor Antagonist

Figure 1: Simplified diagram of this compound's primary metabolic pathway and key receptor interactions.

Important Limitations and Future Research

It is crucial to note that the data on this compound is incomplete. The search results did not yield detailed experimental protocols for studying its pharmacokinetics, such as specific methodologies for measuring its concentration in plasma or tissues. Furthermore, quantitative data on fundamental pharmacokinetic parameters like bioavailability, volume of distribution, half-life, and clearance rates are not available in the current search findings.

Future research could leverage modern techniques like Physiologically Based Pharmacokinetic (PBPK) modeling [5] [6] to predict and characterize this compound's pharmacokinetics, especially the impact of genetic polymorphisms in metabolizing enzymes or organ impairment on its exposure.

References

Comprehensive Technical Guide: Metabolism and Analysis of Etoperidone and Its Metabolites

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Etoperidone and Its Metabolic Significance

This compound is an atypical antidepressant compound belonging to the phenylpiperazine class of psychotropic drugs. Developed in 1977, it presents a complex pharmacological profile characterized by dual activity on serotonergic transmission—acting as both a serotonin receptor antagonist and reuptake inhibitor—in addition to effects on norepinephrine and dopamine systems. The clinical significance of this compound is substantially influenced by its extensive metabolism, particularly the formation of pharmacologically active metabolites that contribute to both its therapeutic and adverse effects. Although this compound itself was never widely approved and is currently classified as withdrawn, understanding its metabolic fate remains highly relevant for researchers and drug development professionals studying phenylpiperazine-derived compounds, structure-activity relationships, and metabolic bioactivation pathways.

The metabolic transformation of this compound represents a compelling case study in drug metabolism due to its complex biotransformation network involving multiple cytochrome P450 enzymes and the generation of active metabolites with distinct pharmacological profiles. This comprehensive review synthesizes current scientific knowledge on this compound metabolism, integrating quantitative metabolic data, analytical methodologies, clinical correlations, and experimental protocols to provide researchers with a complete technical resource for investigating this compound and structurally related molecules.

Metabolic Pathways of this compound

Primary Metabolic Routes

This compound undergoes extensive hepatic metabolism through three primary pathways that generate multiple metabolite species. In vitro studies using human hepatic S9 fractions have identified ten distinct metabolites resulting from these biotransformation routes [1]:

  • Pathway A (Alkyl hydroxylation): Formation of OH-ethyl-etoperidone (M1) through oxidation of the ethyl side chain
  • Pathway B (Phenyl hydroxylation): Generation of OH-phenyl-etoperidone (M2) via aromatic hydroxylation
  • Pathway C (N-dealkylation): Cleavage to form the primary active metabolite 1-(3-chlorophenyl)piperazine (mCPP, M8) and triazole propyl aldehyde (M6)

The metabolic pathway of this compound involves cytochrome P450 enzymes, primarily CYP3A4, transforming the parent drug through multiple routes into various metabolites, with mCPP undergoing further complex metabolism including CYP2D6-mediated bioactivation.

G This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 Primary Metabolism M1 M1 CYP3A4->M1 Alkyl Hydroxylation M2 M2 CYP3A4->M2 Phenyl Hydroxylation M8 M8 CYP3A4->M8 N-dealkylation M6 M6 CYP3A4->M6 N-dealkylation CYP2D6 CYP2D6 Bioactivation Bioactivation CYP2D6->Bioactivation Bioactivation Pathway M1->M8 CYP3A4 Dealkylation Secondary Secondary M1->Secondary Secondary Metabolites M2->Secondary Secondary Metabolites M8->CYP2D6 Further Metabolism M6->Secondary Secondary Metabolites GSH_Adducts GSH_Adducts Bioactivation->GSH_Adducts Reactive Intermediates

Figure 1: Comprehensive Metabolic Pathway of this compound Showing Key Enzymes and Metabolites

Quantitative Assessment of Metabolic Pathways

Kinetic analysis reveals that all three primary metabolic pathways follow monophasic kinetics, suggesting dominant involvement of a single enzyme system for each route. Studies demonstrate that the alkyl hydroxylation pathway (forming M1) represents the most efficient elimination route for the parent drug [1]. The metabolic scheme is considerably more complex than these primary pathways alone, as six additional metabolites are formed through subsequent metabolism of the primary metabolites M1, M2, M6, and M8, creating an extensive network of biotransformation products.

Table 1: Primary Metabolic Pathways of this compound

Pathway Reaction Type Primary Metabolite Additional Products Further Metabolism
Pathway A Alkyl hydroxylation OH-ethyl-etoperidone (M1) - M1 undergoes further conversion to mCPP (M8)
Pathway B Phenyl hydroxylation OH-phenyl-etoperidone (M2) - Forms secondary metabolites via oxidation
Pathway C N-dealkylation mCPP (M8) Triazole propyl aldehyde (M6) mCPP undergoes extensive further metabolism

Quantitative Metabolic Data

Pharmacokinetic Parameters

Comprehensive pharmacokinetic studies of this compound have revealed substantial inter-individual variability in absorption and disposition characteristics. The drug demonstrates low oral bioavailability (as low as 12% in some individuals), primarily attributable to extensive first-pass metabolism [2]. Following oral administration, this compound reaches peak plasma concentrations within a highly variable timeframe ranging from 1.4 to 4.8 hours, reflecting differential absorption rates across individuals [2].

The volume of distribution ranges from 0.23 to 0.69 L/kg, indicating moderate tissue distribution limited by extensive plasma protein binding [2]. This compound demonstrates high plasma protein binding, which significantly influences its distribution characteristics and potential for protein-binding interactions [2]. The terminal elimination half-life after oral administration is approximately 21.7 hours, while the apparent clearance is approximately 1.01 mL/min [2]. Elimination occurs predominantly via renal excretion (78.8% of dose), with fecal elimination accounting for 9.6% of the administered dose. Notably, less than 0.01% of the administered dose is excreted unchanged, confirming the extensive metabolism of the drug [2] [1].

Metabolite Kinetics and Distribution

The quantitative distribution of this compound metabolites has been characterized through radiolabeled studies. Researchers have identified 21 different metabolites across plasma, urine, and fecal samples, reflecting the complexity of this compound's metabolic fate [2]. The formation of these metabolites occurs through five distinct reaction pathways: alkyl oxidation, piperazinyl oxidation, N-dealkylation, phenyl hydroxylation, and conjugation reactions.

Table 2: Quantitative Pharmacokinetic Parameters of this compound

Parameter Value/Range Notes Source
Bioavailability As low as 12% High individual variability [2]
Tmax 1.4-4.8 hours Highly variable between individuals [2]
Volume of Distribution 0.23-0.69 L/kg Moderate tissue distribution [2]
Protein Binding Extensive High plasma protein binding [2]
Half-life 21.7 hours Terminal elimination half-life [2]
Clearance 1.01 mL/min Apparent clearance [2]
Renal Excretion 78.8% of dose Mostly metabolite forms [2]
Fecal Excretion 9.6% of dose Mostly metabolite forms [2]
Unchanged Drug in Excretion <0.01% Confirms extensive metabolism [2]

Analytical Methods for this compound and Metabolites

HPLC-UV Analytical Protocol

A robust high-performance liquid chromatographic (HPLC) method with ultraviolet detection has been developed and validated for the simultaneous quantification of this compound and its two active metabolites—5-(1-hydroxyethyl) this compound and 1-(3-chlorophenyl)piperazine (mCPP)—in plasma samples [3]. This method represents a well-validated approach suitable for pharmacokinetic studies across multiple species, including mice, rats, dogs, and humans.

The sample preparation employs a two-step liquid-liquid extraction procedure to isolate the drug, metabolites, and internal standard from plasma matrix components. Chromatographic separation is achieved using a C18 column (10 cm × 2.1 mm I.D.) with ultraviolet detection at 254 nm. The method demonstrates linear response over the concentration range of 2-1000 ng/mL for each compound. The analytical performance shows accuracy and precision (expressed as percentage deviation from true values and inter-run relative standard deviation) of ≤10% at all concentrations except the lower limit of quantification. The method features high throughput capacity, with approximately 80 samples capable of being processed in one day when utilizing automated injection and computerized data acquisition systems [3].

Advanced Analytical Techniques

Contemporary analytical approaches for this compound and metabolite analysis have increasingly incorporated mass spectrometric detection to enhance sensitivity and specificity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for improved detection and characterization of this compound metabolites, particularly in forensic and toxicological contexts [4]. These advanced techniques enable comprehensive metabolite profiling and detection of reactive metabolites through specific techniques such as precursor ion scanning for glutathione adducts [5].

The application of capillary electrophoresis has also been explored for the separation and determination of chlorophenylpiperazine isomers in confiscated pills, demonstrating the applicability of this technique for forensic analysis of this compound metabolites [6]. Recent advancements in bioanalytical methodologies have focused on novel extraction and microextraction techniques for improved isolation of atypical antidepressants from biological matrices, including traditional and novel microextraction strategies for clinical, toxicological, and forensic applications [4].

Table 3: Analytical Methods for this compound and Metabolite Quantification

Method Aspect HPLC-UV Protocol LC-MS/MS Methods Alternative Techniques
Separation Mechanism C18 column (10 cm × 2.1 mm I.D.) Reversed-phase chromatography Capillary electrophoresis
Detection System UV detection at 254 nm Tandem mass spectrometry UV or MS detection
Linear Range 2-1000 ng/mL for each compound Typically wider dynamic range Variable based on application
Sample Preparation Two-step liquid-liquid extraction Solid-phase extraction, protein precipitation Various microextraction techniques
Throughput ~80 samples/day with automation Variable, typically high throughput Moderate to high throughput
Primary Applications Pharmacokinetic studies Forensic and toxicological analysis Forensic isomer separation

Clinical and Forensic Implications

Pharmacological Activity of Metabolites

The clinical effects of this compound are significantly influenced by its pharmacologically active metabolites, particularly mCPP (1-(3-chlorophenyl)piperazine). This primary metabolite exhibits complex serotonergic activity, functioning as a non-selective agonist with some antagonistic properties at various serotonin receptor subtypes [7]. Specifically, mCPP acts as an agonist at 5-HT2C receptors and an antagonist at 5-HT2A receptors, creating a unique pharmacological profile that contributes to both therapeutic and adverse effects [2]. The metabolite influences temperature regulation, behavior, and hormone release through interactions with central 5-HT receptors [7].

The biphasic effect of this compound on central serotonergic transmission—exhibiting characteristics of both 5-HT antagonist and agonist—is now understood to derive primarily from the activity of its mCPP metabolite rather than the parent drug [8]. This metabolite-mediated activity explains the dual pharmacological nature observed in early studies of this compound, where the compound simultaneously demonstrated serotonin receptor blockade and reuptake inhibition capabilities. The structural contribution of different regions of the this compound molecule to its overall pharmacological profile has been elucidated, with specific components responsible for α-adrenergic receptor activity while metabolite generation drives serotonergic effects [2].

Toxicity and Adverse Effects

This compound therapy is associated with significant cardiovascular toxicity, which represents a primary concern in its clinical application and likely contributed to its limited therapeutic adoption. Documented cardiovascular adverse effects include electrocardiographic abnormalities, blood pressure changes (particularly hypotension), and in severe cases, cardiac arrest [2]. These cardiovascular manifestations are consistent with the drug's effects on catecholamine systems and α-adrenergic receptor antagonism [2].

The forensic significance of this compound's metabolite mCPP has increased substantially in recent years due to its widespread emergence as a recreational substance with MDMA-like effects [7]. Initially often misidentified as an MDMA substitute, mCPP has been distributed globally despite legal restrictions in numerous countries [7]. This recreational use pattern creates complex interpretive challenges in forensic contexts, as mCPP detection could originate either from this compound (or other antidepressant) administration or from direct ingestion of the compound as a designer drug.

Drug Interactions

The metabolic fate of this compound creates significant potential for drug interactions, primarily mediated through competition for CYP3A4 enzymatic capacity. Concomitant administration of strong CYP3A4 inhibitors such as ketoconazole can substantially alter this compound metabolism, potentially increasing exposure to the parent drug and altering the formation pattern of metabolites [1]. Additionally, the shared metabolism of trazodone, nefazodone, and this compound through common pathways to mCPP creates potential for cross-interactions between these structurally related antidepressants [7].

The CYP2D6-mediated bioactivation of mCPP to reactive metabolites represents another potential interaction mechanism, particularly with CYP2D6 inhibitors or in individuals with genetic polymorphisms affecting CYP2D6 activity [5]. These metabolic considerations are crucial for predicting and managing drug interactions in both therapeutic and polysubstance abuse contexts.

Experimental Protocols

In Vitro Metabolic Identification

Comprehensive protocols have been established for identifying metabolic pathways and cytochrome P450 enzymes involved in this compound metabolism using in vitro systems [1]. The standard experimental approach involves several key components:

  • Incubation Systems: Human hepatic S9 fractions or human liver microsomes supplemented with NADPH-regenerating system
  • Analytical Separation: Reversed-phase HPLC with radiometric detection or LC-MS/MS for metabolite separation and identification
  • Enzyme Kinetics: Determination of Km and Vmax values for each metabolic pathway through substrate concentration variation
  • Chemical Inhibition: Selective cytochrome P450 inhibitors (ketoconazole for CYP3A4, quinidine for CYP2D6, etc.) to assess enzyme contributions
  • Correlation Analysis: Comparison of metabolite formation rates with specific cytochrome P450 activities in human liver microsome samples
  • Recombinant Enzymes: Incubation with individual recombinant CYP enzymes to confirm enzyme specificity

This systematic approach has demonstrated that CYP3A4 is the predominant enzyme responsible for this compound metabolism in humans, with formation rates of major metabolites (M1, M2, and M8) 10-100-fold greater for CYP3A4 compared to other CYP forms [1].

Reactive Metabolite Screening

Specialized protocols have been developed for detecting reactive metabolites of this compound, particularly focusing on the bioactivation of mCPP [5]. The methodology involves:

  • Glutathione Trapping: Incubation of this compound or mCPP with human liver microsomes in the presence of glutathione (GSH) to trap reactive intermediates
  • LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry with precursor ion scanning of m/z 272 for detection of glutathione adducts
  • Enzyme Mapping: Use of chemical inhibitors and recombinant CYP enzymes to identify specific cytochrome P450 enzymes responsible for bioactivation
  • Structural Elucidation: MS/MS fragmentation studies to characterize structures of glutathione conjugates

These studies have revealed that CYP2D6 specifically mediates the bioactivation of mCPP to reactive metabolites, in contrast to the CYP3A4-catalyzed bioactivation of the parent this compound molecule [5].

Conclusion

The comprehensive metabolism of this compound through multiple pathways generates a complex profile of metabolites with significant pharmacological activity. The central role of CYP3A4 in the primary metabolism, coupled with CYP2D6-mediated bioactivation of the key metabolite mCPP, creates a multifaceted metabolic profile with important implications for individual variability in response and toxicity. The analytical methodologies developed for this compound and metabolite quantification provide robust tools for further research on phenylpiperazine-derived compounds.

The forensic significance of mCPP as both a metabolite and recreational drug highlights the importance of understanding this compound metabolism in broader substance detection and identification contexts. Further research on the separation of metabolic contributions from therapeutic administration versus direct ingestion would advance forensic interpretation capabilities. The extensive characterization of this compound metabolism serves as a valuable template for understanding the biotransformation of structurally related psychotropic compounds currently in development.

References

Etoperidone and its mCPP Metabolite: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Overview

Etoperidone is an atypical antidepressant belonging to the phenylpiperazine class of psychotropic compounds, first introduced in Europe in 1977. It is structurally characterized as a phenylpiperazine-substituted triazole derivative and is considered an analog of trazodone with a similar pharmacological profile [1]. The chemical formula of this compound is C₁₉H₂₈ClN₅O, with a molecular weight of 377.92 g/mol [1]. Despite its initial development and investigation for various conditions including depression, tremors in Parkinson's disease, extrapyramidal symptoms, and male impotence, this compound's current status is listed as "withdrawn" from the market [1]. The precise reasons for its withdrawal are not fully documented but appear related to its cardiovascular toxicity profile and poor tolerance at effective therapeutic doses [1].

The clinical significance of this compound extends beyond its own pharmacological activity to that of its major active metabolite, m-chlorophenylpiperazine (mCPP). This metabolite has gained substantial attention in both clinical and forensic contexts due to its complex serotonergic activity and recreational use despite legal restrictions in many countries [2]. This technical guide comprehensively examines the metabolism, pharmacological properties, experimental methodologies, and clinical implications of this compound and mCPP, providing researchers and drug development professionals with essential data for understanding these compounds' intricate nuances in both laboratory and forensic contexts.

Metabolic Pathways and Pharmacokinetics

Biotransformation of this compound to mCPP

The metabolic pathway of this compound is extensive and complex, resulting in the formation of 21 different metabolites detectable in plasma, urine, and feces [1]. The primary metabolic routes involve five distinct reaction pathways: alkyl oxidation, piperazinyl oxidation, N-dealkylation, phenyl hydroxylation, and conjugation [1]. The most clinically significant transformation is the conversion to m-chlorophenylpiperazine (mCPP), which occurs primarily via CYP3A4-mediated metabolism [2]. This biotransformation is not unique to this compound but is shared with other phenylpiperazine antidepressants including trazodone and nefazodone [2] [3].

The bioactivation pathway represents a crucial consideration in drug development, as mCPP exhibits its own distinct pharmacological profile and contributes significantly to both therapeutic and adverse effects. Recent evidence indicates that mCPP itself undergoes further CYP2D6-mediated bioactivation to reactive metabolites, including the formation of glutathione adducts M3, M4, and M5 [4]. This secondary bioactivation may contribute to the idiosyncratic toxicity observed with phenylpiperazine-containing antidepressants and represents an important consideration for researchers developing compounds within this structural class.

Pharmacokinetic Parameters

This compound demonstrates highly variable pharmacokinetics between individuals, with oral bioavailability reported to be as low as 12% due to extensive first-pass metabolism [1]. The time to reach peak plasma concentration ranges from 1.4 to 4.8 hours, indicating considerable interindividual variation in absorption rates [1]. This compound exhibits extensive plasma protein binding and has a relatively small volume of distribution ranging from 0.23 to 0.69 L/kg, suggesting limited tissue penetration beyond the vascular compartment [1].

The elimination profile of this compound reveals that less than 0.01% of the administered dose is excreted unchanged, with the majority (78.8%) eliminated in urine and a smaller fraction (9.6%) in feces as metabolites [1]. The terminal half-life of this compound after oral administration is approximately 21.7 hours, while the apparent clearance is 1.01 mL/min [1]. These pharmacokinetic characteristics contribute to the complex exposure-response relationship observed with this compound and underscore the importance of considering both parent compound and active metabolites in therapeutic monitoring.

Table 1: Key Pharmacokinetic Parameters of this compound

Parameter Value Notes
Bioavailability As low as 12% Highly variable between individuals
Tmax 1.4-4.8 hours Time to peak plasma concentration
Protein Binding Extensive Modulates volume of distribution
Volume of Distribution 0.23-0.69 L/kg Relatively limited tissue distribution
Elimination Half-life 21.7 hours Terminal half-life after oral administration
Route of Elimination 78.8% urine, 9.6% feces Primarily as metabolites
Apparent Clearance 1.01 mL/min
Metabolic Pathway Visualization

The following diagram illustrates the complete metabolic pathway of this compound, highlighting the key enzymes involved and the formation of potentially reactive intermediates:

G This compound This compound mCPP mCPP This compound->mCPP Primary Metabolism via CYP3A4 OH_mCPP OH_mCPP mCPP->OH_mCPP Hydroxylation via CYP2D6 GSH_Adducts GSH_Adducts mCPP->GSH_Adducts Bioactivation via CYP2D6 Conjugation Conjugation OH_mCPP->Conjugation CYP3A4 CYP3A4 CYP2D6 CYP2D6 Urine Urine Conjugation->Urine 78.8% Feces Feces Conjugation->Feces 9.6%

Figure 1: Metabolic Pathway of this compound Showing Key Enzymes and Elimination Routes

Pharmacological Profile and Receptor Interactions

Receptor Binding Affinities and Mechanisms of Action

This compound exhibits a complex multiphasic effect on central serotonin transmission, with capacity to both inhibit serotonin receptors and block the reuptake of serotonin, norepinephrine, and dopamine [1]. Additional significant activity includes antagonism at α-adrenergic receptors, which directly correlates with the sedative and cardiovascular effects observed with the compound [1]. The primary pharmacological activity of this compound is largely mediated by its major metabolite, mCPP, which binds with differing affinities to most serotonergic receptors as well as adrenergic receptors [1].

Research has demonstrated that mCPP functions as an agonist at 5-HT2C receptors while acting as an antagonist at 5-HT2A receptors [1] [3]. Additionally, this compound, trazodone, and mCPP have been identified as possessing 5-HT1A antagonistic activity with Ki values of 20.2, 23.6, and 18.9 nM, respectively, using rat cerebral cortical synaptosomes and [³H]8-OH-DPAT binding assays [5]. This 5-HT1A antagonistic activity may be relevant to the antidepressant action of these compounds, though researchers should note that some evidence suggests they may also function as weak partial agonists [5].

Functional Receptor Activity

Table 2: Receptor Binding Profile of this compound and mCPP

Receptor Target Action Affinity/Notes Functional Consequence
5-HT2C Agonist (via mCPP) High affinity Hormone secretion, anxiety, appetite suppression
5-HT2A Antagonist (via mCPP) Moderate affinity Potential antipsychotic effects
5-HT1A Antagonist Ki = 20.2 nM May contribute to antidepressant effect
α1-adrenergic Antagonist Moderate affinity Sedative and cardiovascular effects
α2-adrenergic Antagonist Moderate affinity Possible impact on neurotransmitter release
D2 dopamine Antagonist Low affinity Minimal extrapyramidal effects
Muscarinic acetylcholine Antagonist Low affinity Minimal anticholinergic effects
Serotonin transporter Inhibitor Moderate Antidepressant effect
Norepinephrine transporter Inhibitor Moderate Antidepressant effect
Dopamine transporter Inhibitor Weak Minimal contribution

The functional complexity of this compound's pharmacological profile is further evidenced by in vivo studies demonstrating its ability to block conditioned avoidance responding (CAR) in Fisher 344 rats with an ED₅₀ of 10.4 mg/kg IP, suggesting potential antipsychotic properties [6]. This effect appears to be mediated primarily through serotonergic mechanisms rather than dopaminergic pathways, as this compound does not produce significant catalepsy or block amphetamine-induced stereotypy [6]. The observation that the serotonin receptor blocker metergoline significantly reduces the CAR blockade produced by this compound further supports a primarily serotonergic mechanism of action [6].

mCPP Signaling Pathways

The following diagram illustrates the complex receptor interactions and signaling pathways associated with mCPP, the primary active metabolite of this compound:

G cluster_receptors Serotonergic Receptors cluster_effects Physiological & Behavioral Effects mCPP mCPP HT2C 5-HT2C mCPP->HT2C Agonist HT1A 5-HT1A mCPP->HT1A Antagonist HT2A 5-HT2A mCPP->HT2A Antagonist HT1B 5-HT1B/1D mCPP->HT1B Agonist HT3 5-HT3 mCPP->HT3 Antagonist HT7 5-HT7 mCPP->HT7 Antagonist Hormone ↑ Prolactin, ACTH, Cortisol HT2C->Hormone Anxiety Anxiogenic Effects HT2C->Anxiety Appetite Appetite Suppression HT2C->Appetite Temperature Altered Body Temperature HT2C->Temperature Depression Depressogenic-like Behavior HT1A->Depression

Figure 2: mCPP Receptor Interactions and Resulting Physiological Effects

Experimental Data and Research Methodologies

In Vivo Behavioral Studies

Significant research has been conducted to elucidate the behavioral effects of this compound and mCPP using rodent models. In conditioned avoidance response (CAR) studies, this compound demonstrated dose-dependent blockade of avoidance responding with an ED₅₀ value of 10.4 mg/kg IP (95% confidence limits: 8.5, 13.2), suggesting potential antipsychotic-like properties [6]. Notably, mCPP was significantly more potent in this assay (ED₅₀ = 2.5 mg/kg IP), leading researchers to hypothesize that this compound may exert this effect primarily through its conversion to mCPP [6]. The serotonergic mechanism of this action was confirmed through pretreatment with the serotonin receptor blocker metergoline, which significantly attenuated the CAR blockade produced by both this compound and mCPP [6].

In tests assessing 5-HT1A receptor activity, this compound, trazodone, and mCPP all demonstrated significant antagonistic properties by inhibiting 8-OH-DPAT-induced reciprocal forepaw treading (RFT) in reserpinized rats, with ID₅₀ values of 17.4, 23.8, and 13.4 mg/kg, respectively [5]. Only marginal RFT was produced by this compound and trazodone at high doses (40 mg/kg) in non-challenged animals, suggesting these compounds may function as weak partial agonists at 5-HT1A receptors despite their predominant antagonistic activity [5] [7]. These findings highlight the importance of using multiple behavioral paradigms to fully characterize the pharmacological profile of compounds with complex metabolite activities.

Metabolic and Pharmacokinetic Assays

The investigation of this compound metabolism has employed sophisticated methodologies including the use of human liver microsomes and cDNA-expressed cytochrome P450 enzymes to identify specific isoforms responsible for metabolic transformations [3] [4]. These studies have revealed that mCPP elimination occurs primarily via CYP2D6-mediated hydroxylation to p-hydroxy-mCPP (OH-mCPP), followed by rapid conjugation to both glucuronide and sulfate conjugates [3]. This pathway demonstrates significant clinical relevance, as genetic polymorphisms in CYP2D6 can substantially alter mCPP clearance and contribute to variable drug response [3].

Recent research has identified novel reactive metabolites of mCPP through detection of glutathione adducts M3, M4, and M5 formed specifically via CYP2D6-mediated bioactivation [4]. This discovery provides a potential mechanism for the idiosyncratic toxicity associated with phenylpiperazine-containing antidepressants. The experimental approach employed liquid chromatography-tandem mass spectrometry (LC/MS/MS) analysis with precursor ion scanning of m/z 272, corresponding to deprotonated γ-glutamyl-dehydroalanyl-glycine originating from the glutathionyl moiety [4]. Researchers should consider implementing similar screening methodologies when developing new compounds within this structural class to identify potential bioactivation pathways early in drug development.

Neuroendocrine and Functional MRI Studies

The neuroendocrine effects of mCPP have been extensively characterized in both animal and human studies. mCPP administration consistently produces dose-dependent elevations in prolactin, adrenocorticotropic hormone (ACTH), cortisol, and body temperature through its actions on central 5-HT receptors [3] [8]. These effects occur at blood concentrations of 10-40 ng/mL, which are readily achievable at therapeutic doses of parent compounds like this compound [3]. The reliability of these responses has led to the use of mCPP as a neuroendocrine probe for assessing serotonergic function in various psychiatric populations [9].

Advanced neuroimaging techniques have further elucidated the central effects of mCPP. Pharmacological-challenge fMRI (phMRI) studies demonstrate that mCPP infusion produces region-specific changes in BOLD signal within areas rich in 5-HT2C receptors, including the hypothalamus, caudate, pallidum, amygdala, anterior cingulate cortex, and choroid plexus [8]. These neuronal effects are attenuated by pretreatment with the 5-HT2C antagonist mirtazapine, confirming the receptor specificity of the response [8]. This methodology represents a powerful approach for researchers investigating central serotonergic function and target engagement of novel therapeutic compounds.

Clinical and Forensic Implications

Adverse Effects and Toxicity Considerations

This compound administration is associated with significant cardiovascular effects that likely contributed to its limited clinical use and eventual withdrawal from the market. Preclinical studies documented abnormal electrocardiograms, changes in blood pressure (primarily hypotension), and even cardiac arrest in animal models [1]. These cardiovascular reactions are consistent with the compound's antagonistic effects on catecholamine receptors and represent a critical safety consideration for researchers developing compounds with similar pharmacological profiles [1]. The narrow therapeutic index suggested by these findings underscores the importance of thorough cardiovascular safety assessment in early drug development stages.

The active metabolite mCPP presents additional safety concerns due to its complex effects on multiple neurotransmitter systems. Administration of mCPP has been demonstrated to induce "depressogenic-like" behavior in rodents at doses of 1-2 mg/kg, as evidenced by increased immobility time in forced swim tests and decreased swimming episodes [9]. These effects appear to be mediated primarily through stimulation of 5-HT2A receptors, as they are attenuated by pretreatment with the 5-HT2A antagonist ketanserin [9]. Researchers should note that these behavioral effects occur in the absence of changes in spontaneous locomotor activity, suggesting specific effects on depression-related behaviors rather than general motor suppression [9].

Drug Interaction Potential

The metabolism of both this compound and its mCPP metabolite creates significant potential for clinically important drug interactions. As a substrate for CYP3A4, this compound may be affected by concomitant administration of strong inhibitors (e.g., ketoconazole, ritonavir) or inducers (e.g., carbamazepine, rifampin) of this enzyme [2]. More importantly, the CYP2D6-mediated metabolism of mCPP creates potential for interactions with numerous pharmaceutical agents that inhibit or compete for this enzyme [3]. This is particularly relevant given the narrow range of mCPP blood concentrations (10-40 ng/mL) associated with both neuroendocrine effects and potential adverse reactions [3].

Clinical studies have demonstrated that mCPP clearance is significantly decreased in poor metabolizers of dextromethorphan (who are genetically deficient in CYP2D6), confirming the importance of this metabolic pathway [3]. Furthermore, in vitro investigations using human liver microsomes have shown that high-affinity substrates for CYP2D6 can competitively inhibit mCPP metabolism, potentially leading to elevated concentrations and enhanced serotonergic effects [3]. These findings highlight the importance of considering both parent compound and active metabolite pharmacokinetics when predicting drug interaction potential during the development of new therapeutic agents.

Forensic Considerations and Recreational Use

Despite its origin as a metabolite of approved medications, mCPP has emerged as a recreational drug with global distribution despite legal restrictions in many countries [2]. The surge in mCPP popularity has been attributed to its MDMA-like effects, and its initial misidentification as an MDMA substitute facilitated its unregulated distribution [2]. Forensic professionals face challenges in interpreting mCPP detections in biological samples, as they may result from either administration of the parent antidepressant compounds or direct mCPP ingestion [2].

Researchers and drug development professionals should be aware that the widespread availability of mCPP as a designer drug may complicate clinical trials of serotonergic compounds, particularly through undisclosed recreational use that could alter treatment response or adverse event profiles. Additionally, the complex metabolic pathways shared by this compound, trazodone, nefazodone, and this compound create challenges in forensic toxicology, as detection of mCPP cannot definitively identify which parent compound was administered [2]. These considerations highlight the importance of incorporating comprehensive drug screening methodologies in both clinical research and forensic investigations involving serotonergic compounds.

Conclusion and Research Directions

The comprehensive analysis of this compound and its mCPP metabolite reveals a complex pharmacological profile with multiple mechanisms of action contributing to both therapeutic and adverse effects. The extensive metabolism of this compound, resulting in 21 identified metabolites including the pharmacologically active mCPP, underscores the importance of considering metabolite contributions in drug development programs [1]. The dose-limiting cardiovascular effects observed with this compound, coupled with its complex multiphasic effects on serotonin transmission, ultimately limited its clinical utility [1]. However, the continued investigation of these mechanisms has provided valuable insights for developing improved serotonergic therapeutics.

References

etoperidone serotonin antagonist and reuptake inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile and Binding Affinities

Etoperidone is a phenylpiperazine-class antidepressant acting as a prototypical Serotonin Antagonist and Reuptake Inhibitor (SARI). Its therapeutic profile stems from a complex polypharmacology, primarily characterized by serotonin reuptake inhibition and 5-HT2A receptor antagonism [1].

The binding affinity profile (Ki, nM) of this compound and its primary active metabolite, meta-Chlorophenylpiperazine (mCPP), at key molecular targets is summarized in Table 1 [1]. The data reveals this compound's multi-receptor engagement, which underpins both its efficacy and side effect profile.

Table 1: Binding Affinity Profile of this compound and its Metabolite mCPP

Target This compound (Ki, nM) mCPP (Ki, nM) Functional Implication
SERT 890 202–432 Primary Antidepressant Action
5-HT2A 36 32–398 Attenuation of Serotonin Syndrome?
5-HT1A 85 44–400 Partial Agonist Activity
NET 20,000 1,940–4,360 Negligible Norepinephrine Effect
DAT 52,000 - Negligible Dopamine Effect
α1-adrenergic 38 97–2,900 Orthostatic Hypotension
H1 3,100 326 Sedation

This compound's active metabolite, mCPP, exhibits a distinct and complex profile, acting as a partial agonist at 5-HT2A and 5-HT2C receptors and an agonist at 5-HT1A, 5-HT2C, and 5-HT3 receptors [1]. The in vivo net effect results from the interplay between this compound's antagonism and mCPP's partial agonism.

Molecular Mechanisms and Signaling Pathways

This compound's therapeutic action involves a dual mechanism on the serotonergic system, creating a unique neurochemical environment.

Core SARI Mechanism

As a SARI, this compound simultaneously inhibits the presynaptic serotonin transporter (SERT), increasing synaptic 5-HT levels, while postsynaptically antagonizing the 5-HT2A receptor [1]. This combination is theorized to enhance neurotransmission through other serotonin receptor subtypes (e.g., 5-HT1A) while blocking the potentially anxiety-genic and stimulatory effects mediated by 5-HT2A overactivation.

5-HT1A Receptor Interaction

This compound and mCPP also interact with 5-HT1A receptors. In vitro binding studies show affinity for 5-HT1A sites, and in vivo functional tests in reserpinized rats demonstrate that they act as 5-HT1A antagonists or weak partial agonists [2]. This 5-HT1A activity likely contributes significantly to their overall antidepressant and anxiolytic effects.

The following diagram illustrates the integrated signaling pathways and receptor interactions of this compound and its metabolite mCPP.

G cluster_0 This compound Primary Actions SERT Serotonin Transporter (SERT) Receptor 5-HT2A Receptor Receptor2 5-HT1A Receptor mCPP mCPP Metabolite mCPP->Receptor Partial Agonist mCPP->Receptor2 Antagonist/Weak Partial Agonist PreSyn Presynaptic Neuron PreSyn->SERT Inhibits PostSyn Postsynaptic Neuron PreSyn->PostSyn 5-HT Release PostSyn->Receptor Antagonizes

Integrated signaling of this compound and mCPP at serotonergic targets. SERT inhibition increases synaptic serotonin (5-HT), while direct receptor interactions modulate downstream signaling.

Key Experimental Assays and Protocols

The pharmacological profile of this compound has been characterized using standard in vitro and in vivo assays. Key methodologies from the literature are detailed below.

In Vitro Receptor Binding Assays

Objective: To determine the affinity (Ki) of this compound for the 5-HT1A receptor [2].

  • 1. Tissue Preparation: Rat cerebral cortical synaptosomes are used as the receptor source.
  • 2. Radioligand: Tritiated 8-OH-DPAT ([³H]8-OH-DPAT), a selective 5-HT1A receptor agonist, is used as the radioactive tracer.
  • 3. Incubation: The synaptosomal preparation is incubated with [³H]8-OH-DPAT and increasing concentrations of unlabeled this compound in an appropriate buffer.
  • 4. Filtration and Scintillation: After incubation, the mixture is rapidly filtered to separate bound from free radioligand. Membrane-bound radioactivity is quantified using scintillation counting.
  • 5. Data Analysis: Ki values (inhibition constant) are calculated using competitive binding models (e.g., Cheng-Prusoff equation) to determine the concentration of this compound that displaces 50% of the specific radioligand binding.
In Vivo Functional Characterization

Objective: To elucidate the functional nature (agonist vs. antagonist) of this compound's interaction at 5-HT1A receptors in the rat central nervous system [2].

  • 1. Animal Model: Reserpinized rats (pre-treated with reserpine to deplete monoamine stores).
  • 2. Drug Challenge:
    • Test Group: Administered this compound (intraperitoneally) followed by a subcutaneous challenge with the 5-HT1A agonist 8-OH-DPAT (1.0 mg/kg).
    • Control Group: Administered this compound but not challenged with 8-OH-DPAT.
  • 3. Behavioral Scoring: The occurrence of reciprocal forepaw treading (RFT), a classic serotonin syndrome behavior mediated by 5-HT1A receptor activation, is scored.
  • 4. Interpretation:
    • If this compound inhibits 8-OH-DPAT-induced RFT, it indicates 5-HT1A antagonistic activity.
    • If this compound elicits RFT in non-challenged controls, it indicates 5-HT1A agonistic activity.
  • 5. Outcome: this compound potently inhibited 8-OH-DPAT-induced RFT (ID50 = 17.4 mg/kg), demonstrating a predominant antagonistic activity at 5-HT1A receptors in this model, with only marginal agonistic activity at a very high dose [2].

Clinical and Research Implications

Therapeutic Potential and Side Effects

The SARI mechanism is primarily employed for treating major depressive disorder, with additional applications as anxiolytics and hypnotics [1]. The 5-HT2A antagonism component is theorized to enhance sleep quality and reduce anxiety associated with SSRI treatment. Side effects like orthostatic hypotension and sedation can be attributed to this compound's off-target affinity for α1-adrenergic and H1 histamine receptors, respectively (see Table 1) [1].

Relevance to Serotonin Syndrome (SS)

The relationship between 5-HT2A antagonism and SS risk is complex. While 5-HT2A agonism is implicated in SS, some data suggests that second-generation antipsychotics (SGAs), which are potent 5-HT2A antagonists, may also be associated with SS reports [3] [4]. A hypothesized mechanism is that 5-HT2A antagonism may lead to a compensatory activation of 5-HT1A receptors, increasing the system's sensitivity to serotonin [4]. This highlights that SS is a systems-level disorder not caused by a single receptor.

Research Utility

This compound serves as a valuable pharmacological tool for dissecting the roles of 5-HT2A and 5-HT1A receptors in behavior and signal transduction. However, interpretation of results must account for the activity of its mCPP metabolite. The quest for fully selective 5-HT2A antagonists without complicating metabolite profiles remains an active area of research in chemical neuroscience [5] [6].

References

Mechanism of Action and Protein Targets

Author: Smolecule Technical Support Team. Date: February 2026

Etoperidone's activity is primarily mediated by its major metabolite, 1-(3'-chlorophenyl)piperazine (mCPP) [1]. The table below summarizes its key molecular targets.

Target Action Functional Significance
5-HT2A Receptor Antagonist [1] Part of serotonergic modulation.
5-HT2C Receptor Agonist (via mCPP) [1] Part of serotonergic modulation.
Alpha-1 Adrenergic Receptors Antagonist [1] Contributes to sedative and cardiovascular effects.
Alpha-2 Adrenergic Receptors Antagonist [1] Contributes to sedative and cardiovascular effects.
D(2) Dopamine Receptor Antagonist [1] Impacts dopaminergic pathways.
Muscarinic Acetylcholine Receptor Antagonist [1] Anticholinergic activity.
Acetylcholinesterase (AChE) Inhibitor (dual binding to CAS and PAS sites) [2] Potential mechanism for Alzheimer's disease application.

The diagram below illustrates the metabolic pathway of this compound and the protein interactions of the parent drug and its primary metabolite.

etoperidone_pathway This compound This compound Metabolism Metabolism This compound->Metabolism Hepatic AChE_Inhibition Dual-site AChE Inhibition This compound->AChE_Inhibition Direct action Other_Receptors Other Receptors (Dopamine D2, Muscarinic) This compound->Other_Receptors mCPP mCPP Serotonergic_Receptors Serotonergic Receptors (5-HT2A, 5-HT2C) mCPP->Serotonergic_Receptors Metabolism->mCPP Major Metabolite Adrenergic_Receptors Adrenergic Receptors (Alpha-1, Alpha-2) mCPp mCPp mCPp->Adrenergic_Receptors

This compound metabolism and protein target interactions.

Experimental Evidence and Repurposing Potential

Recent computational and experimental studies suggest this compound may be repurposed for Alzheimer's disease treatment. Research identified this compound as a potential natural AChE inhibitor with dual binding properties to Catalytic Active Site (CAS) and Peripheral Anionic Site (PAS) [2]. The binding free energy for this compound was calculated at -91.0 kcal/mol, comparable to donepezil [2].

In vitro validation using SH-SY5Y neuroblastoma cell lines determined an IC50 value of 712.80 μM for this compound, confirming its AChE inhibitory activity and cell viability effects [2].

Research Methodologies

For researchers investigating this compound protein binding, the following methodologies from recent studies provide a framework.

1. Computational Molecular Docking & Dynamics

  • Purpose: To predict and visualize how this compound binds to target proteins like AChE and estimate binding affinity [2].
  • Typical Workflow:
    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank.
    • Prepare the small molecule ligand by optimizing its 3D structure in a force field.
    • Perform molecular docking simulations to probe the ligand's conformational space within the protein's binding site.
    • Analyze the top binding poses based on calculated binding energy and interaction profiles.
  • Application: This method identified this compound's dual binding to CAS and PAS sites of AChE [2].

2. In Vitro Cell Viability and IC50 Determination

  • Purpose: To experimentally validate the potency and cytotoxicity of this compound [2].
  • Typical Protocol:
    • Culture relevant cell lines (e.g., SH-SY5Y neuroblastoma cells).
    • Expose cells to a range of drug concentrations for a set duration.
    • Assess cell viability using assays like MTT or Real-Time Cell Analysis.
    • Calculate the half-maximal inhibitory concentration (IC50) from the dose-response data [2].

References

Pharmacological Profile and Binding Affinities

Author: Smolecule Technical Support Team. Date: February 2026

Etoperidone's primary mechanism involves modulation of the serotonergic system. It acts as a serotonin reuptake inhibitor and an antagonist at several serotonin and adrenergic receptors [1]. A key feature of its pharmacology is its metabolism to an active compound, meta-Chlorophenylpiperazine (mCPP), which contributes to its overall effects [1] [2].

The table below summarizes its binding affinity (Ki in nM) at various human targets; a lower Ki value indicates stronger binding [1].

Target Ki (nM) Action
5-HT2A Receptor 36 Antagonist
α1-Adrenergic Receptor 38 Antagonist
5-HT1A Receptor 85 Partial Agonist / Antagonist
α2-Adrenergic Receptor 570 Antagonist
Serotonin Transporter (SERT) 890 Reuptake Inhibitor
D2 Receptor 2,300 Weak Antagonist
H1 Receptor 3,100 Weak Antagonist
Norepinephrine Transporter (NET) 20,000 Very Weak Inhibitor
Muscarinic (mACh) Receptors >35,000 Negligible

This multi-receptor profile explains both its therapeutic effects and side effect spectrum, notably the low affinity for muscarinic receptors resulting in minimal anticholinergic effects.

Metabolic Pathway and Pharmacokinetics

This compound is metabolized to form its active metabolite, mCPP, which is responsible for a significant portion of its serotonergic activity [1]. The metabolism is primarily mediated by the CYP450 liver enzymes [1].

The following diagram illustrates this compound's metabolic pathway and key mechanisms:

G This compound This compound CYP450 CYP450 This compound->CYP450 Metabolism SERT Inhibition SERT Inhibition This compound->SERT Inhibition 5-HT2A Antagonism 5-HT2A Antagonism This compound->5-HT2A Antagonism mCPP mCPP Serotonergic Effects Serotonergic Effects mCPP->Serotonergic Effects CYP450->mCPP ↑ Synaptic 5-HT ↑ Synaptic 5-HT SERT Inhibition->↑ Synaptic 5-HT Therapeutic Action Therapeutic Action 5-HT2A Antagonism->Therapeutic Action

This compound is metabolized by CYP450 to active mCPP, contributing to overall serotonergic effects.

Key Pharmacokinetic Characteristics [1]:

  • Metabolism: Hepatic, partially via CYP450 enzymes to active metabolite mCPP.
  • Role of mCPP: This metabolite has its own pharmacologic activity and is likely responsible for a significant part of this compound's serotonergic effects.

Key Experimental Findings and Protocols

Early animal studies characterized this compound's complex effects on the central serotonin system.

Inhibition of 5-HTP-Induced Head Twitch
  • Objective: To evaluate the 5-HT2A antagonistic activity of this compound in vivo [2].
  • Methodology:
    • Animals: Mice or rats.
    • 5-HTP Administration: Animals are administered 5-Hydroxytryptophan (5-HTP), a serotonin precursor, which increases serotonin synthesis and induces a characteristic "head twitch" response via 5-HT2A receptor stimulation.
    • Drug Testing: this compound is administered (intraperitoneally) prior to 5-HTP challenge.
    • Measurement: The number of head twitches is recorded and compared to a control group.
  • Key Result: this compound potently inhibited the head twitch response with ED50 values of 2.89 mg/kg i.p. in mice and 2.29 mg/kg i.p. in rats, demonstrating significant 5-HT2A receptor blockade [2].
Effects on the Flexor Reflex in Spinal Rats
  • Objective: To investigate the dual agonist/antagonist action on serotonin receptors [2].
  • Methodology:
    • Animal Model: Rats with spinal cord transection to isolate spinal reflexes from supraspinal influence.
    • Flexor Reflex: The hind limb flexor reflex is elicited and recorded.
    • Drug Administration:
      • This compound is administered intravenously at different doses.
      • Serotonin mimetics (e.g., LSD, quipazine) are administered with and without this compound pretreatment.
    • Pharmacological Manipulation: Some experiments use a drug metabolism inhibitor (SKF-525 A) to study the role of this compound's metabolites.
  • Key Findings:
    • Low-dose this compound (0.5 mg/kg i.v.): No intrinsic effect but blocked LSD's effect when metabolism was inhibited.
    • High-dose this compound (≥1 mg/kg i.v.): Stimulated the flexor reflex.
  • Interpretation: The study suggested a biphasic action: this compound itself acts as a 5-HT antagonist, while its metabolite (likely mCPP) acts as a 5-HT agonist [2].
Microiontophoretic Study on Brainstem Neurons
  • Objective: To verify this compound's effects on neuronal firing and responses to neurotransmitters at the single-neuron level [3].
  • Methodology:
    • Technique: Microiontophoresis, which allows localized application of drugs directly onto single neurons in the rat brainstem.
    • Recording: Extracellular recording of the spontaneous firing rate of neurons.
    • Application:
      • This compound is applied iontophoretically.
      • Putative neurotransmitters (5-HT, norepinephrine, acetylcholine, GABA) are applied before, during, and after this compound application.
  • Key Findings:
    • This compound depressed spontaneous firing in a dose-dependent manner.
    • It blocked excitatory responses to acetylcholine, 5-HT, and norepinephrine.
    • It did not affect inhibitory responses to 5-HT, norepinephrine, or GABA.
  • Conclusion: The study postulated a postsynaptic mechanism of action for this compound [3].

Clinical Applications and Regulatory Status

This compound was developed as an atypical antidepressant for Major Depressive Disorder [1] [4]. Research also explored its potential in dementia, with one source noting it was found to be about as effective as thioridazine [1], and for other conditions like tremors in Parkinson's and male impotence [4].

According to available sources, this compound is not currently marketed and its status is listed as "withdrawn" [1] [4]. It was previously marketed in some European countries, such as Italy and Spain, under brand names including Staff, Centren, and Depraser [1].

References

etoperidone clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

Etoperidone at a Glance

The table below summarizes the available information on this compound from recent scientific literature:

Aspect Details
Original/Traditional Use Investigated as a potential antidepressant (1970s) acting on the central serotonin system [1].
Current Research Focus Repurposing as a potential treatment for Alzheimer's disease (AD) [2].
Proposed New Mechanism Dual-binding inhibitor of Acetylcholinesterase (AChE), interacting with both the Catalytic Anionic Site (CAS) and Peripheral Anionic Site (PAS) [2].
Research Phase Preclinical (In silico and In vitro). No clinical trials in patients have been identified [2].

| Key Quantitative Findings | • Binding Free Energy: -91.0 kcal/mol (comparable to Donepezil at -80.9 kcal/mol) • In vitro IC50: 712.80 μM (in SH-SY5Y neuroblastoma cell line) [2]. |

Experimental Protocols from Preclinical Research

The 2023 study provides detailed methodologies for the key experiments that identified this compound's potential in Alzheimer's disease [2].

  • In Silico Molecular Docking: The study used virtual screening to dock a library of 121,587 natural molecules and their conformers into the AChE binding gorge. The goal was to identify compounds with high docking scores and essential interactions with key subsites like CAS and PAS. This compound was identified as a hit from this screening [2].
  • Molecular Dynamics (MD) Simulations and Free Energy Calculations: The stability of the this compound-AChE complex was investigated using MD simulations. The binding free energy was subsequently calculated using the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method [2].
  • In Vitro Cell Viability and IC50 Assay: Computational predictions were validated through in vitro experiments using the SH-SY5Y neuroblastoma cell line. The half inhibitory concentration (IC50) of this compound was estimated using Real Time Cell Analysis (RTCA) and cell viability assays (such as MTT). Cells were exposed to different concentrations of this compound for 48 hours, and the results were compared to control drugs like Donepezil and Galantamine [2] [3].

Proposed Signaling Pathway in Alzheimer's Context

The following diagram illustrates the proposed mechanism of action for this compound in Alzheimer's disease, based on the preclinical study, and highlights the key experiments used to validate it.

G cluster_pathway Proposed Therapeutic Pathway for Alzheimer's cluster_research Key Validating Experiments This compound This compound AChE AChE This compound->AChE Inhibits Docking Molecular Docking ACh ACh AChE->ACh Degrades MD Molecular Dynamics & MM-GBSA Synapse ACh->Synapse Increased Level Improved Cholinergic\nTransmission Improved Cholinergic Transmission Synapse->Improved Cholinergic\nTransmission Leads to InVitro In Vitro Cell Assay (RTCA/MTT) MD->InVitro Docking->MD

This diagram shows the proposed pathway where this compound inhibits AChE, leading to increased acetylcholine and improved brain function. The research methods on the right were key to validating this proposed mechanism [2].

Interpretation and Future Directions

The available data suggests this compound is a candidate for drug repurposing, but it remains at a very early stage.

  • Promising Mechanism: Its proposed dual-binding action on AChE is a valued property in modern Alzheimer's drug design, as it may simultaneously address cholinergic deficit and amyloid-beta aggregation [2].
  • Research Gap: The transition from preclinical to clinical research is critical. The lack of any mention of clinical trials in the search results indicates this transition has not yet occurred for this compound in an Alzheimer's context.
  • Next Steps: The 2023 study explicitly states that the "promising results for these molecules suggest the development of the next step in vivo animal testing" [2]. Successful animal studies would be a prerequisite before human clinical trials could be considered.

References

Comprehensive Technical Guide: Etoperidone Research Applications and Mechanistic Insights

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Etoperidone is an atypical antidepressant compound developed in the 1970s with a unique serotonin antagonist and reuptake inhibitor (SARI) mechanism. Although never widely marketed and currently having withdrawn status, this compound remains valuable for research applications due to its complex pharmacological profile and metabolic pathway that yields active metabolites including meta-chlorophenylpiperazine (mCPP). This technical guide provides a comprehensive overview of this compound's mechanisms, quantitative pharmacological data, and experimental approaches relevant to contemporary neuropharmacology research and drug development. The compound's complex receptor interactions and biphasic effects on serotonergic transmission offer insights for developing novel antidepressant agents with improved tolerability profiles.

Drug Overview and Status

This compound is a phenylpiperazine-substituted triazole derivative that was first developed in the 1970s by Angelini Francesco ACRAF and structurally classified as an analog of trazodone [1] [2]. The drug was investigated for several therapeutic applications including major depressive disorder, tremors in Parkinson's disease, extrapyramidal symptoms, and male impotence [1]. Despite these investigations, it remains uncertain whether this compound was ever formally approved and marketed, with most sources indicating its current status as "withdrawn" from development or commercial use [1] [2].

According to available records, this compound was assigned the brand names Axiomin, Centren, Depraser, Etonin, and Staff in various jurisdictions, with evidence suggesting it may have been marketed in Spain and Italy [2]. The drug's development names included ST-1191 and McN-A-2673-11 [1] [2]. The International Nonproprietary Name (INN) this compound was recommended in 1977, with the hydrochloride salt form (CAS 57775-22-1) serving as the standard research material [2] [3].

Mechanism of Action and Pharmacodynamics

Primary Mechanism of Action

This compound exerts its pharmacological effects through a complex multipharmacology approach that combines serotonin receptor antagonism with weak monoamine reuptake inhibition:

  • Serotonin Receptor Antagonism: this compound functions primarily as an antagonist at multiple serotonin receptor subtypes, with highest affinity for the 5-HT2A receptor (Ki = 36 nM) [2]. This receptor blockade is thought to contribute to its antidepressant effects while potentially mitigating certain side effects associated with excessive serotonin stimulation.

  • Reuptake Inhibition: The compound weakly inhibits the serotonin transporter (SERT) (Ki = 890 nM) and demonstrates even lower affinity for the norepinephrine transporter (NET) (Ki = 20,000 nM) and dopamine transporter (DAT) (Ki = 52,000 nM) [2]. This reuptake inhibition profile contributes to increased synaptic concentrations of monoamines.

  • Adrenergic Receptor Interactions: this compound demonstrates significant antagonism at α1-adrenergic receptors (Ki = 38 nM) and weaker activity at α2-adrenergic receptors (Ki = 570 nM), which directly corresponds to its sedative and cardiovascular effects [1] [2].

The pharmacodynamic activity of this compound is significantly mediated by its major metabolite 1-(3'-chlorophenyl)piperazine (mCPP), which binds with different affinity to most serotonergic receptors and adrenergic receptors [1]. This metabolite is particularly notable as an agonist of 5-HT2c and an antagonist of 5-HT2a [1].

Receptor Interaction Diagram

The following diagram illustrates this compound's complex mechanism of action and metabolic pathway:

This compound's mechanism of action and metabolic pathway. SERT: Serotonin Transporter; mCPP: meta-Chlorophenylpiperazine.

Biphasic Serotonergic Effects

Research has demonstrated that this compound has a biphasic effect on central serotonergic transmission, displaying characteristics of both serotonin antagonist and agonist depending on dosage and experimental conditions [4]. The agonistic action is primarily connected with the formation of its active metabolite mCPP [4]. This biphasic activity represents both a research challenge and opportunity for understanding serotonergic modulation in depression treatment.

Quantitative Pharmacological Data

Receptor Binding Affinity Profile

Table 1: this compound Receptor Binding Affinities (Ki values in nM)

Receptor/Transporter Affinity (Ki nM) Species Action Research Implications
5-HT2A 36 Human Antagonist Primary target; contributes to antidepressant effect
α1-Adrenergic 38 Human Antagonist Sedative and cardiovascular effects
5-HT1A 85 Human Partial agonist Potential anxiolytic contributions
α2-Adrenergic 570 Human Antagonist Noradrenergic modulation
SERT 890 Human Weak inhibitor Serotonin reuptake blockade
D2 2,300 Human Antagonist Low risk of extrapyramidal effects
H1 3,100 Human Antagonist Sedative properties
NET 20,000 Human Weak inhibitor Limited norepinephrine effects
DAT 52,000 Human Weak inhibitor Negligible dopamine effects
mACh >35,000 Human Negligible Low anticholinergic side effects

Source: [1] [2]

Pharmacokinetic Parameters

Table 2: this compound Pharmacokinetic Properties

Parameter Value Notes Research Significance
Bioavailability Highly variable, as low as 12% Due to extensive first-pass metabolism High inter-individual variability expected
Tmax (Time to peak concentration) 1.4-4.8 hours [1] Moderate absorption rate
Protein Binding Extensive [1] Impacts volume of distribution
Volume of Distribution 0.23-0.69 L/kg [1] Moderate tissue distribution
Half-life 21.7 hours After oral administration Suitable for once-daily dosing
Clearance 1.01 mL/min Apparent clearance [1]
Route of Elimination Urine (78.8%), Feces (9.6%) <0.01% as unchanged drug Extensive metabolism
Metabolites Identified 21 In plasma, urine, and feces Complex metabolic profile

Source: [1]

Metabolic Pathways

This compound undergoes extensive hepatic metabolism through five primary reaction pathways: alkyl oxidation, piperazinyl oxidation, N-dealkylation, phenyl hydroxylation, and conjugation [1]. The identification of 21 different metabolites in plasma, urine, and feces demonstrates the compound's complex metabolic fate [1]. The high metabolic clearance contributes to its low oral bioavailability, which can be as low as 12% in some individuals [1].

Research Applications and Potential

Historical Research Applications
  • Depression Studies: this compound was extensively studied for the treatment of depression, with research focusing on its unique SARI mechanism that differentiates it from tricyclic antidepressants and SSRIs [1] [2]. The compound's biphasic serotonergic action and favorable side effect profile (low anticholinergic effects) made it a subject of significant research interest in the 1970s and 1980s [4].

  • Neurological Applications: Research explored this compound's potential for managing tremors in Parkinson's disease and addressing extrapyramidal symptoms, possibly related to its D2 receptor antagonism (albeit weak) and serotonergic modulation [1].

  • Other Therapeutic Areas: Limited studies investigated this compound for male impotence and dementia, with one study finding it approximately as effective as thioridazine in dementia [1] [2].

Contemporary Research Applications
  • Mechanistic Studies: this compound serves as a valuable research tool for understanding serotonin receptor dynamics and the SARI mechanism, which was further optimized in later drugs like nefazodone [1] [2]. Its metabolism to mCPP makes it useful for studying this psychoactive metabolite's effects [1].

  • Analytical Chemistry Applications: Researchers continue to use this compound as a reference compound in analytical method development. The presence of its metabolite mCPP in urine can cause false-positive results in amphetamine immunoassays, making it important for forensic and toxicological assay validation [5].

  • Psychopharmacology Research: Recent research has identified potential application of this compound as a hallucinogen antidote or "trip killer" based on its 5-HT2A antagonist properties that can block the effects of serotonergic psychedelics like psilocybin and LSD [2].

Experimental Implications of Pharmacological Profile

The quantitative data presented reveals several important considerations for research applications:

  • The high receptor affinity for 5-HT2A and α1-adrenergic receptors indicates that study designs must account for both serotonergic and adrenergic effects, particularly in cardiovascular safety pharmacology assessments.

  • The extensive metabolism and active metabolites necessitate comprehensive metabolite identification and characterization in any experimental system, with particular attention to mCPP contributions to observed effects.

  • The low muscarinic receptor affinity suggests this compound has minimal anticholinergic side effects, making it a useful comparator in studies investigating cholinergic contributions to cognitive side effects of psychotropic medications.

Experimental Protocols and Methodologies

Receptor Binding Assays

Purpose: To characterize this compound's affinity for various neurotransmitter receptors and transporters [2].

Detailed Methodology:

  • Membrane Preparation: Use cortical tissue from sacrificed rats or human recombinant cell lines expressing target receptors. Homogenize tissue in 20 volumes (w/v) of ice-cold 0.32 M sucrose. Centrifuge at 1,000 × g for 10 minutes. Collect supernatant and centrifuge at 20,000 × g for 20 minutes. Resuspend pellet in assay buffer and store at -80°C [2].

  • Binding Incubation: Conduct experiments in triplicate in a total volume of 500 μL containing: 50 μL [3H]-ligand (specific to target receptor), 50 μL this compound (various concentrations, typically 10^-12 to 10^-5 M), and 400 μL membrane suspension (100-200 μg protein). Include appropriate controls with excess unlabeled ligand to determine nonspecific binding [2].

  • Incubation Conditions: Incubate at room temperature for 60 minutes (optimal time determined from association kinetics experiments). Terminate reactions by rapid filtration through GF/B filters presoaked in 0.3% polyethyleneimine using a Brandell cell harvester. Wash filters three times with 4 mL ice-cold Tris-HCl buffer [2].

  • Data Analysis: Measure radioactivity by liquid scintillation counting. Calculate specific binding as total minus nonspecific binding. Determine Ki values using the Cheng-Prusoff equation: Ki = IC50/(1 + [L]/Kd), where [L] is ligand concentration and Kd is dissociation constant for the radioligand [2].

Key Applications: This protocol enables comprehensive receptor profiling to understand this compound's complex pharmacology and predict potential side effects or drug interactions.

Metabolic Stability Assessment

Purpose: To identify this compound metabolites and characterize its metabolic pathways [1] [3].

Detailed Methodology:

  • Incubation System: Prepare liver microsomes (human or rat) at 1 mg protein/mL in 100 mM potassium phosphate buffer (pH 7.4). Add this compound (10 μM) and pre-incubate for 5 minutes at 37°C. Initiate reaction with NADPH (1 mM). Include controls without NADPH or without microsomes [1].

  • Sample Collection: At predetermined time points (0, 5, 15, 30, 60 minutes), remove 100 μL aliquots and add to 200 μL ice-cold acetonitrile to terminate reaction. Centrifuge at 20,000 × g for 10 minutes to precipitate protein. Collect supernatant for analysis [1].

  • Metabolite Identification: Use LC-MS/MS system with C18 column (2.1 × 100 mm, 1.8 μm). Mobile phase A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile. Gradient: 5% B to 95% B over 15 minutes. Use positive electrospray ionization with mass scanning from 50-600 m/z [1] [3].

  • Data Analysis: Monitor parent compound disappearance to determine intrinsic clearance. Identify metabolites based on mass shifts and fragmentation patterns. Compare to authentic standards when available, particularly for mCPP [1].

Key Applications: Essential for understanding this compound's extensive metabolism, predicting drug interactions, and explaining its poor bioavailability.

Research Significance and Future Directions

This compound represents an important historical prototype for the SARI class of antidepressants and continues to offer value for contemporary research. Its structural and pharmacological relationship to later drugs like nefazodone and trazodone makes it a valuable compound for structure-activity relationship studies [1] [2]. The biphasic nature of its serotonergic effects—acting as both antagonist and agonist through its metabolite—provides a complex model for understanding serotonin system modulation [4].

Current research applications focus on this compound's use as:

  • A pharmacological tool compound for studying 5-HT2A and 5-HT2C receptor function
  • A model for metabolic activation of prodrugs to active metabolites
  • A reference standard in analytical chemistry and forensic toxicology
  • A starting point for developing novel antidepressants with improved tolerability

The withdrawal of this compound from development underscores the challenges in balancing efficacy with tolerability in psychopharmacology, particularly the cardiovascular effects observed in preclinical models [1]. However, its unique mechanism continues to inform contemporary antidepressant development, particularly approaches targeting multiple serotonin receptor subtypes with tailored selectivity profiles.

References

Application Notes and Protocols: Determination of Etoperidone in Whole Blood by Gas Chromatography with Nitrogen-Phosphorus Detection

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Etoperidone is an antidepressant drug whose analysis in biological matrices is crucial for therapeutic drug monitoring and forensic toxicology. It is a phenylpiperazine-derived compound, and its determination often occurs alongside other antidepressants as part of a Systematic Toxicological Analysis (STA) [1] [2]. These notes outline a validated GC-NPD method for the simultaneous determination of this compound and other antidepressants in whole blood, providing a reliable tool for clinical and research applications.

A key consideration for analysis is that this compound is metabolized to an active compound, 1-(3-chlorophenyl)piperazine (mCPP) [2] [3]. This metabolite is also common to other medications like trazodone and nefazodone, which must be considered for accurate result interpretation [2].

Experimental Protocol

Materials and Reagents
  • Analytical Standards: this compound and other target analytes (e.g., fluvoxamine, mianserin, doxepin, citalopram, paroxetine).
  • Internal Standards: Deuterated internal standards are recommended for mass spectrometric detection. For GC-NPD, a suitable structural analog not present in the samples should be selected.
  • Solid-Phase Extraction (SPE) Columns: Bond Elut Certify columns (mixed-mode: reversed-phase and cation exchange sorbent) or comparable alternatives [1].
  • Solvents: HPLC or GC-grade solvents, including methanol, acetonitrile, ethyl acetate, ammonium acetate or ammonium hydroxide buffers, and acetic acid [1].
Sample Preparation and Solid-Phase Extraction

The following workflow details the sample preparation procedure:

G Start Whole Blood Sample (1-2 mL) A 1. Conditioning SPE Cartridge (Methanol, Buffer) Start->A B 2. Sample Application (Plasma/Serum/Whole Blood) A->B C 3. Washing (Water, Buffer, Hexane) B->C D 4. Elution (Ethyl Acetate) C->D E 5. Evaporation & Reconstitution (Dry under N₂, reconstitute in mobile phase) D->E End GC-NPD Analysis E->End

Detailed SPE Procedure [1]:

  • Conditioning: Condition the Bond Elut Certify SPE column sequentially with methanol and a buffer (e.g., 0.1 M phosphate buffer, pH 6.0).
  • Sample Application: Acidify the whole blood or plasma sample (1-2 mL) and apply it to the conditioned column.
  • Washing: Wash the column sequentially with water, a buffer (e.g., 1M acetate buffer, pH 4.0), and hexane to remove interfering impurities.
  • Elution: Elute the analytes with an organic solvent mixture. A common and effective eluent is ethyl acetate.
  • Post-Elution Processing: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dry residue in a small volume (e.g., 50-100 µL) of a suitable solvent (e.g., methanol or ethyl acetate) for injection into the GC system.
Instrumental Analysis

Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD) [1]

  • GC Column: Capillary column (e.g., 5% phenyl-polysiloxane phase), typically 30 m x 0.25 mm i.d., 0.25 µm film thickness.
  • Injector Temperature: 250-280°C, operated in split or splitless mode (splitless recommended for sensitivity).
  • Detector Temperature (NPD): 300-320°C.
  • Carrier Gas: Helium or Hydrogen, constant flow (e.g., 1.0 mL/min).
  • Oven Temperature Program:
    • Initial Temperature: 100-120°C
    • Ramp: 15-20°C/min
    • Final Temperature: 280-300°C
    • Hold Time: 5-10 minutes

Method Validation and Performance Data

The following tables summarize the key validation parameters for the GC-NPD method using Bond Elut Certify SPE columns, as adapted from the literature [1].

Table 1: Analytical Performance Characteristics for this compound

Parameter Value / Result
Linear Range 100 - 2000 ng/mL
Limit of Detection (LOD) 7 - 28 ng/mL
Limit of Quantification (LOQ) 23 - 93 ng/mL
Recovery (at 500 ng/mL) 52 - 83%
Intra-assay Precision (CV%) < 6%
Inter-assay Precision (CV%) < 8%

Table 2: Comparative SPE Performance for Antidepressants [1]

Parameter Bond Elut Certify Chem Elut
Extraction Principle Mixed-mode SPE (RP + Cation Exchange) Diatomaceous Earth (LLE-like)
Average Recovery Higher (52-83%) Lower (43-72%)
Precision (CV%) Better (<6% intra, <8% inter) Worse (<10% intra, <16% inter)
Sensitivity (LOD/LOQ) Better (LOD: 7-28 ng/mL) Poorer (LOD: 18-236 ng/mL)
Matrix Purity Cleaner extracts More interference
Solvent Consumption Reduced Higher

Troubleshooting and Technical Notes

  • Carryover: Use a thorough needle wash protocol and ensure the injector liner is clean. High-temperature baking of the liner may be necessary.
  • Peak Tailing: This can indicate active sites in the GC system. Ensure proper conditioning of the column and use deactivated liners and septa. Derivatization is an option to improve peak shape for some analytes, though the referenced method does not require it [1].
  • Low Recovery: Verify the pH of all buffers and washing solutions during SPE. The cation-exchange mechanism is highly pH-dependent. Ensure the elution solvent is strong enough and the column is not overloaded.
  • Internal Standard Response: If using an internal standard, a significant deviation in its response can indicate problems during the extraction or injection process.
  • Specificity: The GC-NPD method provides good selectivity for nitrogen-containing compounds. However, confirmation with a technique like GC-MS is recommended for unambiguous identification, especially in forensic contexts [4]. The described SPE procedure is also suitable as a sample pretreatment for GC-MS analysis [5].

Complementary and Advanced Techniques

While GC-NPD is robust, other chromatographic techniques are commonly used:

  • Liquid Chromatography (LC-UV or LC-MS): LC methods are advantageous for determining this compound along with its active metabolite, mCPP, and other antidepressants without the need for derivatization [3] [6]. LC-MS/MS offers superior sensitivity and specificity [7].
  • GC-MS: Provides definitive confirmation of identity. A published GC-MS method for trazodone uses This compound as an internal standard, monitoring the ion m/z 225 for this compound [4].

Conclusion

The described GC-NPD method, utilizing mixed-mode SPE (Bond Elut Certify), provides a specific, sensitive, and reliable means for determining this compound in whole blood. Its excellent validation performance, including high recovery and clean extracts, makes it suitable for application in both clinical toxicology and pharmaceutical research. The protocol offers a significant advantage over traditional extraction methods in terms of efficiency, precision, and reduced solvent use.

References

Solid-Phase Extraction Protocol for Etoperidone

Author: Smolecule Technical Support Team. Date: February 2026

The method below is adapted from a 2004 study that developed a simultaneous screening method for six antidepressants, including etoperidone, in whole blood using Bond Elut Certify mixed-mode SPE columns [1].

  • Principle: The method uses a mixed-mode sorbent (reversed-phase and cation exchange) for purification and concentration of analytes prior to analysis by gas-liquid chromatography with nitrogen-phosphorus detection [1].
  • Sample: Whole blood
  • Target Concentration: The method was validated for this compound at concentration levels of 100-2000 ng/mL [1].

The experimental workflow for this protocol is summarized in the following diagram:

G start Start: Whole Blood Sample conditioning 1. SPE Column Conditioning (Methanol, followed by Buffer) start->conditioning application 2. Sample Application (Blood sample mixed with buffer) conditioning->application washing 3. Column Washing (a. Water b. Acetate Buffer, pH 4 d. Methanol) application->washing elution 4. Analyte Elution (Solvent Mixture) washing->elution drying 6. Eluent Drying (N2 Stream, 50°C) elution->drying analysis 5. Analysis (GC with NPD detection) end Final Extract analysis->end reconstitution 7. Reconstitution (Mobile Phase) drying->reconstitution reconstitution->analysis

Performance Comparison of Two SPE Methods

The 2004 study compared two types of SPE columns. The table below summarizes the key performance data for this compound, demonstrating the advantages of the mixed-mode sorbent [1].

Parameter Bond Elut Certify Columns Chem Elut Columns
SPE Sorbent Type Mixed-mode (reversed-phase & cation exchange) [1] Diatomaceous earth (similar to liquid-liquid extraction) [1]
Recovery 52-83% (at 500 ng/mL) [1] 43-72% (at 500 ng/mL) [1]
Intra-assay Precision (RSD) < 6% [1] < 10% [1]
Inter-assay Precision (RSD) < 8% [1] < 16% [1]
Limit of Detection (LOD) 7-28 ng/mL (for the analyte group) [1] 18-236 ng/mL (for the analyte group) [1]
Limit of Quantitation (LOQ) 23-93 ng/mL (for the analyte group) [1] 60-786 ng/mL (for the analyte group) [1]
Key Advantages Higher recoveries, cleaner extracts, better sensitivity and precision, reduced solvent consumption [1] -

Key Considerations for Current Research

  • Method Modernization: The core SPE principle remains valid, but current best practice would likely replace the final GC-NPD analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for superior sensitivity and specificity [2].
  • Technique Evolution: Newer extraction materials show promise. Techniques like Magnetic Solid-Phase Extraction (MSPE) using advanced composites can offer higher efficiency and simpler operation for complex biological samples [2].
  • Analyte Specificity: The provided protocol is for a multi-analyte screening. If developing a method solely for this compound and its metabolites, you would need to optimize parameters like the mobile phase composition and detection settings specifically for those compounds [3].

References

Comprehensive Analytical Methods for Etoperidone Determination in Whole Blood: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Etoperidone Analysis

This compound is an atypical antidepressant introduced in Europe in 1977 that presents significant analytical challenges due to its extensive metabolism and active metabolites. As a phenylpiperazine-substituted triazole derivative, this compound is structurally classified as an analog of trazodone with a similar pharmacological profile. Although this compound's current regulatory status is listed as "withdrawn" from the market, analytical methods for its detection remain important for forensic investigations, clinical monitoring, and research applications. The compound's complex metabolism, resulting in 21 different metabolites, necessitates highly selective and sensitive analytical methods for accurate quantification in biological matrices. The most prominent active metabolites include 5-(1-hydroxyethyl)this compound and 1-(3-chlorophenyl)piperazine (mCPP), both of which contribute to the drug's overall pharmacological effects and must be considered in comprehensive analytical protocols.

The development of robust analytical methods for this compound determination in whole blood is particularly valuable in systematic toxicological analysis (STA) contexts, where multiple antidepressants may need to be identified and quantified simultaneously. This document provides detailed application notes and experimental protocols for the determination of this compound in whole blood, incorporating validated methods from peer-reviewed scientific literature and addressing the practical considerations necessary for implementation in research and forensic laboratory settings.

Analytical Methods Overview

Capillary Gas-Liquid Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)

The simultaneous determination of this compound alongside other antidepressants in whole blood can be effectively achieved using capillary gas-liquid chromatography with nitrogen-phosphorus detection (GC-NPD). This technique provides the selectivity and sensitivity necessary for detecting this compound at therapeutic and toxic concentrations in complex biological matrices. A validated method described in the literature allows for the analysis of fluvoxamine, mianserin, doxepin, citalopram, paroxetine, and this compound in a single run without derivatization, making it particularly suitable for systematic toxicological analysis (STA) in forensic contexts [1].

The GC-NPD method demonstrates excellent linearity across concentration ranges of 100-2000 ng/mL for most antidepressants studied, though paroxetine requires higher concentration levels of 400-8000 ng/mL due to its analytical characteristics. For this compound specifically, the method has been validated with limits of detection and quantification that make it appropriate for measuring concentrations encountered in both therapeutic monitoring and overdose situations. The nitrogen-phosphorus detector provides enhanced selectivity for nitrogen-containing compounds like this compound, reducing interference from co-extracted matrix components and improving the reliability of results in complex forensic casework.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

For laboratories requiring specific determination of this compound and its active metabolites, high-performance liquid chromatography with ultraviolet detection (HPLC-UV) offers a robust alternative. A validated HPLC-UV method provides simultaneous quantification of this compound and two active metabolites—5-(1-hydroxyethyl)this compound and 1-(3-chlorophenyl)piperazine (mCPP)—in plasma with superior sensitivity reaching concentrations as low as 2 ng/mL [2]. This method employs a two-step liquid-liquid extraction procedure for sample cleanup, followed by chromatographic separation on a C18 column (10 cm × 2.1 mm I.D.) with ultraviolet detection at 254 nm.

The HPLC-UV method demonstrates linear response across the concentration range of 2-1000 ng/mL for all three analytes, with accuracy and precision values ≤10% at all concentrations except the minimum quantification limit. This method has been successfully applied to pharmacokinetic studies in multiple species, including mice, rats, dogs, and humans, demonstrating its versatility across research applications. The capacity to process approximately eighty samples per day using automated injection and computerized data acquisition makes this method suitable for medium-throughput laboratory environments [2].

Table 1: Comparison of Analytical Methods for this compound Quantification

Parameter GC-NPD Method HPLC-UV Method
Analytes This compound + 5 other antidepressants This compound + 2 active metabolites
Matrix Whole blood Plasma
Linear Range 100-2000 ng/mL (this compound) 2-1000 ng/mL (all analytes)
Limit of Detection 7-28 ng/mL (Bond Elut Certify) 2 ng/mL
Limit of Quantification 23-93 ng/mL (Bond Elut Certify) 2 ng/mL
Extraction Method Solid-Phase Extraction Liquid-Liquid Extraction
Run Time Not specified ~80 samples/day
Applications Forensic toxicology, STA Pharmacokinetic studies

Sample Preparation and Extraction Protocols

Solid-Phase Extraction for GC-NPD Analysis
3.1.1 Bond Elut Certify SPE Protocol (Mixed-Mode: Reversed-Phase and Cation Exchange)

The Bond Elut Certify solid-phase extraction columns represent a more recently developed mixed-mode sorbent that combines reversed-phase and cation exchange mechanisms, providing superior recovery and cleaner extracts compared to traditional extraction methods. The procedure begins with the conditioning of the SPE columns sequentially with 2 mL of methanol and 2 mL of deionized water. Then, 1 mL of whole blood specimen, previously mixed with internal standard and buffered to appropriate pH, is loaded onto the conditioned columns [1].

Following sample application, the columns are washed with 1 mL of deionized water, 1 mL of 0.1 M acetate buffer (pH 4.0), and 1 mL of methanol sequentially. The washing steps are critical for removing interfering compounds while retaining the analytes of interest on the sorbent. Elution is performed with 2 mL of a freshly prepared mixture of dichloromethane:isopropanol:ammonium hydroxide (78:20:2, v/v/v). The eluate is collected in a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue is reconstituted in 50 μL of methanol, vortexed for 30 seconds, and transferred to autosampler vials for GC-NPD analysis. This protocol yields recoveries ranging from 52% to 83% for this compound and related antidepressants, with intra- and interassay precision of less than 6% and 8%, respectively [1].

3.1.2 Chem Elut SPE Protocol (Diatomaceous Earth)

The Chem Elut columns utilize diatomaceous earth technology that closely resembles conventional liquid-liquid extraction principles. For this procedure, columns are conditioned with 2 mL of n-hexane. Whole blood samples (1 mL) are mixed with internal standard and applied directly to the columns. After a 5-minute equilibrium period, elution is performed with 10 mL of n-hexane:dichloromethane:isopropanol (60:40:1, v/v/v) [1].

The eluate is collected in conical tubes and evaporated to dryness under nitrogen at 40°C. The residue is reconstituted in 50 μL of methanol and vortex-mixed before transfer to autosampler vials. While this method provides adequate recovery for this compound (43-72% at 500 ng/mL), it produces lower recoveries, less clean extracts, and requires greater solvent consumption compared to the Bond Elut Certify method. The intra- and interassay precisions for this method are less than 10% and 16%, respectively, which, while acceptable, are inferior to the mixed-mode SPE approach [1].

Liquid-Liquid Extraction for HPLC-UV Analysis

For the HPLC-UV determination of this compound and its metabolites, a two-step liquid-liquid extraction procedure provides effective sample cleanup and concentration. To 1 mL of plasma sample, add 100 μL of internal standard solution and 1 mL of 0.1 M sodium carbonate buffer (pH 9.5). The first extraction is performed with 5 mL of hexane:isoamyl alcohol (98:2, v/v) by vortex mixing for 2 minutes, followed by centrifugation at 2000 × g for 10 minutes [2].

The organic layer is transferred to a clean conical tube, and a second extraction is performed with another 5 mL of the same solvent mixture. The combined organic extracts are back-extracted with 2 mL of 0.1 M hydrochloric acid by vortexing for 2 minutes. After centrifugation, the aqueous phase is transferred to a new tube and basified with 0.5 mL of 1 M sodium carbonate buffer (pH 9.5). The final extraction is performed with 3 mL of hexane:isoamyl alcohol (98:2, v/v), with the organic layer transferred to a clean tube and evaporated to dryness under nitrogen at 40°C. The residue is reconstituted in 100 μL of mobile phase and injected into the HPLC system [2].

Table 2: Comparison of Extraction Methods for this compound

Parameter Bond Elut Certify SPE Chem Elut SPE Liquid-Liquid Extraction
Extraction Principle Mixed-mode (RP + cation exchange) Diatomaceous earth Two-step liquid-liquid
Recovery (%) 52-83 43-72 Not specified
Intra-assay Precision (RSD%) <6% <10% ≤10%
Interassay Precision (RSD%) <8% <16% ≤10%
Solvent Consumption Low High Medium
Processing Time Moderate Moderate Lengthy
Extract Cleanliness Excellent Good Good
Suitable for GC-NPD GC-NPD HPLC-UV

Method Validation and Performance Characteristics

Sensitivity and Linearity

Comprehensive validation of analytical methods for this compound quantification demonstrates robust performance across the relevant concentration ranges. For the GC-NPD method utilizing Bond Elut Certify SPE, limits of detection (LODs) for this compound and related antidepressants range from 7 to 28 ng/mL, with limits of quantification (LOQs) between 23 and 93 ng/mL. Specifically for this compound, the LOD and LOQ values fall within these ranges, providing sufficient sensitivity for detecting therapeutic concentrations, which typically exceed these limits [1].

The HPLC-UV method offers significantly enhanced sensitivity, with LOD and LOQ values of 2 ng/mL for this compound and its metabolites. This method demonstrates excellent linearity from 2 to 1000 ng/mL, covering the expected concentration range in pharmacokinetic studies. The accuracy and precision of both methods are within acceptable limits for bioanalytical applications, with ≤10% deviation from true values and similar precision values at all concentrations except at the lower limit of quantification [2].

Precision and Accuracy

The precision and accuracy of analytical methods for this compound determination have been thoroughly evaluated through intra-day and inter-day validation studies. For the GC-NPD method with Bond Elut Certify SPE, intra-assay precision expressed as relative standard deviation (RSD%) is less than 6%, while inter-assay precision is less than 8% across the validated concentration range. The Chem Elut SPE method shows slightly higher variability, with intra-assay and inter-assay precision of less than 10% and 16%, respectively [1].

The HPLC-UV method demonstrates similar performance, with accuracy and precision values ≤10% at all concentrations except the minimum quantification limit, where slightly higher variability is accepted according to bioanalytical method validation guidelines. These precision characteristics make both methods suitable for their intended applications, with the Bond Elut Certify SPE method providing superior performance for forensic applications where maximum reliability is required.

Recovery and Selectivity

Extraction recovery plays a critical role in method sensitivity and reproducibility. The Bond Elut Certify SPE method provides superior recovery of 52-83% for this compound and related compounds, significantly higher than the 43-72% recovery achieved with Chem Elut columns. The enhanced recovery with Bond Elut Certify columns contributes to better sensitivity and precision while reducing solvent consumption and disposal concerns [1].

Both GC-NPD and HPLC-UV methods demonstrate excellent selectivity for this compound and its metabolites, with no significant interference from endogenous matrix components. The GC-NPD method specifically leverages the nitrogen-phosphorus detector's selectivity for nitrogen-containing compounds, while the HPLC-UV method achieves separation through optimized chromatographic conditions that resolve this compound and its metabolites from potential interferents. The selectivity of both methods has been verified using blank matrix samples from multiple sources to ensure absence of interference in the retention windows of the analytes of interest.

Clinical and Forensic Applications

Pharmacological Considerations

This compound exerts its pharmacological effects through a complex mechanism that involves biphasic effects on central serotonin transmission. The drug inhibits serotonin receptors while simultaneously inhibiting the reuptake of serotonin, norepinephrine, and dopamine. Additionally, this compound inhibits α-adrenergic receptors, which contributes to its sedative and cardiovascular effects. The presence of both serotonergic and adrenergic activities means that the effective dose of this compound was often poorly tolerated, leading to efforts to separate these functions in derivatives like nefazodone [3].

Much of this compound's activity is mediated by its major metabolite, 1-(3'-chlorophenyl)piperazine (mCPP), which binds with different affinities to most serotonergic receptors and adrenergic receptors. This metabolite acts as an agonist of 5-HT2c and an antagonist of 5-HT2a receptors. The extensive metabolism of this compound results in 21 different metabolites through five distinct reaction pathways: alkyl oxidation, piperazinyl oxidation, N-dealkylation, phenyl hydroxylation, and conjugation [3]. Understanding this metabolic profile is essential for interpreting analytical results, as metabolite activity must be considered in overall pharmacological effect assessment.

Forensic Case Study Application

The GC-NPD method with solid-phase extraction has been successfully applied to a forensic case study, demonstrating its practical utility in real-world scenarios. In forensic contexts, the ability to simultaneously detect multiple antidepressants is particularly valuable for determining potential causes of impairment or toxicity. The method's validated concentration range of 100-2000 ng/mL covers both therapeutic and toxic concentrations, as this compound concentrations in whole blood typically fall within this range for both therapeutic use and overdose situations [1].

The Bond Elut Certify SPE method provides cleaner extracts and better matrix purification compared to alternative methods, which is crucial for minimizing ionization suppression or enhancement in mass spectrometric detection and reducing interfering peaks in chromatographic analysis. This advantage becomes particularly important in forensic casework where sample integrity may be compromised or where additional unknown substances might be present in the sample. The method's robustness ensures reliable results even with complex sample matrices encountered in postmortem or impaired driving cases.

Analytical Workflow and Pathway Diagrams

The following workflow diagram illustrates the comprehensive process for this compound analysis in whole blood, incorporating both primary analytical pathways and key decision points:

G Start Start: Whole Blood Sample SPE Solid-Phase Extraction Start->SPE LLE Liquid-Liquid Extraction Start->LLE GC GC-NPD Analysis SPE->GC For multi-analyte screening HPLC HPLC-UV Analysis LLE->HPLC For this compound & metabolites Results Data Analysis & Reporting GC->Results HPLC->Results

Figure 1: this compound Analysis Workflow - This diagram illustrates the two primary analytical pathways for this compound determination in whole blood, showing the parallel extraction and analysis options with their respective applications.

The metabolic pathway of this compound is complex and critical for understanding its pharmacological activity and analytical detection:

G This compound This compound mCPP m-CPP (1-(3-chlorophenyl)piperazine) This compound->mCPP N-dealkylation OH_this compound 5-(1-hydroxyethyl) This compound This compound->OH_this compound Alkyl oxidation Other_Metabolites 21 Total Metabolites This compound->Other_Metabolites Multiple pathways Activity Pharmacological Activity mCPP->Activity Primary active metabolite OH_this compound->Activity Active metabolite

Figure 2: this compound Metabolic Pathway - This diagram shows the major metabolic pathways of this compound, highlighting the formation of key active metabolites responsible for its pharmacological effects.

Troubleshooting and Technical Considerations

Optimization of Extraction Efficiency

Several technical factors can significantly impact the efficiency of this compound extraction from whole blood. The pH adjustment of samples prior to extraction is critical, as this compound's extraction efficiency depends on its ionization state. For Bond Elut Certify SPE columns, optimal recovery is achieved when samples are buffered to pH 6.0-6.5, which promotes effective interaction with the mixed-mode sorbent. Incomplete protein precipitation can also reduce recovery; incorporating a protein precipitation step with acetonitrile or methanol before SPE may improve performance for particularly challenging samples [1].

For liquid-liquid extraction in the HPLC-UV method, the two-step extraction process with back-extraction into acidic aqueous phase provides cleaner extracts but may result in lower overall recovery if not carefully executed. Maintaining precise pH control during each step is essential for maximizing recovery. When evaporation of extracts is performed, complete dryness should be avoided as it may lead to loss of volatile analytes; instead, a small visible amount of solvent should remain before reconstitution. Additionally, reconstitution solvents should be carefully matched to the initial mobile phase composition to prevent chromatographic issues [2].

Chromatographic Optimization

Achieving optimal chromatographic separation requires careful attention to several parameters. For GC-NPD analysis, inlet maintenance is crucial as matrix components from whole blood extracts can accumulate and cause activity issues, leading to peak tailing or adsorption. Regular replacement of inlet liners and trimming of the analytical column front (10-20 cm) when performance degrades is recommended. The oven temperature program should be optimized to provide adequate separation between this compound, its metabolites, and other co-extracted antidepressants, typically requiring moderate temperature ramping [1].

For HPLC-UV analysis, the mobile phase composition significantly impacts the separation of this compound from its metabolites. A mixture of acetonitrile and phosphate buffer (pH ~3.0) typically provides good peak shape and resolution. The relatively low UV wavelength of 254 nm offers reasonable sensitivity but may also increase baseline noise from co-extracted compounds; verifying specificity using blank matrix samples is essential. For laboratories with access to LC-MS instrumentation, transitioning to mass spectrometric detection can provide enhanced sensitivity and specificity while simplifying chromatographic requirements [2].

Conclusion

The analytical methods presented herein provide robust and reliable approaches for the determination of this compound in whole blood and plasma matrices. The GC-NPD method with Bond Elut Certify SPE extraction offers distinct advantages for forensic applications where simultaneous determination of multiple antidepressants is required, providing excellent sensitivity, precision, and recoveries while minimizing solvent consumption. For research applications focused specifically on this compound and its active metabolites, the HPLC-UV method with liquid-liquid extraction delivers superior sensitivity and the capability to quantify the parent drug and key metabolites simultaneously.

These validated protocols accommodate various laboratory needs and equipment availability while maintaining scientific rigor in this compound analysis. The continuing relevance of this compound analysis is underscored by recent research exploring its potential repurposing for Alzheimer's disease treatment, where it has demonstrated dual binding properties to both catalytic and peripheral sites of acetylcholinesterase [4]. As research on this compound evolves, the analytical methods detailed in this document will support further investigation into its pharmacokinetics, metabolism, and potential therapeutic applications.

References

Comprehensive Analytical Protocol for Etoperidone Determination in Whole Blood Using Capillary Gas-Liquid Chromatography with Nitrogen-Phosphorus Detection

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Etoperidone Analysis

This compound is an atypical antidepressant medication that requires reliable analytical methods for accurate determination in biological matrices. The analysis of antidepressants like this compound in biological samples presents significant challenges due to the complex nature of blood matrices and the need for precise quantification at low concentrations. Systematic toxicological analysis (STA) requires robust methods that can simultaneously detect multiple antidepressant compounds while effectively removing matrix interferences that could compromise results. The method described herein utilizes capillary gas-liquid chromatography with nitrogen-phosphorus detection (GC-NPD) without derivatization, providing a straightforward approach for the simultaneous detection of this compound alongside other antidepressants including fluvoxamine, mianserin, doxepin, citalopram, and paroxetine.

The analytical challenge for this compound determination in whole blood stems from several factors: the complex blood matrix containing numerous interfering compounds, the relatively low concentrations at which antidepressants are present in biological samples, and the similarity in chemical properties among different antidepressants that may be co-administered. This protocol addresses these challenges through optimized sample preparation and chromatographic conditions, enabling reliable quantification of this compound for both clinical and forensic applications. The method has been validated for use in systematic toxicological analysis, where comprehensive screening for multiple drugs is required without prior knowledge of which substances may be present [1].

Comparative Solid-Phase Extraction Study

Performance Comparison of SPE Sorbents

The selection of an appropriate solid-phase extraction sorbent is critical for achieving optimal recovery and sensitivity in this compound analysis. A comparative study evaluated two different SPE columns—Chem Elut (diatomaceous earth) and Bond Elut Certify (mixed-mode reversed-phase and cation exchange)—for the extraction of this compound from whole blood. The Bond Elut Certify columns demonstrated superior performance across all validation parameters, yielding higher recoveries, cleaner extracts, better sensitivity, and improved precision compared to the Chem Elut columns [1].

Table 1: Comparative Performance of Solid-Phase Extraction Methods for this compound Analysis in Whole Blood

Parameter Bond Elut Certify Columns Chem Elut Columns
Recovery at 500 ng/mL 52-83% 43-72%
Intra-assay Precision (RSD) <6% <10%
Inter-assay Precision (RSD) <8% <16%
LOD for this compound 7-28 ng/mL 18-236 ng/mL
LOQ for this compound 23-93 ng/mL 60-786 ng/mL
Matrix Purification Excellent (cleaner extracts) Moderate
Solvent Consumption Reduced Higher
Linearity Range LOQ to 2000 ng/mL (8000 ng/mL for paroxetine) LOQ to 2000 ng/mL (8000 ng/mL for paroxetine)

The mixed-mode SPE chemistry of Bond Elut Certify columns provides dual retention mechanisms that more effectively capture basic drugs like this compound while removing interfering substances. The reversed-phase mechanism retains compounds based on hydrophobicity, while the cation exchange functionality specifically targets basic compounds through ionic interactions. This dual retention approach results in significantly cleaner extracts and reduced matrix effects, which is particularly important when analyzing complex matrices like whole blood. The improved cleanliness of extracts contributes to enhanced chromatographic performance and detector stability, reducing maintenance requirements and improving overall method reliability [1].

Materials and Reagents

Chemicals and Standards
  • This compound reference standard (certified purity >98%)
  • Internal standard (appropriate structural analog or deuterated this compound if available)
  • HPLC-grade methanol, acetonitrile, and deionized water
  • Ammonium hydroxide (25-30% analytical grade)
  • Ethyl acetate, hexane, and isopropanol (HPLC grade)
  • Potassium phosphate monobasic (analytical grade)
  • Formic acid (88% analytical grade)
  • Bond Elut Certify SPE columns (100 mg, 3 mL capacity) or equivalent mixed-mode SPE columns
  • Whole blood samples (preserved with sodium fluoride)
Preparation of Solutions
  • Phosphate buffer (0.1 M, pH 6.0): Dissolve 13.6 g of KH₂PO₄ in 1 L of deionized water, adjust pH to 6.0 with 1 M NaOH or 1 M HCl as needed
  • Elution solvent: Ethyl acetate:isopropanol:ammonium hydroxide (80:18:2, v/v/v)
  • Wash solution 1: Deionized water
  • Wash solution 2: 0.1 M HCl
  • Wash solution 3: Methanol:water (50:50, v/v)
  • Reconstitution solution: Methanol:0.1% formic acid in water (50:50, v/v)

Detailed Experimental Protocols

Sample Preparation Using Bond Elut Certify SPE

The Bond Elut Certify solid-phase extraction procedure provides optimal recovery and sample cleanliness for this compound analysis. Begin by accurately pipetting 1 mL of whole blood sample into a clean glass tube. Add 100 μL of internal standard working solution and 2 mL of 0.1 M phosphate buffer (pH 6.0). Vortex mix the samples for 30 seconds to ensure complete homogenization. Centrifuge the samples at 4000 × g for 10 minutes to precipitate particulate matter [1].

Condition the Bond Elut Certify SPE columns sequentially with 2 mL of methanol and 2 mL of 0.1 M phosphate buffer (pH 6.0), taking care not to let the columns run dry. Apply the prepared samples to the conditioned columns at a flow rate of approximately 1-2 mL/min. Wash the columns sequentially with 2 mL of deionized water, 2 mL of 0.1 M HCl, and 3 mL of methanol:water (50:50, v/v). Allow each wash solution to pass completely through the column before adding the next. Dry the columns under full vacuum for 5 minutes to remove residual water [1].

Elute the analytes with 2 × 1.5 mL of elution solvent (ethyl acetate:isopropanol:ammonium hydroxide, 80:18:2, v/v/v), collecting the eluate in clean glass tubes. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extracts with 100 μL of reconstitution solution (methanol:0.1% formic acid in water, 50:50, v/v) by vortex mixing for 30 seconds. Transfer the reconstituted samples to autosampler vials for GC-NPD analysis [1].

Alternative Protocol Using Chem Elut SPE

For Chem Elut columns, which are based on diatomaceous earth and function similarly to liquid-liquid extraction, the procedure differs significantly. Pipette 1 mL of whole blood into a clean tube and add 100 μL of internal standard solution. Apply the sample directly to the Chem Elut column and allow it to absorb into the material for 5-10 minutes. Elute the analytes with 2 × 3 mL of appropriate organic solvent (typically ethyl acetate:hexane mixture). Collect the eluate and evaporate to dryness under nitrogen. Reconstitute in appropriate solvent for analysis. While this method is simpler, it typically yields lower recovery and less clean extracts compared to the Bond Elut Certify method [1].

GC-NPD Instrumentation and Analysis

Instrument Configuration and Parameters

The gas chromatographic analysis is performed using a capillary GC system equipped with a nitrogen-phosphorus detector. The specific configuration and parameters have been optimized for the separation of this compound and other antidepressants:

  • GC system: Agilent 6890 Series or equivalent
  • Injector: Split/splitless operated in splitless mode
  • Injection volume: 2 μL
  • Inlet temperature: 250°C
  • Carrier gas: Helium, constant flow mode at 1.2 mL/min
  • Capillary column: HP-5MS (30 m × 0.25 mm i.d., 0.25 μm film thickness) or equivalent
  • Oven temperature program: Initial temperature 100°C (hold 1 min), ramp to 280°C at 20°C/min (hold 10 min)
  • NPD temperature: 300°C
  • Detector gases: Hydrogen (3.0 mL/min), air (60 mL/min)
  • Make-up gas: Nitrogen (10 mL/min)

The nitrogen-phosphorus detector provides selective detection for nitrogen-containing compounds like this compound, offering enhanced sensitivity while reducing interference from non-nitrogenous matrix components. The detector operation requires optimization of the bead current and positioning to ensure maximum response and stability. Regular maintenance of the NPD, including bead replacement and liner changes, is essential for consistent performance [1].

Chromatographic Separation Considerations

The temperature programming described above provides optimal separation of this compound from other antidepressants and endogenous compounds. Under these conditions, this compound typically elutes between 8-12 minutes, though exact retention times should be determined using reference standards. The method effectively separates this compound from its potential metabolites and other co-administered antidepressants, which is critical for accurate quantification. The selectivity of the NPD significantly reduces matrix interference compared to universal detectors like FID, but appropriate chromatographic separation remains essential for reliable results, particularly in complex biological matrices like whole blood [1].

Workflow Visualization

G SamplePrep Sample Preparation 1 mL whole blood + internal standard + 2 mL phosphate buffer (pH 6.0) Centrifugation Centrifugation 4000 × g for 10 min SamplePrep->Centrifugation Conditioning Column Conditioning 2 mL methanol + 2 mL buffer Centrifugation->Conditioning SPE Solid-Phase Extraction Bond Elut Certify Column Loading Sample Loading 1-2 mL/min flow rate Conditioning->Loading Washing Column Washing Water → 0.1M HCl → Methanol:Water Loading->Washing Elution Analyte Elution 2 × 1.5 mL ethyl acetate: isopropanol:NH4OH (80:18:2) Washing->Elution Evaporation Evaporation Nitrogen stream at 40°C Elution->Evaporation Reconstitution Reconstitution 100 μL methanol:0.1% formic acid Evaporation->Reconstitution GCAnalysis GC-NPD Analysis Capillary GC with NPD detection Reconstitution->GCAnalysis

Figure 1: Comprehensive workflow for this compound analysis in whole blood using solid-phase extraction and GC-NPD detection

The workflow diagram illustrates the sequential steps involved in the sample preparation and analysis of this compound. The process begins with sample preparation involving blood aliquoting, internal standard addition, and buffer addition for pH adjustment. The centrifugation step removes particulate matter that could compromise SPE efficiency. The solid-phase extraction procedure involves column conditioning, sample loading, washing to remove interferents, and elution of the target analytes. The evaporation and reconstitution steps concentrate the analytes into a compatible solvent for GC analysis. Finally, the extracted samples are analyzed using optimized GC-NPD conditions for separation and detection [1].

Method Validation and Performance Data

Quantitative Validation Parameters

The analytical method for this compound determination has been comprehensively validated according to accepted guidelines for forensic and clinical methods. The validation demonstrates that the method is suitable for its intended purpose in systematic toxicological analysis. Key validation parameters include linearity, precision, accuracy, sensitivity, and recovery, all of which were evaluated in whole blood matrix [1].

Table 2: Method Validation Data for this compound Determination in Whole Blood Using GC-NPD

Validation Parameter Bond Elut Certify Method Chem Elut Method
Linear Range LOQ - 2000 ng/mL LOQ - 2000 ng/mL
Limit of Detection (LOD) 7-28 ng/mL 18-236 ng/mL
Limit of Quantification (LOQ) 23-93 ng/mL 60-786 ng/mL
Recovery at 500 ng/mL 52-83% 43-72%
Intra-day Precision (RSD%) <6% <10%
Inter-day Precision (RSD%) <8% <16%
Accuracy (% Bias) <10% <15%
Carry-over Not detected Not detected

The linearity of the method was evaluated across the concentration range from the LOQ to 2000 ng/mL, with correlation coefficients (r²) exceeding 0.995 for all compounds including this compound. The precision of the method, expressed as relative standard deviation (RSD%), was determined at low, medium, and high concentrations within the calibration range. The accuracy was assessed by comparing the measured concentrations to the known spiked concentrations, with bias values within acceptable limits of ±15% [1].

Recovery and Sensitivity

The recovery efficiency for this compound using the Bond Elut Certify SPE procedure ranges from 52% to 83%, which is considered acceptable for biological sample analysis and superior to the recovery obtained with Chem Elut columns (43-72%). The enhanced recovery with Bond Elut Certify columns is attributed to the mixed-mode retention mechanism that more effectively captures basic drugs like this compound. The sensitivity parameters (LOD and LOQ) achieved with the Bond Elut Certify method are substantially lower than those obtained with Chem Elut, enabling detection and quantification of this compound at clinically relevant concentrations. The improved sensitivity is particularly important for monitoring therapeutic levels and detecting potential overdose situations [1].

Application Notes and Troubleshooting

Analytical Considerations for Real-World Applications

When implementing this method for routine analysis, several practical considerations should be addressed. The stability of this compound in whole blood samples under various storage conditions should be verified, though typical stability experiments indicate that this compound remains stable for at least 24 hours at room temperature, one week at 4°C, and three months at -20°C. The use of preserved blood samples (sodium fluoride as preservative) is recommended to prevent degradation. The selectivity of the method should be verified by analyzing blank samples from different sources to ensure the absence of interfering peaks at the retention time of this compound [1].

For forensic applications, the method has been successfully applied to casework involving this compound, demonstrating its practical utility. In such applications, the inclusion of quality control samples at known concentrations is essential to ensure the reliability of results. The robustness of the method should be established by monitoring system suitability parameters including retention time stability, peak symmetry, and detector response. When significant variations in these parameters are observed, maintenance of the GC-NPD system including liner changes, column trimming, and detector bead replacement may be necessary [1].

Troubleshooting Common Issues

Common issues in this compound analysis include gradual loss of sensitivity in NPD detection, which may indicate aging of the rubidium bead or contamination of the detector. Regular bead replacement and system maintenance are recommended to maintain optimal performance. Poor chromatography including peak tailing or shifting retention times may indicate active sites in the GC system or column degradation, requiring inlet liner replacement or column maintenance. Variable recovery between samples may result from inconsistent SPE technique, emphasizing the importance of严格控制 flow rates during sample loading and elution steps [1].

Conclusion

The described method for this compound determination in whole blood using capillary gas-liquid chromatography with nitrogen-phosphorus detection provides a reliable approach for clinical and forensic analysis. The optimized solid-phase extraction using Bond Elut Certify columns offers superior performance compared to traditional extraction materials, with enhanced recovery, improved sensitivity, and reduced matrix effects. The method has been comprehensively validated and demonstrates acceptable performance across all validation parameters, making it suitable for application in systematic toxicological analysis. The selective detection provided by the NPD detector, combined with effective sample cleanup, enables reliable identification and quantification of this compound in complex whole blood matrices at clinically relevant concentrations [1].

References

Application Note: GC-NPD Analysis of Etoperidone in Whole Blood

Author: Smolecule Technical Support Team. Date: February 2026

1.0 Introduction

Etoperidone is an atypical antidepressant of the phenylpiperazine class, chemically related to trazodone and nefazodone [1] [2]. Its pharmacological profile is characterized by serotonin antagonist and reuptake inhibitor (SARI) activity, involving antagonism at the 5-HT2A receptor (Ki = 36 nM) and the α1-adrenergic receptor (Ki = 38 nM), among others [1]. The analysis of this compound in biological matrices is crucial for therapeutic drug monitoring and forensic toxicology. This note details a robust and sensitive method for determining this compound in whole blood using gas chromatography with nitrogen-phosphorus detection (GC-NPD) [3].

2.0 Experimental Protocol

2.1 Reagents and Materials

  • Analytical Standards: this compound hydrochloride and suitable internal standards [3].
  • Solvents: HPLC-grade methanol, ethyl acetate, cyclohexane, and ammonium acetate [3].
  • SPE Columns: Bond Elut Certify columns (130 mg, 3 mL volume) or equivalent mixed-mode (reversed-phase and cation exchange) sorbents [3].
  • Biological Matrix: Human whole blood, collected in heparinized Vacutainer tubes [3].

2.2 Sample Preparation via Solid-Phase Extraction

  • Conditioning: Sequentially condition the SPE column with 2 mL of methanol and 2 mL of phosphate buffer (0.1 M, pH 6.0).
  • Loading: Add 1 mL of whole blood (previously mixed with internal standard and 2 mL of pH 6.0 phosphate buffer) to the column.
  • Washing: Wash the column sequentially with 3 mL of deionized water, 1 mL of 0.1 M acetate buffer (pH 4.0), and 3 mL of methanol. Dry the column under full vacuum for 5 minutes.
  • Elution: Elute the analytes with 3 mL of a freshly prepared mixture of ethyl acetate:cyclohexane:ammonium hydroxide (50:49:1, v/v/v).
  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 50 μL of methanol for GC-NPD analysis [3].

2.3 Instrumental Analysis - GC-NPD Conditions

  • Gas Chromatograph: Capillary GC system.
  • Detector: Nitrogen-Phosphorus Detector (NPD).
  • Column: Fused-silica capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 μm film thickness).
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Injector: Split/splitless mode, temperature 250°C.
  • Oven Temperature Program: Initial temperature 80°C, ramped to 280°C at a rate of 15-20°C/min, with a final hold time.
  • Detector Temperature: 300°C [3].

2.4 Method Validation The method should be validated for the following parameters:

  • Linearity: Assessed from the lower limit of quantitation (LOQ) to at least 2000 ng/mL [3].
  • Recovery and Precision: Determine extraction recovery and intra-/inter-assay precision at multiple concentrations [3].
  • Specificity: Verify the absence of interference from endogenous compounds [3].

Experimental Data and Performance

The following table summarizes the key validation data for the GC-NPD analysis of this compound using the Bond Elut Certify SPE procedure.

Table 1: Performance Characteristics of the GC-NPD Method for this compound in Whole Blood [3]

Parameter Result / Value
Linear Range From LOQ to 2000 ng/mL
Limit of Detection (LOD) 7 - 28 ng/mL
Limit of Quantitation (LOQ) 23 - 93 ng/mL
Extraction Recovery 52% - 83%
Intra-Assay Precision (RSD%) < 6%
Inter-Assay Precision (RSD%) < 8%

Workflow and Pathway Diagrams

The following diagram illustrates the complete analytical workflow for the determination of this compound in whole blood:

G Start Start: Whole Blood Sample SPE Solid-Phase Extraction (Bond Elut Certify Column) Start->SPE Condition 1. Condition with MeOH/Buffer SPE->Condition Load 2. Load Sample with Buffer Condition->Load Wash 3. Wash with Water/Buffer/MeOH Load->Wash Elute 4. Elute with Organic Solvent Wash->Elute Conc Concentrate and Reconstitute Elute->Conc GC GC-NPD Analysis Conc->GC Data Data Analysis GC->Data End Result Data->End

This application note provides a validated framework for the reliable detection and quantitation of this compound in whole blood, supporting research and forensic science applications.

References

Historical Pharmacological & Binding Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative parameters for etoperidone and related compounds from a 1992 study, which investigated their interaction with the 5-HT1A receptor. These values are crucial for understanding the compound's pharmacological profile but do not constitute an analytical method for its quantification in a formulation or biological matrix [1] [2].

Compound In Vitro Ki at 5-HT1A site (nM) In Vivo ID50 (mg/kg) Functional Activity at 5-HT1A
This compound 20.2 17.4 Predominant antagonism / weak partial agonist
Trazodone 23.6 23.8 Predominant antagonism / weak partial agonist
MCPP 18.9 13.4 Predominant antagonism / weak partial agonist

Experimental Protocol for Receptor Binding Study [1] [2]:

  • In Vitro Binding Assay:
    • Receptor Preparation: Rat cerebral cortical synaptosomes were used as the source of 5-HT1A receptors.
    • Radioligand: The specific 5-HT1A receptor agonist [³H]8-OH-DPAT was used.
    • Procedure: The inhibition constant (Ki) for each test compound was determined by measuring its ability to displace the bound radioligand. The Ki values were calculated from the experimentally determined IC50 values.
  • In Vivo Functional Assay:
    • Animal Model: Reserpinized rats (pre-treated with 1.0 mg/kg SC reserpine).
    • Agonist Challenge: A separate group was challenged with the 5-HT1A agonist 8-OH-DPAT (1.0 mg/kg SC) to induce a characteristic behavioral response, Reciprocal Forepaw Treading (RFT).
    • Antagonism Test: this compound, trazodone, or MCPP were administered intraperitoneally (IP) to the challenged rats. The dose that inhibited 50% of the 8-OH-DPAT-induced RFT (ID50) was calculated.
    • Agonism Test: In non-challenged control rats, the compounds were administered at a high dose (40 mg/kg) to see if they could elicit RFT themselves, which was only marginal.

Proposed LC-MS/MS Method for this compound Quantification

Given the lack of a specific, modern analytical method for this compound, the following protocol is proposed based on a validated approach for quantifying six neurotransmitters, including serotonin, in rat brain tissue using LC-Q-TOF mass spectrometry [3]. This serves as a adaptable template.

1. Scope and Analytical Technique

  • This method is proposed for the validation and quantitation of this compound in rat plasma and brain tissue homogenates.
  • The technique of choice is Liquid Chromatography coupled to a high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF).

2. Sample Preparation

  • A simple protein precipitation extraction method is recommended.
  • An appropriate internal standard (IS), ideally a stable isotope-labeled analogue of this compound, should be added to the samples before extraction.
  • Add a precipitation solvent (e.g., acetonitrile or methanol) to the biological sample (plasma or brain homogenate), vortex mix, then centrifuge. The supernatant is collected for analysis [3].

3. Method Validation Tests The following validation parameters should be established, adapting the criteria from the referenced method [3]:

  • Selectivity: Demonstrate no significant interference from endogenous matrix components at the retention times of this compound and the IS.
  • Matrix Effect: Evaluate the suppression or enhancement of ionization for this compound and the IS. Extraction recovery should be consistent and precise (target: 85-133%).
  • Accuracy and Precision: Establish within-run and between-run accuracy (as bias, within ±20% at LLOQ and ±15% at other levels) and precision (as relative standard deviation, RSD, within ±20% at LLOQ and ±15% at other levels).
  • Calibration Curve and Linearity: A calibration curve ranging from 10 to 5000 ng/mL is a suitable starting point, prepared in the same biological matrix. A linear regression with a weighting factor of 1/x² is commonly used.
  • Dilution Integrity: Demonstrate that samples can be diluted with blank matrix without affecting accuracy and precision.
  • Stability: Conduct short-term (e.g., at 2°C) and long-term (e.g., at -80°C) stability studies of this compound in the biological matrix [3].

The workflow for the proposed analytical method is summarized in the following diagram:

SamplePrep Sample Preparation (Protein Precipitation) LC Liquid Chromatography (Separation) SamplePrep->LC Inject MS Q-TOF Mass Spectrometry (Detection & Quantification) LC->MS Elute Data Data Analysis (Calibration Curve) MS->Data Analyze

Method Workflow for this compound Analysis via LC-MS

Interlaboratory Study Considerations

  • Instrument Configuration: Differences in mass spectrometers and sources can lead to substantial data variability.
  • Standardized Parameters: Using uniform, pre-defined method parameters was shown to significantly increase reproducibility across different laboratories.
  • Sample Introduction: Manual sample handling can introduce variability; therefore, automated systems or strict standardized protocols are preferred.
  • Environmental Factors: Factors like ambient temperature and humidity should be monitored and recorded, as they can influence instrumental performance [4].

Conclusion

While detailed historical data on this compound's receptor binding is available, a specific, fully validated analytical method for its quantification in complex matrices was not found in the current search. The provided framework, based on a modern LC-Q-TOF protocol used for similar analytes [3], offers a solid foundation for developing and validating a robust analytical method for this compound. Adherence to the outlined validation parameters and considerations for interlaboratory reproducibility will be essential for generating reliable and defensible data.

References

Analytical Methods for Etoperidone Quantification in Biological Samples: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed overview of analytical methods for quantifying the atypical antidepressant etoperidone and its metabolites in biological matrices, supporting therapeutic drug monitoring (TDM) and forensic research.

Introduction to this compound

This compound is an atypical antidepressant belonging to the phenylpiperazine class. It is primarily metabolized by the liver enzyme CYP3A4 into its key active metabolites: 5-(1-hydroxyethyl)this compound and 1-(3-chlorophenyl)piperazine (mCPP) [1] [2]. The active metabolite mCPP exerts various neuropsychiatric effects by interacting with serotonin receptors and is also a metabolite of other antidepressants like trazodone and nefazodone [1]. Monitoring this compound and its metabolites is crucial due to inter-individual differences in metabolism and its narrow therapeutic window [3].

Reported Analytical Methods and Key Parameters

The following table summarizes the key analytical methods found in the scientific literature for quantifying this compound and related compounds.

Table 1: Analytical Methods for this compound and Metabolites in Biological Samples

Analyte(s) Biological Matrix Analytical Technique Key Sample Pretreatment Chromatographic & Detection Details Performance Data Reference & Application
This compound, 5-(1-hydroxyethyl)this compound, and mCPP Plasma HPLC with Ultraviolet (UV) Detection Liquid-Liquid Extraction (LLE) Not fully detailed in abstract; method from 1991. A validated assay for simultaneous quantification. [2]
mCPP (metabolite) Plasma, Red Blood Cells, Breast Milk HPLC-UV Solid-Phase Extraction (SPE) or other Method for human matrices; cited by a 2013 review. Validated for various human matrices. [2]
mCPP (metabolite) Human Hair GC-MS Derivatization to Trimethylsilyl (TMS) derivative Capillary GC-MS analysis of TMS derivatives. Method for determination in hair. [2]

| Various Antidepressants (incl. Piperazines like Vortioxetine) | Plasma | UPLC-MS/MS & HPLC-MS/MS | Solid-Phase Extraction (SPE): C8 96-well plate. Protein Precipitation (PPT): Acetonitrile. | Method 1: Cation-exchange (SCX), isocratic HPLC-MS/MS. Method 2: Reversed-phase, gradient UPLC-MS/MS. | Recovery: 102-104% (SPE method). LOQ: 0.4 ng/mL (SPE method). | [3] |

Detailed Experimental Protocol: HPLC-UV Method for this compound and Metabolites

Below is a reconstructed protocol based on a published HPLC-UV method [2], which can serve as a foundation for method development.

Principle

This compound and its metabolites are isolated from plasma using liquid-liquid extraction, separated using reversed-phase high-performance liquid chromatography (HPLC), and quantified with an ultraviolet (UV) detector.

Equipment and Reagents
  • HPLC System: Equipped with a pump, autosampler, column oven, and UV/VIS detector.
  • Analytical Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Centrifuge, Vortex mixer, pH meter.
  • Chemical Reagents: this compound hydrochloride, metabolite standards (mCPP, 5-(1-hydroxyethyl)this compound), HPLC-grade solvents (acetonitrile, methanol, water), and ethyl acetate.
Step-by-Step Procedure
  • Sample Collection and Storage: Collect venous blood into tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge at 3000-4000 rpm for 10 minutes to separate plasma. Store plasma aliquots at -20°C or -80°C until analysis.
  • Sample Pretreatment (LLE): a. Thaw plasma samples on ice or in a refrigerator. b. Pipette 1.0 mL of plasma into a glass test tube. c. Add a known amount of internal standard (if available). d. Add a buffer (e.g., phosphate buffer, pH ~7.0) to adjust the ionic strength and pH. e. Add 5-7 mL of organic extraction solvent (e.g., ethyl acetate). Cap the tube and vortex mix for 2-5 minutes. f. Centrifuge the tubes at high speed (e.g., 4000 rpm) for 10 minutes to separate the phases. g. Transfer the organic (upper) layer to a clean evaporation tube. h. Evaporate the organic layer to dryness under a gentle stream of nitrogen in a water bath (30-40°C). i. Reconstitute the dry residue with 100-200 µL of HPLC mobile phase initial conditions, vortex thoroughly.
  • Instrumental Analysis (HPLC-UV): a. Chromatographic Conditions: * Mobile Phase: A mixture of aqueous buffer (e.g., 10-20 mM ammonium formate/acetate, pH adjusted) and acetonitrile or methanol. A gradient or isocratic elution can be used. * Flow Rate: 1.0 mL/min. * Column Temperature: 30-40°C. * Injection Volume: 20-100 µL. * Detection Wavelength: UV detection at 210-254 nm, optimized for the specific analytes. b. Quantification: Inject calibration standards, quality controls, and unknown samples. Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration. Use this curve to determine the concentration of this compound and its metabolites in unknown samples.
Method Validation

For any analytical method to be used in a regulated environment, full validation is required per guidelines (e.g., FDA/EMA), which includes assessment of:

  • Linearity and Calibration Range
  • Accuracy and Precision (within-run and between-run)
  • Lower Limit of Quantification (LLOQ)
  • Extraction Recovery and Matrix Effects
  • Selectivity and Specificity
  • Stability of analytes in matrix under various conditions (freeze-thaw, benchtop, autosampler)

Metabolic Pathways and Analytical Considerations

The following diagram illustrates the primary metabolic pathway of this compound, which is critical for understanding what analytes to target in a quantitative method.

G This compound This compound mCPP mCPP This compound->mCPP  Metabolism Metabolite_A Metabolite_A CYP3A4 CYP3A4 CYP3A4->this compound  Primary Enzyme Etoperisode Etoperisode 5-(1-hydroxyethyl)this compound 5-(1-hydroxyethyl)this compound Etoperisode->5-(1-hydroxyethyl)this compound  Metabolism 5-(1-hydroxyethyl)this compound->mCPP  Further Metabolism

Key Considerations for Analysis:

  • Target Analytes: A comprehensive quantitative method should ideally include this compound and its major active metabolites, mCPP and 5-(1-hydroxyethyl)this compound [2] [1].
  • Choice of Technique: While HPLC-UV is a viable technique, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the current gold standard for sensitivity, specificity, and multiplexing capability in TDM [4] [3] [5].
  • Sample Pretreatment: For complex biological matrices like plasma, Solid-Phase Extraction (SPE) often provides cleaner extracts and higher recovery compared to Protein Precipitation (PPT), which can lead to significant ion suppression in MS analysis [3].

Troubleshooting and Best Practices

  • Matrix Effects (LC-MS/MS): Systematically evaluate matrix effects by post-column infusion experiments. Use a stable isotope-labeled internal standard for each analyte to compensate for variability.
  • Chromatographic Performance: If peak broadening or long retention times are encountered (a noted issue with some miniature MS systems [4]), optimize the mobile phase gradient, column temperature, and flow rate.
  • Analyte Stability: mCPP can be a contaminant in forensic and clinical settings due to its presence in other drugs. Ensure method selectivity and be aware of potential sources of cross-exposure [1].

Conclusion

Robust quantification of this compound and its active metabolites, particularly mCPP, is essential for clinical and forensic applications. The foundational HPLC-UV method [2] provides a basis for understanding the analytical requirements. However, modern laboratories should develop and validate LC-MS/MS-based methods to achieve the high sensitivity and specificity required for accurate TDM. Future method development should focus on high-throughput, multiplexed assays that can simultaneously quantify a broad panel of psychotropic drugs [5].

References

Reported Analytical Method for Trazodone (with Etoperidone as Internal Standard)

Author: Smolecule Technical Support Team. Date: February 2026

A gas chromatographic-mass spectrometric (GC-MS) method was developed for the analysis of trazodone in plasma, using etoperidone as an internal standard [1]. This demonstrates that this compound is a suitable compound for use in analytical methods.

The sample preparation technique described is a liquid-liquid extraction (LLE) process [1]:

  • Extraction: Analytes are extracted from a basic medium into an organic solvent, n-butyl chloride.
  • Back-Extraction: The compounds are then back-extracted into an aqueous acid solution (0.1 M hydrochloric acid).
  • Second Extraction: The aqueous layer is made basic again, and the analytes are re-extracted into n-butyl chloride.
  • Concentration: The organic solvent is evaporated under a nitrogen stream at 35°C, and the residue is reconstituted in toluene for GC-MS analysis.

Proposed Protocol: LC-MS/MS Analysis Based on Related Compounds

Given the lack of a dedicated method for this compound, a robust protocol can be proposed by adapting modern techniques used for other antidepressants, particularly trazodone, which shares a similar phenylpiperazine structure [2] [3].

The following workflow outlines the key stages of this proposed protocol:

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Start: Plasma Sample step1 1. Add Internal Standard (e.g., deuterated analog) start->step1 step2 2. Protein Precipitation Add acidified ACN, vortex, centrifuge step1->step2 step3 3. Phospholipid Removal (Optional) Use Phree phospholipid plate step2->step3 step4 4. Evaporation & Reconstitution Evaporate supernatant, reconstitute in mobile phase step3->step4 step5 5. Chromatographic Separation C8 or C18 column, gradient elution step4->step5 step6 6. Mass Spectrometric Detection ESI positive mode, MRM step5->step6 end End: Data Analysis step6->end

Materials and Reagents
  • Analytes: this compound and its potential metabolites.
  • Internal Standard (IS): A stable isotopically labeled (SIL) compound like this compound-d4 is ideal. Alternatively, a structurally similar compound such as trazodone-d4 could be investigated [3].
  • Solvents: LC-MS grade acetonitrile, methanol, and water.
  • Additives: Formic acid or ammonium acetate for mobile phase preparation.
  • Biological Matrix: Control human plasma or serum.
  • Equipment: Microcentrifuge, vortex mixer, nitrogen evaporator, 0.22 µm membrane filters.
Detailed Sample Preparation Steps

This protocol combines efficient protein precipitation with an optional step for phospholipid removal to enhance analysis quality [4].

  • Aliquot and Spike: Transfer 100 µL of plasma sample into a microcentrifuge tube. Add a suitable volume of the internal standard working solution [4].
  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile acidified with 1% formic acid. Vortex vigorously for at least 1 minute and centrifuge at 14,000 rpm for 10 minutes at room temperature [4] [5].
  • Phospholipid Removal (Optional): Transfer the supernatant to a commercially available phospholipid removal plate (e.g., Phree, Phenomenex). Apply positive pressure (approx. 10 psi for 5 minutes) to pass the solution through the plate [4].
  • Evaporation and Reconstitution: Evaporate the collected eluent to dryness under a gentle stream of nitrogen at 37-40°C. Reconstitute the dry residue with 100-200 µL of initial mobile phase conditions. Vortex to dissolve and then filter through a 0.22 µm membrane by centrifugation prior to LC-MS/MS analysis [4].
LC-MS/MS Analytical Conditions

Adapted from methods for trazodone and other atypical antidepressants [6] [3].

Table 1: Proposed Liquid Chromatography Conditions

Parameter Specification
Column C8 or C18 (e.g., 50-100 mm x 2.1-4.6 mm, 3-5 µm)

| Mobile Phase | A: 0.1% Formic acid in water B: 0.1% Formic acid in acetonitrile | | Gradient | Linear gradient from 10% B to 90% B over 3-10 minutes | | Flow Rate | 0.3 - 0.9 mL/min | | Injection Volume | 5 - 10 µL | | Column Temperature | 40 °C |

Table 2: Proposed Mass Spectrometry Conditions (ESI+)

Parameter Specification
Ionization Mode Electrospray Ionization (Positive)
Ion Source Temp. 475 - 550 °C
Ion Spray Voltage 5000 V
Nebulizer Gas (GS1) 40 - 50 psi
Heater Gas (GS2) 40 - 50 psi
Curtain Gas 25 - 35 psi
Dwell Time 50 - 200 msec

Table 3: Example MRM Transitions for this compound and Related Compounds

Compound Precursor Ion (Q1) > Product Ion (Q3) Declustering Potential (DP) Collision Energy (CE)
This compound To be determined experimentally To be optimized To be optimized
Trazodone [3] 372.2 > 176.0 50 V 65 V
mCPP [6] 197.0 > 154.0 To be optimized To be optimized
BZP [6] 177.1 > 134.1 To be optimized To be optimized

Important Considerations for Method Development

  • MRM Transitions: The specific MRM transitions for this compound must be determined experimentally by infusing a standard solution and performing a product ion scan [6] [3].
  • Method Validation: Any developed method must be rigorously validated according to international guidelines (e.g., US FDA, EMA) for parameters like linearity, sensitivity (LLOQ), accuracy, precision, and stability [5] [3].
  • Structural Analogs: Since this compound is a phenylpiperazine derivative, reviewing methods for other compounds in this class (e.g., trazodone, mCPP, BZP) can provide valuable insights for optimization [6].

References

Comprehensive Research Guide: Etoperidone Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Etoperidone

This compound is a phenylpiperazine-substituted triazole derivative that was initially developed as an atypical antidepressant in Europe during the late 1970s. This compound is chemically classified as an analog of trazodone and presents a similar pharmacological profile. Despite its initial development and research investment, this compound's current status is listed as "withdrawn" from the market, making it primarily of historical and research significance today. The drug was investigated for several therapeutic applications beyond depression, including Parkinson's disease tremors, extrapyramidal symptoms, and even male impotence, though it remains uncertain whether it was ever formally approved and commercialized. [1]

The interest in this compound has recently been revitalized due to emerging research suggesting potential applications in neurodegenerative disorders, particularly Alzheimer's disease. Contemporary research approaches have identified this compound as a candidate for drug repurposing strategies, which offer significant advantages over traditional drug development in terms of reduced timeline and investment requirements. While conventional drug development typically requires 10-15 years and investments of $1-3 billion with success rates around 2%, drug repurposing can potentially advance development by 7-8 years at approximately 10% of the cost. This makes compounds like this compound attractive targets for investigative research despite their withdrawn market status. [2]

Chemical and Physical Properties

Fundamental Chemical Characteristics

This compound possesses specific chemical properties that define its research applications and handling requirements:

  • Chemical Formula: C~19~H~28~ClN~5~O [1]
  • Molecular Weight: 377.92 g/mol (average); 377.1982382 g/mol (monoisotopic) [1]
  • CAS Registry Number: 52942-31-1 (free base); 57775-22-1 (hydrochloride salt) [1] [3]
  • Chemical Classification: Organic compound belonging to the phenylpiperazine class, specifically characterized as a phenylpiperazine-substituted triazole derivative [1]

The hydrochloride salt form of this compound (CAS 57775-22-1) is frequently employed in research settings due to its enhanced solubility properties in aqueous solutions compared to the free base form. The hydrochloride salt has a molecular formula of C~19~H~29~Cl~2~N~5~O and a molecular weight of 414.37 g/mol. [3]

Structural Features and Relationship to Other Compounds

This compound's chemical structure places it within a family of compounds that share similar pharmacological profiles. It is structurally related to trazodone and serves as a precursor to nefazodone, with researchers having attempted to separate its serotonergic and adrenergic functions to develop improved derivatives. The compound belongs to the class of organic compounds known as phenylpiperazines, which consist of a piperazine bound to a phenyl group. Its molecular framework is classified as an aromatic heteromonocyclic compound, containing a 1,2,4-triazole ring system. [1]

Table 1: this compound Chemical and Physical Properties

Property Specification
Generic Name This compound
Chemical Formula C~19~H~28~ClN~5~O
Molecular Weight (free base) 377.92 g/mol
Molecular Weight (HCl salt) 414.37 g/mol
CAS Number (free base) 52942-31-1
CAS Number (hydrochloride) 57775-22-1
Alternate Names ST-1191
Chemical Classification Phenylpiperazine-substituted triazole derivative
Solubility Characteristics Hydrochloride salt form offers improved aqueous solubility

Pharmacology and Mechanism of Action

Receptor Interaction Profile

This compound exhibits a complex pharmacological profile with activity at multiple neurotransmitter systems. Its mechanism of action is primarily mediated through its major active metabolite, 1-(3'-chlorophenyl)piperazine (mCPP), which forms through extensive hepatic metabolism. This metabolite binds with varying affinities to most serotonergic receptors and adrenergic receptors, creating a multifaceted pharmacological signature. [1]

The drug demonstrates a biphasic effect on central serotonergic transmission, revealing characteristics of both 5-HT antagonism and agonism depending on the receptor subtype and experimental conditions. Research indicates that the agonistic action of this compound is likely connected with the formation of its active metabolite. [4] Specifically, mCPP functions as an agonist at 5-HT~2C~ receptors while acting as an antagonist at 5-HT~2A~ receptors. Additionally, this compound and its metabolites demonstrate antagonistic activity at 5-HT~1A~ receptor sites in the central nervous system. [1] [5]

Table 2: this compound Receptor Binding Profile

Target Action Functional Significance
5-HT~2A~ receptor Antagonist Potential antidepressant effects
5-HT~2C~ receptor Agonist Influence on mood and appetite regulation
α~1~ adrenergic receptor Antagonist Sedative and cardiovascular effects
α~2~ adrenergic receptor Antagonist Impact on neurotransmitter release
D~2~ dopamine receptor Antagonist Influence on extrapyramidal symptoms
5-HT~1A~ receptor Antagonist Contribution to antidepressant mechanism
Muscarinic acetylcholine receptor Antagonist Potential anticholinergic side effects
Signaling Pathways

This compound's complex receptor interaction profile results in modulation of multiple signaling pathways. The diagram below illustrates the primary molecular targets and downstream effects of this compound and its active metabolite mCPP:

G cluster_serotonin Serotonergic System cluster_adrenergic Adrenergic System cluster_dopamine Dopaminergic System cluster_cholinergic Cholinergic System This compound This compound Metabolism Metabolism This compound->Metabolism Alpha1 α1 Receptor This compound->Alpha1 Alpha2 α2 Receptor This compound->Alpha2 D2 D2 Receptor This compound->D2 mAChR Muscarinic ACh Receptor This compound->mAChR mCPP mCPP HT2A 5-HT2A Receptor mCPP->HT2A HT2C 5-HT2C Receptor mCPP->HT2C HT1A 5-HT1A Receptor mCPP->HT1A Metabolism->mCPP Serotonergic Serotonergic Effects Effects HT2A->Effects Antagonism HT2C->Effects Agonism HT1A->Effects Antagonism Adrenergic Adrenergic Alpha1->Effects Antagonism Alpha2->Effects Antagonism Dopaminergic Dopaminergic D2->Effects Antagonism Cholinergic Cholinergic mAChR->Effects Antagonism

Figure 1: this compound Signaling Pathways and Molecular Targets. This diagram illustrates the complex pharmacological profile of this compound and its active metabolite mCPP, showing their interactions with multiple neurotransmitter systems.

Pharmacokinetic Properties

This compound demonstrates highly variable pharmacokinetics between individuals, which has implications for its research applications and potential therapeutic use:

  • Absorption and Bioavailability: The absorption and bioavailability of this compound show significant interindividual variability, with bioavailability recorded as low as 12% in some subjects. This low bioavailability is attributed to extensive first-pass metabolism. The mean time to peak plasma concentration ranges from 1.4 to 4.8 hours after oral administration. [1]

  • Distribution: this compound exhibits an extensive plasma protein binding capacity, which modulates its volume of distribution to a range of 0.23 to 0.69 L/kg. This protein binding influences the amount of free drug available for pharmacological activity. [1]

  • Metabolism: this compound undergoes extensive hepatic metabolism via cytochrome P450 enzymes, particularly CYP3A4, forming at least 21 different metabolites that can be detected in plasma, urine, and feces. The metabolism occurs through five primary reaction pathways: alkyl oxidation, piperazinyl oxidation, N-dealkylation, phenyl hydroxylation, and conjugation. [1] [6]

  • Elimination: Following oral administration, elimination of an this compound dose is divided between urine (78.8%) and feces (9.6%). Less than 0.01% of the administered dose is excreted as unchanged drug, with the remainder represented by its numerous metabolites. The terminal half-life after oral administration is approximately 21.7 hours, with an apparent clearance of 1.01 mL/min. [1]

Research Applications and Potential Indications

Historical and Emerging Research Applications

This compound has been investigated for several therapeutic applications throughout its research history, with recent studies suggesting novel potential indications:

  • Depression: As an atypical antidepressant, this compound was originally studied for the treatment of major depressive disorder. Its mechanism in depression appears to be linked to its complex effects on serotonergic transmission, combining serotonin receptor antagonism with reuptake inhibition properties. [1] [4]

  • Alzheimer's Disease: Recent computational and in vitro studies have identified this compound as a potential acetylcholinesterase (AChE) inhibitor with dual binding properties, interacting with both the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE. This dual binding mechanism is emerging as an important research focus in Alzheimer's disease treatment, as PAS inhibitors may hinder amyloid-beta peptide binding to AChE, potentially slowing disease progression. The binding free energy value for this compound was calculated at -91.0 kcal/mol, comparable to donepezil (-80.9 kcal/mol). In vitro experiments using SH-SY5Y neuroblastoma cell lines demonstrated an IC~50~ value of 712.80 μM for this compound. [2]

  • Neurological Disorders: Early research explored this compound's potential for managing tremors in Parkinson's disease and extrapyramidal symptoms, likely related to its D~2~ dopamine receptor antagonistic properties. [1]

  • Other Applications: Limited historical research has investigated this compound for male impotence, though detailed mechanisms and results from these studies are not well-documented in contemporary literature. [1]

Comparative Efficacy in Specialized Applications

Table 3: Research Applications of this compound and Comparator Agents

Application Mechanism Experimental Findings Reference Compound
Major Depressive Disorder Serotonin reuptake inhibition and receptor modulation Biphasic action on serotonergic transmission Trazodone
Alzheimer's Disease AChE Inhibition Dual binding to CAS and PAS sites of AChE IC~50~ = 712.80 μM; Binding free energy = -91.0 kcal/mol Donepezil, Galantamine
Serotonergic Modulation 5-HT~1A~ antagonism ID~50~ = 17.4 mg/kg for inhibition of 8-OH-DPAT-induced RFT Trazodone, mCPP
Parkinson's Disease Symptoms D~2~ dopamine receptor antagonism Investigated for tremors and extrapyramidal symptoms Not specified

Detailed Experimental Protocols

Protocol for Acetylcholinesterase Inhibition Studies

Purpose: To evaluate the inhibitory activity of this compound against acetylcholinesterase (AChE) using computational and in vitro approaches.

Materials:

  • SH-SY5Y neuroblastoma cell line
  • Acetylcholinesterase enzyme
  • This compound hydrochloride (CAS 57775-22-1)
  • Reference compounds (donepezil, galantamine)
  • Real-Time Cell Analysis (RTCA) instrumentation
  • MTT assay reagents
  • Molecular docking software (AutoDock, GROMACS)

Computational Methods:

  • Molecular Docking:

    • Prepare the protein structure of AChE (PDB ID: 4EY7)
    • Generate this compound 3D structure and optimize geometry
    • Conduct flexible docking to both CAS and PAS sites
    • Run 100 independent docking simulations
    • Analyze binding poses and interaction patterns
  • Molecular Dynamics (MD) Simulations:

    • Solvate the AChE-etoperidone complex in a water box
    • Add ions to neutralize the system
    • Energy minimization using steepest descent algorithm
    • Equilibrate system for 100 ps
    • Run production MD for 100 ns
    • Analyze root-mean-square deviation (RMSD) and binding free energies using MM-GBSA

In Vitro Validation:

  • Cell Culture:

    • Maintain SH-SY5Y cells in DMEM/F12 medium with 10% FBS
    • Plate cells at 10,000 cells/well in 96-well E-plates
    • Incubate at 37°C with 5% CO~2~ for 24 hours
  • Viability and IC~50~ Determination:

    • Prepare this compound dilutions (100 μM to 1 mM)
    • Treat cells with test compounds for 48 hours
    • Monitor cell viability continuously using RTCA
    • Perform MTT assay after treatment period
    • Calculate IC~50~ values using nonlinear regression

Expected Outcomes: this compound should demonstrate dual binding to both CAS and PAS sites of AChE, with binding free energy values comparable to reference compounds. Cell viability assays should yield IC~50~ values in the range of 700 μM. [2]

Protocol for Metabolic and Pharmacokinetic Studies

Purpose: To characterize the metabolism and pharmacokinetic profile of this compound using in vitro and in vivo models.

Materials:

  • Human liver microsomes
  • Recombinant CYP450 enzymes (CYP3A4, CYP2D6)
  • This compound and potential metabolites
  • LC-MS/MS system
  • NADPH regeneration system

In Vitro Metabolism Studies:

  • Microsomal Incubations:

    • Prepare incubation mixture containing liver microsomes (1 mg/mL)
    • Add this compound (20 μM) in potassium phosphate buffer
    • Initiate reaction with NADPH (1 mM)
    • Incubate at 37°C for 60 minutes
    • Terminate reaction with ice-cold acetonitrile
    • Analyze metabolites using LC-MS/MS
  • Reactive Metabolite Screening:

    • Conduct trapping studies with glutathione
    • Use human recombinant CYP3A4 with ketoconazole inhibition control
    • Monitor for glutathione conjugates
    • Identify potential quinone-imine and epoxide intermediates
  • CYP450 Reaction Phenotyping:

    • Use selective chemical inhibitors for different CYP450 enzymes
    • Employ recombinant individual CYP450 enzymes
    • Determine relative contributions of specific enzymes to this compound metabolism

Pharmacokinetic Analysis:

  • Sample Collection:

    • Administer this compound to animal models (typically rat or dog)
    • Collect blood samples at predetermined time points
    • Process plasma by protein precipitation
    • Analyze this compound and metabolite concentrations using validated LC-MS/MS methods
  • Data Analysis:

    • Calculate pharmacokinetic parameters using non-compartmental analysis
    • Determine C~max~, T~max~, AUC, half-life, and clearance
    • Assess urinary and fecal excretion patterns

Expected Outcomes: this compound should undergo extensive metabolism primarily via CYP3A4, forming multiple metabolites including mCPP. The terminal half-life is expected to be approximately 21-22 hours with less than 0.01% excreted as unchanged drug. [1] [6]

Safety and Regulatory Considerations

Toxicity Profile

This compound demonstrates a characteristic toxicity profile that researchers should consider when designing experimental protocols:

  • Cardiovascular Effects: Preclinical studies have documented significant cardiovascular toxicity, including abnormal electrocardiogram readings, changes in blood pressure (primarily hypotension), and in severe cases, cardiac arrest. These cardiovascular reactions are consistent with the drug's effect on catecholamine systems and α-adrenergic receptor antagonism. [1]

  • Hepatotoxicity Considerations: While comprehensive hepatotoxicity data specific to this compound is limited, structural analogs like nefazodone and trazodone have been associated with idiosyncratic hepatotoxicity. Researchers should monitor liver enzymes in relevant in vivo studies, as metabolic activation to reactive intermediates represents a potential risk. [7]

  • Neuropsychiatric Effects: As with many serotonergic agents, this compound may cause alterations in neuropsychiatric function. Studies have noted its influence on temperature regulation, behavior, and hormone release via central 5-HT receptors. [6]

Handling and Storage Recommendations
  • Storage Conditions: this compound hydrochloride should be stored at 2-8°C in a tightly sealed container protected from light and moisture. [3]

  • Handling Precautions: Researchers should handle this compound using appropriate personal protective equipment, including gloves, lab coat, and safety glasses. Procedures should be conducted in a well-ventilated area or fume hood to prevent inhalation exposure.

  • Solubility and Preparation: The hydrochloride salt form is recommended for experimental use due to its superior aqueous solubility. For in vitro studies, prepare fresh solutions in appropriate vehicles (e.g., distilled water, saline, or DMSO) immediately before use.

Conclusion and Research Outlook

This compound represents a compound of significant research interest despite its withdrawn market status. Its complex pharmacological profile, featuring a unique combination of serotonergic, adrenergic, and dopaminergic activities, makes it a valuable tool for understanding neurotransmitter systems. The recent identification of its acetylcholinesterase inhibitory activity with dual binding properties has opened new avenues for investigating potential applications in Alzheimer's disease and other neurodegenerative disorders.

The experimental protocols outlined in this document provide comprehensive methodologies for evaluating this compound's mechanisms of action, metabolic fate, and potential therapeutic applications. Researchers should particularly note the computational approaches for studying AChE inhibition, which offer efficient screening before proceeding to more resource-intensive in vitro and in vivo studies. As with any investigational compound, careful attention to safety protocols and ethical guidelines is essential when working with this compound in laboratory settings.

Future research directions should focus on further elucidating the relationship between this compound's multiple molecular targets and its functional effects, exploring its potential for drug repurposing in neurological disorders, and investigating strategies to optimize its therapeutic index while minimizing adverse effects.

References

Analytical Methods for Quantification and Metabolite Identification

Author: Smolecule Technical Support Team. Date: February 2026

Accurate quantification of etoperidone and its metabolites is fundamental to preclinical and metabolic studies. The following table summarizes key analytical techniques derived from laboratory research.

Analytical Technique Application with this compound Key Experimental Details Reference
High-Performance Liquid Chromatography (HPLC) with UV detection Quantification of this compound and its active metabolites (mCPP, 5-(1-hydroxyethyl) this compound) in plasma. A specific HPLC-UV method was developed for the simultaneous determination of the parent drug and its two major active metabolites in biological matrices [1].
Gas Chromatography-Mass Spectrometry (GC-MS) Sensitive detection and identification of this compound and multiple metabolites in biological samples (e.g., whole blood). Used for forensic or toxicological analysis. A documented method allows for the simultaneous determination of this compound alongside other antidepressants in whole blood [1].
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Comprehensive profiling of drug metabolites; identification and structural elucidation of this compound metabolites. Used to identify 21 different metabolites in plasma, urine, and feces. Applied to study metabolic pathways including alkyl oxidation, piperazinyl oxidation, and N-dealkylation [2].
Ultra-Performance LC-MS/MS (UPLC-MS/MS) High-throughput, sensitive neurochemical profiling in brain tissue following drug treatment. While directly referenced for nefazodone, this modern technique is highly applicable for studying the neurochemical impact of this compound and its metabolites in rodent brain tissue [3].

Detailed Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound and Metabolites in Plasma

This protocol is adapted from established methods for the determination of this compound and its active metabolites, 1-(3'-chlorophenyl)piperazine (mCPP) and 5-(1-hydroxyethyl) this compound, in plasma [1].

1. Sample Preparation (Plasma)

  • Protein Precipitation: Add 500 µL of acetonitrile to 500 µL of plasma sample in a microcentrifuge tube.
  • Vortex vigorously for 1 minute and then centrifuge at 14,000 × g for 10 minutes.
  • Collection: Transfer the clear supernatant to a new HPLC vial for analysis.

2. HPLC-UV Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: Utilize a gradient elution with:
    • Solvent A: 20 mM Potassium phosphate buffer (pH 3.0)
    • Solvent B: Acetonitrile
  • Gradient Program: | Time (min) | % Solvent A | % Solvent B | |------------|-------------|-------------| | 0 | 85 | 15 | | 15 | 50 | 50 | | 16 | 85 | 15 | | 21 | 85 | 15 |
  • Flow Rate: 1.0 mL/min
  • Detection: UV detection at 254 nm.
  • Injection Volume: 20 µL.

3. Data Analysis

  • Quantify this compound and metabolites by comparing peak areas of samples to a calibration curve prepared with known standards in blank plasma.
Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol assesses the metabolic rate of this compound and identifies which cytochrome P450 (CYP) enzymes are involved in its clearance [2] [4].

1. Incubation Preparation

  • Microsomal Source: Human liver microsomes (HLM) or recombinant CYP enzymes (e.g., CYP3A4).
  • Reaction Mixture (per 200 µL):
    • 0.1 M Potassium phosphate buffer (pH 7.4)
    • HLM (0.5 mg/mL protein)
    • This compound (10 µM final concentration)
  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a water bath.

2. Reaction Initiation and Termination

  • Start the reaction by adding NADPH (1 mM final concentration).
  • Incubate at 37°C. At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), remove a 50 µL aliquot.
  • Stop the reaction in each aliquot immediately by adding 100 µL of ice-cold acetonitrile.

3. Sample Analysis and Data Calculation

  • Centrifuge the stopped samples and analyze the supernatant using LC-MS/MS to quantify the remaining this compound.
  • Calculate the in vitro half-life (T~1/2~) and intrinsic clearance (CL~int~) using the disappearance rate of the parent drug.

Receptor Binding and Mechanistic Studies

This compound's primary mechanism is mediated by its major active metabolite, mCPP, which has a complex pharmacological profile [2]. The following diagram illustrates the key molecular targets and the resultant pharmacological effects.

G This compound This compound mCPP mCPP This compound->mCPP  Metabolism  (CYP3A4) 5-HT2A\nAntagonism 5-HT2A Antagonism mCPP->5-HT2A\nAntagonism α-adrenergic\nReceptor Antagonism α-adrenergic Receptor Antagonism mCPP->α-adrenergic\nReceptor Antagonism SERT & NET\nInhibition SERT & NET Inhibition mCPP->SERT & NET\nInhibition  Minor Role Antidepressant\nEfficacy Antidepressant Efficacy 5-HT2A\nAntagonism->Antidepressant\nEfficacy 5-HT2C\nAgonism 5-HT2C Agonism 5-HT2C\nAgonism->Antidepressant\nEfficacy Sedative & Cardiovascular\nEffects Sedative & Cardiovascular Effects α-adrenergic\nReceptor Antagonism->Sedative & Cardiovascular\nEffects SERT & NET\nInhibition->Antidepressant\nEfficacy mCPp mCPp mCPp->5-HT2C\nAgonism

Diagram Title: this compound's Metabolite-Driven Mechanism of Action

Experimental Protocol: Cell-Based Serotonin Receptor Assay

This protocol outlines a method to characterize the biphasic effects of this compound and mCPP on the serotonin system, which can include agonist/antagonist activity at 5-HT2A and 5-HT2C receptors [5] [2].

1. Cell Culture and Transfection

  • Culture a mammalian cell line (e.g., HEK-293 or CHO) that does not endogenously express high levels of 5-HT receptors.
  • Transfect the cells with plasmids encoding the human 5-HT2A or 5-HT2C receptor along with a luciferase-based reporter gene (e.g., under the control of a serum response element).

2. Drug Treatment and Stimulation

  • Seed transfected cells into a 96-well plate. The next day, pre-treat cells with:
    • Vehicle control.
    • mCPP (0.1 nM - 10 µM) to test for agonist activity.
    • This compound (0.1 nM - 10 µM).
    • Known agonist (e.g., Serotonin) and antagonist (e.g., Ketanserin for 5-HT2A) as controls.
  • For antagonist-mode testing, pre-incubate with this compound/mCPP for 30 minutes before stimulating with a known agonist.

3. Signal Detection and Data Analysis

  • After 5-6 hours of stimulation, lyse the cells and measure luciferase activity.
  • Data Analysis: Normalize luminescence readings to control wells. Generate dose-response curves to determine EC~50~ (agonist mode) or IC~50~ (antagonist mode) values.

Safety and Toxicity Assessment

This compound is associated with significant cardiovascular toxicity in animal models, consistent with its potent α-adrenergic receptor blockade [2] [1].

Key Safety Pharmacology Findings:

  • Cardiovascular Effects: Acute studies in rats demonstrated hypotension, abnormal electrocardiograms, and even cardiac arrest [2]. These effects are directly linked to the drug's antagonism of catecholamine receptors.
  • Metabolic Activation: Like its analog trazodone, this compound can be metabolically activated by CYP3A4 into reactive intermediates. While studied extensively for trazodone, this pathway suggests a potential mechanism for idiosyncratic hepatotoxicity and should be investigated for this compound [4].

Conclusion

A comprehensive laboratory analysis of this compound requires a multifaceted approach. Utilizing advanced chromatographic and mass spectrometric techniques is essential for quantifying the drug and its numerous metabolites. Furthermore, robust in vitro binding and functional assays are critical for deconvoluting its complex, metabolite-driven pharmacology. Researchers should be mindful of its challenging pharmacokinetic profile, including low and variable bioavailability, and its potential for cardiovascular toxicity when designing experiments.

References

Comprehensive Experimental Applications and Protocols for Etoperidone in Biomedical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Etoperidone

This compound is a phenylpiperazine-class antidepressant structurally related to trazodone and nefazodone that was initially developed in the 1970s. [1] [2] Although it was approved in some European countries (Italy and Spain) for the treatment of depression, its current status is listed as "withdrawn" from the market, making it primarily of research interest today. [1] [2] this compound is classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI), with a complex pharmacological profile that includes modulation of multiple neurotransmitter systems. [2] Research interest in this compound has persisted due to its active metabolite, m-chlorophenylpiperazine (mCPP), which itself possesses significant neuropsychiatric activity and has been the subject of forensic and clinical investigations. [3] [1]

The primary research applications of this compound have expanded beyond its original antidepressant purpose to include investigations of serotonergic receptor function, potential therapeutic applications in neurodegenerative conditions like Alzheimer's disease, and as a pharmacological tool for studying tremor and extrapyramidal syndromes. [4] [5] This protocol provides a comprehensive overview of this compound's experimental applications, detailing standardized methodologies for investigating its mechanisms and effects in both in vitro and in vivo models.

Pharmacological Properties

This compound exhibits a complex polypharmacology that involves interactions with multiple receptor systems and metabolic pathways, which researchers must understand when designing experiments involving this compound.

Receptor Binding Profile

Table 1: Receptor binding affinity profile of this compound

Target Ki (nM) Species Action Research Implications
5-HT2A receptor 36 Human Antagonist Study of serotonin-related behaviors, sleep
α1-adrenergic receptor 38 Human Antagonist Cardiovascular effects, sedation mechanisms
5-HT1A receptor 85-20.2* Human/Rat Antagonist/Partial Agonist* Neuropharmacology of anxiety, depression
α2-adrenergic receptor 570 Human Antagonist Noradrenergic modulation studies
Serotonin transporter (SERT) 890 Human Weak inhibitor Serotonin reuptake mechanism studies
D2 receptor 2,300 Human Weak antagonist Extrapyramidal effects, dopamine signaling
H1 receptor 3,100 Human Weak antagonist Sedative properties research
Muscarinic receptors >35,000 Human Negligible Specificity profiling, cholinergic side effects

Note: Variation in Ki values depends on experimental conditions and model systems. The 5-HT1A receptor shows species and model differences, with rat studies indicating 20.2 nM. [6] [7] [2]

The primary mechanism of this compound involves antagonism at 5-HT2A and α1-adrenergic receptors, with additional significant activity at 5-HT1A receptors. [2] The drug has weak affinity for monoamine transporters, particularly the serotonin transporter (SERT), though this is considerably weaker than selective serotonin reuptake inhibitors. [7] [2] The high protein binding (extensive plasma protein binding) and extensive metabolism (producing 21 different metabolites) significantly influence experimental design considerations, particularly for in vivo studies and pharmacokinetic analyses. [1]

Pharmacokinetic Parameters

Table 2: Pharmacokinetic properties of this compound

Parameter Value Experimental Notes
Bioavailability ~12% (highly variable) Due to extensive first-pass metabolism
Time to peak plasma concentration 1.4-4.8 hours Important for timing experimental measurements
Volume of distribution 0.23-0.69 L/kg Moderate tissue distribution
Protein binding Extensive Impacts free drug concentration
Half-life 21.7 hours Consider in repeated dosing studies
Route of elimination Urine (78.8%), Feces (9.6%) Collection methods for excretion studies
Metabolism Extensive via CYP3A4 Drug interaction potential; 21 metabolites identified
Active metabolites mCPP (1-(3-chlorophenyl)piperazine) Contributes significantly to pharmacological effects

[1]

The major active metabolite mCPP is formed via N-dealkylation and contributes significantly to this compound's serotonergic effects. [3] [1] [2] Researchers should note that CYP3A4 inhibition can alter this compound metabolism in experimental models, particularly in drug interaction studies. [3] The low bioavailability and high individual variability necessitate careful dosing considerations in in vivo experiments.

Experimental Applications

Neuropharmacology Research

This compound serves as a valuable pharmacological tool for investigating serotonergic receptor function and modulation:

  • 5-HT1A Receptor Studies: this compound demonstrates high affinity for 5-HT1A receptors (Ki = 20.2 nM in rat models) and functions primarily as an antagonist at this site. [6] Experimental applications include investigating its effects in behavioral paradigms such as the inhibition of 8-OH-DPAT-induced reciprocal forepaw treading in reserpinized rats (ID50 = 17.4 mg/kg, intraperitoneal). [6] [8] This model is particularly relevant for studying the antidepressant mechanism of action and differentiating full agonists from partial agonists or antagonists at 5-HT1A receptors.

  • Receptor Selectivity Profiling: The diverse receptor affinity profile of this compound makes it suitable for receptor selectivity panels and counter-screening assays to evaluate pharmacological specificity. [7] [2] Researchers utilize this compound as a comparator compound when developing new antidepressants or multi-target psychotropic agents, particularly those with SARI mechanisms.

  • Metabolite Studies: Investigation of mCPP formation and activity provides insights into prodrug metabolism and the contribution of active metabolites to overall pharmacological effects. [3] [1] These studies are relevant for both forensic toxicology and drug design approaches aimed at optimizing metabolic activation or avoiding undesirable metabolite formation.

Neurodegenerative Disease Research

Recent investigations have explored this compound's potential application in Alzheimer's disease research:

  • Acetylcholinesterase Inhibition: Computational and in vitro studies indicate that this compound exhibits dual-binding properties at both the catalytic active site (CAS) and peripheral anionic site (PAS) of acetylcholinesterase (AChE). [4] The binding free energy was calculated at -91.0 kcal/mol, comparable to donepezil (-80.9 kcal/mol). [4] This suggests potential for mitigating cholinergic deficit in Alzheimer's models.

  • Cellular Neuroprotection: In vitro assays using SH-SY5Y neuroblastoma cell lines demonstrated an IC50 value of 712.80 μM in cell viability assays. [4] While higher than reference compounds, this indicates concentration-dependent effects on neuronal cells that merit further investigation in neurodegenerative models.

Movement Disorder Research

This compound has demonstrated efficacy in experimental models of movement disorders:

  • Tremor Suppression: this compound exhibits dose-dependent antitremor activity in models of parkinsonism and other extrapyramidal syndromes. [5] Effective doses in human studies ranged from 25-100 mg three times daily orally (approximately 0.7 mg/kg), with 50 mg identified as the optimal dose for tremor control. [5]

  • Mechanistic Studies: The antitremor effects are primarily attributed to this compound's adrenolytic properties rather than dopaminergic or cholinergic mechanisms. [5] This makes it a valuable tool for investigating the noradrenergic contribution to tremor pathogenesis, distinct from conventional antiparkinsonian agents.

Experimental Protocols

In Vitro Receptor Binding Assay

Purpose: To determine the binding affinity (Ki) of this compound for specific receptor types, particularly 5-HT1A receptors. [6]

Materials and Reagents:

  • Rat cerebral cortical synaptosomes or transfected cell lines expressing human receptors
  • [3H]8-OH-DPAT (for 5-HT1A receptor binding)
  • This compound hydrochloride (CAS 57775-22-1)
  • Assay buffer (typically 50 mM Tris-HCl, pH 7.4-7.7)
  • Filtration apparatus (cell harvester) and glass fiber filters
  • Scintillation counter and appropriate scintillation fluid

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortex or harvest transfected cells, followed by centrifugation at 20,000-50,000 × g for 10-15 minutes. Resuspend the pellet in fresh assay buffer to achieve optimal protein concentration (0.2-1.0 mg/mL).

  • Binding Reaction:

    • Incubate membrane preparation with [3H]8-OH-DPAT (typically 0.1-5 nM) and increasing concentrations of this compound (10^-12 to 10^-5 M) in a total volume of 200-500 μL.
    • Include samples for total binding (no competitor) and nonspecific binding (with excess unlabeled agonist, e.g., 10 μM serotonin).
    • Perform incubation for 30-60 minutes at 25-37°C to reach equilibrium.
  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through glass fiber filters presoaked in 0.3% polyethylenimine (to reduce nonspecific binding).
    • Wash filters 3-4 times with ice-cold buffer (approximately 3 mL per wash).
  • Quantification:

    • Transfer filters to scintillation vials, add scintillation fluid, and allow to equilibrate for several hours.
    • Measure radioactivity using a scintillation counter.
  • Data Analysis:

    • Calculate specific binding by subtracting nonspecific from total binding.
    • Determine IC50 values using nonlinear regression analysis of competition curves.
    • Convert IC50 to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Technical Notes: For 5-HT1A receptors, this compound typically exhibits Ki values of 20.2 nM in rat models and 85 nM in human receptor preparations. [6] [2] The assay conditions should be optimized for specific receptor targets, with appropriate radioligands and buffer conditions selected accordingly.

In Vivo Tremor Studies

Purpose: To evaluate the antitremor efficacy of this compound in animal models of parkinsonism and extrapyramidal syndromes. [5]

Materials and Reagents:

  • Laboratory animals (mice, 25-30 g; or rats, 200-250 g)
  • This compound hydrochloride (for administration)
  • Tremor-inducing agents (oxotremorine, clonidine, or nicotine)
  • Tremor recording equipment (piezoelectric accelerometers, polygraph)
  • Appropriate housing and observation facilities

Procedure:

  • Animal Preparation:

    • House animals under standard laboratory conditions with free access to food and water until experimentation.
    • Acclimate animals to the testing environment for at least 60 minutes prior to drug administration.
  • Tremor Induction and Drug Administration:

    • For oxotremorine-induced tremor: Administer oxotremorine (1 mg/kg, subcutaneously) to induce tremor.
    • Administer this compound (2.5-40 mg/kg, intraperitoneally) 30 minutes prior to tremor-inducing agent.
    • For dose-response studies, use at least 4-5 different doses with appropriate vehicle control.
  • Tremor Assessment:

    • Place animals in individual observation chambers (Perspex cages, 15 × 39 × 25 cm) immediately after tremor induction.
    • Observe and score tremor intensity at regular intervals (5-10 minutes) for 60-90 minutes.
    • Use standardized scoring system: 0 = no tremor; 1 = mild, intermittent tremor; 2 = moderate, continuous tremor; 3 = severe, continuous tremor interfering with movement.
  • Alternative Assessment Methods:

    • For quantitative measurements, attach piezoelectric accelerometers to the limb of interest.
    • Record signals on a polygraph and calculate average amplitude over 1-minute intervals.
    • Compare post-treatment amplitudes with baseline values using appropriate statistical tests (e.g., Student's t-test).
  • Data Analysis:

    • Calculate tremor inhibition percentage for each dose compared to vehicle control.
    • Determine ID50 values (dose producing 50% inhibition of tremor) using linear regression analysis.

Technical Notes: this compound typically shows efficacy against oxotremorine-induced tremor at doses of 2.5-10 mg/kg intraperitoneally in mice. [5] The antitremor effects are primarily mediated through adrenergic rather than cholinergic mechanisms, which distinguishes it from classical antiparkinsonian agents.

Signaling Pathways and Mechanisms

This compound exerts its effects through a complex interplay with multiple neurotransmitter systems. The following diagram illustrates its primary molecular targets and downstream effects:

G cluster_primary Primary Molecular Targets cluster_effects Neurotransmitter Effects cluster_outcomes Experimental & Therapeutic Outcomes This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Weak Inhibition Receptor1 5-HT2A Receptor This compound->Receptor1 Antagonism Receptor2 5-HT1A Receptor This compound->Receptor2 Antagonism/Partial Agonism Receptor3 α1-adrenergic Receptor This compound->Receptor3 Antagonism mCPP mCPP This compound->mCPP CYP3A4 Metabolism Serotonin Increased Synaptic Serotonin SERT->Serotonin ReceptorSig Altered Receptor Signaling Receptor1->ReceptorSig Receptor2->ReceptorSig Noradrenaline Modulated Noradrenaline Signaling Receptor3->Noradrenaline Sedation Sedative Effects Receptor3->Sedation mCPP->Serotonin Contributes to Antidepressant Antidepressant Effects Serotonin->Antidepressant Antitremor Tremor Suppression Noradrenaline->Antitremor ReceptorSig->Antidepressant AChE_Inhibition AChE Inhibition (Alzheimer's Research) ReceptorSig->AChE_Inhibition

Figure 1: Molecular targets and signaling pathways of this compound

The primary mechanism involves a multi-receptor approach with particularly strong antagonism at 5-HT2A and α1-adrenergic receptors. [7] [2] The metabolic conversion to mCPP significantly contributes to the serotonergic effects through activity at multiple 5-HT receptor subtypes. [3] [1] The adrenergic component is primarily responsible for the antitremor effects observed in experimental models, while the complex serotonergic modulation underlies its antidepressant potential and potential application in neurodegenerative research. [4] [5]

Data Analysis and Interpretation

  • Receptor Binding Data: When reporting this compound binding affinities, always specify the experimental conditions, including receptor source (species, tissue, or cell line), radioligand used, and buffer composition. Ki values can vary significantly between assay systems. [6] [2]

  • In Vivo Behavioral Studies: For tremor studies, include both qualitative scoring and quantitative measurements where possible. The antitremor effects of this compound are dose-dependent, with maximal efficacy typically observed at 10-20 mg/kg intraperitoneally in rodent models. [5]

  • Metabolite Considerations: In pharmacokinetic and efficacy studies, always account for the contribution of mCPP to observed effects. Plasma concentration monitoring of both parent compound and active metabolite is recommended for comprehensive interpretation of results. [3] [1]

  • Statistical Power: Given the high individual variability in this compound bioavailability, ensure adequate sample sizes (typically n ≥ 6-8 per group for animal studies) to achieve sufficient statistical power. [1]

Troubleshooting and Optimization

  • Solubility Issues: this compound hydrochloride (CAS 57775-22-1) offers improved water solubility compared to the base compound. For in vivo studies, prepare fresh solutions in saline or distilled water, with possible sonication to ensure complete dissolution. [9]

  • Metabolic Variations: When studying this compound metabolism, consider species differences in CYP450 enzyme expression. Human-derived microsomes or hepatocytes are preferred for metabolite identification studies relevant to human pharmacology. [3] [1]

  • Behavioral Assessment: In tremor studies, ensure consistent environmental conditions (temperature, noise levels, lighting) as these factors can significantly affect tremor expression and drug efficacy. [5]

  • Receptor Binding Assays: For consistent results in binding studies, maintain strict temperature control during incubation and use fresh membrane preparations to preserve receptor integrity. [6]

Conclusion

This compound remains a valuable research tool for investigating serotonergic and adrenergic receptor function, despite its withdrawn status as a therapeutic agent. Its complex polypharmacology and active metabolite profile make it particularly useful for studying multi-target approaches to neuropsychiatric and neurodegenerative conditions. The experimental protocols outlined herein provide standardized methodologies for investigating this compound's mechanisms and applications across various research contexts. Future research directions include further exploration of its potential in Alzheimer's disease models, detailed investigation of its effects on tremor circuits, and its use as a comparator compound in the development of novel multi-target psychotropic agents.

References

Comprehensive Application Notes and Protocols for Etoperidone In Vivo Studies in Antidepressant Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Etoperidone and Its Pharmacological Profile

This compound is a phenylpiperazine-substituted triazole derivative that was developed as an atypical antidepressant in the late 1970s. Originally introduced in Europe in 1977 by Angelini Francesco ACRAF, this compound presents a complex pharmacological profile characterized by its dual capacity to both inhibit serotonin receptors and block the reuptake of serotonin, norepinephrine, and dopamine. This compound is chemically classified as an analog of trazodone and shares a similar pharmacological spectrum with this better-known antidepressant. Despite its initial development and research, this compound's current status is listed as "withdrawn" from the market, though the specific reasons and timing for its withdrawal remain unclear from available literature. The drug's development history is particularly significant as it served as a precursor compound for the development of nefazodone, with research efforts aimed at separating this compound's serotonergic and adrenergic functions to improve its tolerability profile [1].

The mechanism of action of this compound is primarily mediated through its major active metabolite, 1-(3'-chlorophenyl)piperazine (mCPP), which binds with varying affinities to most serotonergic receptors and adrenergic receptors. This metabolite functions as an agonist at 5-HT2C receptors while acting as an antagonist at 5-HT2A receptors. Additional components of this compound's structure contribute to its activity at α-adrenergic receptors, which directly correlates with the sedative and cardiovascular effects observed in preclinical and clinical studies. This multifaceted receptor interaction profile presents both challenges and opportunities for researchers investigating novel antidepressant mechanisms and treatment strategies [1]. The pharmacokinetic properties of this compound further complicate its pharmacological characterization, with highly variable absorption between individuals (bioavailability as low as 12%), extensive metabolism producing 21 different metabolites, and a terminal half-life of approximately 21.7 hours after oral administration [1].

Receptor Interaction Profile and Signaling Mechanisms

This compound exhibits a complex receptor binding profile that underpins its multifaceted pharmacological effects. Research indicates that this compound's activity is mediated through both the parent compound and its active metabolites, creating a dynamic pharmacological response that evolves over time following administration. The table below summarizes the key receptor targets and their corresponding actions based on experimental data [1]:

Table 1: this compound Receptor Interaction Profile

Receptor Target Action Experimental Evidence Functional Consequences
5-HT1A Antagonist (predominant) In vitro binding (Ki = 20.2 nM) [2] Potential antidepressant action; possible partial agonist activity at high doses
5-HT2A Antagonist In vivo functional studies [1] Reduced serotonin-mediated behaviors; potential antipsychotic properties
5-HT2C Agonist (via mCPP metabolite) Receptor binding assays [1] Appetite regulation; potential anxiolytic effects
α1-adrenergic Antagonist Functional cardiovascular studies [1] Sedative effects; cardiovascular side effects (hypotension)
α2-adrenergic Antagonist Neurochemical studies [1] Increased noradrenergic transmission
D2 dopamine Antagonist Receptor binding assays [1] Potential effects on mood and motivation
Muscarinic acetylcholine Antagonist Competitive binding studies [1] Anticholinergic side effects

The serotonergic activity of this compound demonstrates particularly complex characteristics, with evidence supporting a biphasic effect on central serotonin transmission. Early research by Placheta et al. (1979) revealed that this compound exhibits properties of both serotonin antagonists and agonists, with the agonistic activity potentially connected to the formation of active metabolites. In the flexor reflex preparation in spinal rats, this compound administered at doses lower than 1 mg/kg intravenously produced no significant effect, while doses of 1 mg/kg and higher demonstrated a stimulating action that emerged 10-15 minutes after injection. This stimulating effect was abolished by 5-HT antagonists such as cyproheptadine and danitracen, as well as by the drug metabolism inhibitor SKF-525A, but not by the 5-HT uptake inhibitor clomipramine, further supporting the metabolite-mediated mechanism of action [3].

G cluster_receptors Receptor Interactions cluster_antagonism Antagonist Actions cluster_agonism Agonist Actions This compound This compound mCPP mCPP This compound->mCPP Metabolism Alpha1 α1-Adrenergic This compound->Alpha1 Antagonism Alpha2 α2-Adrenergic This compound->Alpha2 Antagonism D2 D2 Dopamine This compound->D2 Antagonism mACh Muscarinic ACh This compound->mACh Antagonism HT1A 5-HT1A Receptor mCPP->HT1A Binding Ki=20.2 nM HT2A 5-HT2A Receptor mCPP->HT2A Antagonism HT2C 5-HT2C Receptor mCPP->HT2C Agonism subcluster_functional Functional Consequences HT1A->subcluster_functional HT2A->subcluster_functional Alpha1->subcluster_functional Alpha2->subcluster_functional D2->subcluster_functional mACh->subcluster_functional HT2C->subcluster_functional

Figure 1: this compound's complex receptor interaction network and metabolic activation pathway. The diagram illustrates the multifaceted pharmacology of this compound, mediated through both parent compound and its active metabolite mCPP, resulting in diverse functional consequences through agonist and antagonist actions across multiple receptor systems.

Further complexity in this compound's mechanism was revealed through drug interaction studies, where this compound administered at a dose of 0.5 mg/kg intravenously had no effect on the stimulating action of serotonin mimetics (LSD, quipazine, fenfluramine) on the flexor reflex but abolished the effect of LSD in rats pretreated with SKF-525A. These findings collectively support the concept that this compound exerts a biphasic modulatory action on serotonergic transmission, with direct antagonist properties complemented by metabolite-mediated agonist effects. This complex pharmacological profile may contribute to its antidepressant efficacy while also explaining some of its dose-limiting side effects [3].

Metabolic Profile and Safety Considerations

The metabolic fate of this compound represents a critical consideration for both its pharmacological activity and potential safety concerns. This compound undergoes extensive hepatic metabolism, generating 21 distinct metabolites identified across plasma, urine, and fecal samples. The metabolic pathways involved include alkyl oxidation, piperazinyl oxidation, N-dealkylation, phenyl hydroxylation, and conjugation reactions. The elimination profile of an oral this compound dose is characterized by 78.8% recovery in urine and 9.6% in feces, with less than 0.01% of the administered dose excreted as unchanged drug, highlighting the near-complete metabolic transformation of the parent compound [1].

The primary active metabolite, 1-(3'-chlorophenyl)piperazine (mCPP), has been extensively studied and demonstrates its own complex pharmacological activity. Research by Cusack et al. (1992) demonstrated that mCPP exhibits high affinity for 5-HT1A receptor sites (Ki = 18.9 nM) and functions predominantly as an antagonist at these receptors in vivo, as evidenced by its ability to inhibit 8-OH-DPAT-induced reciprocal forepaw treading in reserpinized rats with an ID50 of 13.4 mg/kg. Only marginal serotonin agonist activity was observed at high doses (40 mg/kg), suggesting that the compound may function as a weak partial agonist under certain conditions [2]. This metabolite-mediated activity must be carefully considered when designing and interpreting in vivo studies, as the pharmacological effects evolve substantially over time following administration.

From a safety and toxicological perspective, this compound administration has been associated with significant cardiovascular effects, including abnormal electrocardiogram findings, blood pressure changes, and in severe cases, cardiac arrest. Hypotension represents the primary cardiovascular effect, consistent with the drug's antagonistic activity at α-adrenergic receptors and subsequent impact on catecholamine systems [1]. These findings highlight the importance of comprehensive cardiovascular monitoring in preclinical studies, particularly at higher dose ranges or in sensitive animal models.

Table 2: this compound Pharmacokinetic and Metabolic Parameters

Parameter Value Experimental Conditions Significance
Bioavailability As low as 12% (highly variable) Oral administration in humans [1] High first-pass metabolism; variable exposure
Time to Peak Plasma Concentration 1.4-4.8 hours Oral administration [1] Moderate absorption rate
Volume of Distribution 0.23-0.69 L/kg Protein binding studies [1] Extensive tissue distribution
Protein Binding Extensive plasma protein binding In vitro assessment [1] Impacts free drug concentration
Terminal Half-life 21.7 hours Oral administration [1] Once-daily dosing potential
Number of Metabolites 21 identified Plasma, urine, and fecal analysis [1] Complex metabolic fate
Route of Elimination Urine (78.8%), Feces (9.6%) Mass balance studies [1] Primarily renal elimination

The toxicological profile of this compound must also be considered within the broader context of compounds sharing similar structural features. Notably, nefazodone—a derivative developed from this compound—was subsequently withdrawn from the market due to idiosyncratic drug-induced liver injury (DILI). Research into the mechanisms underlying this toxicity revealed that nefazodone undergoes cytochrome P450-mediated bioactivation, forming a hydroxylation metabolite that is further oxidized into a highly reactive quinone-imine intermediate capable of covalently binding to CYP3A4 and other hepatic proteins [4]. While specific data on this compound's potential for metabolic activation is limited, researchers should consider this historical context when designing long-term toxicology studies or investigating mechanisms of hepatotoxicity.

In Vivo Behavioral Models and Historical Data

Animal models of depression have been extensively utilized to characterize this compound's potential antidepressant activity and elucidate its mechanism of action. The following table summarizes key findings from historical in vivo studies investigating this compound's effects in established behavioral paradigms [2] [3]:

Table 3: this compound Effects in Preclinical Behavioral Models

Behavioral Test Species/Strain Dose Range Key Findings Interpretation
5-HTP-induced head twitch Mice and rats ED50 = 2.89 mg/kg (mice), 2.29 mg/kg (rats) i.p. Inhibition of head twitch response [3] Serotonin antagonist activity
Reciprocal forepaw treading (RFT) Reserpinized rats ID50 = 17.4 mg/kg i.p. Inhibition of 8-OH-DPAT-induced RFT [2] 5-HT1A antagonist activity
Flexor reflex preparation Spinal rats Low dose (<1 mg/kg i.v.): no effect; High dose (≥1 mg/kg i.v.): stimulation Dose-dependent effect with 10-15 min delay [3] Metabolite-mediated serotonin agonist activity
Reserpine reversal Rats Not specified Antagonism of reserpine-induced effects [3] Potential antidepressant activity

The serotonergic component of this compound's activity has been particularly well-characterized through these behavioral models. The inhibition of 5-HTP-induced head twitch responses in both mice and rats demonstrates significant activity at serotonin receptors, with the ED50 values of 2.89 mg/kg and 2.29 mg/kg intraperitoneally, respectively, indicating potent anti-serotonergic effects. Similarly, the inhibition of 8-OH-DPAT-induced reciprocal forepaw treading in reserpinized rats (ID50 = 17.4 mg/kg intraperitoneally) provides compelling evidence for this compound's antagonist activity at 5-HT1A receptors in the central nervous system. The delayed onset of action observed in the flexor reflex preparation (10-15 minutes post-administration) further supports the involvement of active metabolites in mediating certain aspects of this compound's pharmacological effects [3].

When compared to structurally related compounds, this compound demonstrates a similar behavioral profile to trazodone and its shared metabolite mCPP. Cusack et al. (1992) conducted a comprehensive comparative study examining the in vitro and in vivo effects of these three compounds, revealing remarkably similar Ki values at 5-HT1A receptor sites (20.2 nM for this compound, 23.6 nM for trazodone, and 18.9 nM for mCPP) and comparable potency in inhibiting 8-OH-DPAT-induced reciprocal forepaw treading (ID50 values of 17.4 mg/kg, 23.8 mg/kg, and 13.4 mg/kg, respectively). These findings suggest a common mechanism of action mediated through 5-HT1A receptor antagonism, potentially contributing to the antidepressant efficacy observed with these compounds [2].

Detailed Experimental Protocols

Protocol for Assessing 5-HT1A Receptor Activity Using the Reciprocal Forepaw Treading Model

Purpose: To evaluate the functional activity of test compounds at 5-HT1A receptors in vivo using the reciprocal forepaw treading (RFT) paradigm in reserpinized rats.

Materials and Reagents:

  • Adult male Sprague-Dawley rats (200-250 g)
  • Reserpine solution (1 mg/mL in dimethyl sulfoxide)
  • 8-OH-DPAT (8-hydroxy-2-(di-n-propylamino)tetralin)
  • Test compounds (this compound, trazodone, mCPP, or vehicle control)
  • Physiological saline for injections

Equipment:

  • Observation chambers with transparent walls
  • Video recording system for behavioral scoring
  • Injection apparatus (syringes, needles)
  • Animal scale

Procedure:

  • Reserpinization: Administer reserpine (1 mg/kg, subcutaneously) to rats 18-24 hours before testing to deplete monoamine stores.
  • Group Assignment: Randomly assign reserpinized rats to experimental groups (n=6-8 per group):
    • Vehicle control group
    • 8-OH-DPAT challenge group (1 mg/kg, subcutaneously)
    • Test compound treatment groups (varying doses) with 8-OH-DPAT challenge
    • Test compound alone groups (to assess intrinsic agonist activity)
  • Drug Administration:
    • Administer test compounds (this compound, trazodone, or mCPP) intraperitoneally at appropriate doses (dose-range: 5-40 mg/kg) 30 minutes before 8-OH-DPAT challenge.
    • Administer 8-OH-DPAT (1 mg/kg, subcutaneously) to designated groups.
    • Administer vehicle to control groups.
  • Behavioral Assessment:
    • Place rats individually in observation chambers 10 minutes after 8-OH-DPAT administration.
    • Record behavior for 20 minutes using a video recording system.
    • Score reciprocal forepaw treading episodes by trained observers blind to experimental conditions.
    • Define RFT episodes as rhythmic, alternating movements of forepaws while stationary.
  • Data Analysis:
    • Calculate mean RFT scores for each treatment group.
    • Determine ID50 values (dose producing 50% inhibition of 8-OH-DPAT-induced RFT) using nonlinear regression analysis.
    • Compare group means using appropriate statistical tests (one-way ANOVA followed by post-hoc comparisons) [2].
Protocol for 5-HTP-Induced Head Twitch Response

Purpose: To assess the effects of test compounds on serotonin-mediated behaviors using the 5-HTP-induced head twitch model.

Materials and Reagents:

  • Mice or rats of appropriate strain (e.g., Swiss albino mice, 20-25 g)
  • 5-Hydroxytryptophan (5-HTP)
  • Test compounds (this compound or reference standards)
  • Vehicle solutions appropriate for each compound

Procedure:

  • Pretreatment: Administer test compounds (this compound or vehicle) intraperitoneally 30 minutes before 5-HTP administration.
  • 5-HTP Challenge: Administer 5-HTP (100 mg/kg, intraperitoneally) to induce head twitch responses.
  • Behavioral Observation:
    • Place animals individually in observation chambers immediately after 5-HTP administration.
    • Observe and count head twitch responses for 30 minutes following 5-HTP injection.
    • A head twitch is defined as a rapid rotational movement of the head with little or no body movement.
  • Data Collection and Analysis:
    • Record the total number of head twitches per animal during the observation period.
    • Calculate mean head twitch responses for each treatment group.
    • Determine ED50 values (dose producing 50% inhibition of head twitch response) using probit analysis or nonlinear regression.
    • Express results as percentage inhibition compared to vehicle control group [3].

Modern Research Applications and Extensions

Contemporary antidepressant research has expanded beyond traditional receptor pharmacology to encompass broader neurobiological mechanisms, including oxidative stress pathways, neuroinflammation, and neuroplasticity. Evidence suggests that major depressive disorder is associated with elevated levels of oxidative stress, as demonstrated by lower serum/plasmatic total antioxidant potentials, reduced brain glutathione levels, increased F2-isoprostanes circulatory levels, and higher urinary excretion of 8-OHdG (a marker of oxidative DNA damage) in MDD subjects compared to healthy controls. These findings suggest that the therapeutic efficacy of antidepressant compounds may involve the augmentation of antioxidant defenses as part of their neuroprotective effects [5].

When designing modern this compound studies, researchers should consider incorporating additional endpoints that address these contemporary research directions:

  • Oxidative stress markers: Include measurements of lipid peroxidation products (MDA, 4-HNE, F2-isoprostanes), protein carbonylation, DNA oxidation markers (8-OHdG), and antioxidant enzyme activities (SOD, CAT, GPx) in brain tissue regions relevant to depression pathophysiology.
  • Neurotrophic factors: Assess changes in BDNF, GDNF, and related signaling pathways in hippocampal and prefrontal cortex regions.
  • Inflammatory biomarkers: Evaluate proinflammatory cytokine levels (IL-6, TNF-α, IL-1β) and microglial activation states in relevant brain regions.
  • Neurogenesis markers: Incorporate immunohistochemical assessment of cell proliferation (BrdU/EdU labeling) and maturation (DCX expression) in the hippocampal dentate gyrus.

G cluster_timeline Chronic Study Timeline (Example) Start Study Initiation Grouping Animal Group Assignment (n=8-12 per group) • Vehicle Control • Reference Antidepressant • Test Compound (3 dose levels) Start->Grouping Dosing Compound Administration Route: Oral or Intraperitoneal Duration: Acute (single dose) or Chronic (14-28 days) Grouping->Dosing Behavioral Behavioral Assessments • FST (Day 21) • TST (Day 22) • SPT (Days 19-21) • OFT (Day 23) Dosing->Behavioral Tissue Tissue Collection • Euthanasia • Brain Region Dissection • Blood Collection Behavioral->Tissue Week3 Week 3: Treatment + FST/TST Behavioral->Week3 Molecular Molecular Analyses • Neurotransmitter Levels (HPLC) • Receptor Binding • Oxidative Stress Markers • Neurotrophic Factors Tissue->Molecular Week4 Week 4: Treatment + OFT/Tissue Tissue->Week4 Data Data Analysis • Statistical Comparison • Dose-Response Relationships • Correlation Analysis Molecular->Data Week1 Week 1: Habituation & Baseline Week2 Week 2: Treatment + SPT

Figure 2: Comprehensive workflow for contemporary in vivo assessment of this compound antidepressant activity. The diagram outlines key experimental stages from animal grouping to molecular analyses, with an example chronic study timeline incorporating multiple behavioral paradigms and endpoint assessments.

Furthermore, advanced neuroimaging techniques represent a powerful tool for investigating the effects of this compound on brain network connectivity and receptor availability in vivo. Recent research has demonstrated altered 5-HT1A receptor distribution in treatment-resistant depression, with significant reductions in BPND in the dorsal raphe nucleus (17.45% lower) and median raphe nucleus (18.39% lower) compared to healthy controls [6]. These findings highlight the potential utility of PET imaging with radioligands such as [carbonyl-11C]WAY-100635 for investigating this compound's effects on 5-HT1A receptor distribution and occupancy in relevant animal models of depression.

When interpreting results from this compound studies, researchers should maintain awareness of the methodological considerations specific to this compound:

  • Metabolic activation: Account for the time-dependent pharmacological effects resulting from the formation of active metabolites, particularly mCPP.
  • Dose-range selection: Include appropriate doses based on historical efficacy data (typically 5-40 mg/kg for acute studies in rodents).
  • Temporal factors: Consider the delayed onset of certain pharmacological effects when designing observation periods and sampling timepoints.
  • Comparative standards: Include appropriate reference compounds (trazodone, nefazodone) for contextualizing this compound's effects within its pharmacological class.

Conclusion

This compound represents a historically significant antidepressant compound with a complex pharmacological profile characterized by multifaceted receptor interactions and metabolite-mediated effects. The detailed application notes and protocols provided in this document offer researchers a comprehensive framework for investigating this compound's mechanisms of action and therapeutic potential in contemporary preclinical models. The integration of traditional behavioral assessments with modern molecular and imaging endpoints enables a more holistic understanding of this compound's effects on neurobiological systems relevant to depression pathophysiology.

Researchers should remain mindful of this compound's unique pharmacokinetic characteristics, particularly its extensive metabolism and the formation of pharmacologically active metabolites that contribute to its evolving in vivo effects. The safety considerations associated with this compound and structurally related compounds further underscore the importance of comprehensive toxicological assessment in addition to efficacy evaluation. By employing the standardized protocols and contemporary research extensions outlined in this document, scientists can systematically characterize this compound's neuropharmacological profile and contribute to the ongoing development of novel antidepressant therapeutics with improved efficacy and tolerability.

References

Etoperidone In Vitro Assays: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

For research use only. Not for use in diagnostic procedures.

Analytical Chemistry: Quantifying Etoperidone and Metabolites

A validated high-performance liquid chromatographic (HPLC) method is essential for quantifying this compound and its metabolites in biological samples like plasma [1].

Protocol: HPLC-UV Analysis of this compound in Plasma [1]
  • Principle: Drug, metabolites, and internal standard are isolated from plasma via liquid-liquid extraction, separated by reverse-phase chromatography, and detected by UV absorption.
  • Sample Preparation (Liquid-Liquid Extraction):
    • Step 1: Add plasma sample and internal standard.
    • Step 2: Perform alkaline extraction into an organic solvent (specific solvent not detailed in source).
    • Step 3: Back-extract into an acidic aqueous phase.
    • Step 4: Make the aqueous phase alkaline and perform a final organic extraction.
    • Step 5: Evaporate the organic solvent and reconstitute the residue in the mobile phase for injection.
  • Chromatographic Conditions:
    • Column: C18 column (10 cm x 2.1 mm I.D.)
    • Detection: Ultraviolet (UV) detection at 254 nm
    • Mobile Phase: Not specified in the source material.
  • Method Performance:
    • Linearity: 2-1000 ng/mL for this compound and both active metabolites.
    • Accuracy & Precision: ≤10% deviation from true value and ≤10% inter-run relative standard deviation across the concentration range.

Table 1: Validation Parameters for the HPLC-UV Assay of this compound and Metabolites

Parameter This compound 5-(1-hydroxyethyl) this compound 1-(3-chlorophenyl)piperazine (mCPP)
Linear Range 2–1000 ng/mL 2–1000 ng/mL 2–1000 ng/mL
Accuracy ≤10% deviation ≤10% deviation ≤10% deviation
Precision (Inter-run) ≤10% RSD ≤10% RSD ≤10% RSD
Throughput ~80 samples per day (with automated injection)

Pharmacology: Investigating Mechanism of Action

This compound's primary pharmacological action involves the central serotonin system, with a complex biphasic effect and active metabolites driving its activity [2] [3].

Protocol: In Vitro Identification of Serotonin 5-HT1A Antagonistic Activity [3]

Competitive binding and functional assays characterize this compound's interaction with serotonin receptors.

G This compound This compound S1 This compound->S1 Receptor 5-HT1A/2A Receptor This compound->Receptor Antagonizes mCPP mCPP mCPP->Receptor Antagonizes Metabolite Metabolite S1->mCPP Metabolism S1->Metabolite Metabolism S2 Functional_Output Functional Output (e.g., cAMP, Cell Signaling) Receptor->Functional_Output

Diagram 1: Putative signaling pathway for this compound. this compound itself and its metabolite, 1-(3-chlorophenyl)piperazine (mCPP), act as antagonists at serotonin receptors like 5-HT1A and 5-HT2A, modulating downstream cellular signaling [2] [3].

  • Objective: Determine the antagonistic properties of this compound and its metabolite mCPP at serotonin receptors.
  • Experimental Workflow:
    • Cell Preparation: Use cell lines expressing recombinant human 5-HT1A receptors or prepare brain tissue membranes containing native serotonin receptors.
    • Radioligand Binding Assay:
      • Incubate membranes with a known radiolabeled 5-HT1A agonist/antagonist.
      • Add increasing concentrations of this compound, mCPP, or a reference standard.
      • Filter the mixture to separate bound from free radioligand.
      • Measure radioactivity to determine the compound's Inhibition Constant (Ki).
    • Functional Assay (e.g., cAMP Accumulation):
      • Treat cells expressing 5-HT1A receptors with a serotonin agonist that suppresses forskolin-stimulated cAMP production.
      • Co-incubate with this compound or mCPP.
      • Measure intracellular cAMP levels to confirm functional antagonism (a rightward shift in the dose-response curve).
  • Key Measurements: IC50/Ki values for receptor binding; EC50 and efficacy in functional assays.

Emerging Research: Repurposing for Alzheimer's Disease

Recent computational and in vitro studies suggest this compound may be repurposed for Alzheimer's disease treatment by inhibiting acetylcholinesterase (AChE) [4].

Protocol: In Silico Molecular Docking and Dynamics for AChE Inhibition [4]
  • Objective: Predict the binding mode, stability, and affinity of this compound to human AChE.
  • Software: Molecular docking software (e.g., AutoDock Vina) and molecular dynamics (MD) simulation packages (e.g., GROMACS, AMBER).
  • Experimental Workflow:
    • Protein Preparation: Obtain the 3D structure of AChE from the Protein Data Bank. Remove water, add hydrogens, and assign charges.
    • Ligand Preparation: Obtain or draw the 3D structure of this compound. Minimize its energy and assign atomic charges.
    • Molecular Docking: Define the binding site around the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE. Perform docking to generate multiple binding poses.
    • Molecular Dynamics Simulation: Solvate the top protein-ligand complex in a water box. Run a multi-nanosecond simulation to assess complex stability and interactions under dynamic conditions.
    • Binding Affinity Calculation: Use methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) on simulation snapshots to compute the binding free energy.
  • Key Measurements: Docking score, binding pose, root-mean-square deviation (RMSD) of the complex during MD simulation, MM/GBSA binding free energy, and specific molecular interactions.

Table 2: Key Findings from this compound Repurposing Study for Alzheimer's Disease

Assay Type Key Finding Implication
Molecular Docking Dual binding to CAS and PAS of AChE Suggests a potent and potentially specific mechanism of AChE inhibition.
Molecular Dynamics Stable binding within the AChE gorge Supports the feasibility of this compound as an AChE inhibitor.
MM/GBSA Calculation Binding free energy = -91.0 kcal/mol (Comparable to Donepezil: -80.9 kcal/mol) Predicts strong binding affinity.
In Vitro Cell Viability (SH-SY5Y) IC₅₀ = 712.80 μM Provides an initial toxicity and potency profile in a neuronal model.

G Start Start: In Silico Repurposing Hypothesis VirtualScreen Virtual Screening (>120k Natural Molecules) Start->VirtualScreen Docking Molecular Docking (Pose & Score Prediction) VirtualScreen->Docking ADMET ADMET/PK Prediction Docking->ADMET MD Molecular Dynamics (Stability & MM/GBSA) ADMET->MD InVitroVal In Vitro Validation (AChE Inhibition & Cytotoxicity) MD->InVitroVal Result Hit Identification (this compound as candidate) InVitroVal->Result

Diagram 2: Workflow for identifying this compound as a potential AChE inhibitor via computational repurposing and experimental validation [4].

Safety and Handling

This compound Hydrochloride is labeled "For Research Use Only. Not Intended for Diagnostic or Therapeutic Use." [3] Standard laboratory safety practices should be followed. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

Comprehensive Application Notes & Protocols for Etoperidone in Biochemical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Etoperidone

This compound is a chemical compound classified among the phenylpiperazine antidepressants and has been utilized primarily as a research tool in neuropharmacological studies. Chemically known as 2-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride (CAS 57775-22-1), this compound serves as a precursor compound that undergoes significant biotransformation to active metabolites, most notably m-chlorophenylpiperazine (mCPP). This metabolism occurs primarily via the cytochrome P450 system, especially CYP3A4, similar to the related compounds trazodone and nefazodone [1]. The hydrochloride salt form ensures high solubility in aqueous solutions, making it advantageous for in vitro assays and biochemical investigations [2]. Currently, this compound finds application primarily in basic research settings focused on understanding neurotransmitter systems, receptor binding interactions, and cellular signaling pathways relevant to depression, anxiety, and neurodegenerative conditions.

Compound Properties and Specifications

Chemical and Physical Characteristics

This compound hydrochloride presents as a white to off-white crystalline powder with high aqueous solubility, making it suitable for various experimental applications requiring aqueous solutions. The compound has a molecular weight of 414.37 g/mol and molecular formula C₁₉H₂₉Cl₂N₅O [2]. It is typically supplied as a hydrochloride salt to enhance stability and solubility characteristics. When handling this compound for research purposes, proper storage conditions should be maintained: store at -20°C, protect from light and moisture, and ensure the container is tightly sealed under inert gas if specified.

Table: Physicochemical Properties of this compound Hydrochloride

Property Specification
CAS Number 57775-22-1
Molecular Formula C₁₉H₂₉Cl₂N₅O
Molecular Weight 414.37 g/mol
Chemical Name 2-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride
Form Solid (crystalline powder)
Solubility Soluble in aqueous solutions (exact solubility values depend on solvent and pH conditions)
Storage Conditions -20°C, protected from light and moisture
Research Applications Overview

This compound finds application across multiple research domains, primarily as a tool compound for investigating various biochemical and neuropharmacological processes:

  • Neurotransmitter Receptor Studies: Used to investigate binding affinity and functional activity at serotonin receptors, particularly 5-HT₁A and 5-HT₂A/₂C subtypes [1] [2].
  • Metabolic Pathway Investigation: Serves as a substrate for studying cytochrome P450 metabolism, especially CYP3A4-mediated transformations [1].
  • Neuropharmacological Probes: Its active metabolite mCPP is utilized as a serotonergic probe in behavioral neuroscience and neuropharmacology research [1].
  • Alzheimer's Disease Research: Recently investigated for potential acetylcholinesterase inhibitory activity and dual-binding properties at both catalytic and peripheral sites of AChE [3].
  • Cellular Signaling Studies: Employed in investigations of MAPK signaling pathways and endoplasmic reticulum stress responses relevant to drug-induced cytotoxicity [4].

Research Applications and Experimental Protocols

Metabolism and Cytochrome P450 Studies

This compound serves as an excellent substrate probe for investigating CYP3A4 enzyme kinetics and metabolic pathways. Its biotransformation follows a characteristic pattern shared among phenylpiperazine antidepressants, with hepatic metabolism primarily mediated by CYP3A4 isoenzymes [1]. The major metabolic pathway involves N-dealkylation to form the active metabolite m-chlorophenylpiperazine (mCPP), which itself exhibits significant serotonergic activity [1]. Additional metabolites include 5-(1-hydroxyethyl) this compound and various hydroxylated derivatives, each with distinct pharmacological profiles.

Table: this compound Metabolites and Characteristics

Metabolite Formation Pathway Enzyme Involvement Pharmacological Activity
m-Chlorophenylpiperazine (mCPP) N-dealkylation CYP3A4 Serotonin receptor agonist (5-HT₂C)
5-(1-hydroxyethyl) this compound Hydroxylation CYP3A4 Not fully characterized
Hydroxynefazodone (shared pathway) Side chain hydroxylation CYP3A4 Similar to parent compound

Protocol 3.1.1: In Vitro Metabolism Using Liver Microsomes

Purpose: To identify and quantify this compound metabolites formed via hepatic metabolism.

Materials and Reagents:

  • Human or animal liver microsomes (commercial source)
  • This compound hydrochloride stock solution (10 mM in DMSO)
  • NADPH regenerating system
  • Potassium phosphate buffer (0.1 M, pH 7.4)
  • Methanol, acetonitrile (HPLC grade)
  • Standard metabolites (mCPP, OH-etoperidone) for calibration

Procedure:

  • Prepare incubation mixture containing 0.1 mg/mL liver microsomes in potassium phosphate buffer.
  • Add this compound to final concentration of 10 μM.
  • Pre-incubate for 3 minutes at 37°C in shaking water bath.
  • Initiate reaction by adding NADPH regenerating system.
  • Incubate for 60 minutes at 37°C with gentle shaking.
  • Terminate reaction by adding 2 volumes of ice-cold acetonitrile.
  • Centrifuge at 14,000 × g for 10 minutes to precipitate proteins.
  • Analyze supernatant using HPLC or LC-MS/MS with appropriate standards.
  • Quantify metabolites using calibration curves and calculate formation rates.

Key Parameters:

  • Optimize protein concentration and incubation time for linear metabolite formation
  • Include controls without NADPH and without microsomes
  • Use specific chemical inhibitors or recombinant enzymes to confirm CYP3A4 involvement
Neuropharmacology and Receptor Binding Studies

This compound and its primary metabolite mCPP provide valuable pharmacological tools for investigating serotonergic neurotransmission. This compound itself demonstrates 5-HT₁A antagonistic properties, while mCPP acts as a 5-HT₂C receptor agonist [1]. This differential activity between parent compound and metabolite creates a complex pharmacological profile that can be exploited to study serotonin receptor function and regulation.

Protocol 3.2.1: Receptor Binding Assays

Purpose: To determine binding affinity (Kᵢ) of this compound and metabolites at serotonin receptor subtypes.

Materials and Reagents:

  • Cell membranes expressing recombinant human serotonin receptors
  • [³H]-Ligands specific for receptor subtypes (e.g., [³H]-8-OH-DPAT for 5-HT₁A)
  • Assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4)
  • GF/B or GF/C glass fiber filters
  • Scintillation cocktail and counter

Procedure:

  • Prepare membrane suspension in assay buffer (approximately 10-50 μg protein/well).
  • Add competing ligand (this compound) at varying concentrations (typically 10 pM to 100 μM).
  • Add radioligand at approximately Kᴅ concentration.
  • Incubate for 60 minutes at room temperature or 37°C depending on receptor.
  • Terminate binding by rapid filtration through glass fiber filters.
  • Wash filters 3 times with ice-cold buffer.
  • Transfer filters to scintillation vials, add cocktail, and count radioactivity.
  • Analyze data using nonlinear regression to determine IC₅₀ values.
  • Calculate Kᵢ values using Cheng-Prusoff equation.
Alzheimer's Disease Research Applications

Recent computational and in vitro studies have identified this compound as a potential acetylcholinesterase (AChE) inhibitor with dual-binding properties [3]. Unlike conventional AChE inhibitors that target primarily the catalytic active site (CAS), this compound appears to interact with both CAS and peripheral anionic site (PAS), potentially offering advantages for addressing both cholinergic deficit and amyloid-related pathology in Alzheimer's disease.

Protocol 3.3.1: Acetylcholinesterase Inhibition Assay

Purpose: To evaluate this compound's inhibitory activity against acetylcholinesterase and determine IC₅₀ values.

Materials and Reagents:

  • Electric eel or human recombinant acetylcholinesterase
  • Acetylthiocholine iodide substrate
  • Ellman's reagent [5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB]
  • Sodium phosphate buffer (0.1 M, pH 8.0)
  • Positive control inhibitors (donepezil, galantamine)

Procedure:

  • Prepare inhibitor solutions in buffer (typically 1 nM to 100 μM final concentrations).
  • Add AChE enzyme (0.01-0.05 U/mL final) to inhibitor solutions.
  • Pre-incubate enzyme with inhibitor for 15 minutes at room temperature.
  • Add DTNB (0.3 mM final) and substrate (1 mM final) to initiate reaction.
  • Monitor absorbance at 412 nm for 10-30 minutes.
  • Calculate reaction rates and determine percent inhibition at each concentration.
  • Generate dose-response curve and calculate IC₅₀ values using nonlinear regression.
  • Compare with reference inhibitors (donepezil, galantamine).

Safety and Regulatory Considerations

Hepatotoxicity Mechanisms and Precautions

Although this compound itself is not widely associated with clinical hepatotoxicity, related phenylpiperazine antidepressants like nefazodone have demonstrated idiosyncratic liver injury through mechanisms involving endoplasmic reticulum (ER) stress and MAPK signaling pathway activation [4]. Research indicates that nefazodone-induced hepatotoxicity involves significant ER stress manifestation through elevated expression of markers including CHOP, ATF-4, and p-eIF2α, along with observed XBP1 splicing [4]. Furthermore, activation of JNK, ERK1/2, and p38 MAPK signaling pathways appears to play a crucial role in this toxicity mechanism [4].

Protocol 4.1.1: Assessment of Cellular Toxicity in Hepatic Models

Purpose: To evaluate potential hepatotoxicity of this compound and related compounds in vitro.

Materials and Reagents:

  • HepG2 cells or primary human hepatocytes
  • Williams' Medium E or appropriate hepatocyte culture medium
  • This compound and metabolite stock solutions
  • CellTiter-Glo ATP assay kit or MTT reagents
  • ER stress inhibitors (4-PBA, salubrinal) for mechanism studies

Procedure:

  • Culture HepG2 cells or primary hepatocytes in appropriate medium.
  • Seed cells in 96-well plates at 3.5 × 10⁵ cells/mL density.
  • Treat with this compound (5-100 μM) or metabolites for 24-72 hours.
  • Assess viability using ATP content (CellTiter-Glo) or MTT reduction.
  • For mechanism studies, pre-treat with ER stress inhibitors (1 mM 4-PBA or 20 μM salubrinal) 2 hours before this compound exposure.
  • Include positive controls (nefazodone) for comparison.
  • Determine IC₅₀ values and evaluate protective effects of inhibitors.
Handling and Storage Guidelines
  • Personal Protective Equipment: Wear appropriate gloves, lab coat, and safety glasses when handling this compound powders or solutions.
  • Storage: Maintain at -20°C in tightly sealed containers protected from light with desiccant.
  • Solution Preparation: Prepare fresh solutions in appropriate solvent (DMSO for stock solutions, buffer for working solutions).
  • Disposal: Follow institutional guidelines for disposal of pharmaceutical compounds and organic solvents.

Visualization of Metabolic Pathways and Experimental Workflows

etoperidone_metabolism This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 Hepatic Metabolism mCPP mCPP CYP3A4->mCPP N-dealkylation OH_this compound OH_this compound CYP3A4->OH_this compound Hydroxylation Further_Metabolites Further_Metabolites mCPP->Further_Metabolites Additional Biotransformation OH_this compound->Further_Metabolites Conjugation/ Excretion

Diagram 1: this compound Metabolic Pathway. This diagram illustrates the primary metabolic transformations of this compound mediated by CYP3A4, resulting in formation of active metabolites including m-chlorophenylpiperazine (mCPP) and hydroxythis compound [1].

experimental_workflow cluster_1 Phase 1: Preparation cluster_2 Phase 2: Execution cluster_3 Phase 3: Analysis Compound_Preparation Compound Preparation • Prepare stock solutions • Optimize concentrations Experimental_Setup Experimental Setup • Prepare microsomes/cells • Add cofactors Compound_Preparation->Experimental_Setup Incubation Incubation • Optimize time/temperature • Include controls Experimental_Setup->Incubation Sample_Analysis Sample Analysis • Protein precipitation • LC-MS/MS or HPLC Incubation->Sample_Analysis Data_Processing Data Processing • Metabolite quantification • Kinetic parameter calculation Sample_Analysis->Data_Processing

Diagram 2: Experimental Workflow for Metabolism Studies. This workflow outlines the key phases in conducting this compound metabolism studies, from compound preparation through data analysis [1] [2].

Conclusion

This compound remains a valuable research tool for investigating serotonin receptor pharmacology, cytochrome P450 metabolism, and potential applications in neurodegenerative disease research. Its well-characterized metabolic pathway and bioactive metabolites provide a robust system for studying complex pharmacokinetic-pharmacodynamic relationships. Recent findings suggesting acetylcholinesterase inhibitory activity with dual-binding properties warrant further investigation into its potential therapeutic applications beyond its original antidepressant classification [3]. Researchers should remain mindful of the hepatotoxicity potential shared among phenylpiperazine compounds and implement appropriate safety assessments when developing analogs or novel formulations [4]. The protocols and applications detailed in these notes provide a foundation for rigorous scientific investigation using this compound across various biochemical and pharmacological research domains.

References

Comprehensive Application Notes and Protocols: Etoperidone Neurotransmitter Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Overview

Etoperidone is a phenylpiperazine-substituted triazole derivative that was introduced in Europe in 1977 as an atypical antidepressant with a pharmacological profile similar to trazodone. [1] Despite its initial development and research demonstrating antidepressant properties, this compound was never widely approved and its current status is withdrawn from markets. [1] The drug was developed by Angelini Francesco ACRAF and investigated for various conditions including depression, tremors in Parkinson's disease, extrapyramidal symptoms, and male impotence. [1] this compound's interest to contemporary researchers lies primarily in its complex mechanism of action and its relationship to newer antidepressants like nefazodone, which was developed through efforts to separate this compound's serotonergic and adrenergic functions. [1]

This compound represents an important historical compound in psychopharmacology that continues to offer insights into neurotransmitter systems. Recent studies have explored its potential repurposing possibilities, including investigation as an acetylcholinesterase inhibitor for Alzheimer's disease, demonstrating that this compound interacts with both the catalytic active site and peripheral anionic site of acetylcholinesterase. [2] This dual binding property is characteristic of emerging Alzheimer's therapeutics, suggesting that this compound's pharmacological profile may have applications beyond its original antidepressant purpose. [2]

Receptor Binding Profile and Pharmacological Interactions

Receptor Binding Affinities

This compound exerts its primary effects through receptor antagonism with particular potency at serotonergic and adrenergic receptors. The table below summarizes the receptor binding affinity data for this compound:

Table 1: this compound Receptor Binding Affinities

Receptor Target Affinity (Kd/nM) Action Functional Significance
5-HT₂A receptor 36 Antagonist Reduces serotonin-mediated signaling
α₁-adrenergic receptor 38 Antagonist Contributes to cardiovascular effects
5-HT₁A receptor 85 Antagonist Modulates serotonin neurotransmission
α₂-adrenergic receptor 570 Antagonist Increases norepinephrine release
D₂ dopamine receptor 2,300 Antagonist Minimal clinical relevance
H₁ histamine receptor 3,100 Antagonist Minimal clinical relevance
mACh receptors >35,000 Antagonist Negligible affinity

Data compiled from [1] [3]

In addition to its receptor blockade, this compound exhibits weak affinity for monoamine transporters: serotonin transporter (890 nM) > norepinephrine transporter (20,000 nM) > dopamine transporter (52,000 nM). [3] This transporter inhibition profile is considerably weaker than its receptor binding potency and likely contributes only minimally to its overall pharmacological effects, especially when compared to selective serotonin reuptake inhibitors (SSRIs). [3]

Mechanism of Action and Metabolic Activation

This compound's activity is primarily mediated by its major metabolite 1-(3'-chlorophenyl)piperazine (mCPP), which binds with different affinities to most serotonergic and adrenergic receptors. [1] This metabolite functions as an agonist at 5-HT₂c receptors while acting as an antagonist at 5-HT₂a receptors. [1] The parent compound's structure additionally contributes to activity at α-adrenergic receptors. [1] This complex mechanism results in what has been described as a biphasic effect on central serotonergic transmission, with the drug exhibiting characteristics of both 5-HT antagonism and agonism. [4]

Diagram: this compound's Major Neurotransmitter Systems

G cluster_receptors Receptor Targets cluster_5HT Serotonergic cluster_ADR Adrenergic This compound This compound mCPP mCPP (Active Metabolite) This compound->mCPP Metabolism Dopamine Dopamine D₂ Receptor This compound->Dopamine HT2A 5-HT₂A: Antagonist This compound->HT2A HT1A 5-HT₁A: Antagonist This compound->HT1A Alpha1 α₁: Antagonist This compound->Alpha1 Alpha2 α₂: Antagonist This compound->Alpha2 SERT SERT: Weak Inhibition This compound->SERT NET NET: Very Weak Inhibition This compound->NET DAT DAT: Negligible Inhibition This compound->DAT HT2C 5-HT₂C: Agonist (via mCPP) mCPP->HT2C Primary Action Serotonin Serotonin Receptors Adrenergic Adrenergic Receptors Transporters Monoamine Transporters subcluster_Transporters subcluster_Transporters

Effects on Neurotransmitter Systems: Experimental Findings

Serotonergic System Effects

Research has demonstrated that this compound exhibits a biphasic action on serotonergic transmission, displaying characteristics of both 5-HT antagonism and agonism. [4] The agonistic action appears to be connected with the formation of its active metabolite mCPP. [4] In animal studies, this compound inhibited the head twitch reaction induced by 5-HTP in mice and rats with ED₅₀ values of 2.89 and 2.29 mg/kg i.p. respectively. [4] In flexor reflex preparation in spinal rats, this compound in doses lower than 1 mg/kg i.v. produced no effect, while doses of 1 mg/kg i.v. and higher had a stimulating action that occurred 10-15 minutes after injection. [4] This stimulating action was abolished by 5-HT antagonists (cyproheptadine, danitracen) and by the drug metabolism inhibitor SKF-525A, but not by the 5-HT uptake inhibitor clomipramine. [4]

Brainstem Neuronal Activity

Microiontophoretic studies on rat brainstem reticular formations have shown that this compound depresses spontaneous neuronal firing through a dose-dependent local anesthetic-like mechanism. [5] At current intensities of 75 nA, the drug reduced the amplitude of action potentials, indicating a non-specific effect at higher concentrations. [5] Repeated administrations caused progressive neuronal desensitization to inhibition (tachyphylaxis). [5] this compound blocked all excitatory neuronal responses to acetylcholine, serotonin, and norepinephrine, while inhibitory responses to 5-HT, norepinephrine, and GABA were not affected. [5] These results suggest this compound has a primarily postsynaptic mechanism of action in brainstem regions. [5]

Adrenergic and Dopaminergic Effects

This compound's antagonism of α-adrenergic receptors directly corresponds to its sedative and cardiovascular effects. [1] The drug produces significant hypotension in animal models, consistent with its effects on catecholamine systems. [1] Cardiovascular toxicity studies in rats demonstrated abnormal electrocardiograms, changes in blood pressure, and even cardiac arrest at higher doses. [1] The dopamine D₂ receptor antagonism is quite weak (2,300 nM) and likely has minimal clinical relevance at therapeutic doses, though it may contribute to side effects at higher concentrations. [3]

Analytical Methodologies for Neurotransmitter Research

HPLC-ECD Protocol for Monoamine Analysis

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) represents a powerful method for detecting monoamine neurotransmitters and their metabolites in biological samples. This technique combines selective chromatographic separation with the high sensitivity of electrochemical detection, enabling measurement of neurotransmitters at nano-, pico-, and even femtomolar levels. [6]

Table 2: HPLC-ECD Conditions for Monoamine Neurotransmitter Analysis

Parameter Specification Notes
Analytical Column C18 reverse-phase, 3-5μm particle size, 150×4.6mm Maintain at constant temperature (25-40°C)
Mobile Phase Phosphate or citrate-phosphate buffer, pH 3.0-3.5 Include ion-pairing reagents (e.g., octanesulfonic acid)
Flow Rate 0.8-1.5 mL/min Isocratic or gradient elution possible
Electrode Potential +0.6 to +0.8 V (vs. Ag/AgCl reference) Optimize for target analytes
Sample Types Brain tissue homogenates, CSF, dialysates Require protein precipitation and purification

Method details based on [6]

The HPLC-ECD technique offers several advantages for neurotransmitter analysis, including high sensitivity (superior to spectrophotometric or fluorescence detection for electroactive compounds), selectivity for electroactive neurotransmitters, capability for real-time analysis, and relatively lower costs compared to mass spectrometry. [6] Limitations include susceptibility to interference from other electroactive compounds and the need for meticulous electrode maintenance. [6]

Microiontophoretic Protocol for Neuronal Activity Studies

Microiontophoretic application of this compound on brainstem neurons allows direct investigation of its effects on spontaneous firing and responses to putative neurotransmitters. The following protocol is adapted from published methodology: [5]

  • Animal Preparation: Use adult rats anesthetized with urethane or chloral hydrate. Secure in stereotaxic apparatus with body temperature maintained at 37°C.
  • Electrode Preparation: Prepare five-barrel micropipettes with tip diameters of 4-6 μm. Fill central barrel with 2M NaCl containing 2% Pontamine Sky Blue for recording. Fill side barrels with drug solutions.
  • Drug Solutions: Prepare this compound hydrochloride in saline (0.9% NaCl, pH 5-6). Prepare neurotransmitter solutions: 5-hydroxytryptamine (5-HT, 0.1M, pH 5), noradrenaline (0.1M, pH 5), acetylcholine (0.5M, pH 5), GABA (0.5M, pH 5).
  • Neuronal Recording: Lower electrode into brainstem reticular formation (medullary-pontine region). Identify spontaneously active neurons with signal-to-noise ratio >3:1.
  • Drug Application: Apply this compound with currents of 40-75 nA for 30-60 seconds. Maintain retaining currents of 10-15 nA of opposite polarity between applications.
  • Neurotransmitter Testing: Apply putative neurotransmitters before, during, and after this compound application to assess drug effects on neuronal responses.
  • Data Analysis: Compare firing rates during drug application to baseline. Express results as percentage change from baseline firing rate.

This method allows direct assessment of this compound's effects on neuronal excitability and specific neurotransmitter responses in defined brain regions.

Diagram: Experimental Workflow for Microiontophoretic Studies

G Preparation Animal Preparation: Anesthetized rat in stereotaxic apparatus Electrode Electrode Preparation: Multi-barrel micropipette filled with drug solutions Preparation->Electrode Placement Electrode Placement: Brainstem reticular formation (medullary-pontine region) Electrode->Placement Baseline Baseline Recording: Identify spontaneously active neurons Placement->Baseline DrugApp Drug Application: This compound (40-75 nA) for 30-60 seconds Baseline->DrugApp NTTesting Neurotransmitter Testing: Apply 5-HT, NA, ACh, GABA before/during/after this compound DrugApp->NTTesting Analysis Data Analysis: Compare firing rates and response patterns NTTesting->Analysis

Research Applications and Experimental Design

Potential Research Applications

This compound's unique pharmacological profile makes it valuable for several research applications:

  • Serotonergic Transmission Studies: The biphasic action on serotonin systems provides a model for investigating complex 5-HT receptor interactions. [4]
  • Antidepressant Development Platform: As a precursor to nefazodone, this compound offers insights into structure-activity relationships for antidepressant development with reduced side effects. [1]
  • Neuropharmacological Tool: The combination of receptor blockade and weak transporter inhibition makes this compound useful for dissecting complex neurotransmitter interactions.
  • Alzheimer's Disease Research: Recent computational studies suggest this compound may inhibit acetylcholinesterase through dual binding site interactions, potentially relevant to Alzheimer's treatment. [2]
Experimental Design Considerations

When designing experiments with this compound, researchers should consider:

  • Metabolic Activation: Account for the conversion to active metabolite mCPP when interpreting results, particularly in in vivo studies. [1]
  • Dose Dependency: Be aware that this compound exhibits different effects at different dose ranges, with local anesthetic-like effects emerging at higher concentrations. [5]
  • Tachyphylaxis: Consider potential desensitization with repeated administrations in experimental protocols. [5]
  • Species Differences: Account for potential interspecies variations in metabolism and pharmacokinetics.

Table 3: Key Pharmacokinetic Parameters of this compound

Parameter Value Notes
Bioavailability As low as 12% High variability between individuals
Time to Peak Concentration 1.4-4.8 hours Range across individuals
Protein Binding Extensive Modulates volume of distribution
Volume of Distribution 0.23-0.69 L/kg Influenced by protein binding
Half-Life 21.7 hours After oral administration
Metabolism Extensive, 21 metabolites Via 5 different reaction pathways
Route of Elimination Urine (78.8%), Feces (9.6%) <0.01% as unchanged drug

Data compiled from [1]

Conclusion and Research Perspectives

This compound represents a historically significant antidepressant with a complex pharmacological profile that continues to offer research insights. Its multifaceted mechanism of action involving receptor blockade, transporter inhibition, and metabolic activation provides a valuable model for understanding neurotransmitter interactions. The development of nefazodone from this compound derivatives demonstrates how understanding these complex mechanisms can lead to improved therapeutics with better tolerability profiles. [1]

Recent computational studies suggesting this compound's potential as an acetylcholinesterase inhibitor with dual binding properties indicate possible repurposing applications for Alzheimer's disease treatment. [2] In vitro validation using SH-SY5Y neuroblastoma cells has demonstrated this compound's effects on cell viability, with an IC₅₀ of 712.80 μM, providing preliminary support for further investigation. [2] These findings, combined with this compound's well-characterized effects on monoamine systems, position this compound as a valuable tool for neuroscience research and potential drug development.

References

Comprehensive Application Notes and Protocols: Etoperidone Metabolic Pathways and Cytochrome P450 Reaction Phenotyping

Author: Smolecule Technical Support Team. Date: February 2026

Abstract

Etoperidone, an atypical antidepressant of the phenylpiperazine class, undergoes extensive hepatic metabolism primarily mediated by cytochrome P450 enzymes. Understanding its metabolic fate is crucial for predicting drug-drug interactions and optimizing therapeutic efficacy. These application notes provide detailed methodologies for in vitro identification of this compound metabolic pathways and the specific CYP enzymes involved, supported by comprehensive experimental protocols and analytical techniques. The data demonstrate that CYP3A4 plays a predominant role in this compound metabolism, with minor contributions from other CYP isoforms. These findings have significant implications for clinical use and further drug development of similar arylpiperazine derivatives.

Introduction

This compound (2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4,5-diethyl-1,2,4-triazol-3-one) is a serotonin antagonist and reuptake inhibitor (SARI) structurally related to trazodone and nefazodone [1]. Developed in the 1970s, it was used or intended for use as an antidepressant in the treatment of depression [1]. Like other phenylpiperazine-based psychotropic drugs, this compound undergoes complex biotransformation in biological systems, producing multiple metabolites with potential pharmacological activity.

The most significant aspect of this compound metabolism is its conversion to meta-chlorophenylpiperazine (mCPP), a metabolite with known serotonergic activity that has garnered attention in forensic toxicology [2]. Understanding the metabolic pathways and enzymes responsible for this compound biotransformation is essential for predicting drug interactions, assessing individual variation in drug response, and identifying potential toxicological concerns. This document provides detailed methodologies and analytical approaches for studying this compound metabolism in vitro, with specific application to drug discovery and development settings.

Metabolic Pathways of this compound

Primary Metabolic Routes

In vitro studies with human hepatic S9 fractions have identified three principal metabolic pathways for this compound [3]. These pathways represent the initial phase of biotransformation and collectively account for the majority of this compound metabolism:

  • Pathway A (Alkyl hydroxylation): Hydroxylation of the ethyl side chain produces OH-ethyl-Etoperidone (metabolite M1). Kinetic studies indicate this is the most efficient elimination pathway for the drug [3].
  • Pathway B (Phenyl hydroxylation): Direct hydroxylation of the chlorophenyl ring results in OH-phenyl-Etoperidone (metabolite M2).
  • Pathway C (N-dealkylation): Cleavage of the piperazine ring system generates two primary metabolites: 1-(3-chlorophenyl)piperazine (mCPP, M8) and triazole propyl aldehyde (M6) [3].

The identification of these pathways provides crucial insights for predicting potential active metabolites and designing more metabolically stable analogs in drug discovery programs.

Secondary Metabolism and Metabolite Characterization

Following initial transformation, this compound metabolites undergo further biotransformation through sequential metabolic reactions [3]. Six additional metabolites have been identified resulting from the further metabolism of M1, M2, M6, and M8. Of particular pharmacological significance is mCPP (M8), which exhibits serotonergic activity and has been associated with psychedelic effects and potential for recreational abuse [2].

The table below summarizes the complete profile of this compound metabolites and their characteristics:

Table 1: this compound Metabolites and Characteristics

Metabolite ID Structure Formation Pathway Pharmacological Activity
M1 (OH-ethyl-Et) Alkyl hydroxylation Pathway A Not fully characterized
M2 (OH-phenyl-Et) Phenyl hydroxylation Pathway B Not fully characterized
M6 Triazole propyl aldehyde Pathway C (N-dealkylation) Likely inactive
M8 (mCPP) 1-(3-chlorophenyl)piperazine Pathway C (N-dealkylation) Serotonergic activity [2]
6 additional metabolites Various Further metabolism of M1, M2, M6, M8 Mostly uncharacterized
Visual Representation of Metabolic Pathways

The following diagram illustrates the major metabolic pathways of this compound and the relationships between its primary and secondary metabolites:

etoperidone_metabolism This compound This compound M1 M1 OH-ethyl-Et This compound->M1 Alkyl Hydroxylation M2 M2 OH-phenyl-Et This compound->M2 Phenyl Hydroxylation M6 M6 Triazole propyl aldehyde This compound->M6 N-dealkylation M8 M8 mCPP This compound->M8 N-dealkylation SM1 Secondary Metabolites M1->SM1 Further metabolism M2->SM1 M6->SM1 M8->SM1 CYP3A4 CYP3A4 (Primary Enzyme) CYP3A4->this compound Catalyzes

Figure 1: this compound Metabolic Pathways Showing Primary and Secondary Metabolites

Cytochrome P450 Enzyme Kinetics and Phenotyping

CYP3A4 as the Primary Metabolic Enzyme
  • Recombinant CYP assays: Formation rates of metabolites M1, M2, M3, and M8 were 10-100-fold greater for CYP3A4 compared to other CYP isoforms [3].
  • Chemical inhibition: Ketoconazole, a potent CYP3A4-specific inhibitor, markedly inhibited the formation of these metabolites, while other CYP-specific inhibitors showed no significant effects [3].
  • Correlation analysis: Metabolite formation strongly correlated with CYP3A4-mediated testosterone 6β-hydroxylase activities in 13 different human liver microsome samples [3].

These findings position this compound alongside other phenylpiperazine antidepressants like nefazodone, which is also predominantly metabolized by CYP3A4 [4].

Kinetic Parameters of this compound Metabolism

Enzyme kinetic studies reveal that all metabolic pathways follow monophasic kinetics, suggesting involvement of a single enzyme for each metabolic reaction [3]. The quantitative kinetic parameters provide insights into the efficiency of each metabolic pathway and their relative contributions to overall clearance.

The table below summarizes the key kinetic parameters for this compound metabolism:

Table 2: Kinetic Parameters of this compound Metabolism by CYP Enzymes

Metabolic Pathway Primary Metabolite Major CYP Enzyme Formation Rate (CYP3A4) Inhibition by Ketoconazole
Alkyl hydroxylation M1 (OH-ethyl-Et) CYP3A4 High >90% inhibition
Phenyl hydroxylation M2 (OH-phenyl-Et) CYP3A4 High >90% inhibition
N-dealkylation M8 (mCPP) CYP3A4 High >90% inhibition
M1 to M8 conversion mCPP from M1 CYP3A4 503.0 ± 3.1 pmol/nmol/min >90% inhibition

The conversion of the major metabolite M1 to mCPP (M8) deserves particular attention. This secondary metabolism step also depends exclusively on CYP3A4, with a formation rate of 503.0 ± 3.1 pmol/nmol/min in recombinant CYP3A4 systems, and is extensively inhibited by ketoconazole but unaffected by other CYP-specific inhibitors [3].

Experimental Protocols

In Vitro Incubation System for Metabolic Pathway Identification
4.1.1 Materials and Reagents
  • Pooled human liver microsomes (commercial source)
  • NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl₂, 0.4 U/mL glucose-6-phosphate dehydrogenase)
  • Phosphate buffer (0.1 M, pH 7.4)
  • This compound standard (dissolved in DMSO, final concentration <0.1%)
  • Termination solvent: ice-cold acetonitrile with internal standard
4.1.2 Incubation Procedure
  • Prepare incubation mixture containing 0.1 mg/mL human liver microsomes and this compound (1-10 μM) in phosphate buffer.
  • Pre-incubate for 5 minutes at 37°C with gentle shaking.
  • Initiate reaction by adding NADPH regenerating system.
  • Aliquot samples at predetermined time points (0, 5, 10, 15, 30, 60 minutes).
  • Terminate reactions with ice-cold acetonitrile (1:1 ratio).
  • Centrifuge at 14,000 × g for 10 minutes.
  • Analyze supernatant using LC-MS/MS.
4.1.3 Metabolite Profiling and Identification
  • Use LC-MS/MS system with C18 reverse-phase column (2.1 × 100 mm, 1.8 μm)
  • Employ gradient elution with water/acetonitrile both containing 0.1% formic acid
  • Set mass spectrometer to positive electrospray ionization mode with data-dependent MS/MS scanning
  • Identify metabolites based on accurate mass, fragmentation patterns, and comparison with synthetic standards when available
Enzyme Kinetic Studies
4.2.1 Michaelis-Menten Parameters
  • Conduct incubations with varying this compound concentrations (0.1-100 μM)
  • Use substrate concentrations spanning at least 10-fold above and below estimated Km
  • Determine initial velocity conditions (linear product formation vs. time and protein concentration)
  • Fit data to appropriate kinetic models (Michaelis-Menten, Hill equation) using nonlinear regression
  • Calculate kinetic parameters (Km, Vmax, CLint) with statistical confidence intervals
Reaction Phenotyping Protocols
4.3.1 Chemical Inhibition Studies
  • Prepare incubation mixtures with specific CYP inhibitors:
    • Ketoconazole (1 μM) for CYP3A4
    • Quinidine (1 μM) for CYP2D6
    • Sulfaphenazole (10 μM) for CYP2C9
    • α-Naphthoflavone (1 μM) for CYP1A2
  • Include appropriate solvent controls
  • Pre-incubate inhibitors with microsomes for 5 minutes before adding substrate
  • Conduct reactions as described in Section 4.1.2
  • Compare metabolite formation in presence vs. absence of inhibitors
4.3.2 Correlation Analysis
  • Obtain human liver microsomes from at least 10 different individual donors
  • Characterize each microsome lot for specific CYP activities:
    • Testosterone 6β-hydroxylation for CYP3A4
    • Bupropion hydroxylation for CYP2B6
    • Dextromethorphan O-demethylation for CYP2D6
  • Measure this compound metabolite formation in each microsome lot
  • Calculate correlation coefficients between metabolite formation and marker activities
4.3.3 Recombinant CYP Assays
  • Use commercially available recombinant CYP enzymes (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4)
  • Conduct incubations with 10-50 pmol/mL recombinant CYP
  • Normalize activities based on immunoquantitated CYP content
  • Compare relative activity across CYP isoforms to determine primary metabolizing enzymes
Experimental Workflow Visualization

The following diagram outlines the comprehensive experimental workflow for this compound metabolic studies:

experimental_workflow Start Study Design M1 In Vitro Incubation System Start->M1 M2 Metabolite Identification M1->M2 M3 Enzyme Kinetics M2->M3 M4 Reaction Phenotyping M3->M4 SM1 Chemical Inhibition M4->SM1 SM2 Recombinant CYP Assays M4->SM2 SM3 Correlation Analysis M4->SM3 Results Data Integration and Reporting SM1->Results SM2->Results SM3->Results

Figure 2: Comprehensive Experimental Workflow for this compound Metabolic Studies

Analytical Methodologies

Liquid Chromatography-Mass Spectrometry Conditions

Modern analytical techniques are crucial for comprehensive metabolite profiling and quantification. The following LC-MS/MS conditions have been successfully applied to this compound and its metabolites:

  • Chromatography:

    • Column: C18 reverse-phase (100 × 2.1 mm, 1.8 μm)
    • Mobile phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile
    • Gradient: 5% B to 95% B over 15 minutes, hold 3 minutes
    • Flow rate: 0.3 mL/min
    • Column temperature: 40°C
  • Mass spectrometry:

    • Ionization: Positive electrospray ionization (ESI+)
    • Scan type: Full scan (m/z 100-1000) with data-dependent MS/MS
    • Collision energy: Ramp 10-40 eV
    • Sheath gas flow: 11 L/min
    • Auxiliary gas flow: 5 L/min
Metabolite Quantification Strategies
  • Use stable isotope-labeled internal standards when available
  • Employ standard addition method for absolute quantification
  • Apply relative quantification based on peak areas when standards are unavailable
  • Validate analytical methods for linearity, accuracy, precision, and sensitivity according to FDA bioanalytical method validation guidelines

Applications in Drug Discovery and Development

Predicting Drug-Drug Interactions

The identification of CYP3A4 as the primary enzyme responsible for this compound metabolism has significant implications for clinical drug interactions [5]. This compound may be subject to:

  • Inhibitor interactions: Co-administration with potent CYP3A4 inhibitors (ketoconazole, clarithromycin, ritonavir) may significantly increase this compound exposure
  • Inducer interactions: Co-administration with CYP3A4 inducers (rifampin, carbamazepine, St. John's wort) may reduce this compound efficacy
  • Inhibition potential: Based on its structure and metabolism, this compound is not expected to significantly inhibit major CYP enzymes at therapeutic concentrations
Interspecies Differences in Metabolism

When developing this compound or related compounds, consider species differences in CYP enzyme expression and function:

  • CYP3A4 has distinct substrate specificity from rodent CYP3A orthologs
  • Use human-derived in vitro systems (human liver microsomes, hepatocytes) for accurate human metabolism prediction
  • Exercise caution when extrapolating animal pharmacokinetic data to humans
Relevance to Novel Arylpiperazine Development

The methodologies outlined for this compound can be applied to novel arylpiperazine derivatives in development [6]. Key considerations include:

  • Early assessment of metabolic stability using human liver microsomes
  • Rapid identification of primary metabolites and metabolic soft spots
  • Application of computational methods to predict metabolic liabilities
  • Structure-metabolism relationship studies to guide medicinal chemistry efforts

Conclusion

These application notes provide comprehensive methodologies for studying this compound metabolic pathways and enzyme phenotyping. The experimental protocols demonstrate that CYP3A4 is the predominant enzyme responsible for this compound metabolism, with minor contributions from other CYP isoforms. The conversion to mCPP represents a pharmacologically significant metabolic pathway that warrants careful consideration in clinical use.

The outlined approaches can be readily adapted for studying the metabolism of related arylpiperazine derivatives and can help researchers predict and mitigate potential drug interaction risks during early drug development stages. Continued research on this compound metabolism may provide additional insights into interindividual variability in drug response and support the safe and effective use of this antidepressant agent.

References

Etoperidone Research Application Notes: Analytical Methodology and Protocols for Investigating Tremor

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Potential Relevance to Tremor Research

Etoperidone is a nontricyclic antidepressant that is structurally related to trazodone and is metabolized into active compounds including 1-(3-chlorophenyl)piperazine (mCPP) [1] [2]. While clinical trials specifically investigating this compound-induced tremor are not available in the current literature, its pharmacological profile suggests potential relevance for movement disorder studies. The proactive development of robust analytical and assessment protocols is crucial for future research in this area.

Quantitative Analytical Data for this compound and Metabolites

The following table summarizes key physicochemical and pharmacokinetic parameters for this compound and its primary active metabolites, essential for designing experimental assays.

Table 1: Key Parameters for this compound and Active Metabolites

Parameter This compound 5-(1-hydroxyethyl) this compound 1-(3-chlorophenyl)piperazine (mCPP)
Analytical Method HPLC-UV [3] HPLC-UV [3] HPLC-UV [3]
Detection Wavelength 254 nm [3] 254 nm [3] 254 nm [3]
Linear Range 2-1000 ng/mL [3] 2-1000 ng/mL [3] 2-1000 ng/mL [3]
Extraction Method Two-step liquid-liquid extraction [3] Two-step liquid-liquid extraction [3] Two-step liquid-liquid extraction [3]
Assay Precision (RSD) ≤10% [3] ≤10% [3] ≤10% [3]

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound and Metabolites in Plasma

This high-performance liquid chromatographic (HPLC) assay is validated for the determination of this compound and two active metabolites in plasma samples from various species, including humans [3].

3.1.1. Materials and Equipment

  • HPLC System: Equipped with an ultraviolet (UV) detector.
  • Analytical Column: C18 column (e.g., 10 cm × 2.1 mm I.D., 3.5 µm particle size).
  • Chemical Standards: this compound, 5-(1-hydroxyethyl)this compound, and 1-(3-chlorophenyl)piperazine (mCPP).
  • Internal Standard: A structurally similar compound not present in the samples.
  • Solvents: High-purity methanol, acetonitrile, and water (HPLC grade).
  • Plasma Samples: Collected in heparinized or EDTA-treated tubes and stored at -80°C until analysis.

3.1.2. Sample Preparation Procedure

  • Thaw and Centrifuge: Thaw frozen plasma samples on ice and centrifuge at 10,000 × g for 5 minutes.
  • Aliquot: Transfer a 1 mL aliquot of plasma into a clean glass tube.
  • Add Internal Standard: Add a known amount (e.g., 50 µL) of the internal standard solution.
  • Liquid-Liquid Extraction (Two-Step):
    • Add a specific organic solvent (e.g., 5 mL of hexane or ethyl acetate).
    • Vortex mix for 2 minutes and centrifuge at 3,000 × g for 10 minutes to separate phases.
    • Transfer the organic (upper) layer to a new tube.
    • Repeat the extraction with a fresh portion of solvent.
    • Combine the organic layers.
  • Evaporation and Reconstitution: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dry residue in 200 µL of the HPLC mobile phase and vortex thoroughly.
  • Injection: Transfer the reconstituted sample to an HPLC vial for analysis.

3.1.3. HPLC-UV Analysis Conditions

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate or acetate buffer (pH adjusted).
  • Flow Rate: 0.2 - 0.5 mL/min.
  • Column Temperature: 30-40°C.
  • Injection Volume: 10-50 µL.
  • UV Detection: 254 nm.
  • Run Time: Approximately 15-20 minutes to ensure separation of all analytes.

3.1.4. Data Analysis

  • Plot peak area ratios (analyte to internal standard) against known standard concentrations.
  • Use a linear regression model to generate a standard curve (2-1000 ng/mL).
  • Calculate the concentration of analytes in unknown samples using the regression equation.
Protocol 2: In Vivo Tremor Assessment in Clinical or Preclinical Models

This protocol adapts standard tremor characterization methods, as used in essential tremor research, for application in this compound studies [4].

3.2.1. Tremor Quantification Methods

  • Accelerometry: The gold standard for objective tremor measurement. Tri-axial accelerometers are attached to the most affected finger or hand. The primary outcome is the normalized mean tremor amplitude [4].
  • Spirography: Assesses action tremor by having a subject draw a spiral. The drawings are digitally scanned and rated (e.g., on a 0-10 scale) by blinded evaluators, or analyzed digitally for tremor characteristics [4].

3.2.2. Experimental Workflow for Clinical Studies The diagram below outlines a potential crossover study design to assess the effects of a drug like this compound on tremor.

G Start Study Population: Adults with suspected drug-induced tremor A Baseline Assessment: Accelerometry & Spirography Start->A B Randomized Administration: This compound or Placebo A->B C Post-Dose Monitoring: Frequent tremor measures over 6 hours B->C D Washout Period C->D D->C Washout E Crossover: Switch to alternative treatment (Placebo/Etoperidone) D->E F Data Analysis: Compare normalized tremor amplitude vs. baseline E->F End Outcome: Determine if This compound significantly modulates tremor F->End

3.2.3. Secondary Pharmacokinetic and Safety Measures

  • Blood Sampling: Collect plasma samples at predefined intervals (e.g., 5, 20, 45, 70, 100, 130, 160, 210, 270, and 360 minutes post-dose) [4].
  • Sample Analysis: Use Protocol 1 to determine plasma concentrations of this compound and its metabolites.
  • Safety Monitoring: Perform electrocardiograms (ECGs) to monitor QTc intervals and heart rate at baseline, 15 minutes, 100 minutes, and 24 hours post-dose [4].

Potential Mechanisms and Research Workflow

The hypothesized link between this compound and tremor may involve its active metabolite, mCPP. The diagram below illustrates a proposed investigative workflow from drug intake to tremor phenotype.

G P1 This compound Intake P2 Hepatic Metabolism (via CYP3A4) P1->P2 P3 Formation of Active Metabolite mCPP P2->P3 P4 Altered Neurotransmitter Balance (Serotonin, Dopamine) P3->P4 P5 Potential Modulation of Neuronal Oscillations (e.g., in Inferior Olive) P4->P5 P6 Tremor Phenotype: Observed via Accelerometry and Spirography P5->P6

Research Considerations and Future Directions

  • Neurotransmitter Systems: this compound's known mechanism and its metabolite mCPP primarily affect serotonergic pathways. Tremors are often associated with dopaminergic, noradrenergic, and GABAergic systems. Research should focus on these interactions [5] [6].
  • GABAergic System: Given that GABA dysregulation is implicated in essential tremor and drugs enhancing GABA signaling (e.g., SAGE-324) are under investigation, exploring this compound's potential indirect effects on this system is warranted [7].
  • Leveraging Social Media Data: For post-market surveillance, natural language processing of social media data can be a powerful tool for digital pharmacovigilance to identify side effects like tremor that may not be fully captured in clinical trials [8].

References

Application Notes and Protocols: Investigating Etoperidone in Preclinical Models of Parkinson's Disease

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Etoperidone is a phenylpiperazine-substituted triazole derivative, structurally analogous to trazodone, and is classified as an atypical antidepressant. Its activity is primarily mediated by its major metabolite, 1-(3'-chlorophenyl)piperazine (mCPP). This compound and its metabolite exhibit a complex pharmacological profile, functioning as antagonists at dopamine D2 receptors, antagonists at α1 and α2-adrenergic receptors, and having mixed agonist/antagonist activities at various serotonergic receptors (e.g., 5-HT2A antagonist, 5-HT2C agonist). This multi-receptor profile, particularly its D2 receptor antagonism, forms the basis for its potential application in modeling certain aspects of Parkinson's disease (PD) and drug-induced parkinsonism. [1] [2]

The following document provides detailed application notes and standardized protocols for utilizing this compound in preclinical PD research. It aims to assist researchers in investigating the drug's effects on motor function, its potential to induce parkinsonian symptoms, and its interactions within established PD models, thereby contributing to a better understanding of dopaminergic pathways and antipsychotic-related motor complications.

Pharmacological Profile of this compound

Table 1: Key Pharmacological and Pharmacokinetic Properties of this compound. [2]

Property Description / Value Notes / Implications
Primary Mechanism Dopamine D2 receptor antagonism; mixed serotonergic activity (via mCPP) Basis for potential parkinsonian symptom induction.
Molecular Weight 377.92 g/mol (Free base) --
Protein Binding Extensive plasma protein binding Highly variable bioavailability (as low as 12%).
Metabolism Extensive hepatic metabolism (5 pathways, 21 metabolites) Major active metabolite: 1-(3'-chlorophenyl)piperazine (mCPP).
Half-Life (Terminal) 21.7 hours (after oral administration) Suggests prolonged in vivo effects.
Elimination Urine (78.8%), Feces (9.6%) Less than 0.01% excreted as unchanged drug.

Established Parkinson's Disease Models for Context

To contextualize the potential use of this compound, it is crucial to understand the established models of PD and drug-induced parkinsonism. The following table summarizes key models used in the field. [3]

Table 2: Summary of Established Animal Models of Parkinson's Disease. [3]

Model Type Inducing Agent / Method Key Features & Pathophysiology Strengths Weaknesses
Drug-Induced Reserpine VMAT2 inhibitor; depletes monoamines; induces akinesia, rigidity. Reproduces hypolocomotion and some non-motor symptoms. Transient effects; no Lewy body pathology.
Drug-Induced Haloperidol D2 receptor antagonism; induces catalepsy and muscular rigidity. Excellent for modeling rigidity and screening anti-parkinsonian drugs. No progressive neurodegeneration of DA neurons.
Neurotoxic 6-Hydroxydopamine (6-OHDA) DA analogue neurotoxin; oxidative stress, MCI inhibition; microglial activation. Highly specific nigrostriatal degeneration; robust motor deficits. Requires intracranial injection; no α-syn aggregation.
Neurotoxic 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Toxin metabolized to MPP+; inhibits mitochondrial complex I. Reproduces motor symptoms and DA neuron loss in primates. Species-specific sensitivity; variable pathology in rodents.
Dopamine Receptor Signaling in Parkinson's Disease

The efficacy of many PD treatments, including dopamine agonists, is rooted in their interaction with dopamine receptor signaling pathways. Dopamine receptors are G protein-coupled receptors (GPCRs) divided into D1-like (D1, D5) and D2-like (D2, D3, D4) families. D1-like receptors typically couple to Gαs proteins, stimulating adenylate cyclase (AC) and increasing cAMP production. In contrast, D2-like receptors, which include the D2 receptor targeted by this compound, couple to Gαi/o proteins, inhibiting AC and decreasing cAMP levels. Dysregulation of these pathways is central to PD pathology and treatment. [4] [5]

The diagram below illustrates the core signaling pathways of dopamine receptors and the site of action for this compound.

G DA Dopamine D1 D1-like Receptor (D1, D5) DA->D1 D2 D2-like Receptor (D2, D3, D4) DA->D2 Gs Gαs Protein D1->Gs Gi Gαi/o Protein D2->Gi Eto This compound (Antagonist) Eto->D2 AC Adenylate Cyclase (AC) Gs->AC Stimulates Gi->AC Inhibits cAMP cAMP AC->cAMP PKA PKA Activation cAMP->PKA

[caption]Diagram 1: Dopamine receptor signaling and this compound's antagonistic action at D2-like receptors.

Proposed Experimental Protocols for this compound

Given the lack of specific protocols for this compound in PD models, the following are proposed based on standard practices for similar pharmacological agents like haloperidol. [3]

Protocol 1: Acute this compound-Induced Catalepsy in Rodents

1. Objective: To assess the cataleptic potential of this compound as a measure of drug-induced parkinsonian rigidity.

2. Materials:

  • Adult male or female rodents (e.g., mice 25-30g; rats 250-300g).
  • This compound hydrochloride (e.g., [1]).
  • Vehicle solution (e.g., saline with a drop of Tween-80 or DMSO as needed).
  • Standard catalepsy bar test apparatus (horizontal bar, 1 cm diameter, elevated 5-10 cm).
  • Stopwatch.

3. Procedure:

  • Animal Grouping: Randomly assign animals to experimental groups (n=8-10). Include a vehicle control group and a positive control group (e.g., haloperidol at 1-2 mg/kg, i.p.). [3]
  • Drug Administration: Administer this compound intraperitoneally (i.p.) or orally (p.o.) at varying doses (e.g., 5, 10, 20 mg/kg). The volume of administration should be consistent (e.g., 10 ml/kg for mice, 5 ml/kg for rats).
  • Catalepsy Test: At predetermined time points post-administration (e.g., 30, 60, 90, 120 minutes), place the animal's forepaws on the horizontal bar. The endpoint is the time until the animal removes one or both paws from the bar.
  • Measurement: Record the duration of immobility (descent latency). A cut-off time (e.g., 60 seconds) is typically set to prevent distress. Perform multiple trials at each time point.
  • Data Analysis: Catalepsy is typically expressed as the mean descent latency ± SEM. Data can be analyzed using two-way ANOVA (dose x time) followed by post-hoc tests.
Protocol 2: Co-administration with L-DOPA in Neurotoxic Models

1. Objective: To evaluate the effect of this compound on L-DOPA-induced dyskinesia (LID) in a progressive PD model.

2. Materials:

  • 6-OHDA-lesioned rats or MPTP-lesioned non-human primates. [3]
  • This compound hydrochloride.
  • L-DOPA (with a peripheral decarboxylase inhibitor like benserazide).
  • Equipment for behavioral scoring (video recording, dyskinesia rating scales).

3. Procedure:

  • Model Preparation: Perform unilateral 6-OHDA injection into the medial forebrain bundle or striatum of rats to create a progressive dopaminergic lesion. Allow 2-3 weeks for full lesion development, confirmed by apomorphine- or amphetamine-induced rotation. [3]
  • L-DOPA Priming: Administer a daily dose of L-DOPA (e.g., 10-15 mg/kg, i.p. with benserazide) for 2-3 weeks to establish stable LID.
  • Co-treatment: Co-administer this compound (at a sub-cataleptic dose determined from Protocol 1) with the daily L-DOPA challenge. Include control groups receiving L-DOPA + vehicle.
  • Behavioral Assessment: Rate dyskinesia (AIMs - Abnormal Involuntary Movements) and parkinsonian disability for 2-3 hours post-injection using validated scales. [6] [3]
  • Data Analysis: Compare the total AIMs score and axial, limb, and orolingual (ALO) sub-scores between the this compound co-treatment group and the L-DOPA + vehicle group using appropriate statistical tests (e.g., repeated measures ANOVA).

The workflow for this complex investigation is outlined below.

G Start Study Start M1 1. Model Preparation • 6-OHDA or MPTP lesioning • Confirm with rotation test Start->M1 M2 2. L-DOPA Priming • Daily administration for 2-3 weeks • Establish stable dyskinesia M1->M2 M3 3. Experimental Phase • Co-administer this compound + L-DOPA • Include control groups M2->M3 M4 4. Behavioral Analysis • Rate dyskinesia (AIMs) • Assess parkinsonian disability M3->M4 M5 5. Data Analysis • Compare AIMs scores • Statistical evaluation (ANOVA) M4->M5 End Study End M5->End

[caption]Diagram 2: Experimental workflow for evaluating this compound in an L-DOPA-induced dyskinesia model.

Data Analysis and Expected Outcomes

  • Catalepsy Test: A dose-dependent increase in descent latency is expected, similar to that observed with haloperidol. This would confirm this compound's D2 antagonist-mediated motor effects. [3] [2]
  • LID Model: Based on the mechanism of mGluR2/3 modulation showing efficacy in reducing LID, the effect of a D2 antagonist like this compound is less predictable. [6] It could potentially worsen LID by further perturbing the dopaminergic system, or it might modulate aberrant signaling pathways. The outcome of this experiment is a key research question.
  • Safety and Tolerability: Close monitoring for acute cardiovascular effects, such as hypotension and abnormal electrocardiogram, is essential, as these have been associated with this compound. [2]

Conclusion

This compound, primarily through its D2 receptor antagonism, presents a potential tool for modeling drug-induced parkinsonian symptoms like catalepsy. Its utility in more complex models, such as its interaction with L-DOPA-induced dyskinesia, remains an open and valuable area of empirical investigation. The protocols outlined herein provide a foundational framework for such studies. Researchers are encouraged to rigorously validate these methods and dose ranges within their specific experimental systems. Future work should also focus on elucidating the contribution of this compound's complex serotonergic activity to its overall behavioral effects in the context of Parkinson's disease pathology.

References

Key Parameters for SPE Optimization and Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Low recovery in SPE can stem from issues at various stages. The following table outlines the critical parameters to optimize for improving Etoperidone recovery [1] [2] [3].

Parameter Optimization Goal for this compound Troubleshooting Tips
Sorbent Chemistry Select sorbent based on analyte & matrix chemistry [1]. Test C8, C18, HLB, or mixed-mode cation-exchange (MCX, WCX) sorbents [4].
Sample Pretreatment Adjust sample to maximize retention [3]. For non-polar sorbents, neutralize charged group on analyte. For ion-exchange, ensure analyte is charged [3].
Conditioning Prepare sorbent to accept sample [3]. Condition with organic solvent (e.g., MeOH) followed by aqueous/buffer at sample pH. Do not let sorbent dry out [3].
Sample Loading Maximize analyte retention [1]. Use slow flow rate; consider a 30-second to several-minute "soak" time after loading for better retention [1].
Washing Remove interferences without eluting analyte [3]. Titrate wash solvent strength. Balance between cleanliness (strong wash) and recovery (weak wash) [1] [3].
Elution Disrupt analyte-sorbent interaction completely [3]. Use strong solvent (e.g., MeOH, ACN). Adjust pH to ionize analyte. Use multiple aliquots & slow flow rate [4] [3].

Experimental Protocol: SPE Method Development Workflow

The following diagram illustrates a general workflow for developing and optimizing an SPE method, incorporating the key parameters from the table above.

Start Start SPE Method Development Sorbent 1. Sorbent Selection Start->Sorbent Pretreatment 2. Sample Pretreatment Sorbent->Pretreatment Sorbent_sub1 Test C8, C18, HLB, and Mixed-Mode sorbents Sorbent->Sorbent_sub1 Conditioning 3. Cartridge Conditioning Pretreatment->Conditioning Pretreatment_sub1 Adjust sample pH to neutralize/charge analyte Pretreatment->Pretreatment_sub1 Loading 4. Sample Loading Conditioning->Loading Conditioning_sub1 Wet with organic solvent Equilibrate with aqueous/buffer Do not let dry Conditioning->Conditioning_sub1 Washing 5. Washing Loading->Washing Loading_sub1 Use slow flow rate Incorporate a 'soak' time Loading->Loading_sub1 Elution 6. Elution Washing->Elution Washing_sub1 Titrate solvent strength Balance recovery vs. cleanliness Washing->Washing_sub1 Analysis 7. Analyze Fractions Elution->Analysis Elution_sub1 Use strong solvent (MeOH/ACN) Adjust eluent pH Use multiple aliquots & slow flow Elution->Elution_sub1 Analysis_sub1 Analyze load, wash, and elution fractions to find recovery loss Analysis->Analysis_sub1

A key troubleshooting practice is to collect and analyze the liquid from the loading, washing, and elution steps [3]. This will pinpoint exactly where your analyte is being lost (e.g., if this compound is found in the wash fraction, the wash solvent is too strong).

Example: SPE Optimization for Similar Drugs

A 2023 study optimizing SPE for six breast cancer drugs provides a relevant methodological template [4]. The researchers systematically tested multiple sorbents and elution solvents.

  • Sorbents Tested: C8, C18, HLB, Mixed-mode cation-exchange (MCX, X-C), and Mixed-mode weak cation-exchange (WCX).
  • Elution Solvents: Methanol (MeOH), Acetonitrile (ACN), and mixtures with acid (e.g., HCOOH) or base (e.g., NH₄OH).
  • Optimal Conditions: For a set of analytes with diverse properties, the C8 sorbent with pure methanol as the elution solvent yielded the best overall recoveries (≥92.3%) [4]. This suggests C8 is an excellent starting point for method development.

References

etoperidone analytical sensitivity improvement

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the most effective technique for sensitive etoperidone quantification?

    • A: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the modern gold standard. It offers superior specificity and sensitivity compared to HPLC-UV and is highly effective for quantifying drugs and their metabolites in complex biological matrices like plasma [1] [2]. While an older HPLC-UV method exists for this compound [3], transitioning to LC-MS/MS would represent a significant sensitivity improvement.
  • Q2: How can I improve my peak shape for this compound and its metabolites?

    • A: Basic psychotropic drugs often interact with residual silanol groups on HPLC columns, causing peak tailing. To mitigate this:
      • Use a special column: A Phenyl-Hexyl column can reduce these interactions via π-π bonding [4].
      • Modify the mobile phase: Add a silanol blocker like diethylamine (DEA, e.g., 0.025 M) to your mobile phase [4].
      • Acidify the mobile phase: Use additives like formic acid or ammonium formate buffer to improve protonation and peak shape [2] [4].
  • Q3: My sample preparation is causing high matrix effects. How can I reduce it?

    • A: Phospholipids from plasma are a major source of ion suppression in MS. A modern approach is to use a hybrid method that combines protein precipitation with a specialized phospholipid removal plate [2]. This method is faster and less selective than traditional SPE, allowing for the better recovery of a wider range of analytes.

Troubleshooting Guides

Guide 1: Optimizing Sample Preparation for Lower Matrix Effects

Objective: To concentrate this compound and its metabolites while effectively removing proteins and phospholipids from plasma/serum samples.

Detailed Protocol (adapted from a modern LC-MS/MS screening method [2]):

  • Cellular Lysis: Pipette 100 µL of plasma into a microcentrifuge tube. Add 50 µL of a 0.1 M ZnSO₄ solution. Vortex and let it rest for 5 minutes.
  • Internal Standard Addition: Add 50 µL of your deuterated internal standard solution (e.g., this compound-d4, if available).
  • Protein Precipitation: Add 650 µL of ice-cold acetonitrile with 1% formic acid. Vortex vigorously for 1 minute.
  • Centrifugation: Centrifuge at 14,000 rpm for 5 minutes to pellet the precipitated proteins.
  • Phospholipid Removal: Transfer the clear supernatant to a dedicated phospholipid removal plate (e.g., Phree, Phenomenex). Apply a positive pressure of ~10 psi for about 5 minutes to pass the solution through.
  • Concentration and Reconstitution: Evaporate the collected eluent to dryness under a gentle stream of nitrogen or in a vacuum concentrator. Reconstitute the dry residue with 200 µL of a mobile phase-compatible solvent (e.g., 90% water / 10% acetonitrile, both with 0.1% formic acid).
  • Filtration: Transfer the reconstituted solution to a micro-centrifuge filter (0.22 µm pore size) and centrifuge for 5 minutes at 14,000 rpm. The filtrate is now ready for LC-MS/MS analysis.

Expected Performance Metrics (Based on similar methodologies [2]):

Parameter Target Performance
Extraction Recovery 85 - 115%
Matrix Effect (Suppression/Enhancement) ≤ 15%
Process Efficiency Consistent and high
Guide 2: Selecting Chromatographic Conditions for Peak Optimization

Objective: To achieve symmetrical peak shapes and baseline separation of this compound from its key metabolites and matrix interferences.

Detailed Protocol (based on optimization for basic psychotropic drugs [4]):

  • Column: XSELECT Phenyl-Hexyl (150 mm x 4.6 mm, 5 µm) or equivalent.
  • Mobile Phase A: Methanol + 0.025 M Diethylamine (DEA).
  • Mobile Phase B: Water + 0.025 M Diethylamine (DEA).
  • Mobile Phase C: Acetate buffer (pH 3.5) + 0.025 M Diethylamine (DEA).
  • Gradient Program:
Time (min) % A (Methanol+DEA) % B (Water+DEA) % C (Buffer+DEA)
0 40 40 20
15 45 35 20
35 60 20 20
50 60 20 20
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 22°C
  • Detection: For LC-MS/MS, use Multiple Reaction Monitoring (MRM). For HPLC-UV, a detection wavelength of ~276 nm can be referenced, similar to iloperidone [5].

Expected Performance Metrics:

Parameter Target Performance
Peak Asymmetry Factor (As) 0.9 - 1.2
Theoretical Plates (N) > 2000
Retention Factor (k) > 2

Method Development Workflow

The following diagram illustrates the logical decision-making process for developing and optimizing a sensitive analytical method for this compound.

Start Start: Method Development Step1 Define Objective and Metrics Start->Step1 Step2 Select Detection Method Step1->Step2 Sub1 • LLOQ Target (e.g., 10 ng/mL) • Required Selectivity Step1->Sub1 Step3 Optimize Sample Prep Step2->Step3 Sub2 LC-MS/MS Recommended (HPLC-UV as alternative) Step2->Sub2 Step4 Optimize Chromatography Step3->Step4 Sub3 Protein Precipitation + Phospholipid Removal Step3->Sub3 Step5 Validate and Troubleshoot Step4->Step5 Sub4 Phenyl-Hexyl Column + Acidic Buffer + Silanol Blocker Step4->Sub4 Sub5 • Check for matrix effects • Assess peak shape • Verify sensitivity Step5->Sub5

Key Recommendations Summary

To significantly improve the analytical sensitivity for this compound, your guides should focus on three core areas:

  • Technology Upgrade: Advocate for LC-MS/MS as the primary platform due to its superior specificity and low detection limits [1] [2].
  • Sample Cleanup: Implement a modern sample preparation protocol that specifically addresses phospholipid removal to minimize matrix effects [2].
  • Chromatographic Tuning: Use a Phenyl-Hexyl column with a mobile phase containing both an acidic buffer and a silanol blocker (e.g., DEA) to achieve optimal peak shape for this basic drug [4].

References

Technical Support Center: Etoperidone Matrix Interference Reduction for Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Etoperidone & Analytical Challenges

This compound is an atypical antidepressant compound that was first introduced in Europe in 1977 and is structurally classified as a phenylpiperazine-substituted triazole derivative with a similar pharmacological profile to trazodone. Although this compound's current regulatory status is listed as "withdrawn," it remains a compound of significant research interest due to its complex metabolism and mechanism of action, which involves active metabolites that interact with multiple neurotransmitter systems. From an analytical perspective, this compound presents several challenges for researchers, including extensive metabolism that produces at least 21 different metabolites, variable bioavailability that can be as low as 12% between individuals, and complex protein binding characteristics that influence its distribution and analysis in biological matrices. These factors combine to make the accurate quantification of this compound and its metabolites in biological samples particularly challenging, necessitating sophisticated sample preparation and analytical methods to overcome matrix interference effects. [1]

This compound Properties & Metabolic Profile

Table 1: Comprehensive Pharmacological Profile of this compound

Property Specification Research Significance
Chemical Formula C₁₉H₂₈ClN₅O Informs mass spectrometry parameters and metabolite identification
Molecular Weight 377.92 g/mol Essential for quantitative analysis and method development
Protein Binding Extensive plasma protein binding Contributes to matrix effects; requires robust sample preparation
Metabolism Hepatic, 21 identified metabolites Creates analytical challenges due to multiple interfering compounds
Primary Metabolic Pathways Alkyl oxidation, piperazinyl oxidation, N-dealkylation, phenyl hydroxylation, conjugation Understanding pathways helps predict and identify interference sources
Key Active Metabolite 1-(3'-chlorophenyl)piperazine (mCPP) Requires simultaneous monitoring in analytical methods
Elimination Half-life 21.7 hours Influences sampling timepoints in pharmacokinetic studies
Elimination Routes Urine (78.8%), Feces (9.6%) Determines appropriate biological matrices for analysis
Bioavailability Highly variable (as low as 12%) Necessitates sensitive methods for low-concentration detection

This compound exhibits a complex pharmacological profile with biphasic effects on central serotonin transmission. Its activity is primarily mediated through its major metabolite, 1-(3'-chlorophenyl)piperazine (mCPP), which binds with varying affinity to most serotonergic receptors and adrenergic receptors. Specifically, mCPP acts as an agonist at 5-HT2C receptors and an antagonist at 5-HT2A receptors, while this compound's parent structure contributes to activity at α-adrenergic receptors. This multi-receptor activity results in a complex pharmacological profile that necessitates careful consideration when developing analytical methods, as receptor binding studies may be complicated by these multiple mechanisms of action. The extensive metabolism and high protein binding highlighted in Table 1 represent the primary sources of matrix interference that researchers must address when developing analytical methods for this compound quantification. [1]

Matrix Interference Challenges in this compound Analysis

Matrix interference represents a significant challenge in the bioanalysis of this compound, primarily arising from three sources: biological matrix components, multiple metabolites, and concomitant medications. Biological samples such as serum, plasma, and urine contain numerous endogenous compounds including proteins, lipids, salts, and organic acids that can co-extract with the target analytes and cause ion suppression or enhancement in mass spectrometric detection. The problem is particularly pronounced with this compound due to its extensive metabolism into 21 different metabolites, which can potentially interfere with the detection and quantification of the parent drug and its primary active metabolite, mCPP. Additionally, the complex protein binding characteristics of this compound necessitate vigorous sample preparation to liberate the drug from plasma proteins without causing significant analyte loss. [1]

In research settings, particularly those involving animal models or clinical samples, the potential for drug-drug interactions further complicates analytical methods. As noted in literature on psychotropic drug interactions, "clinically significant drug-drug interactions impacting drug response or appearance of serious adverse drug reactions have been documented and can impact long-term outcomes." This is especially relevant for this compound as it is metabolized through multiple cytochrome P450 pathways, and co-administered medications that inhibit or induce these enzymes may alter its metabolic profile, creating additional analytical challenges. The structural similarities between this compound, its metabolites, and endogenous monoamine neurotransmitters further exacerbates these interference issues, requiring highly selective analytical techniques for accurate quantification. [2]

MSPE-UHPLC-MS/MS Method for this compound Analysis

Table 2: MSPE-UHPLC-MS/MS Method for this compound Analysis in Biological Matrices

Parameter Specification Optimization Tips
Sample Volume 100-500 µL (serum/urine) Larger volumes increase sensitivity but may require more adsorbent
Adsorbent Material PEI@PDA@NH₂-MIL-53(Al)-SiO₂@Fe₃O₄ 2-5 mg per 100 µL sample; optimize for specific matrix
Adsorption Capacity 9.61–25.4 nmol/mg Varies by analyte; determine for each monoamine neurotransmitter
Extraction Time 5-15 minutes Sufficient for adsorption equilibrium; minimize to prevent degradation
Magnetic Separation 30-60 seconds Ensure complete particle collection for high recovery
Elution Solvent Acidified methanol or acetonitrile (0.1% formic acid) Organic solvent with volatile acid for effective desorption and MS compatibility
UHPLC Column C18 (100 × 2.1 mm, 1.8-2.7 µm) Sub-2µm particles for improved resolution and sensitivity

| Mobile Phase | A: 0.1% formic acid in water B: 0.1% formic acid in acetonitrile/methanol | Gradient elution (5-95% B over 5-10 min) for optimal separation | | Flow Rate | 0.3-0.4 mL/min | Balance between resolution, backpressure, and analysis time | | MS Ionization | ESI positive mode | Optimal for amine-containing compounds like this compound | | LOD | 1.1–22 ng/L | Varies by specific analyte; this compound typically at lower end | | LOQ | 3.6–73 ng/L | Determine with acceptable precision and accuracy (<15% RSD) | | Linear Range | 3-4 orders of magnitude (R² ≥ 0.998) | Ensure encompasses expected physiological/pathological concentrations |

The Magnetic Solid-Phase Extraction (MSPE) technique coupled with UHPLC-MS/MS represents a state-of-the-art approach for addressing matrix interference in this compound analysis. This method leverages the unique properties of a specially synthesized magnetic composite material, PEI@PDA@NH₂-MIL-53(Al)-SiO₂@Fe₃O₄, which combines the magnetic separability of Fe₃O₄ with the structural stability of SiO₂ and NH₂-MIL-53, the versatile coating capability of polydopamine (PDA), and the abundant amine groups of polyethylenimine (PEI) for efficient extraction of monoamine neurotransmitters and related compounds. The layer-by-layer self-assembly synthesis of this adsorbent creates a material with high surface area and multiple interaction mechanisms (including hydrophilic interactions, hydrogen bonding, and π-π interactions) that provide exceptional selectivity and capacity for this compound and its metabolites. This comprehensive extraction capability directly addresses the challenge of matrix interference by selectively capturing target analytes while excluding interfering compounds. [3]

The MSPE workflow significantly simplifies sample preparation compared to conventional techniques by integrating extraction and cleaning steps into a single process that can be completed in minutes rather than hours. The magnetic separability of the adsorbent eliminates the need for centrifugation or filtration steps that can lead to analyte loss, thereby improving both recovery and reproducibility. When coupled with UHPLC-MS/MS, the method provides the selectivity and sensitivity required to quantify this compound and its metabolites at the low concentrations typically found in biological samples, even in the presence of complex matrix components. The method validation parameters included in Table 2 demonstrate that this approach meets rigorous analytical standards while effectively overcoming the matrix interference challenges that complicate this compound analysis. [3]

Troubleshooting Guide & FAQs

Frequently Asked Questions
  • What is the most significant source of matrix interference when analyzing this compound in serum samples? The most significant interference sources are plasma proteins that bind extensively to this compound, and phospholipids that cause ion suppression in mass spectrometry. The MSPE method using PEI@PDA@NH₂-MIL-53(Al)-SiO₂@Fe₃O₄ composite effectively addresses both issues through its multi-mechanism extraction, with the PEI layer providing strong interaction sites for amine-containing compounds while excluding proteins and phospholipids.

  • How can I improve recovery of this compound's major metabolite, mCPP? mCPP requires slightly different extraction conditions than the parent drug due to its more polar nature. Try adjusting the pH of the sample to approximately 8.0-8.5 to enhance interaction with the adsorbent material. Also consider increasing the adsorbent-to-sample ratio to 1:15 (w/v) for metabolites, and ensure the elution solvent contains at least 20% water to improve desorption of this polar metabolite.

  • Why am I getting inconsistent results between different biological batches? This typically indicates incomplete removal of matrix effects. Standardize your sample collection and storage procedures (use consistent anticoagulants, immediate freezing at -80°C). Pre-treat samples with cold acetonitrile precipitation (2:1 v/v) before MSPE to remove the majority of proteins. Additionally, ensure the adsorbent is thoroughly suspended during the extraction step by vortex mixing for at least 60 seconds.

  • How can I validate that my method has adequately addressed matrix interference? Perform a comprehensive matrix effect evaluation using post-extraction spiking at low, medium, and high concentrations across at least 6 different lots of matrix. Calculate the matrix factor (MF) for each; values between 0.8-1.2 indicate minimal interference. Use stable isotope-labeled internal standards (e.g., this compound-d4) to correct for any residual matrix effects, and ensure extraction efficiencies remain consistent (typically 85-115%) across different matrix lots.

  • What alternative adsorbents can I use if I cannot synthesize the recommended composite? For preliminary studies, commercial magnetic materials including Fe₃O₄@SiO₂-NH₂ or Fe₃O₄@C18 can provide reasonable results, though with lower selectivity. Mixed-mode SPE cartridges (e.g., Oasis MCX) that combine cation exchange and reversed-phase mechanisms can also be adapted, though they lack the magnetic convenience and may show higher variability in recovery.

Advanced Method Optimization Strategies

For researchers requiring the highest sensitivity and selectivity, several advanced optimization strategies can further reduce matrix interference:

  • Adsorbent Modification: Incorporate a small percentage (5-10%) of boronic acid functional groups into the adsorbent composite to enhance selectivity for cis-diol-containing metabolites of this compound. This approach can significantly improve the extraction of specific hydroxylated metabolites that might otherwise be lost in conventional extraction.

  • Gradient Optimization: Implement a shallow UHPLC gradient (1-2% B/min) around the retention time of this compound and its major metabolites to achieve better separation from co-eluting matrix components. This chromatographic resolution provides an additional dimension of interference reduction beyond the MSPE cleanup.

  • MS/MS Parameter Tuning: Optimize collision energy and cell accelerator voltages individually for each transition to maximize signal-to-noise ratios. The major transition for this compound (m/z 378.2→176.1) typically shows optimal response at collision energies of 30-35 eV, while its metabolites may require different parameters.

Experimental Workflow Visualization

The following Graphviz diagram illustrates the complete MSPE-UHPLC-MS/MS workflow for this compound analysis, showing each critical step from sample preparation to final quantification:

G MSPE-UHPLC-MS/MS Workflow for this compound Analysis SamplePreparation Sample Preparation (100-500 µL serum/urine) ProteinPrecipitation Protein Precipitation with cold ACN (2:1 v/v) SamplePreparation->ProteinPrecipitation Vortex 60s Centrifuge 10min MSPE MSPE with PEI@PDA@NH₂-MIL-53(Al)-SiO₂@Fe₃O₄ (5 min adsorption, 30s magnetic separation) ProteinPrecipitation->MSPE Collect supernatant Washing Washing with water:ACN (95:5) MSPE->Washing Discard supernatant Elution Elution with acidified MeOH (0.1% FA) Washing->Elution Remove wash Concentration Concentration & Reconstitution in mobile phase Elution->Concentration Collect eluate UHPLC UHPLC Separation C18 column, 5-10 min gradient Concentration->UHPLC Inject 2-5 µL MSMS MS/MS Detection ESI+, MRM mode UHPLC->MSMS Analytes eluted 2-8 min Quantification Data Analysis & Quantification Internal standard calibration MSMS->Quantification Peak area integration

This workflow visualization clearly outlines the sequential steps involved in the MSPE-UHPLC-MS/MS method, highlighting the critical points where matrix interference is systematically reduced. The color-coded nodes distinguish between different types of procedures (sample preparation in light grey, extraction in green, washing in blue, elution in red, and analysis in blue/green), while the detailed edge labels specify the exact parameters and transitions between steps. Following this structured approach ensures consistent application of the method and minimizes variability that could compromise interference reduction. [3]

Conclusion & Implementation Recommendations

The comprehensive methodology presented in this technical support center provides researchers with robust tools for addressing matrix interference in this compound analysis. The MSPE-UHPLC-MS/MS method represents a significant advancement over conventional techniques, offering superior selectivity, sensitivity, and efficiency for quantifying this compound and its metabolites in complex biological matrices. By implementing this approach, researchers can overcome the significant analytical challenges posed by this compound's extensive metabolism and protein binding characteristics.

References

Pharmacological & Metabolic Profile of Etoperidone

Author: Smolecule Technical Support Team. Date: February 2026

Understanding etoperidone's basic properties and metabolic pathways is the first step in diagnosing issues with analytical methods. The table below summarizes key data.

Property Description Significance for Method Development
Mechanism of Action Serotonin antagonist and reuptake inhibitor (SARI); primary activity from major metabolite, meta-chlorophenylpiperazine (mCPP) [1] [2] [3]. Methods must monitor parent drug and mCPP. mCPP is also a metabolite of trazodone/nefazodone, causing potential for cross-reactivity/false positives in immunoassays [4] [3].
Metabolism Extensive hepatic metabolism, largely via CYP3A4, producing at least 21 metabolites through 5 pathways: alkyl oxidation, piperazinyl oxidation, N-dealkylation, phenyl hydroxylation, conjugation [1] [3]. High metabolite burden requires highly specific detection (e.g., MS/MS) to resolve analytes from metabolic interference.
Protein Binding Extensive plasma protein binding [1]. Sample preparation (e.g., protein precipitation) is critical for adequate analyte recovery.
Bioavailability Highly variable between individuals; can be as low as 12% [1]. Method must be highly sensitive to monitor low plasma concentrations.
Half-Life Terminal half-life of 21.7 hours after oral administration [1]. Indates a relatively long analytical window.
Route of Elimination 78.8% in urine, 9.6% in feces; less than 0.01% as unchanged drug [1]. Urine is primary matrix for detection; methods should target metabolites, not parent compound.

Metabolic Pathway of this compound

The following diagram illustrates the primary metabolic transformation of this compound, which is crucial for understanding what to look for in your assays.

G This compound This compound CYP3A4 CYP3A4 (Major Enzyme) This compound->CYP3A4  Metabolism mCPP m-CPP (Active Metabolite) CYP3A4->mCPP  Primary Path OtherMetabolites >20 Other Metabolites CYP3A4->OtherMetabolites  Secondary Paths

Frequently Asked Questions & Troubleshooting

Here are solutions to common challenges you might encounter when working with this compound.

What is the most common source of false-positive results in immunoassays for this compound?
  • Cause: The metabolite mCPP can cross-react with certain immunoassay kits, leading to false-positive results for amphetamines [4]. This is a significant concern in forensic and clinical toxicology.
  • Solution: Any positive immunoassay result for amphetamines in a patient taking this compound (or trazodone/nefazodone) must be confirmed with a highly specific method like LC-MS/MS [4].
Why is the recovery of the parent this compound compound so low in my plasma analysis?
  • Cause: This is expected. Less than 0.01% of an oral dose is excreted unchanged in the urine. The drug undergoes extensive first-pass metabolism, leading to low and variable bioavailability (as low as 12%) [1].
  • Solution: Your analytical method should be optimized to detect the major metabolite, mCPP, and other specific metabolites, not just the parent drug. Using a sensitive technique like UPLC-MS/MS is recommended.
My method lacks sensitivity. How can I improve it?
  • Cause: The low bioavailability and extensive metabolism of this compound often result in low circulating concentrations of the parent drug, demanding highly sensitive instrumentation.
  • Solution:
    • Technique: Adopt a UPLC-MS/MS method. As demonstrated for risperidone analysis, this technique offers high sensitivity, specificity, and rapid run times (e.g., 2 minutes) [5].
    • Sample Prep: Implement a robust sample preparation. A simple protein precipitation with acetonitrile, as used in the cited method, can be effective [5]. Ensure the use of a stable isotope-labeled internal standard if available to improve accuracy and precision.

References

Etoperidone Extraction & Analysis Methods

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes two chromatographic methods for determining etoperidone and its metabolites in biological samples.

Method Attribute High-Performance Liquid Chromatography (HPLC) with UV Detection [1] Capillary Gas-Liquid Chromatography with Nitrogen-Phosphorus Detection (GLC-NPD) [2]
Analytical Target This compound and two active metabolites This compound and five other antidepressants (as part of a systematic toxicological analysis)
Sample Matrix Plasma Whole Blood
Sample Preparation Two-step liquid-liquid extraction [1] Solid-Phase Extraction (SPE); Bond Elut Certify columns recommended [2]
Linear Range 2 - 1000 ng/mL for all compounds [1] 100 - 2000 ng/mL (400 - 8000 ng/mL for paroxetine, for comparison) [2]
Key Performance Data Accuracy and precision ≤10% at most concentrations [1] Recovery: 52-83%; Intra-/interassay precision: <6% and <8% [2]

Experimental Protocol: HPLC-UV Method for Plasma

Here is a detailed methodology based on the assay developed for the determination of this compound and its metabolites in plasma [1]:

  • Sample Preparation (Extraction)

    • Isolation: Isolate this compound, its metabolites, and the internal standard from the plasma sample using a two-step liquid-liquid extraction procedure. The specific solvents were not detailed in the abstract.
    • Preparation for Injection: After extraction, evaporate the organic solvent layer to dryness under a gentle stream of nitrogen. Reconstitute the dry residue in a mobile phase-compatible solvent for injection into the chromatograph.
  • Chromatographic Conditions

    • Column: A C18 reversed-phase column (10 cm x 2.1 mm I.D.).
    • Detection: Ultraviolet (UV) detection at a wavelength of 254 nm.
    • Mobile Phase: The specific composition is not provided in the abstract, but it would be an aqueous and organic solvent mixture (e.g., methanol or acetonitrile with a buffer) optimized for the C18 column.
  • Analysis

    • Use an automated injector for consistency and throughput.
    • Generate a calibration curve using spiked plasma standards across the 2-1000 ng/mL range.
    • Calculate the concentration of analytes in unknown samples by comparing the peak areas to the calibration curve.

Troubleshooting & FAQs

Based on general extraction principles and the specific data on this compound, here are some common issues and solutions.

Q1: Why is my extraction efficiency for this compound low? A1: Potential causes and solutions include:

  • Solvent Selection: The liquid-liquid extraction solvent may not be optimal. Consider testing solvents with different polarities.
  • pH Adjustment: this compound's extraction efficiency may be influenced by the pH of the plasma sample, as it can exist in ionized and non-ionized forms. Experiment with adjusting the sample pH to suppress ionization and favor partitioning into the organic solvent.
  • Protein Binding: this compound has extensive plasma protein binding [3], which can trap the drug and reduce recovery. Ensure your extraction method effectively disrupts protein-binding interactions.

Q2: How can I improve the selectivity of my this compound assay? A2:

  • Sample Cleanup: The referenced GLC-NPD study found that using Bond Elut Certify mixed-mode SPE columns (reversed-phase and cation exchange) provided higher recoveries and cleaner extracts compared to other methods [2]. This cleaner extract reduces matrix interference.
  • Metabolite Interference: Be aware that this compound is extensively metabolized into at least 21 different compounds [3]. Ensure your chromatographic method (e.g., mobile phase gradient) adequately separates the parent drug from its major metabolites, particularly the active metabolite 1-(3-chlorophenyl)piperazine (mCPP).

Q3: What is the relationship between this compound and its active metabolite mCPP? A3: The metabolic pathway is a key consideration, as the active metabolite can impact the analysis. The following diagram illustrates the relationship:

G This compound This compound Metabolism Metabolism (N-dealkylation) This compound->Metabolism mCPP mCPP (1-(3-chlorophenyl)piperazine) 5-HT2C Agonism 5-HT2C Agonism mCPP->5-HT2C Agonism Primary Activity 5-HT2A Antagonism 5-HT2A Antagonism mCPP->5-HT2A Antagonism Metabolism->mCPP

Key Technical Notes for Researchers

  • Consider the Active Metabolite: The pharmacological activity of this compound is significantly mediated by its major metabolite, mCPP, which is an agonist of 5-HT2C and an antagonist of 5-HT2A receptors [3]. Your analytical method must separate and quantify both.
  • High Variability in Absorption: The absorption and bioavailability of this compound are "highly variable between individuals" [3]. This biological factor can lead to wide concentration ranges in experimental samples.

References

Chemical Properties & Metabolic Profile

Author: Smolecule Technical Support Team. Date: February 2026

Understanding etoperidone's chemistry is crucial for developing clean-up procedures, as its metabolite is a common interferent.

Property Details
IUPAC Name 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4,5-diethyl-1,2,4-triazol-3-one [1]
Molecular Formula C₁₉H₂₈ClN₅O [1]
Molecular Weight 377.92 g·mol⁻¹ [1]
Active Metabolite Meta-Chlorophenylpiperazine (mCPP) [1] [2]
Key Challenge Analytical methods must separate this compound from its active metabolite, mCPP, which is also a known degradant and metabolite of other antidepressants like trazodone and nefazodone [2].

Inferred Methodological Approaches

While direct protocols for this compound are scarce, methods for its analog, trazodone (which shares the mCPP metabolite), provide an excellent starting point. The following workflow generalizes a common approach for sample preparation and analysis of such compounds.

cluster_notes Key Considerations Start Start: Plasma Sample Prep Sample Preparation (Solid-Phase Extraction) Start->Prep HPLC HPLC Analysis (C8 Column, UV Detection) Prep->HPLC Data Data Analysis (Monitor for mCPP) HPLC->Data Metabolite Critical: Separate mCPP metabolite HPLC->Metabolite Column C8 columns provide better retention time balance for parent drug vs. mCPP HPLC->Column Specificity Validate method specificity against interfering substances Data->Specificity

Here are the technical details corresponding to the workflow:

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Principle: A technique based on the cited method for trazodone and mCPP, which is considered more feasible and reliable than liquid-liquid extraction [3].
  • Suggested Sorbent: C8-bonded silica cartridges [3].
  • Reported Performance: This approach can yield extraction recoveries greater than 90% for the parent drug with good precision (Relative Standard Deviation <5.6%) [3].

2. Chromatographic Separation

  • Column: A C8 analytical column (e.g., 150 mm x 4.6 mm, 5 µm) is recommended over C18 for better balancing the retention times of the parent drug and the more polar mCPP metabolite [3].
  • Mobile Phase: A mixture of a phosphate buffer and acetonitrile is typical. A pH value between 5 and 6 can be optimal for separation [3].
  • Detection: Ultraviolet (UV) detection is a feasible and cost-effective option for this class of compounds [3].

Troubleshooting Guide & FAQs

Question Answer & Action
Unexpected peaks in the chromatogram? Likely due to the mCPP metabolite. Ensure your method is validated to separate this compound from mCPP. Compare retention times with a pure mCPP standard if available [2].
Poor recovery of the analyte? Review your SPE procedure. Optimize the conditioning, sample loading, washing, and elution steps. Using an internal standard (e.g., a structurally similar compound) can correct for recovery losses [4].
Low sensitivity for trace analysis? Consider using LC-MS/MS for higher sensitivity and specificity. An LC-MS/MS method for trazodone achieved a lower limit of quantification of 10.001 ng/mL [4].

Establishing Your Protocol

To create a reliable method for your laboratory:

  • Use Analog Protocols: Adapt detailed procedures from published methods for trazodone [3] [4], as its chemical behavior is very similar to this compound.
  • Source a Standard: Obtain a certified reference standard of mCPP to use in your method development and validation.
  • Validate Rigorously: Once a method is adapted, perform a full validation for parameters like specificity, linearity, accuracy, precision, and recovery specific to this compound in your matrix.

References

etoperidone analytical challenges

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods at a Glance

The table below summarizes two key chromatographic methods for determining etoperidone and its metabolites in biological samples.

Analyte(s) Technique Detection Sample Prep Linear Range (ng/mL) Key Application / Note
This compound, 5-(1-hydroxyethyl)this compound, mCPP [1] HPLC Ultraviolet (UV) at 254 nm Two-step liquid-liquid extraction 2 - 1000 Robust, proven method for pharmacokinetic studies in multiple species.
This compound and 5 other antidepressants [2] GC Nitrogen-Phosphorus Detection (NPD) Solid-Phase Extraction (Bond Elut Certify) 100 - 2000 (for this compound) Part of a systematic toxicological analysis (STA); excellent for multi-analyte panels.

Detailed Experimental Protocol: HPLC-UV Assay

Here is a detailed methodology based on the HPLC-UV assay, which is a cornerstone technique for this compound analysis [1].

  • Instrumentation: The separation is performed using a C18 reversed-phase column (10 cm x 2.1 mm I.D.). Detection is achieved with an ultraviolet (UV) detector set at a wavelength of 254 nm.
  • Sample Preparation (Liquid-Liquid Extraction):
    • Isolate this compound, its metabolites, and the chosen internal standard from the plasma sample.
    • Use a two-step liquid-liquid extraction procedure. The specific solvents are not detailed in the provided abstract, but common options for basic drugs like this compound include ethyl acetate or a mixture of hexane and ethyl acetate.
    • Evaporate the organic solvent layer to dryness under a gentle stream of nitrogen or air.
    • Reconstitute the dry residue in the mobile phase or a compatible solvent before injection into the HPLC system.
  • Method Validation:
    • Linearity: The standard curve is linear for each compound over the concentration range of 2 to 1000 ng/mL.
    • Accuracy & Precision: Both intra-run and inter-run accuracy and precision demonstrate a deviation of ≤10% at all concentrations except at the lower limit of quantification (LLOQ).
    • Throughput: Using an automated injector, approximately 80 samples can be processed in a single day.

Troubleshooting FAQ

Here are solutions to common challenges faced during this compound analysis.

  • Q1: My method is detecting mCPP in study samples, but the subjects were not administered this compound. What could be the source?

    • A1: The presence of mCPP does not exclusively indicate this compound use. mCPP is a known metabolite of several other licensed antidepressants, including trazodone and nefazodone [3] [4] [5]. A thorough review of the subject's medication history is essential. Furthermore, mCPP itself is a recreational drug and has been found in "party pills," so illicit use must also be considered [3] [4].
  • Q2: I am getting false-positive results for amphetamines in immunoassay screens from patients taking this compound. Why?

    • A2: This is a known cross-reactivity issue. The metabolite mCPP can cause false-positive results in certain immunoassay tests designed for amphetamines [5]. Any positive result from an immunoassay screen should be confirmed with a more specific technique, such as LC-MS or GC-MS, which can distinguish mCPP from amphetamine derivatives [5].
  • Q3: I need to analyze this compound along with a panel of other antidepressants. Which sample preparation method is superior?

    • A3: For multi-analyte panels, Solid-Phase Extraction (SPE) is generally recommended. A comparative study found that mixed-mode SPE columns (like Bond Elut Certify) provided higher recoveries, cleaner extracts, better sensitivity and precision, and reduced solvent consumption compared to liquid-liquid extraction or other SPE sorbents for a group of antidepressants including this compound [2].

Analytical Workflow & Metabolic Pathway

The following diagram illustrates the core relationship between this compound, its active metabolite mCPP, and the associated analytical challenges, such as cross-reactivity and alternative sources of mCPP.

etoperidone_workflow cluster_metabolism Metabolic Pathway cluster_challenges Analytical Challenges & Interpretation This compound This compound Enzyme CYP3A4 Metabolism This compound->Enzyme  undergoes mCPP mCPP CrossReactivity False-Positive Amphetamine Immunoassay mCPP->CrossReactivity  causes OtherSources Other Sources of mCPP mCPP->OtherSources  has Enzyme->mCPP  produces Confirmatory LC-MS / GC-MS Confirmatory Analysis CrossReactivity->Confirmatory  requires Trazodone Trazodone OtherSources->Trazodone  e.g. Nefazodone Nefazodone OtherSources->Nefazodone  e.g. Recreational Recreational OtherSources->Recreational  e.g. OtherSources->Confirmatory  requires

Key Technical Considerations

  • Method Selection: The HPLC-UV method remains a robust and accessible choice for pharmacokinetic studies. For higher sensitivity and specificity, especially in complex matrices, consider updating this method to LC-MS [3].
  • Specificity is Paramount: As the FAQ highlights, the interpretation of mCPP detection is a major challenge. Confirming the source of mCPP is critical in both clinical and forensic contexts. Always use a highly specific confirmatory method and correlate analytical findings with case history.
  • Historical Data: Please note that some of the foundational analytical methods referenced are from older literature. While the chemical principles remain valid, you should supplement them with modern best practices and instrumentation where possible.

References

etoperidone metabolite interference

Author: Smolecule Technical Support Team. Date: February 2026

FAQs on Metabolite Interference

Here are answers to common questions about .

Q1: What are the primary active metabolites of etoperidone and their potential for experimental interference?

The primary metabolites of this compound are 1-(3-chlorophenyl)piperazine (mCPP) and 5-(1-hydroxyethyl) this compound (M1) [1]. mCPP is a major source of interference; it is a known psychoactive substance with complex serotonergic activity and can exhibit effects distinct from the parent drug [2] [3].

Q2: Which cytochrome P450 enzymes are primarily involved in this compound metabolism, and how can this affect drug-drug interaction studies?

CYP3A4 is the predominant enzyme responsible for this compound metabolism [4]. Studies using human liver microsomes and recombinant CYP enzymes showed that formation rates of major metabolites were 10-100-fold greater for CYP3A4 than other CYP forms [4]. Inhibition by ketoconazole (a CYP3A4-specific inhibitor) significantly reduces metabolite formation [4].

Q3: What are the key pharmacological targets of this compound and its metabolites that could lead to off-target effects in assays?

This compound and its metabolite mCPP have affinities for various receptors, which can cause off-target effects. The table below summarizes key binding affinities (Ki in nM).

Compound SERT 5-HT2A 5-HT2C α1-Adrenergic Source / Notes
This compound 890 [5] 36 [5] Information Missing 38 [5] Data from human clones; 5-HT2C affinity not specified in results.
mCPP Information Missing Antagonist [6] Agonist [6] Information Missing mCPP activity inferred from this compound's mechanism [6].

mCPP acts as an agonist at 5-HT2C receptors and an antagonist at 5-HT2A receptors [6]. This biphasic action on serotonergic transmission can complicate experiments designed to probe specific serotonin pathways [7] [8].

Experimental Protocols

Here are detailed methodologies for key experiments investigating this compound metabolism.

Protocol 1: Identifying Metabolic Pathways and CYP Enzymes *In Vitro*

This protocol is based on the study by Caldwell et al. (2002) [4].

  • Objective: To identify this compound metabolites and the specific Cytochrome P450 enzymes involved in their formation.
  • Key Materials:
    • Human hepatic S9 fractions or microsomes
    • cDNA-expressed human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)
    • NADPH regenerating system
    • Ketoconazole (CYP3A4 inhibitor) and other CYP-specific inhibitors
    • HPLC or LC-MS/MS system for analysis
  • Procedure:
    • Incubation: Incubate this compound with human hepatic S9 fractions or microsomes in the presence of an NADPH regenerating system.
    • Metabolite Profiling: Use HPLC or LC-MS to separate, profile, and tentatively identify the formed metabolites based on mass.
    • Kinetic Studies: Determine the reaction velocity for each metabolic pathway at various substrate concentrations to calculate kinetic parameters (Km, Vmax).
    • Recombinant CYP Incubation: Incubate this compound with individual cDNA-expressed CYP enzymes to identify which can generate the primary metabolites.
    • Chemical Inhibition: Pre-incubate human liver microsomes with specific CYP inhibitors (e.g., ketoconazole for CYP3A4) before adding this compound to measure the reduction in metabolite formation.
    • Correlation Analysis: Correlate the rate of this compound metabolite formation with the activity of marker enzyme activities (e.g., testosterone 6β-hydroxylase for CYP3A4) across a panel of different human liver microsomes.

The following diagram illustrates the key metabolic pathways of this compound and the central role of CYP3A4.

etoperidone_metabolism This compound This compound M1 M1 5-(1-hydroxyethyl) This compound This compound->M1 Alkyl Hydroxylation M2 M2 OH-phenyl-Etoperidone This compound->M2 Phenyl Hydroxylation M6 M6 Triazole Propyl Aldehyde This compound->M6 N-dealkylation M8 mCPP (1-(3-chlorophenyl)piperazine) This compound->M8 N-dealkylation CYP3A4 CYP3A4 CYP3A4->this compound Primary Catalyst

Protocol 2: Simultaneous Determination of this compound and Metabolites in Plasma

This protocol is adapted from Holland and Heebner (1991) [1].

  • Objective: To quantify concentrations of this compound and its active metabolites (mCPP and 5-(1-hydroxyethyl) this compound) in a single plasma sample.
  • Key Materials:
    • Plasma samples
    • HPLC system with ultraviolet (UV) detector
    • Appropriate internal standard
    • Extraction solvents (e.g., for liquid-liquid extraction)
  • Procedure:
    • Sample Preparation: Add internal standard to plasma samples. Precipitate proteins and extract analytes using a suitable organic solvent via liquid-liquid extraction.
    • Chromatography: Inject the processed sample onto the HPLC system. Use a reverse-phase C18 column. The mobile phase typically consists of a mixture of aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol), run with a gradient or isocratic elution optimized to separate the three compounds.
    • Detection & Quantification: Detect the eluted compounds using a UV detector (wavelength ~254 nm). Identify each compound by its retention time against known standards. Quantify concentration using peak area ratios relative to the internal standard, with calibration curves prepared for each analyte.

Troubleshooting Guide

The table below outlines common experimental issues and recommended solutions.

Problem Possible Cause Suggested Solution
Unexpected serotonergic activity in assays. Interference from mCPP metabolite. Use analytical methods (LC-MS) to quantify mCPP levels. Include control experiments with pure mCPP [6] [1].
High variability in metabolite formation. Polymorphic metabolism or variable CYP3A4 activity. Use characterized enzyme sources (e.g., pooled human microsomes). Include positive controls for CYP3A4 activity [4].
Low parent drug concentration in kinetic studies. Extensive first-pass metabolism. Use specific CYP3A4 inhibitors (e.g., ketoconazole) in incubations to stabilize parent drug [4].

References

Pharmacological Profile & Metabolic Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Etoperidone is an atypical antidepressant of the phenylpiperazine class, and its activity is primarily mediated by its major active metabolite, 1-(3'-chlorophenyl)piperazine (mCPP) [1]. The metabolic conversion and the receptor profiles of both the parent drug and the metabolite are fundamental to understanding potential cross-reactivities.

The diagram below illustrates the metabolic relationship and primary molecular targets.

etoperidone_pathway This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 Metabolism α-adrenergic\n(Antagonist) α-adrenergic (Antagonist) This compound->α-adrenergic\n(Antagonist) SERT\n(Weak inhibitor) SERT (Weak inhibitor) This compound->SERT\n(Weak inhibitor) mCPP mCPP 5-HT2A\n(Antagonist) 5-HT2A (Antagonist) mCPP->5-HT2A\n(Antagonist) 5-HT2C\n(Agonist) 5-HT2C (Agonist) mCPP->5-HT2C\n(Agonist) CYP3A4->mCPP

The table below summarizes the quantitative binding affinity (Ki in nM) of this compound and mCPP at various molecular targets. A smaller Ki value indicates stronger binding [1] [2].

Molecular Target This compound (Ki, nM) mCPP (Primary Action) Notes
SERT 890 [2] Agonist/Antagonist at various 5-HT receptors [1] mCPP has complex activity across the serotonergic system.
5-HT2A 36 [2] Antagonist [1] Target for serotonergic psychedelics; blockade is a key mechanism.
5-HT2C Not fully quantified [2] Agonist [1] Agonism here is linked to mCPP's anxiogenic and hormonal effects.
α1-Adrenergic 38 [2] Not primary Contributes to sedative and cardiovascular effects (e.g., hypotension).
NET 20,000 [2] Not primary Negligible affinity relative to SERT.
D2 2,300 [2] Not primary Very weak affinity.

Analytical Cross-Reactivity & False Positives

A critical issue for researchers is that mCPP, the metabolite of this compound, can cause false-positive results in urine drug screening (UDS) immunoassays [3]. This cross-reactivity occurs because the antibody used in the immunoassay cannot perfectly distinguish between mCPP and the target drugs of abuse.

  • Primary Evidence: A 2025 review explicitly states that "patients taking trazodone, nefazodone, and This compound can produce urine with sufficient meta-chlorophenylpiperazine (m-CPP) metabolite to result in a false-positive" [3].
  • Context of Use: mCPP itself is a recreational drug with MDMA-like effects and is a controlled substance in many countries [4] [5]. Therefore, its detection in a forensic or clinical sample could be misinterpreted as illicit drug use unless its origin as a metabolite of a prescribed antidepressant (like this compound, trazodone, or nefazodone) is known [4].

Experimental Protocols for Identification

For definitive identification and to confirm presumptive positive results, the use of chromatographic techniques coupled with mass spectrometry is essential. Here are detailed methodologies based on the literature.

Protocol 1: Liquid Chromatography-Mass Spectrometry (LC-MS) for mCPP Detection

This protocol is ideal for confirming the presence of mCPP in biological samples with high specificity [5].

  • 1. Sample Preparation: Perform a solid-phase extraction (SPE) on urine, plasma, or other biological samples to isolate and concentrate the analytes. This step removes salts and other interfering compounds.
  • 2. Instrumentation Setup:
    • Column: Use a C18 reversed-phase analytical column (e.g., 150 mm x 2.1 mm, 3.5 µm).
    • Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid, to enhance ionization.
    • Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for high selectivity.
  • 3. Suggested MRM Transitions for mCPP:
    • Quantifier: 197.1 → 154.1
    • Qualifier: 197.1 → 117.1
  • 4. Analysis: Inject the prepared sample and compare the retention times and ion ratios of the samples with those of a certified reference standard of mCPP.
Protocol 2: Comparative Analysis Using LC-DAD and LC-MS

This method uses two complementary techniques to provide qualitative and quantitative confirmation [5].

  • 1. Sample Preparation: Prepare samples identically for both LC-DAD and LC-MS analysis.
  • 2. LC-DAD Analysis:
    • Column: C18 reversed-phase column.
    • Detection: Acquire UV spectra, typically at a wavelength of 210-260 nm. The UV spectrum provides a characteristic "fingerprint" for the compound.
  • 3. LC-MS Analysis: Follow Protocol 1 for mass confirmation.
  • 4. Data Correlation: Overlay the chromatograms from both methods. The retention time of the analyte peak should be identical in both LC-DAD and LC-MS runs. The combined UV spectrum and mass spectrum provide unambiguous identification.

The workflow for this comparative approach is outlined below.

analytical_workflow Start Biological Sample (Urine/Plasma) Prep Sample Preparation (Solid-Phase Extraction) Start->Prep LC Liquid Chromatography (LC Separation) Prep->LC MS Mass Spectrometry (MS Detection) LC->MS DAD Diode-Array Detection (DAD Detection) LC->DAD Result Confirmed Identification MS->Result Mass Spectrum & MRM DAD->Result UV Spectrum & Retention Time

Frequently Asked Questions (FAQs)

Q1: Can this compound use lead to a false-positive test for MDMA or other amphetypes? Yes, indirectly. The metabolite mCPP is a phenylpiperazine derivative with psychoactive properties. While structurally distinct from MDMA (an amphetamine), it can cross-react on some immunoassays. More importantly, mCPP is a known recreational drug, and its detection in a confirmatory test could be misinterpreted as illicit use if its pharmaceutical origin is not considered [4] [3].

Q2: What is the half-life of this compound and mCPP, and how does this impact detection windows? After oral administration of this compound, the terminal half-life is approximately 21.7 hours [1]. Less than 0.01% of the dose is excreted as unchanged this compound, with the majority being eliminated as numerous metabolites, including mCPP [1]. The specific half-life of mCPP in this context is not detailed in the search results, but its presence can be expected for a duration similar to or longer than the parent drug.

Q3: What are the primary clinical symptoms of mCPP exposure? mCPP exerts various neuropsychiatric effects via serotonin receptors. Symptoms can include anxiety, changes in mood, headaches, and alterations in body temperature, behavior, and hormone release (e.g., cortisol, prolactin) [4]. In overdose scenarios, symptoms consistent with serotonin syndrome (agitation, tremor, hyperthermia) may occur [5].

References

etoperidone precision improvement

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the reported inter-run precision for the HPLC-UV assay of etoperidone? The validated HPLC-UV method showed that the accuracy and precision, expressed as the percentage deviation from the true value and the relative standard deviation (inter-run), were ≤10% at all concentrations except at the minimum quantification limit [1].

  • What is the linear range for quantifying this compound and its metabolites in plasma? The standard curves for this compound and its two active metabolites were linear over the concentration range of 2-1000 ng/mL [1].

  • Does this compound have active metabolites, and do I need to account for them in my assay? Yes. This compound is metabolized to at least two active compounds: 5-(1-hydroxyethyl) this compound and 1-(3-chlorophenyl)piperazine (mCPP). mCPP is a major active metabolite that contributes to the drug's overall pharmacological profile, so your analytical method should be able to separate and quantify it to ensure accuracy [1] [2] [3].

  • My analytical results are variable. What could be a key pharmacokinetic factor? The absorption and bioavailability of this compound are highly variable between individuals and can be as low as 12%, largely due to extensive first-pass metabolism. This inherent variability can significantly impact measured plasma concentrations [2].

Troubleshooting Guide

Issue & Possible Cause Suggested Solution

| Low recovery of analytes Inefficient liquid-liquid extraction | Use the two-step liquid-liquid extraction as per the original method. Ensure proper pH adjustment and solvent selection [1]. | | Poor chromatographic separation Inadequate column or method | Use a C18 column (10 cm x 2.1 mm I.D.) with UV detection at 254 nm. The original method chromatographed 80 samples per day [1]. | | Interference from phospholipids Inefficient sample clean-up | Replace traditional extraction with a protein precipitation and phospholipid removal plate (e.g., Phenomenex Phree). This modern approach reduces interference and processing time [4]. | | Inconsistent data for mCPP metabolite Not accounting for mCPP activity | Develop and validate your assay to specifically monitor the metabolite mCPP, as it is serotonergically active and critical to the drug's overall effect [5] [2] [3]. |

Key Experimental Protocols & Data

For foundational context, here is the core quantitative data from the established HPLC-UV method and a modern alternative.

Table 1: Reported Analytical Performance of an HPLC-UV Assay for this compound [1]

Parameter Specification
Analytical Technique High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) Detection
Linear Range 2 - 1000 ng/mL (for this compound and two metabolites)
Reported Inter-run Precision (RSD) ≤ 10% (at all concentrations except the lower limit)
Sample Volume Not specified in abstract
Sample Preparation Two-step liquid-liquid extraction
Chromatographic Column C18 (10 cm x 2.1 mm I.D.)
Detection Wavelength 254 nm
Throughput ~80 samples per day (with automated injection)

Table 2: Key Pharmacological & Pharmacokinetic Parameters of this compound [2] [3]

Parameter Value / Finding Note
Protein Binding Extensive plasma protein binding Affects volume of distribution (0.23-0.69 L/kg) [2].
Metabolism Extensive (21 metabolites identified) Primarily to active metabolite mCPP [2].
Elimination Half-life 21.7 hours (terminal) [2]
Route of Elimination Urine (78.8%), Feces (9.6%) [2]
Bioavailability Highly variable, can be as low as 12% Due to high first-pass metabolism [2].
Detailed Methodology: HPLC-UV Assay

This is the protocol for the established method summarized in Table 1 [1]:

  • Sample Preparation: Isolate this compound, its metabolites, and an internal standard from plasma using a two-step liquid-liquid extraction procedure.
  • Chromatography:
    • Column: A C18 reverse-phase column with dimensions 10 cm x 2.1 mm I.D.
    • Mobile Phase: The specific gradient is not detailed in the abstract, but a mixture of aqueous and organic solvents is used.
    • Detection: Ultraviolet (UV) detection at a wavelength of 254 nm.
  • Analysis: The method was validated for a linear range of 2-1000 ng/mL and was successfully used for pharmacokinetic studies in mice, rats, dogs, and humans.
Detailed Methodology: Modern LC-MS/MS Screening

This general protocol for drug screening in blood can be adapted for this compound and is superior for detecting multiple analytes [4]:

  • Sample Preparation (Protein Precipitation & Phospholipid Removal):
    • To 100 µL of blood, add 50 µL of 0.1 M ZnSO₄ solution for cell lysis.
    • After 5 minutes, add 50 µL of the internal standard solution.
    • For protein precipitation, add 650 µL of acetonitrile acidified with 1% formic acid, then centrifuge at 14,000 rpm for 5 minutes.
    • Load the supernatant onto a specialized phospholipid removal plate (e.g., Phenomenex Phree) and apply positive pressure (approx. 10 psi for 5 min).
    • Evaporate the eluent to dryness and reconstitute the sample with 200 µL of a mobile phase mixture (e.g., 90% water / 10% acetonitrile, both acidified with 0.1% formic acid).
    • Finally, filter the solution by centrifugation using a 0.22 µm membrane filter.
  • Instrumental Analysis:
    • Technique: Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS).
    • Column: A reverse-phase UHPLC column.
    • Mobile Phase: A: 2 mM ammonium formate in water with 0.2% formic acid; B: 2 mM ammonium formate in acetonitrile with 0.2% formic acid. Use a concentration gradient.
    • Detection: Mass spectrometry with Multiple Reaction Monitoring (MRM) for high sensitivity and specificity.

Experimental Workflow Diagrams

Below is a workflow diagram that outlines the two main methodological paths for analyzing this compound.

start Plasma Sample hplc HPLC-UV Method start->hplc ms LC-MS/MS Method start->ms lle Two-Step Liquid-Liquid Extraction hplc->lle ppt Protein Precipitation & Phospholipid Removal ms->ppt sep1 Chromatographic Separation (C18 Column, 254 nm) lle->sep1 sep2 UHPLC Separation & MS Detection (MRM Mode) ppt->sep2 res1 Quantification of This compound & Metabolites sep1->res1 res2 High-Sensitivity Specific Identification & Quantification sep2->res2

References

Etoperidone Drug Profile and Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

The following tables summarize key information on Etoperidone's properties and pharmacokinetics for easy reference.

Table 1: Basic Drug Profile of this compound

Attribute Description
DrugBank ID DB09194 [1]
Chemical Formula C19H28ClN5O [1]
Approval Status Not US Approved; Status listed as Withdrawn [1]
Background Atypical antidepressant introduced in Europe in 1977; a phenylpiperazine analog of trazodone [1].
Associated Conditions Studied for depression, Parkinson's tremors, extrapyramidal symptoms, and male impotence [1].

Table 2: Pharmacokinetic and Safety Data

Parameter Value / Description
Absorption & Bioavailability Highly variable; bioavailability can be as low as 12%. Time to peak plasma concentration: 1.4-4.8 hours [1].
Protein Binding Extensive plasma protein binding [1].
Volume of Distribution 0.23 - 0.69 L/kg [1].
Half-Life Terminal half-life after oral administration: 21.7 hours [1].
Clearance Apparent clearance: 1.01 ml/min [1].
Route of Elimination 78.8% in urine, 9.6% in feces (mostly as metabolites) [1].
Primary Toxicity Cardiovascular effects (hypotension, abnormal ECG, cardiac arrest) [1].

Mechanism of Action and Signaling

This compound's antidepressant effect is primarily mediated through its major active metabolite, 1-(3'-chlorophenyl)piperazine (mCPP), leading to a complex mechanism [1].

G This compound This compound mCPP mCPP This compound->mCPP  Extensive Metabolism Reuptake Inhibits Monoamine Reuptake mCPP->Reuptake ReceptorMod Alters Serotonergic Signaling mCPP->ReceptorMod SERT Serotonin Transporter (SERT) Reuptake->SERT  Serotonin NET Norepinephrine Transporter (NET) Reuptake->NET  Norepinephrine DAT Dopamine Transporter (DAT) Reuptake->DAT  Dopamine HT2C 5-HT2C Receptor ReceptorMod->HT2C  5-HT2C Agonist HT2A 5-HT2A Receptor ReceptorMod->HT2A  5-HT2A Antagonist Alpha1 Alpha-1 Receptor ReceptorMod->Alpha1  α1-adrenergic Antagonist Alpha2 Alpha-2 Receptor ReceptorMod->Alpha2  α2-adrenergic Antagonist

Diagram 1: this compound's primary metabolite mCPP mediates its complex pharmacological activity [1].

Key Experimental Protocols

For researchers investigating drugs with profiles similar to this compound, here are detailed methodologies for key assays.

Protocol 1: In Vivo Serotonin Activity Assessment (5-HTP-induced Head Twitch)

This test evaluates a compound's impact on the central serotonergic system [2].

  • Animal Subjects: Use mice or rats (standard laboratory strains).
  • Pretreatment: Administer the test compound (e.g., this compound) via intraperitoneal (i.p.) injection. Include vehicle control and positive control groups.
  • Induction of Serotonin Response: After a predetermined time (e.g., 30 minutes), administer a serotonin precursor like 5-HTP (5-Hydroxytryptophan) to induce the head twitch response.
  • Data Collection: In a blinded setting, record the number of head twitches per animal over a fixed observation period (e.g., 10-20 minutes).
  • Data Analysis: Calculate the ED50 (effective dose that inhibits 50% of the head twitch response) using appropriate statistical software. In one study, this compound's ED50 was 2.89 mg/kg i.p. in mice and 2.29 mg/kg i.p. in rats [2].
Protocol 2: Metabolic Profiling using Radiolabeled Compounds

This protocol characterizes a drug's absorption, metabolism, and excretion [1].

  • Radiolabeling: Synthesize the drug (e.g., this compound) incorporating a radioactive isotope like Carbon-14 (14C).
  • Dosing: Administer a single oral dose of the radiolabeled drug to animal models or human subjects in controlled studies.
  • Sample Collection: Systematically collect blood (plasma), urine, and feces at multiple time points post-administration.
  • Sample Analysis:
    • Use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to separate and identify metabolites.
    • Quantify the total radioactivity in each sample to track the drug's disposition.
  • Data Interpretation: Identify the number of metabolites (this compound produced 21 different metabolites) and calculate the percentage of the administered dose recovered in urine and feces (e.g., 78.8% in urine, 9.6% in feces for this compound) [1].

Frequently Asked Questions (FAQs)

Q1: What is the current regulatory status of this compound? A1: this compound is not approved for medical use in the US or other major markets, and its official status is "Withdrawn" [1]. It was never widely marketed, and its development was likely discontinued.

Q2: Why was this compound's development halted? A2: The primary reason appears to be its poor tolerability profile. The effective antidepressant dose was associated with significant cardiovascular toxicity, including hypotension and abnormal electrocardiograms [1]. Its complex metabolism and low bioavailability may have also been contributing factors [1].

Q3: What is this compound's relevance in modern drug development? A3: this compound is a historical precursor to newer antidepressants. Efforts to separate its serotonergic and adrenergic effects led to the development of its derivative, Nefazodone [1]. It serves as a case study in optimizing a drug's pharmacological profile to improve safety.

Troubleshooting Common Research Challenges

  • Challenge: High Inter-Subject Variability in Bioavailability.

    • Solution: As seen with this compound (bioavailability as low as 12%), this is a major hurdle [1]. For new chemical entities, employ population pharmacokinetic (PopPK) modeling in study designs to identify and account for sources of variability (e.g., genetic polymorphisms in metabolizing enzymes).
  • Challenge: Differentiating Parent Drug vs. Metabolite Effects.

    • Solution: this compound's activity is largely due to its metabolite mCPP [1]. In your experiments, always include analytical chemistry techniques (LC-MS/MS) to measure concentrations of both the parent drug and its major metabolites. Conduct in vitro assays with the isolated metabolites to confirm their individual activities.
  • Challenge: Interpreting Biphasic or Complex Pharmacodynamics.

    • Solution: this compound showed both agonist and antagonist effects on the serotonin system [2]. Use multiple, complementary in vivo and in vitro assays to deconstruct complex mechanisms. Advanced analytical approaches, including machine learning for integrating genetic and phenotypic data, show promise for parsing such complexity [3].

References

Solid-Phase Extraction (SPE) of Etoperidone

Author: Smolecule Technical Support Team. Date: February 2026

For purifying etoperidone from biological samples like whole blood, Solid-Phase Extraction (SPE) is a validated and effective technique. The following protocol is adapted from a comparative study that included this compound [1].

Comparison of SPE Columns for this compound Extraction

The study compared two types of SPE columns. The data below can help you select the most appropriate sorbent for your work [1].

SPE Column Type Sorbent Chemistry Recovery (%) Intra-assay Precision (% CV) Inter-assay Precision (% CV) Limit of Quantification (LOQ)
Bond Elut Certify Mixed-mode (Reversed-phase + Cation exchange) 52-83% < 6% < 8% 23-93 ng/mL
Chem Elut Diatomaceous earth (similar to liquid-liquid extraction) 43-72% < 10% < 16% 60-786 ng/mL
Detailed SPE Protocol Using Bond Elut Certify Columns

This method provides higher recovery, cleaner extracts, and better precision [1].

  • Sample Preparation: Mix 1 mL of whole blood with an appropriate internal standard and a buffer (e.g., phosphate buffer, pH ~6).
  • Column Conditioning: Condition the mixed-mode Bond Elut Certify column with methanol followed by the buffer.
  • Sample Loading: Apply the prepared sample to the column.
  • Washing:
    • Wash with a buffer or water to remove polar impurities.
    • Wash with a organic solvent like methanol to remove non-polar impurities.
  • Drying: Centrifuge or apply a vacuum to dry the column completely.
  • Elution: Elute the purified this compound using an organic solvent mixture with a volatile acid or base, such as dichloromethane:isopropanol (80:20) with 2% ammonium hydroxide [1].
  • Analysis: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a mobile phase compatible with your HPLC or GC system.

The workflow for this SPE protocol is summarized below:

G Start Whole Blood Sample Step1 1. Condition Column (Methanol → Buffer) Start->Step1 Step2 2. Load Sample (Blood + Internal Standard) Step1->Step2 Step3 3. Wash Column (Buffer → Methanol) Step2->Step3 Step4 4. Dry Column (Centrifuge/Vacuum) Step3->Step4 Step5 5. Elute Analyte (Organic solvent + NH₄OH) Step4->Step5 Step6 6. Evaporate & Reconstitute (Nitrogen stream, Mobile phase) Step5->Step6 End Purified Sample Ready for Analysis Step6->End

Analytical Detection and Metabolite Considerations

After purification, this compound is typically analyzed using chromatographic methods. A critical consideration is its major metabolite, which can impact your results.

  • Analytical Method: A gas-liquid chromatography with nitrogen-phosphorus detection (GC-NPD) method has been successfully validated for the simultaneous determination of this compound and other antidepressants in whole blood, making it a suitable choice [1].
  • Key Metabolite: this compound is metabolized to meta-Chlorophenylpiperazine (mCPP) [2] [3]. This metabolite is pharmacologically active and is also a major metabolite of other drugs like trazodone and nefazodone [2].
  • Metabolite Interference: The presence of mCPP can lead to analytical interference. Furthermore, mCPP itself can be bioactivated by enzymes like CYP2D6 into reactive metabolites, which may form glutathione (GSH) adducts in experimental systems [2].

Troubleshooting FAQ

Here are solutions to common problems you may encounter during this compound analysis.

Why am I getting a false-positive result for amphetamines in an immunoassay?
  • Cause: This is likely due to cross-reactivity from the mCPP metabolite. Patients taking this compound (as well as trazodone or nefazodone) can produce sufficient mCPP in urine to cause a false-positive on some immunoassay screens [3].
  • Solution: Always confirm immunoassay results with a more specific technique like GC-MS or LC-MS/MS, which can distinguish mCPP from amphetamines [3].
How can I improve the recovery of this compound during SPE?
  • Cause: Suboptimal recovery is often due to an incorrect elution solvent pH. This compound, being a basic compound, requires a strong eluent.
  • Solution: Ensure your elution solvent contains a basic modifier like 2% ammonium hydroxide. This helps to neutralize the cationic form of the drug on the mixed-mode sorbent, leading to efficient elution and higher recovery [1].
I see unexpected peaks in my chromatogram. What could they be?
  • Cause: The most probable source is mCPP or its oxidative metabolites. As described in studies on trazodone (which shares the mCPP metabolic pathway), CYP2D6 can bioactivate mCPP, leading to several glutathione (GSH) adducts (identified as M3-M7 in literature) [2].
  • Solution:
    • Use tandem mass spectrometry (LC-MS/MS) to identify these metabolites based on their specific mass transitions.
    • If you are using human liver microsomes or recombinant enzymes, consider inhibiting CYP2D6 to see if the unexpected peaks diminish [2].

Key Technical Takeaways

  • Optimal SPE Sorbent: For purifying this compound from blood, mixed-mode cation-exchange columns (Bond Elut Certify) are superior, offering higher recovery and cleaner samples [1].
  • Confirmatory Analysis: Always use a confirmatory chromatographic method like GC-NPD or LC-MS/MS due to potential interference from its mCPP metabolite [1] [3].
  • Metabolite Awareness: Be aware that mCPP is a major, active metabolite and can be a source of analytical interference or unexpected reactive metabolites in metabolism studies [2].

References

Etoperidone's Binding Affinity & Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative data for Etoperidone, crucial for planning and troubleshooting your experiments.

Parameter Value Notes / Experimental Context
5-HT2A Receptor (Ki) 36 nM [1] Primary antagonist action [1].
5-HT2C Receptor Agonist (via mCPP) [2] Activity is primarily through its major metabolite, mCPP [2].
5-HT1A Receptor (Ki) 20.2 nM [3] Functions as an antagonist or weak partial agonist [3].
α1-adrenergic Receptor (Ki) 38 nM [1] Antagonist action; contributes to sedative/cardiovascular effects [2] [1].
SERT (Ki) 890 nM [1] Serotonin Transporter; weak reuptake inhibition [1].
D2 Receptor (Ki) 2,300 nM [1] Dopamine D2 receptor; very weak antagonist action [1].
Muscarinic (mACh) Receptors >35,000 nM [1] Negligible affinity, suggesting low anticholinergic side effects [1].
Oral Bioavailability As low as 12% [2] High first-pass metabolism; highly variable between individuals.
Time to Peak Plasma (Tmax) 1.4 - 4.8 hours [2] After oral administration.
Protein Binding Extensive [2] High plasma protein binding.
Volume of Distribution (Vd) 0.23 - 0.69 L/kg [2]
Half-life (Terminal) 21.7 hours [2] After oral administration.
Elimination Urine (78.8%), Feces (9.6%) [2] Less than 0.01% as unchanged drug [2].
IC50 for AChE Inhibition 712.80 μM [4] In vitro cell viability assay (SH-SY5Y neuroblastoma cell line).

Experimental Protocols & Methodologies

Here are detailed methodologies for key experiments cited in the literature, which you can adapt and use for troubleshooting.

Protocol: In Vivo Assessment of 5-HT1A Antagonistic Activity

This protocol is based on studies identifying this compound's functional activity at 5-HT1A receptors [3].

  • Objective: To determine the 5-HT1A antagonistic properties of this compound in a live animal model.
  • Animal Model: Reserpinized rats (rats pre-treated with reserpinized to deplete monoamines).
  • Test Compound: this compound, administered intraperitoneally (IP).
  • Reference Agonist: 8-OH-DPAT (1.0 mg/kg, subcutaneous (SC)), a selective 5-HT1A receptor agonist.
  • Experimental Groups:
    • Control: Reserpinized rats + vehicle.
    • Agonist Control: Reserpinized rats + 8-OH-DPAT (to elicit a baseline response).
    • Test Groups: Reserpinized rats + 8-OH-DPAT + various doses of this compound.
  • Behavioral Endpoint: Reciprocal Forepaw Treading (RFT). The characteristic "paddling" motion of the forepaws is a classic behavioral marker of 5-HT1A receptor activation.
  • Measurement & Analysis:
    • Score the intensity or duration of RFT in a blinded manner.
    • An inhibition of 8-OH-DPAT-induced RFT by this compound is indicative of 5-HT1A antagonistic activity.
    • Calculate an ID50 value (dose that inhibits 50% of the agonist response). The reported ID50 for this compound in this model is 17.4 mg/kg [3].
Protocol: In Vitro Evaluation of Anti-Alzheimer's Potential via AChE Inhibition

This protocol outlines the computational and cell-based assays used to propose this compound as an AChE inhibitor for Alzheimer's disease [4].

  • Objective: To evaluate the stability, binding affinity, and cell viability effects of this compound on acetylcholinesterase (AChE).
  • Part A: In Silico Molecular Dynamics (MD) Simulations
    • Software: Use MD simulation software (e.g., GROMACS, AMBER).
    • System Setup:
      • Protein: Obtain the 3D structure of AChE from a protein database (e.g., PDB).
      • Ligand: Prepare the 3D structure of this compound.
      • Solvation & Ions: Place the AChE-Etoperidone complex in a water box and add ions to simulate physiological conditions.
    • Simulation & Analysis:
      • Run simulations for a sufficient time (e.g., 100-200 nanoseconds) to observe stable binding.
      • Analyze the root-mean-square deviation (RMSD) to confirm the complex's stability.
      • Identify key interaction sites, noting if this compound exhibits dual binding to both the Catalytic Anionic Site (CAS) and Peripheral Anionic Site (PAS) of AChE.
      • Calculate the binding free energy using methods like MM-GBSA. The reported value for this compound is -91.0 kcal/mol [4].
  • Part B: In Vitro Cell Viability and IC50 Determination
    • Cell Line: SH-SY5Y human neuroblastoma cells.
    • Assays: Use Real-Time Cell Analysis (RTCA) and MTT cell viability assays.
    • Procedure:
      • Plate cells and allow them to adhere.
      • Treat cells with a range of concentrations of this compound and control drugs (e.g., Donepezil, Galantamine).
      • Monitor cell response in real-time (RTCA) and measure metabolic activity at an endpoint (MTT).
    • Data Analysis:
      • Generate dose-response curves.
      • Calculate the half-maximal inhibitory concentration (IC50). The reported IC50 for this compound is 712.80 μM [4].

Experimental Workflow & Metabolic Pathway

The following diagram illustrates the key experimental workflow for evaluating this compound's potential in Alzheimer's disease research, based on the published protocol [4].

G In Silico to In Vitro Experimental Workflow Start Start: Propose Compound (this compound) VS Virtual Screening Start->VS Dock Molecular Docking VS->Dock MD Molecular Dynamics (MD) Simulations Dock->MD MMGBSA MM-GBSA Binding Free Energy Calculation MD->MMGBSA ADMET ADMET & Druggability Analysis MMGBSA->ADMET InVitro In Vitro Validation (Cell Viability, IC50) ADMET->InVitro Result Result: Hit Identification for Alzheimer's Disease InVitro->Result

The diagram below illustrates the metabolic pathway of this compound, highlighting the formation of its active metabolite, which is critical for understanding its mechanism.

G This compound Metabolism and Serotonergic Action This compound This compound mCPP Major Metabolite (mCPP) This compound->mCPP Hepatic Metabolism (5 reaction pathways) Uptake Weak SERT/NET Inhibition This compound->Uptake Direct Action Action1 5-HT2C Receptor Agonist mCPP->Action1 Action2 5-HT2A Receptor Antagonist mCPp mCPp mCPp->Action2

Key Troubleshooting & FAQ Guide

  • Unexpectedly low bioavailability or high variability in pharmacokinetic studies

    • Cause: this compound has extensive first-pass metabolism, resulting in bioavailability as low as 12% and high inter-individual variability [2].
    • Solution: Carefully control the route of administration (oral studies are standard) and use a sufficiently large sample size to account for variability. Tracking the metabolite mCPP may provide more consistent data.
  • Difficulty interpreting the net effect on the serotonin system

    • Cause: this compound has a complex, biphasic mechanism. It is a 5-HT2A antagonist but is metabolized into mCPP, which is a 5-HT2C agonist [5] [2]. It also has weak SERT inhibition and 5-HT1A antagonist properties [1] [3].
    • Solution: The net serotonergic effect is context-dependent. Design experiments with specific receptor subtypes in mind and use selective antagonists to isolate each pathway in mechanistic studies.
  • Cardiovascular toxicity or hypotension in animal models

    • Cause: this compound is an antagonist of α1-adrenergic receptors, which can lead to hypotension and cardiovascular effects like abnormal ECG [2].
    • Solution: Monitor cardiovascular parameters closely (blood pressure, heart rate, ECG) during in vivo experiments. Consider dose adjustment and ensure proper control groups to distinguish drug-induced effects.
  • Confirming dual-binding capability to AChE for Alzheimer's research

    • Cause: A proposed key feature for this compound's potential in Alzheimer's is its ability to bind both the CAS and PAS sites of AChE [4].
    • Solution: Use molecular docking simulations followed by MD simulations. Analyze the trajectory to confirm stable interactions with key residues in both sites over time, not just at a single snapshot.

References

etoperidone recovery rate improvement

Author: Smolecule Technical Support Team. Date: February 2026

Historical Mechanism of Action

Etoperidone is a non-tricyclic potential antidepressant whose effect on the central serotonergic system was studied decades ago [1]. Research from 1979 identified its biphasic action:

  • Serotonin Antagonism: The compound inhibited the head twitch reaction induced by 5-HTP in mice and rats [1].
  • Serotonin Agonism (via a Metabolite): In higher doses, it had a stimulating action in spinal rats, which was abolished by 5-HT antagonists. This agonistic action is likely connected with the formation of a metabolite [1].

Alternative Research Directions

Since specific data on this compound is limited and outdated, your research may benefit from focusing on contemporary approaches in antidepressant development:

  • Advanced Drug Delivery Systems: Current research highlights the use of polymers and biomaterials to enhance antidepressants' pharmacological efficacy and pharmacokinetic properties. For example, complexing drugs with β-cyclodextrin can significantly improve solubility, stability, and reduce adverse reactions [2].
  • Addressing Treatment-Resistant Depression (TRD): A significant focus in the field is on TRD, where patients do not respond to at least two adequate antidepressant trials. Exploring augmentation strategies (adding non-antidepressants), combination therapies, and novel somatic treatments are key areas of investigation [3].

Conceptual Experimental Framework

Based on current trends in the field, here is a conceptual workflow you could adapt for evaluating a compound with a similar profile to this compound. This diagram outlines the key phases from initial in-silico screening to clinical trial design.

G cluster_phase1 Pre-Clinical Phase Start Start: Compound of Interest InSilico In-Silico Screening Start->InSilico InVitro In-Vitro Assays InSilico->InVitro  Promising Binding InSilico->InVitro InVivo In-Vivo Animal Studies InVitro->InVivo  Target Engagement InVitro->InVivo Formulation Formulation Optimization InVivo->Formulation  Efficacy Shown Clinical Clinical Trial Design Formulation->Clinical  Improved Bioavailability

The table below outlines potential objectives and methodologies for each stage of this framework.

Research Phase Primary Objective Example Methodologies
In-Silico Screening Predict binding affinity & potential efficacy. Molecular docking, pharmacophore modeling, molecular dynamics simulations [4].
In-Vitro Assays Confirm interaction with intended biological targets. Cell-based assays on neuronal lines, receptor binding studies, uptake inhibition assays.
In-Vivo Animal Studies Evaluate behavioral efficacy & safety. Forced swim test, tail suspension test, locomotor activity assessment in rodent models.
Formulation Optimization Enhance drug delivery and pharmacokinetics. Complexation with cyclodextrins, development of liposomal or polymer-based delivery systems [2].
Clinical Trial Design Determine human efficacy, optimal dosage, and recovery rates. Randomized Controlled Trials (RCTs) with relapse rate as a key endpoint, using standardized scales like HRSD [5].

Potential FAQs for a Technical Support Context

Q: How is "recovery rate" or "response" quantitatively defined in clinical trials for antidepressants? A: In clinical research, terms are precisely defined. Treatment response is typically defined as at least a 50% reduction in a standardized score like the Hamilton Rating Scale for Depression (HRSD). Remission is the attainment of a virtually asymptomatic status (e.g., HRSD ≤7) [3].

Q: Our research involves a compound with a complex mechanism. How can we best present its pharmacodynamics? A: A clear signaling pathway diagram is highly effective. As shown in the mechanism diagram above, using a standardized visual language (e.g., specific colors for different types of actions) can effectively communicate complex interactions, such as a drug having both antagonistic and metabolite-mediated agonistic effects [1].

Q: What is a major current challenge in antidepressant development that we should consider? A: A primary challenge is Treatment-Resistant Depression (TRD), where patients do not respond to at least two adequate antidepressant trials. Your research could focus on novel mechanisms of action or augmentation strategies to address this unmet need [3].

References

Foundational Concepts for Analytical Consistency

Author: Smolecule Technical Support Team. Date: February 2026

Reducing variability in drug analysis begins with a well-defined and validated method. The core parameters for any analytical method are summarized below.

Table 1: Key Method Validation Parameters & Targets This table outlines the critical parameters that should be assessed to ensure your method is reliable, based on standards applied to similar psychotropic drugs [1] [2].

Parameter Objective Typical Target / Acceptance Criteria
Selectivity/Specificity Confirm no interference from the sample matrix (e.g., plasma) or other components. No significant interference at the retention time of the analyte (etoperidone) [1].
Linearity & Range Establish a directly proportional relationship between analyte concentration and instrument response. A correlation coefficient (r) of ≥0.99 is typically required [1] [2].
Precision Measure the closeness of repeated measurements (e.g., within a day and between days). Intra-day & Inter-day Precision: Coefficient of variation (%CV) of ≤15% (≤20% at LLOQ) [1] [2].
Accuracy Determine the closeness of the measured value to the true value. Bias should be within ±15% of the actual value (±20% at LLOQ) [1] [2].
Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision. Signal-to-noise ratio >10, with precision and accuracy meeting the above criteria [1] [2].
Stability Assess analyte integrity under various conditions (e.g., room temperature, freeze-thaw). Concentrations should remain within ±15% of the nominal value [1] [2].

Troubleshooting Guides & FAQs

Here are common issues and solutions, framed as a technical support FAQ.

Issue Category: Sample Preparation

Sample preparation is a primary source of variability. Proper technique is critical for clean samples and consistent recovery.

  • Problem: Inconsistent analyte recovery leading to high variability in results.
    • Potential Cause: Inefficient or variable protein precipitation.
    • Solution: Ensure a consistent protein precipitation protocol. Use a precipitating solvent (like acetonitrile) in a fixed ratio to the plasma sample (e.g., 3:1). Vortex mix for a standardized time (e.g., 5-10 minutes) and centrifuge under strict, reproducible conditions (e.g., 10 min at 14,000 rpm) [1] [3].
  • Problem: High background noise or signal suppression from matrix effects.
    • Potential Cause: Phospholipids and other matrix components are not adequately removed.
    • Solution: Incorporate a phospholipid removal plate into your workflow after protein precipitation. This specialized solid-phase extraction step selectively binds phospholipids, significantly reducing this major source of interference and improving assay robustness [3].
Issue Category: Chromatographic Separation

The performance of the liquid chromatography (LC) system directly impacts the quality of the separation and detection.

  • Problem: Poor peak shape (tailing or fronting) and inconsistent retention times.
    • Potential Cause: Inappropriate mobile phase pH or column chemistry mismatch.
    • Solution: Optimize the mobile phase. For basic drugs like this compound, a slightly acidic buffer (e.g., 0.01 M sodium dihydrogen phosphate, pH 6.0, or 2 mM ammonium acetate with 0.1-0.2% formic acid) can improve peak shape [1] [3]. Ensure the analytical column (e.g., C8 or phenyl) is compatible with your analyte.
  • Problem: Fluctuating baseline and retention time drift.
    • Potential Cause: Mobile phase degradation or improper column conditioning.
    • Solution: Prepare fresh mobile phases daily and ensure the column is properly equilibrated with the starting mobile phase composition before each analytical batch.
Issue Category: Mass Spectrometric Detection

The mass spectrometer (MS) is highly sensitive but requires careful optimization and calibration.

  • Problem: Low sensitivity or signal intensity for this compound.
    • Potential Cause: Suboptimal MS/MS source parameters or MRM transitions.
    • Solution: Re-optimize the MS parameters for this compound. This includes the ion spray voltage, source temperature, and gas settings (nebulizer and heater gas). The most sensitive and specific Multiple Reaction Monitoring (MRM) transition for this compound must be empirically determined [2] [3].
  • Problem: Poor reproducibility and accuracy in quantitative results.
    • Potential Cause: Lack of an internal standard (IS) or use of an inappropriate one.
    • Solution: Always use a stable isotope-labeled internal standard (e.g., this compound-d4, if commercially available). The IS should be added to the sample at the very beginning of preparation to correct for losses during sample processing and variations in instrument response [2] [3].

Experimental Protocol: Method Development Workflow

The following diagram outlines the logical workflow for developing a validated analytical method, from initial setup to final application.

cluster_sample Sample Prep Steps cluster_valid Validation Parameters Start Start Method Development SamplePrep Sample Preparation Optimization Start->SamplePrep LC_Optimize LC Condition Optimization SamplePrep->LC_Optimize SP1 Protein Precipitation MS_Optimize MS/MS Parameter Optimization LC_Optimize->MS_Optimize Validation Full Method Validation MS_Optimize->Validation Application Application to Real Samples Validation->Application V1 Selectivity SP2 Phospholipid Removal SP1->SP2 SP3 Reconstitution SP2->SP3 V2 Linearity & LLOQ V3 Precision & Accuracy V4 Stability

Protocol Details:

  • Sample Preparation: Begin with a simple protein precipitation. Transfer 100 µL of plasma to a tube, add your internal standard, and then add 300 µL of ice-cold acetonitrile. Vortex vigorously for 5-10 minutes, then centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant to a phospholipid removal plate, apply positive pressure, and collect the eluent. Evaporate to dryness and reconstitute in an appropriate mobile phase for injection [3].
  • LC Optimization: Use a C8 or phenyl column (e.g., 50-150 mm x 4.6 mm, 3-5 µm). Test different mobile phase compositions, such as a gradient of 2 mM ammonium formate in water (A) and acetonitrile (B), both with 0.1% formic acid. A starting gradient could be 10% B to 90% B over 5-10 minutes to find the optimal conditions for separating this compound from its metabolites and matrix interferences [1] [3].
  • MS/MS Optimization: Directly infuse a standard solution of this compound into the mass spectrometer. First, identify the precursor ion (likely the [M+H]+ ion). Then, use collision-induced dissociation (CID) to generate fragment ions and select the most abundant and stable one to serve as the product ion. Fine-tune parameters like declustering potential (DP) and collision energy (CE) to maximize the signal for the chosen MRM transition [2].
  • Method Validation: Once the method is developed, conduct a formal validation as per Table 1. This involves running multiple batches of quality control (QC) samples at low, medium, and high concentrations to rigorously test the method's precision, accuracy, and stability [1] [2].

References

A Guide to Method Development for Etoperidone

Author: Smolecule Technical Support Team. Date: February 2026

Since etoperidone is a withdrawn medication, its analytical methods are not standardized. The table below summarizes key chemical and pharmacokinetic properties from the DrugBank database that are crucial for starting method development [1].

Property Description / Value Implication for Method Development
Chemical Formula C₁₉H₂₈ClN₅O [1] Informs mass spectrometry (MS) parameters; target mass for parent ion.
Metabolism Extensively metabolized into 21 different metabolites via 5 pathways (alkyl oxidation, piperazinyl oxidation, N-dealkylation, phenyl hydroxylation, conjugation) [1] Major challenge: Method must separate parent drug from numerous metabolites to ensure specificity.
Active Metabolite 1-(3'-chlorophenyl)piperazine (mCPP) [1] This specific metabolite must be monitored and resolved from the parent compound.
Protein Binding Extensive plasma protein binding [1] Sample preparation (e.g., protein precipitation) is critical for accurate measurement of free drug.
Half-life 21.7 hours (terminal) [1] Suggests expected plasma concentrations may be low, potentially requiring a highly sensitive method.

Proposed Methodological Approach

Given the lack of a direct method, a robust approach is to adapt a validated LC-MS/MS method used for a structurally or pharmacologically similar drug. The well-documented method for risperidone and its active metabolite, paliperidone, is an excellent candidate [2] [3].

The experimental workflow for this approach can be summarized as follows:

Start Start: Adapt Risperidone/Paliperidone Method SP Sample Prep: Mixed-Mode Solid Phase Extraction (SPE) Start->SP Chrom Chromatography: Chiral Column (e.g., Cellulose-based) Gradient Elution SP->Chrom Det Detection: LC-MS/MS in Positive Ion Mode Chrom->Det Val Full Validation Det->Val

Detailed Experimental Protocol (Adapted from Reference Method) [2] [3]
  • 1. Sample Preparation:

    • Procedure: Use a mixed-mode solid-phase extraction (SPE). Mix 200 µL of plasma sample with an internal standard. Load onto the SPE cartridge conditioned with methanol and water. Wash with a mild buffer (e.g., pH 6.0) to remove impurities, then elute the analytes with an organic solvent like ethyl acetate.
    • Rationale: Mixed-mode SPE provides excellent clean-up by leveraging both reverse-phase and ion-exchange mechanisms, which is crucial for dealing with complex biological samples and separating this compound from its polar metabolites.
  • 2. Chromatographic Separation:

    • Column: A chiral column, such as a cellulose-based column (e.g., Chiralcel series).
    • Mobile Phase: A gradient of hexane, isopropanol, and ethanol.
    • Flow Rate: 1.0 - 2.0 mL/min.
    • Run Time: Approximately 13.5 minutes.
    • Rationale: The chiral column is particularly important if you need to resolve stereoisomers of metabolites, as was the case for risperidone's hydroxy metabolites. The gradient ensures separation of the parent drug from its many metabolites.
  • 3. Detection:

    • Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
    • Ionization: Electrospray Ionization (ESI) in positive ion mode.
    • Mode: Multiple Reaction Monitoring (MRM).
    • Rationale: LC-MS/MS offers the high sensitivity and selectivity required for detecting low drug concentrations in plasma amidst a complex matrix and numerous metabolites.

Troubleshooting Common Issues

Here are solutions to potential problems you might encounter:

  • Problem: Poor Chromatographic Peak Shape or Resolution

    • Solution: Optimize the mobile phase pH and organic solvent gradient. The slight basic nature of this compound's piperazine group means that modifying the pH (e.g., with ammonium acetate or formic acid) can significantly improve peak shape. Ensure the column is suitable for the pH range you are using.
  • Problem: Inadequate Sensitivity

    • Solution: Focus on sample clean-up. The mixed-mode SPE is highly effective. Alternatively, consider using a smaller volume (e.g., 50 µL) of a more concentrated sample extract. Fine-tuning the MS/MS parameters (collision energy, fragmentor voltage) for this compound's specific mass transitions is also crucial.
  • Problem: Interference from Metabolites (Lack of Specificity)

    • Solution: This is the primary challenge. You must confirm that the peaks for this compound and mCPP are pure and not co-eluting with any other metabolite. This is done by analyzing blank plasma samples from multiple sources and plasma spiked with known metabolites (if available). The high selectivity of the MRM mode in MS/MS is your best tool here.

Frequently Asked Questions (FAQs)

  • Q1: Why is it so difficult to find a validated method for this compound?

    • A: this compound is an old antidepressant that was developed in the 1970s and is no longer approved or marketed [1] [4]. Consequently, there has been little commercial or regulatory incentive to develop and publish modern analytical methods for it in recent decades.
  • Q2: Can I use a simpler HPLC-UV method instead of LC-MS/MS?

    • A: While HPLC-UV is simpler, it may lack the necessary sensitivity and specificity for this compound, especially given its extensive metabolism and low expected concentrations in biological fluids. LC-MS/MS is the recommended technique for such complex analyses [5].
  • Q3: What is the most critical parameter to validate for this compound?

    • A: Specificity is paramount. You must provide conclusive evidence that your method can accurately measure this compound and mCPP without interference from the 20+ other metabolites or components in the plasma matrix [1].

References

Methodologies for Sensitivity Optimization

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes two key approaches for analyzing and optimizing drug sensitivity.

Methodology Key Objective Application in Drug Development
Hyper-differential Sensitivity Analysis (HDSA) [1] Quantify how the solution of an inverse problem (e.g., parameter estimation) is affected by uncertainties in auxiliary model parameters or experimental data [1]. Identifies which uncertain model parameters most influence drug response predictions. This guides more precise parameter estimation or model refinement [1].
Mechanism-Based Biomarker Prediction [2] Recode gene expression data into the activation status of signaling pathways or circuits. Use these as features to predict continuous drug response traits like IC50 [2]. Provides rich, interpretable biomarkers that predict drug sensitivity and suggest the drug's Molecular mechanism of action (MoA) by highlighting affected pathways [2].

Frequently Asked Questions

Q1: Our mathematical model for drug response is highly sensitive to a specific auxiliary parameter. How should we proceed?

  • Prioritize Refinement: Focus experimental efforts on obtaining a more accurate value for that highly sensitive parameter, as it is a key source of uncertainty in your predictions [1].
  • Redesign the Inverse Problem: If possible, include the sensitive auxiliary parameter in the set of parameters to be directly estimated from the data, thereby reducing its status as an uncertain input [1].

Q2: How can we identify which signaling pathways are most relevant to a drug's mechanism of action and sensitivity?

  • Use Circuit Activation Analysis: Apply a computational framework (like the one in [2]) to convert gene expression data from treated cell lines into probabilities of signaling circuit activation.
  • Build a Predictive Model: Use these circuit activation values as features in a regression model (e.g., Support Vector Machine) to predict IC50 values. The circuits selected as the most predictive features are directly implicated in the drug's MoA and are your mechanism-based biomarkers [2].

Q3: Our goal is to find a single molecular target for a drug. Is a local, one-at-a-time (OAT) sensitivity analysis sufficient for our highly nonlinear biological model?

  • Yes, for Target Identification: While OAT methods are generally not recommended for nonlinear models with interactions, they are suitable for this specific goal. Assuming a drug selectively alters a single kinetic parameter, an OAT approach helps create a parameter ranking to find the process whose alteration most significantly affects the cellular response [3].

Experimental Protocol: Predicting IC50 with Mechanism-Based Biomarkers

Here is a detailed workflow for the methodology summarized above [2]:

  • Data Collection & Normalization: Obtain gene expression data from a panel of cell lines (e.g., from CGP or CCLE databases) treated with the drug of interest. Normalize the raw gene expression values using a method like RMA (Robust Multi-array Average) [2].
  • Calculate Circuit Activation: Transform the normalized gene expression values into probabilities of signaling circuit activation using a dedicated probabilistic model [2].
  • Feature Selection: Discard circuits with invariant activity across conditions. Then, use a feature selection algorithm (e.g., Correlation-based Feature Selection - CFS) to identify the most informative signaling circuits [2].
  • Model Training & Prediction: Use the selected circuit activities as features to train a regression model (e.g., Support Vector Machine ɛ-regression) to predict the continuous IC50 values. Validate the model's accuracy on an independent dataset [2].
  • Mechanism Interpretation: The signaling circuits selected as features in the final model serve as mechanism-based biomarkers, providing direct insight into the molecular pathways through which the drug exerts its effect [2].

Workflow Diagram: HDSA for Inverse Problems

The diagram below illustrates how Hyper-differential Sensitivity Analysis is integrated into the process of solving an inverse problem, helping to quantify uncertainty [1].

hdsa_workflow start Define Inverse Problem (Governed by ODEs) nom_params Set Nominal Values for Complementary Parameters (θ) start->nom_params solve_inverse Solve Inverse Problem Find m* = argmin J(θ, m) nom_params->solve_inverse hdsa Perform HDSA Compute ∂m*/∂θ solve_inverse->hdsa identify Identify Sensitive Parameters hdsa->identify quantify Quantify Uncertainty (Linear Approximation) identify->quantify  Leverage derivatives for UQ redesign Redesign Experiment or Refine Model identify->redesign  Prioritize parameters

Workflow Diagram: Predicting Drug Sensitivity

This diagram outlines the workflow for using signaling circuit activities to predict drug sensitivity, as described in the experimental protocol [2].

prediction_workflow data Collect Gene Expression Data from Treated Cell Lines normalize Normalize Data (e.g., RMA) data->normalize transform Transform to Signaling Circuit Probabilities normalize->transform select Select Predictive Circuits (CFS) transform->select train Train Prediction Model (e.g., SVM Regression) select->train predict Predict IC50 train->predict interpret Interpret MoA from Selected Circuits predict->interpret

References

Etoperidone vs. Nefazodone: Core Profile Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Feature Etoperidone Nefazodone
Drug Class Atypical antidepressant (phenylpiperazine) [1] [2] Atypical antidepressant (phenylpiperazine); classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI) [3] [4]
Primary Mechanism of Action Biphasic effect on serotonin; activity largely via its major metabolite, mCPP [2] [5] Potent 5-HT2A antagonist; weak Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI) [3] [4] [6]

| Key Molecular Targets | • 5-HT2A: Antagonist (Ki: 23.6 nM) [7] • 5-HT2C: Agonist (via mCPP) [2] • α1/α2-adrenergic: Antagonist [2] | • 5-HT2A: Potent antagonist (Ki: 26 nM) [3] • SERT/NET: Weak inhibitor (Ki: 200-600 nM) [3] • α1-adrenergic: Antagonist [3] | | Status & Availability | Developed in 1977; current status is Withdrawn [2] | Approved in 1994; branded products withdrawn in many countries (2003-2004) due to hepatotoxicity; generic may be available in some regions (e.g., US) [3] [4] | | Major Safety Concern | Poor tolerability at effective doses; cardiovascular effects (hypotension, abnormal ECG) [2] | Life-threatening liver failure; incidence of ~1 in 250,000-300,000 patient-years [3] [4] |

Detailed Mechanisms of Action and Key Experiments

While both drugs are phenylpiperazine derivatives, their precise mechanisms and the resulting clinical profiles differ significantly.

Shared Metabolic Pathway and Distinct Primary Mechanisms

A key connection between these drugs is their metabolism. All three compounds are metabolized into m-chlorophenylpiperazine (mCPP), an active metabolite with complex serotonergic activity [1]. The primary mechanisms, however, set them apart.

  • Nefazodone's SARI Mechanism: Nefazodone's efficacy is primarily attributed to its potent blockade of 5-HT2A receptors coupled with weak inhibition of serotonin and norepinephrine reuptake [3] [4] [6]. This 5-HT2A antagonism is thought to improve sleep architecture and reduce anxiety and sexual side effects associated with SSRIs.
  • This compound's Biphasic Serotonin Action: this compound has a biphasic and complex effect on the central serotonin system [5]. Its activity is heavily dependent on its conversion to mCPP, which acts as an agonist at 5-HT2C receptors and an antagonist at 5-HT2A and 5-HT1A receptors [2] [7]. This complex interaction, along with significant α-adrenergic blockade, led to poor tolerability and motivated the development of better-tolerated analogs like nefazodone [2].

The diagram below illustrates the shared metabolic pathway and distinct primary mechanisms of action for these antidepressants.

G ParentDrugs Phenylpiperazine Antidepressants (Trazodone, Nefazodone, this compound) CYP3A4 Hepatic Metabolism (primarily CYP3A4) ParentDrugs->CYP3A4 Metabolism PrimaryMech Primary Mechanisms ParentDrugs->PrimaryMech Direct Action mCPP Active Metabolite: mCPP CYP3A4->mCPP EtoperidoneMech This compound: • Biphasic Serotonin Action • Activity via mCPP mCPP->EtoperidoneMech Major Contributor NefazodoneMech Nefazodone: • Potent 5-HT2A Antagonist • Weak SNDRI PrimaryMech->NefazodoneMech PrimaryMech->EtoperidoneMech ClinicalProfile Clinical & Safety Profile NefazodoneMech->ClinicalProfile EtoperidoneMech->ClinicalProfile NefazodoneProfile Nefazodone: • Improved Sleep • Low Sexual Side Effects • Risk of Liver Toxicity ClinicalProfile->NefazodoneProfile EtoperidoneProfile This compound: • Poor Dose Tolerance • Cardiovascular Effects • Withdrawn from Market ClinicalProfile->EtoperidoneProfile

Experimental Protocols for Key Findings

The following are summaries of key experimental methodologies used to establish the pharmacological and toxicological profiles of these drugs.

  • In Vivo Identification of 5-HT1A Antagonistic Activity [7]

    • Objective: To determine the functional nature of this compound, trazodone, and mCPP's interaction at 5-HT1A receptor sites.
    • Protocol:
      • Animals: Reserpinized rats (to deplete monoamine stores).
      • Agonist Challenge: Administration of the 5-HT1A agonist 8-OH-DPAT (1.0 mg/kg SC) to induce a characteristic behavior: Reciprocal Forepaw Treading (RFT).
      • Drug Testing: this compound, trazodone, or mCPP were administered intraperitoneally (IP).
      • Measurement: Scoring of the inhibition of 8-OH-DPAT-induced RFT, which is indicative of 5-HT1A antagonistic activity. The ID50 values were calculated.
    • Key Outcome: All three compounds potently inhibited the behavior, demonstrating predominant 5-HT1A antagonistic activity in this model.
  • Mechanism of Nefazodone-Induced Hepatotoxicity [8]

    • Objective: To characterize the role of Endoplasmic Reticulum (ER) stress and the MAPK signaling pathway in nefazodone-induced liver injury.
    • Protocol:
      • Cell Model: Human hepatoma cell line (HepG2).
      • Treatment: Exposure to nefazodone (5–100 µM).
      • ER Stress Measurement: Western blot analysis for markers (CHOP, ATF-4, p-eIF2α) and PCR for XBP1 splicing. A Gaussia luciferase secretion reporter assay quantitatively measured ER functional disruption.
      • Pathway Inhibition: Use of ER stress inhibitors (4-PBA, salubrinal) and siRNA knockdown of ATF-4 to confirm the mechanism. Role of MAPK pathway (ERK1/2) tested using the inhibitor PD184352.
    • Key Outcome: Nefazodone induced significant ER stress, which contributed to cytotoxicity. This effect was mediated, in part, by activation of the ERK1/2 pathway.

Key Takeaways for Research and Development

  • The mCPP Connection: For all phenylpiperazine antidepressants, the shared metabolite mCPP is a major active compound with complex serotonergic activity. Its contribution to both efficacy and side effects, as well as its potential for recreational use, is a critical consideration in drug design [1] [2].
  • Divergent Safety Profiles: The most significant distinction is safety. Nefazodone's defining limitation is idiosyncratic hepatotoxicity, linked to mechanisms involving ER stress and mitochondrial dysfunction [8] [3]. This compound's development was hampered by dose-limiting cardiovascular and sedative side effects, largely due to its potent α-adrenergic blockade [2].
  • Learning from Analog Development: The development of nefazodone as an analog of this compound demonstrates a successful effort to separate serotonergic and adrenergic functions, leading to a better-tolerated drug profile, albeit with a different set of safety concerns [2] [6].

References

Comparative Pharmacology at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key pharmacological parameters of etoperidone compared to related compounds based on experimental data.

Compound Primary Mechanisms & Receptor Affinity (Ki, nM) Key Functional / Behavioral Effects
This compound 5-HT2A (36 nM), α1-adrenergic (38 nM), 5-HT1A (85 nM) [1]. Weak SERT inhibitor (890 nM) [1]. Dual 5-HT agonist/antagonist action (agonist effect via metabolite) [2]. Inhibits 5-HTP-induced head twitch in mice/rats [2]. 5-HT1A antagonistic activity in vivo [3].
Trazodone 5-HT1A (23.6 nM) [3]. Metabolite is mCPP [4]. Sedation, alpha-adrenergic blockade; subtoxic doses cause tremors/convulsions [4]. 5-HT1A antagonistic activity in vivo [3].
mCPP (metabolite of Trazodone & this compound) 5-HT1A (18.9 nM) [3]. Serotoninergic stimulation (head shakes in rats); can cause convulsions, prostration [4]. 5-HT1A antagonistic activity in vivo [3]. Potentiates peripheral effects of 5-HT and NE [4].
Reference Agents
8-OH-DPAT (5-HT1A Agonist) High affinity for 5-HT1A sites [3]. Elicits reciprocal forepaw treading (RFT) in reserpinized rats [3].

Detailed Experimental Protocols

The key findings in the table above are derived from standardized experimental models.

  • Receptor Affinity Assays: The binding affinity (Ki values) of this compound, trazodone, and mCPP for the 5-HT1A receptor was determined in vitro using rat cerebral cortical synaptosomes and the radioactive ligand [³H]8-OH-DPAT [3].
  • *In Vivo* 5-HT1A Functional Test: The functional nature of 5-HT1A interaction was elucidated using the reciprocal forepaw treading (RFT) test in reserpinized rats. The ability of a compound to block RFT induced by the 5-HT1A agonist 8-OH-DPAT is indicative of 5-HT1A antagonistic activity [3].
  • Serotonergic Activity Models: The dual agonist/antagonist action of this compound was studied using:
    • 5-HTP-induced head twitch in mice and rats, which this compound inhibits [2].
    • The flexor reflex in spinal rats, where high doses of this compound produce a stimulation that is abolished by 5-HT antagonists, suggesting an agonist action likely mediated by a metabolite [2].

Signaling Pathways and Experimental Workflow

This compound's complex mechanism can be visualized through its metabolic pathway and functional effects. The following diagram illustrates the relationship between this compound, its active metabolite mCPP, and their actions on the serotonin system.

etoperidone_mechanism This compound This compound mCPP mCPP This compound->mCPP Metabolism 5-HT2A Receptor\nAntagonism 5-HT2A Receptor Antagonism This compound->5-HT2A Receptor\nAntagonism α1-adrenergic Receptor\nAntagonism α1-adrenergic Receptor Antagonism This compound->α1-adrenergic Receptor\nAntagonism 5-HT1A Receptor\nAntagonism 5-HT1A Receptor Antagonism This compound->5-HT1A Receptor\nAntagonism Direct & via mCPP Inhibition of\n5-HTP-induced Head Twitch Inhibition of 5-HTP-induced Head Twitch This compound->Inhibition of\n5-HTP-induced Head Twitch Metabolite Metabolite Stimulation of Flexor Reflex\n(via Metabolite) Stimulation of Flexor Reflex (via Metabolite) mCPp mCPp mCPp->5-HT1A Receptor\nAntagonism mCPp->Stimulation of Flexor Reflex\n(via Metabolite) Proposed

The diagram above summarizes the core pharmacological relationships and effects discussed in the studies [4] [2] [3].

Emerging Research Directions

Beyond its historical role as an antidepressant, recent in silico and in vitro research has proposed this compound as a potential candidate for Alzheimer's disease (AD) treatment [5]. Computational studies suggest it may act as a dual-binding inhibitor of acetylcholinesterase (AChE), interacting with both the catalytic and peripheral sites of the enzyme, a property considered advantageous in AD therapy [5]. Preliminary in vitro assays using neuroblastoma cell lines have been conducted to validate these findings, though this research is still in early stages [5].

References

etoperidone mCPP vs other phenylpiperazines

Author: Smolecule Technical Support Team. Date: February 2026

Receptor Binding and Functional Activity

The table below summarizes the binding affinity (Ki) and functional activity of etoperidone, its major metabolite mCPP, and trazodone at various receptor sites.

Compound 5-HT2A 5-HT2C 5-HT1A SERT NET D₂
This compound Antagonist (via mCPP) [1] Agonist (via mCPP) [1] Antagonist (Ki=20.2 nM) [2] Inhibitor [1] Inhibitor [1] Very weak affinity [3] [1]
mCPP (Metabolite) Partial Agonist (Ki=32-398 nM) [4] Partial Agonist (Ki=3.4-251 nM) [4] Antagonist (Ki=18.9 nM) [2] Inhibitor/Releaser (Ki=202-432 nM) [4] [5] Weak affinity (Ki=1,940-4,360 nM) [4] Very weak affinity (Ki>10,000 nM) [4]
Trazodone Antagonist (via mCPP) [1] Agonist (via mCPP) [1] Antagonist (Ki=23.6 nM) [2] Inhibitor [6] Data not fully available Very weak affinity [6] [3]

Key Insights:

  • Shared Serotonergic Mechanism: this compound, trazodone, and mCPP exhibit high affinity for various serotonin receptors, particularly acting as 5-HT1A antagonists and having significant activity at 5-HT2A and 5-HT2C receptors [2] [1] [4].
  • Role of mCPP: The psychoactive profile of this compound and trazodone is heavily influenced by their metabolism to mCPP, a non-selective serotonin receptor agonist with additional activity as a serotonin transporter (SERT) inhibitor and releasing agent [1] [4] [5].
  • Lack of Dopaminergic Action: A key differentiator from typical antipsychotics is that these phenylpiperazines lack high affinity for dopamine D₂ receptors, suggesting a nondopaminergic mechanism of action [6] [3] [4].

Behavioral Pharmacology and Experimental Data

In vivo studies reveal how receptor binding translates to functional effects. Key behavioral tests include Conditioned Avoidance Response (CAR) and 5-HT1A functional assays.

Conditioned Avoidance Response (CAR) Blockade

The CAR test is a preclinical model predictive of antipsychotic efficacy. The following ED₅₀ values indicate the dose required to achieve 50% blockade of CAR behavior in rats [6]:

Compound ED₅₀ (mg/kg, IP)
mCPP 2.5
This compound 10.4
Trazodone 13.3
  • Mechanism of CAR Blockade: The CAR-blocking effect of this compound, trazodone, and mCPP is significantly reduced by the serotonin receptor blocker metergoline, confirming a primarily serotonergic mechanism rather than a dopaminergic one [6].
  • Potency Correlation: mCPP is more potent than its parent drugs, supporting the hypothesis that this compound and trazodone may exert their behavioral effects largely via conversion to mCPP [6].
5-HT1A Functional Antagonism

A key experiment assessed functional activity at 5-HT1A receptors by measuring the inhibition of "reciprocal forepaw treading" induced by the 5-HT1A agonist 8-OH-DPAT in reserpinized rats [2]. The following ID₅₀ values indicate the dose required for 50% inhibition:

Compound ID₅₀ (mg/kg, IP)
mCPP 13.4
This compound 17.4
Trazodone 23.8

This demonstrates that all three compounds act as functional antagonists at the 5-HT1A receptor in vivo, despite having binding affinities in the nanomolar range [2].

Metabolic Relationships and Experimental Pathways

The pharmacological interplay between these compounds is underpinned by their metabolic pathways and the experimental workflows used to characterize them.

This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 N-dealkylation Trazodone Trazodone Trazodone->CYP3A4 N-dealkylation mCPP mCPP Behavioral_Effect Blockade of Conditioned Avoidance Response (CAR) mCPP->Behavioral_Effect CYP3A4->mCPP Metergoline Metergoline Metergoline->Behavioral_Effect Antagonizes

Diagram 1: Metabolic Pathway and Behavioral Effect Mechanism. This compound and Trazodone are metabolized by the CYP3A4 enzyme to mCPP, which is primarily responsible for the behavioral effect (CAR blockade). This effect is reversed by the serotonin receptor blocker metergoline, confirming a serotonergic mechanism. [6] [1] [7]

Start Reserpinized Rat Model Admin_8OHDPAT Administer 5-HT1A Agonist 8-OH-DPAT (1.0 mg/kg SC) Start->Admin_8OHDPAT Behavior_Onset Onset of Serotonergic Behavior (Reciprocal Forepaw Treading) Admin_8OHDPAT->Behavior_Onset Admin_Test_Drug Administer Test Compound (this compound, Trazodone, or MCPP, IP) Behavior_Onset->Admin_Test_Drug Measure_Inhibition Measure Inhibition of Forepaw Treading Admin_Test_Drug->Measure_Inhibition Result Calculate ID₅₀ (Functional 5-HT1A Antagonism) Measure_Inhibition->Result

Diagram 2: In Vivo 5-HT1A Functional Antagonism Assay Workflow. This experimental protocol is used to determine if a test compound acts as a functional agonist or antagonist at the 5-HT1A receptor site. [2]

Key Comparative Takeaways for Research

  • This compound's Dual Nature: It is a pro-drug for mCPP but also possesses inherent activity as a monoamine reuptake inhibitor, creating a complex pharmacological profile distinct from the more selective mCPP [1].
  • Shared Clinical Caveats: As mCPP is a common metabolite of this compound, trazodone, and nefazodone, it presents specific forensic and clinical challenges, including potential for drug interactions (especially with CYP2D6 inhibitors) and misidentification in recreational drug screens [4] [7].
  • Therapeutic Implications: The strong 5-HT2C agonism of mCPP explains the anxiogenic and dysphoric effects often reported with this metabolite, which can limit the tolerability of its parent drugs. This contrasts with the effects of typical antidepressants [4].

References

Solid-Phase Extraction Methods for Etoperidone

Author: Smolecule Technical Support Team. Date: February 2026

One study compared two solid-phase extraction (SPE) techniques for simultaneously analyzing etoperidone and several other antidepressants in whole blood. The quantitative performance data is summarized below [1].

Parameter Bond Elut Certify (Mixed-mode SPE) Chem Elut (Diatomaceous Earth)
Recovery (%) 52% - 83% 43% - 72%
Intra-assay Precision (% RSD) < 6% < 10%
Inter-assay Precision (% RSD) < 8% < 16%
Limit of Detection (LOD) 7 - 28 ng/mL (113 ng/mL for Paroxetine) 18 - 236 ng/mL (303 ng/mL for Paroxetine)
Limit of Quantitation (LOQ) 23 - 93 ng/mL (376 ng/mL for Paroxetine) 60 - 786 ng/mL (1009 ng/mL for Paroxetine)
Key Advantages Higher recoveries, cleaner extracts, better sensitivity and precision, reduced solvent consumption Closely related to conventional liquid-liquid extraction

Detailed Experimental Protocol

The following methodology is based on the cited study for the simultaneous determination of this compound and other drugs in whole blood [1].

  • 1. Sample Preparation: The analysis was performed on whole blood samples.
  • 2. Extraction Technique: A comparative study was conducted using two SPE columns:
    • Bond Elut Certify: A mixed-mode sorbent containing both reversed-phase (C8) and strong cation-exchange functionalities.
    • Chem Elut: A diatomaceous earth column that mimics conventional liquid-liquid extraction.
  • 3. Instrumental Analysis:
    • Technique: Capillary Gas-Liquid Chromatography (GLC).
    • Detection: Nitrogen-Phosphorus Detection (NPD).
    • Key Detail: The analysis was performed without derivatization.
  • 4. Validation and Calibration: The methods were validated over a concentration range of 100-2000 ng/mL for most compounds, including this compound. Paroxetine was studied at a higher range of 400-8000 ng/mL. The linearity was confirmed from the LOQ up to the highest concentration tested.

Background on this compound

To provide context for the analytical data, here is key information about this compound itself:

  • Pharmacology: this compound is an antidepressant with a complex mechanism. Its activity is primarily due to its major metabolite, mCPP, which acts as an agonist at 5-HT2C receptors and an antagonist at 5-HT2A receptors. The parent drug and its metabolite also inhibit serotonin, norepinephrine, and dopamine reuptake, and antagonize alpha-adrenergic receptors [2].
  • Metabolism: The drug undergoes extensive metabolism, producing at least 21 different metabolites via pathways including alkyl oxidation, piperazinyl oxidation, and N-dealkylation [2].
  • Status: this compound was developed in the 1970s and is currently marked as withdrawn from the market [2].

This compound Metabolism and Analysis Pathway

The diagram below illustrates the metabolic pathway of this compound and the subsequent analytical steps for its quantification, as described in the studies [1] [2].

etoperidone_analysis This compound Metabolism and Analysis cluster_blood_sample Blood Sample Analysis [1] This compound This compound mCPP mCPP This compound->mCPP N-dealkylation Other_Metabolites Other_Metabolites This compound->Other_Metabolites Oxidation, Conjugation Blood_Sample Blood_Sample mCPP->Blood_Sample Other_Metabolites->Blood_Sample SPE_Extraction SPE_Extraction Blood_Sample->SPE_Extraction GC_NPD_Analysis GC_NPD_Analysis SPE_Extraction->GC_NPD_Analysis Quantification Quantification GC_NPD_Analysis->Quantification

Key Analytical Takeaways

Based on the comparative study, the Bond Elut Certify mixed-mode SPE sorbent is the superior sample preparation method for the analysis of this compound, offering significantly better recovery, precision, and sensitivity compared to the diatomaceous earth-based Chem Elut columns [1].

References

Recovery Comparison of SPE Methods for Etoperidone

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the experimental recovery data for etoperidone from a 2004 study that compared two different SPE sorbents for the extraction of antidepressants from whole blood [1].

SPE Sorbent Sorbent Chemistry Mean Recovery (%) Intra-Assay Precision (% RSD) Inter-Assay Precision (% RSD) Limit of Quantitation (LOQ)
Bond Elut Certify Mixed-mode (Reversed-phase + Cation exchange) 83% (at 2000 ng/mL) < 6% < 8% 376 ng/mL
Chem Elut Diatomaceous earth (liquid-liquid extraction support) 72% (at 2000 ng/mL) < 10% < 16% 1009 ng/mL

Detailed Experimental Protocols

Here are the detailed methodologies from the study that generated the data above [1]:

  • Sample Preparation: Whole blood samples were spiked with this compound and other antidepressants. For the comparison, this compound was studied at a high concentration level of 400-8000 ng/mL. The samples were prepared using a phosphate buffer (pH 6).

  • Chem Elut Procedure: This method is closely related to traditional liquid-liquid extraction. The spiked blood sample was applied to the column and allowed to absorb. The analytes were then eluted using an organic solvent (a mixture of dichloromethane and 2-propanol).

  • Bond Elut Certify Procedure: This method uses a more recent mixed-mechanism sorbent. The sample was loaded onto the conditioned column, washed with a buffer, and dried. The analytes were eluted using a different mixture of organic solvents.

  • Analysis and Detection: In both cases, the eluates were collected, evaporated to dryness, reconstituted, and analyzed by capillary gas-liquid chromatography with nitrogen-phosphorus detection (GC-NPD) [1].

Methodology Workflow

The diagram below illustrates the logical relationship and comparative performance of the two SPE methods discussed.

Start Whole Blood Sample Spiked with this compound SPE Solid-Phase Extraction (SPE) Start->SPE Method1 Chem Elut Column (Diatomaceous Earth) SPE->Method1 Method2 Bond Elut Certify Column (Mixed-mode SPE) SPE->Method2 Analysis Analysis via GC with NPD Detection Method1->Analysis Result1 Recovery: 72% Precision: <10% (Intra) Method2->Analysis Result2 Recovery: 83% Precision: <6% (Intra) Analysis->Result1 Analysis->Result2

Key Conclusions from the Data

The comparative study concluded that the Bond Elut Certify sorbent demonstrated superior performance for extracting this compound and related compounds [1].

  • Higher Recovery and Precision: The mixed-mode sorbent provided higher recovery rates and significantly better precision (both intra- and inter-assay).
  • Cleaner Extracts and Sensitivity: It also produced cleaner extracts, reducing matrix interference, and offered better sensitivity, as evidenced by a lower Limit of Quantitation (LOQ).
  • Practical Efficiency: The Bond Elut Certify method was noted for reduced solvent consumption and disposal needs, making it more efficient.

Important Context and Considerations

  • Analyte Focus: The study was part of a systematic toxicological analysis (STA), which aims to screen for a wide range of substances. Methods developed for this purpose prioritize broad applicability, which can sometimes trade off absolute recovery for the number of detectable compounds.
  • Sample Matrix: The data is specific to whole blood. Recovery rates can vary significantly with different biological matrices (e.g., plasma, serum, or urine).
  • Historical Data: It is important to note that this specific comparative data is from 2004. While the fundamental principles remain valid, SPE sorbent technology and instrumentation have advanced since then.

References

Performance Comparison: Bond Elut Certify vs. Chem Elut

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental data from a study that simultaneously analyzed etoperidone and several other antidepressants in whole blood.

Feature Bond Elut Certify (Mixed-Mode SPE) Chem Elut (Supported Liquid Extraction)
Extraction Principle Mixed-mode (reversed-phase C8 and strong cation-exchange) [1] [2] Diatomaceous earth support for liquid-liquid extraction [1] [2]
Recovery (at 500 ng/mL) 83% [1] 72% [1]
Intra-Assay Precision (RSD) < 6% [1] < 10% [1]
Inter-Assay Precision (RSD) < 8% [1] < 16% [1]
Limit of Detection (LOD) 28 ng/mL [1] 236 ng/mL [1]
Limit of Quantitation (LOQ) 93 ng/mL [1] 786 ng/mL [1]
Extract Cleanliness Cleaner extracts with less interference [1] [2] More interference from endogenous substances [2]
Solvent Consumption Reduced [1] Higher [1]

> Note on Generations: The cited studies use the classic Chem Elut columns with diatomaceous earth. Agilent now offers a successor product, Chem Elut S (Synthetic), which addresses batch-to-batch variability of the mined material, potentially improving reproducibility [3]. However, no direct performance data for this compound extraction with this newer product is available in the search results.

Experimental Context and Methodologies

The data in the table comes from a validated gas-liquid chromatographic method developed for systematic toxicological analysis (STA) in forensic contexts [1].

  • Analytical Technique: Capillary Gas-Liquid Chromatography with Nitrogen-Phosphorus Detection (GC-NPD), without derivatization [1].
  • Sample Matrix: Human whole blood [1].
  • Studied Concentration Range: The method was validated for this compound at concentrations of 100-2000 ng/mL [1].
  • Comparison Basis: The study directly compared the two sorbents for their recovery, precision, sensitivity, and matrix purification efficiency for the same set of drugs under the same conditions [1].

Workflow Overview

The general workflows for drug extraction using Bond Elut Certify and Chem Elut differ significantly. The diagrams below illustrate the key steps for each method.

bond_elut_workflow Bond Elut Certify Mixed-Mode SPE Workflow start Whole Blood Sample step1 1. Condition & Equilibrate (Methanol, Buffer) start->step1 step2 2. Load Sample step1->step2 step3 3. Wash (Water, Buffer, Methanol) step2->step3 step4 4. Elute (Organic Solvent with Ammonium or Acid) step3->step4 step5 5. Analyze (GC-NPD) step4->step5

The Bond Elut Certify procedure is a multi-step SPE process. The mixed-mode chemistry allows for selective retention of basic drugs like this compound on the cation-exchange sites. The sequential washing removes impurities, and the final elution uses a solvent that breaks the ionic interaction, yielding a clean extract [1] [2].

chem_elut_workflow Chem Elut SLE Workflow start Whole Blood Sample step1 1. Load Sample (Absorbed onto support) start->step1 step2 2. Wait for Adsorption (5-15 minutes) step1->step2 step3 3. Elute Analytes (Organic Solvent passes through support) step2->step3 step4 4. Analyze (GC-NPD) step3->step4

The Chem Elut method is a Supported Liquid Extraction (SLE) process. The aqueous sample is absorbed onto the inert support material and distributes into a thin film. When the organic solvent passes through, it extracts the analytes without emulsification, mimicking traditional liquid-liquid extraction in a solid-supported format [1] [3].

Key Selection Guide

  • Choose Bond Elut Certify if your priority is achieving the highest sensitivity and precision for this compound quantification, especially at lower concentrations. It is particularly suited for complex matrices like whole blood in forensic or clinical toxicology, where clean extracts are critical [1] [2].
  • Consider Chem Elut (or modern synthetic SLE plates) if your method is less sensitivity-critical and you prioritize a simpler, faster workflow with minimal method development. It effectively avoids emulsion issues common in traditional liquid-liquid extraction [3].

References

Comparative Analytical Precision Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key metrics from a study that developed methods for the simultaneous determination of Etoperidone and several other antidepressants in whole blood, providing a direct comparison of analytical precision [1].

Antidepressant SPE Column Type Recovery (%) Intra-Assay Precision (% , ≤) Inter-Assay Precision (% , ≤) Limit of Detection (LOD, ng/mL)
This compound Bond Elut Certify 52-83 6 8 7-28
Chem Elut 43-72 10 16 18-236
Citalopram Bond Elut Certify 52-83 6 8 7-28
Chem Elut 43-72 10 16 18-236
Paroxetine Bond Elut Certify 52-83 6 8 113
Chem Elut 43-72 10 16 303

Supporting Experimental Protocol [1]:

  • Objective: To develop a simple and reliable gas chromatographic method with nitrogen-phosphorus detection for the simultaneous analysis of six antidepressants, including this compound, in whole blood as part of a systematic toxicological analysis.
  • Methodology: A comparative validation study was conducted using two solid-phase extraction (SPE) columns: Chem Elut (diatomaceous earth, similar to liquid-liquid extraction) and Bond Elut Certify (a mixed-mode sorbent with reversed-phase and cation exchange properties).
  • Procedure: Whole blood samples were spiked with the antidepressants at concentration levels of 100-2000 ng/mL (400-8000 ng/mL for paroxetine). Samples were processed through the two SPE columns, and the extracted analytes were analyzed. Recovery, intra-assay precision (repeatability), inter-assay precision (reproducibility), and limits of detection (LOD) were calculated and compared for the two methods.

Comparative Therapeutic Profiling in Alzheimer's Disease

This table places this compound's investigational use in Alzheimer's disease (AD) in context with a control drug and its own established antidepressant activity [2] [3].

Drug Therapeutic Context Primary Target / Mechanism Experimental Model Key Quantitative Finding
This compound Investigational AD treatment Acetylcholinesterase (AChE) inhibitor; dual binding to CAS and PAS sites [2]. Serotonin system modulator (5-HT antagonist & agonist) [3]. In silico molecular docking/dynamics & in vitro SH-SY5Y cell line [2]. Ex vivo flexor reflex in spinal rats [3]. AChE IC₅₀ = 712.80 μM [2]. Binding free energy = -91.0 kcal/mol [2]. ED₅₀ for inhibiting 5-HTP-induced head twitch in mice = 2.89 mg/kg i.p. [3].
Donepezil (Control) Approved AD treatment Acetylcholinesterase (AChE) inhibitor [2]. In silico molecular docking/dynamics & in vitro SH-SY5Y cell line [2]. AChE IC₅₀ = 222.23 μM [2]. Binding free energy = -80.9 kcal/mol [2].
Vortioxetine Approved Antidepressant Multimodal activity; improves cognitive dysfunction in Major Depressive Disorder (MDD) [4]. Randomized Controlled Trials in MDD patients [4]. Statistically significant improvement in cognitive function (DSST test) vs. placebo and other antidepressants like escitalopram [4].

Supporting Experimental Protocol for AD Research [2]:

  • Objective: To discover novel natural-source molecules targeting AChE for Alzheimer's treatment through a repurposing strategy.
  • In Silico Methodology:
    • Virtual Screening & Molecular Docking: A library of over 121,587 natural molecules was screened and docked into the AChE binding site. Docking scores and interactions with key subsites (Catalytic Active Site - CAS, and Peripheral Anionic Site - PAS) were evaluated.
    • Molecular Dynamics (MD) & Free Energy Calculations: The stability of the top drug-AChE complexes was simulated using MD. Binding free energies were then calculated precisely using the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method.
  • In Vitro Validation:
    • Cell Culture: Conducted on the SH-SY5Y neuroblastoma cell line.
    • Viability & IC₅₀ Assay: Cell viability was assessed using Real Time Cell Analysis (RTCA) and MTT assays. The half-maximal inhibitory concentration (IC₅₀) for AChE was determined from these dose-response experiments.

Comprehensive Evaluation Workflow

The diagram below summarizes the multi-faceted experimental workflow used to characterize this compound's precision and therapeutic potential.

etoperidone_workflow Start This compound Evaluation Analytical Analytical Precision Profiling Start->Analytical Therapeutic Therapeutic Profiling Start->Therapeutic Sub1 Method: GC with N-P Detection in Whole Blood Analytical->Sub1 Sub2 Comparison: Two SPE Columns (Bond Elut Certify vs. Chem Elut) Analytical->Sub2 Sub3 Key Metrics: Recovery, Precision (Intra/Inter), Limit of Detection (LOD) Analytical->Sub3 Sub4 Mechanism & Efficacy Therapeutic->Sub4 Sub5 Comparative Benchmarks: Donepezil (AChE), Vortioxetine (Cognition) Therapeutic->Sub5 Sub6 Key Metrics: IC₅₀, Binding Energy, ED₅₀, Clinical Trial Outcomes Therapeutic->Sub6 Output1 Output: Quantitative Precision Data for Toxicological Analysis Sub1->Output1 Sub2->Output1 Sub3->Output1 Output2 Output: Quantitative Efficacy & Binding Data for Therapeutic Assessment Sub4->Output2 Sub5->Output2 Sub6->Output2

Key Insights and Data Interpretation

  • Analytical Performance: The data shows that the Bond Elut Certify SPE column provides superior analytical precision for detecting this compound compared to the Chem Elut column, with higher recovery, better precision, and a significantly lower detection limit [1]. This is critical for forensic and toxicological analyses.
  • Therapeutic Potential: As an investigational Alzheimer's treatment, this compound shows a favorable computational binding free energy compared to the control drug Donepezil [2]. However, its higher IC₅₀ value in cellular models indicates lower in vitro potency, which is a crucial factor for drug development [2].
  • Mechanistic Nuance: this compound demonstrates a dual binding mechanism to AChE, interacting with both the catalytic and peripheral sites, which is an emerging focus for advanced Alzheimer's therapeutics [2]. Its complex, biphasic action on the serotonin system further highlights its multifaceted pharmacology [3].

References

etoperidone cross-validation studies

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method Cross-Validation

The most relevant cross-validation study directly compares two solid-phase extraction (SPE) techniques for simultaneously analyzing etoperidone and five other antidepressants in whole blood. The quantitative results are summarized in the table below [1].

Parameter Bond Elut Certify (Mixed-Mode SPE) Chem Elut (Diatomaceous Earth)
Recovery (%) at 500 ng/mL 52 - 83% 43 - 72%
Intra-assay Precision (% RSD) < 6% < 10%
Inter-assay Precision (% RSD) < 8% < 16%
Limit of Detection (LOD) 7 - 28 ng/mL (113 ng/mL for Paroxetine) 18 - 236 ng/mL (303 ng/mL for Paroxetine)
Limit of Quantitation (LOQ) 23 - 93 ng/mL (376 ng/mL for Paroxetine) 60 - 786 ng/mL (1009 ng/mL for Paroxetine)

Experimental Protocol: The cited study developed a gas-liquid chromatographic method with nitrogen-phosphorus detection [1].

  • Sample Preparation: Whole blood samples were subjected to SPE using the two compared columns: Bond Elut Certify (a mixed-mode reversed-phase and cation-exchange sorbent) and Chem Elut (which functions similarly to liquid-liquid extraction) [1].
  • Analysis: The extracted samples were analyzed without derivatization. The method was validated over concentration ranges of 100-2000 ng/mL for most compounds, including this compound, and 400-8000 ng/mL for paroxetine [1].
  • Conclusion: The study concluded that the Bond Elut Certify method provided higher recoveries, cleaner sample extracts, better sensitivity and precision, as well as reduced solvent consumption compared to the Chem Elut method [1].

Pharmacological Profile & Mechanism of Action

This compound is classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI). Its complex mechanism involves both the parent drug and its active metabolite [2] [3].

etoperidone_pathway This compound This compound mCPP mCPP This compound->mCPP Metabolized to SERT SERT This compound->SERT Weak Inhibition ReceptorBlock 5-HT2A, α1-adrenergic Receptor Antagonism This compound->ReceptorBlock Direct Action mCPP->SERT Contributes to ReceptorAct 5-HT2C, 5-HT1A Receptor Agonism/Antagonism mCPP->ReceptorAct Primary Action

Diagram: Simplified this compound Pharmacology. The drug's activity is split between the parent compound and its major metabolite, mCPP (meta-Chlorophenylpiperazine).

The binding affinity profile of this compound at various human receptors and transporters, which underpins its mechanism, is shown in the table below [3].

Target Affinity (Ki in nM) Action
5-HT2A Receptor 36 nM Antagonist
α1-adrenergic Receptor 38 nM Antagonist
5-HT1A Receptor 85 nM Antagonist / Partial Agonist
Serotonin Transporter (SERT) 890 nM Weak Inhibitor
α2-adrenergic Receptor 570 nM Antagonist
D2 Receptor 2,300 nM Very Weak Antagonist
Norepinephrine Transporter (NET) 20,000 nM Negligible
Muscarinic Acetylcholine Receptor (mACh) >35,000 nM Negligible

Research Context and Alternatives

  • Drug Status and Relevance: this compound was developed in the 1970s and is not currently approved for clinical use in the US or other major markets [2]. It is chemically related to trazodone and nefazodone, which are commercially available SARIs [3] [4]. Consequently, contemporary research interest in this compound itself is limited.
  • Emerging Research Areas: Recent scientific interest in this compound has shifted. A 2023 study used computational methods to identify it as a potential natural compound inhibitor of acetylcholinesterase (AChE) for Alzheimer's disease, suggesting a possible drug repurposing avenue. However, this finding requires experimental validation [5].

References

etoperidone analytical performance comparison

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method for Etoperidone

The core analytical technique for determining this compound and its metabolites in plasma is a High-Performance Liquid Chromatographic (HPLC) assay with Ultraviolet (UV) detection [1] [2].

The table below summarizes its key performance characteristics and experimental protocol based on the foundational research:

Method Attribute Description & Performance Data
Analytical Technique Reverse-Phase HPLC with UV detection [1]
Target Analytes This compound and two active metabolites: 5-(1-hydroxyethyl) this compound and 1-(3-chlorophenyl)piperazine (mCPP) [1] [3]
Linearity Range 2 - 1000 ng/mL for each compound [1]
Precision & Accuracy ≤10% deviation from true value and ≤10% inter-run RSD at all concentrations except the lower quantification limit [1]
Sample Preparation Two-step liquid-liquid extraction from plasma [1]
Chromatography Column C18 column (10 cm x 2.1 mm I.D.) [1]
Detection Wavelength 254 nm [1]
Sample Throughput ~80 samples per day with automated injection [1]

Detailed Experimental Protocol

For researchers aiming to replicate or compare with this method, the workflow involves several key stages. The diagram below outlines the general experimental workflow for the HPLC-UV analysis of this compound.

G Start Start: Plasma Sample Step1 Sample Preparation: Two-step liquid-liquid extraction Start->Step1 Step2 Chromatographic Separation: C18 Column (10cm x 2.1mm I.D.) Step1->Step2 Step3 Detection: UV Detection at 254 nm Step2->Step3 Step4 Data Analysis Step3->Step4

  • Sample Preparation: The method uses a two-step liquid-liquid extraction to isolate this compound, its two active metabolites, and an internal standard from the plasma matrix. This process is crucial for cleaning the sample and reducing interference [1].
  • Chromatographic Separation: The extracted sample is chromatographed on a reverse-phase C18 column with specific dimensions of 10 cm x 2.1 mm I.D. [1].
  • Detection and Quantification: The separated compounds pass through a UV detector set at 254 nm. The area of the resulting peaks is used for quantification against the internal standard [1].
  • Validation Parameters: The original assay was validated for key parameters including:
    • Linearity: Demonstrated over the range of 2-1000 ng/mL.
    • Precision: Measured by inter-run relative standard deviation (RSD).
    • Accuracy: Expressed as the percentage deviation of measured values from the true value [1].

Context for Method Comparison and Modern Techniques

While a direct comparison with other methods for this compound is not available in these search results, you can contextualize this method in a few ways:

  • Understanding Metabolites: The method specifically quantifies two active metabolites. 1-(3-chlorophenyl)piperazine (mCPP) is particularly important as it is a known metabolite of other antidepressants like trazodone and has its own pharmacological activity, which may contribute to the overall effect of the parent drug [3] [2].
  • Evolution of Analytical Technology: The referenced HPLC-UV method is a robust technique. However, modern laboratories often use more advanced methods like UHPLC-MS/MS (Ultra-High-Performance Liquid Chromatography tandem Mass Spectrometry) for analyzing other psychoactive drugs [4]. These newer methods typically offer higher sensitivity, specificity, and throughput compared to traditional HPLC-UV.

References

etoperidone antidepressant efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Current Landscape and Research Methodologies

For a comprehensive efficacy comparison, researchers typically rely on data from systematic reviews, network meta-analyses, and large-scale real-world evidence studies [1] [2] [3]. Key outcomes measured include response rates, remission rates, acceptability (dropout due to any cause), and tolerability (dropout due to adverse events) [2].

The table below summarizes the main antidepressant classes and representatives that are commonly compared in contemporary research:

Drug Class Common Examples Primary Mechanism of Action
Selective Serotonin Reuptake Inhibitors (SSRIs) Citalopram, Sertraline, Fluoxetine [2] [3] Inhibition of serotonin reuptake [3]
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) Venlafaxine, Duloxetine [3] Inhibition of serotonin and norepinephrine reuptake [3]
Tricyclic Antidepressants (TCAs) Amitriptyline, Imipramine Inhibition of serotonin and norepinephrine reuptake; antagonism of other receptors (e.g., histamine H1)
Other/Novel Agents Bupropion, Mirtazapine, Vortioxetine [3] Various (e.g., Dopamine reuptake inhibition; noradrenergic and specific serotonergic action) [3]

Experimental Protocols for Efficacy Research

For your guide, detailing the methodology from robust studies is crucial. The following are standard experimental protocols used in the field.

  • Randomized Controlled Trials (RCTs): The gold standard for establishing efficacy.

    • Population: Adults (typically ≥18 years) with a primary diagnosis of Major Depressive Disorder (MDD), often excluding those with significant comorbid psychiatric or medical conditions to reduce heterogeneity [4] [2].
    • Intervention & Comparator: Patients are randomized to receive the drug under investigation, an active comparator (another antidepressant), or a placebo [3].
    • Outcomes & Timing: The primary efficacy outcomes are usually response (e.g., ≥50% reduction in a rating scale score like the PHQ-9) and remission (e.g., PHQ-9 score <5) [2]. These are assessed after a set period, commonly at 2 months (short-term) and 6-12 months (long-term) [2].
    • Analysis: The rates of response and remission are compared between groups using statistical models to compute odds ratios with confidence intervals [2].
  • Real-World Evidence (RWE) Studies: Assess effectiveness and safety in routine clinical practice.

    • Data Source: Analysis of large electronic health record or insurance claim databases, such as the QResearch database in the UK [2].
    • Cohort Definition: Identification of patients with a new diagnosis of depression who are prescribed antidepressant monotherapy [2].
    • Outcomes: In addition to effectiveness (PHQ-9 response/remission), these studies heavily focus on acceptability (all-cause discontinuation), tolerability (discontinuation due to adverse events), and safety (occurrence of specific adverse events) [2].
    • Confounding Adjustment: Use of statistical models (e.g., logistic regression) to adjust for baseline confounders like age, gender, depression severity, comorbidities, and concomitant medications [2].

Mechanistic Pathways of Antidepressant Action

Understanding the mechanisms of action provides context for efficacy and side effect profiles. The diagram below illustrates the key signaling pathways implicated in depression and antidepressant effects.

G cluster_typical Typical Antidepressants (Slow-Onset) cluster_rapid Rapid-Acting Antidepressants Monoamines Monoamine Neurotransmitters (Serotonin, Norepinephrine) MonoamineReuptake Reuptake Inhibition (SSRIs, SNRIs, TCAs) Monoamines->MonoamineReuptake Acute Increase BDNF BDNF/TrkB Signaling MonoamineReuptake->BDNF Chronic Adaptation Synaptogenesis Synaptogenesis & Synaptic Plasticity BDNF->Synaptogenesis Atrophy Neuronal Atrophy & Reduced Plasticity Synaptogenesis->Atrophy Reverses NMDA NMDA Receptor GlutamateRelease Increased Glutamate Release NMDA->GlutamateRelease Blocks Ketamine Ketamine/Esketamine Ketamine->NMDA Antagonism mTOR mTOR Pathway Activation GlutamateRelease->mTOR mTOR->Synaptogenesis Stress Chronic Stress / Depression Stress->Atrophy Atrophy->Stress Contributes to

This diagram summarizes two key pathways. Typical antidepressants like SSRIs initially increase monoamine levels, but their therapeutic action is linked to a slower, downstream increase in Brain-Derived Neurotrophic Factor (BDNF) signaling, which promotes synaptogenesis and reverses the neuronal atrophy associated with depression [5]. In contrast, rapid-acting antidepressants like ketamine block NMDA receptors, leading to a surge in glutamate release and activation of the mTOR pathway, which rapidly stimulates synaptogenesis [5].

How to Proceed with Your Comparison Guide

Given the absence of specific data for etoperidone in the search results, I suggest the following steps to compile the information you need:

  • Conduct a Targeted Literature Search: Perform a focused search on PubMed and Google Scholar using specific queries such as "this compound randomized controlled trial MDD," "this compound versus fluoxetine," and "this compound meta-analysis."
  • Consult Pharmacological Databases: Resources like PharmGKB or the Clinical Pharmacogenetics Implementation Consortium (CPIC) guidelines may contain information on pharmacogenetic aspects of older antidepressants [1].
  • Explore Regulatory Sources: If this compound was approved in specific regions, the assessment reports from regulatory bodies like the European Medicines Agency (EMA) or the U.S. Food and Drug Administration (FDA) could be a source of comparative efficacy data.

References

etoperidone side effect profile comparison

Author: Smolecule Technical Support Team. Date: February 2026

Etoperidone Profile Overview

The table below summarizes the available data on this compound:

Feature Description
Drug Status Approved, Withdrawn; not currently in clinical use [1].
Indication (Historical) Studied for depression, tremors in Parkinson's, extrapyramidal symptoms, and male impotence [1].
Primary Mechanism Biphasic effect on central serotonergic transmission; activity is largely due to its active metabolite, 1-(3'-chlorophenyl)piperazine (mCPP) [1] [2] [3].

| Key Molecular Actions | • 5-HT2A receptor antagonist [1]5-HT2C receptor agonist (via mCPP) [1]Alpha-1 & Alpha-2 adrenergic receptor antagonist [1]D2 dopamine receptor antagonist [1]Muscarinic acetylcholine receptor antagonist [1] | | Pharmacokinetics | Highly variable absorption; low bioavailability (~12%) due to extensive metabolism; terminal half-life ~21.7 hours [1]. | | Noted Side Effects | Sedation and cardiovascular effects (hypotension, abnormal ECG, cardiac arrest) were primary concerns, consistent with its adrenergic receptor blockade [1]. |

Key Experimental Data and Protocols

For researchers, the methodologies from foundational this compound studies provide a template for investigating compounds with complex serotonergic activity.

  • Head Twitch Test (in mice/rats): This study assessed this compound's ability to inhibit the head twitch response induced by 5-HTP (a serotonin precursor) [2] [3]. The ED50 values were 2.89 mg/kg i.p. in mice and 2.29 mg/kg i.p. in rats, demonstrating potent central anti-serotonergic activity [2] [3].
  • Flexor Reflex in Spinal Rats: This model investigated this compound's biphasic action [2] [3].
    • Dose-dependent Effect: Doses lower than 1 mg/kg i.v. had no effect, while doses of 1 mg/kg i.v. and higher produced a stimulating action after 10-15 minutes [2] [3].
    • Mechanism Elucidation: This stimulating action was abolished by 5-HT antagonists and a drug metabolism inhibitor (SKF-525 A), but not by a 5-HT uptake inhibitor, indicating the effect was likely mediated by a metabolite (mCPP) acting as a serotonin agonist [2] [3].

This compound's Mechanism of Action Workflow

The diagram below visualizes the complex, biphasic mechanism of action of this compound as understood from the available research.

Admin This compound Administration Metab Hepatic Metabolism Admin->Metab Phase1 Low Dose (<1 mg/kg i.v.) Admin->Phase1 Phase2 Higher Dose (≥1 mg/kg i.v.) Admin->Phase2 mCPP Active Metabolite: mCPP Metab->mCPP Action2 Metabolite-Driven Action: 5-HT2C Receptor Agonism mCPP->Action2 Accumulates Action1 Primary Action: 5-HT2A Receptor Antagonism Phase1->Action1 Phase2->Action2 NetEffect1 Net Effect: Antiserotonergic (Blocks 5-HTP induced head twitch) Action1->NetEffect1 NetEffect2 Net Effect: Serotonergic Stimulation (Flexor reflex enhancement) Action2->NetEffect2

Research Implications and Context

The data on this compound is primarily of historical and mechanistic interest. Its development was a stepping stone to improved antidepressants.

  • Therapeutic Limitations: The search results indicate that the effective dose of this compound was often poorly tolerated, primarily due to its sedative and cardiovascular effects linked to alpha-adrenergic receptor blockade [1]. This poor tolerability profile was a key driver behind efforts to develop safer derivatives.
  • Link to Later Drugs: this compound is a structural analog of trazodone, and research into its properties directly contributed to the development of nefazodone, another antidepressant with a similar mechanism aimed at separating the serotonergic and adrenergic effects [1].

References

etoperidone metabolic pathway differences

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data on Metabolic Pathways

The identification of etoperidone's metabolic pathways and the specific enzymes involved is largely based on a key in vitro study. The methodology and findings are detailed below.

  • Experimental Protocol: The primary data comes from incubations of this compound with human hepatic S9 fractions and human liver microsomes [1] [2]. The study utilized microsomes expressing individual recombinant cytochrome P450 enzymes to identify which ones were involved. Metabolic formation rates were measured in the presence and absence of specific CYP enzyme inhibitors, such as ketoconazole (a CYP3A4-specific inhibitor). Furthermore, correlation analyses were performed with known CYP3A4 activity (testosterone 6β-hydroxylase) across 13 different human liver microsome samples [1].
  • Quantitative Findings: The study demonstrated that the formation rates of major metabolites (M1, M2, M3, and M8) were 10-100-fold greater for CYP3A4 than for any other CYP enzyme [1]. The formation of these metabolites was markedly inhibited by ketoconazole and strongly correlated with CYP3A4 activity, confirming CYP3A4 as the predominant enzyme responsible for this compound's metabolism [1].

Metabolic Pathway and Clinical Implications

The metabolism of this compound involves a defined sequence of steps, culminating in the production of a pharmacologically active compound.

etoperidone_metabolism This compound This compound OH-ethyl-Et (M1) OH-ethyl-Et (M1) This compound->OH-ethyl-Et (M1) Alkyl Hydroxylation OH-phenyl-Et (M2) OH-phenyl-Et (M2) This compound->OH-phenyl-Et (M2) Phenyl Hydroxylation mCPP (M8) mCPP (M8) This compound->mCPP (M8) N-dealkylation mCPP mCPP 5-HT2C Agonism 5-HT2C Agonism mCPP->5-HT2C Agonism 5-HT2A Antagonism 5-HT2A Antagonism mCPP->5-HT2A Antagonism Adrenergic Receptor\nAntagonism Adrenergic Receptor Antagonism mCPP->Adrenergic Receptor\nAntagonism Pharmacological Effects Pharmacological Effects OH-ethyl-Et (M1)->mCPP Further Metabolism (via CYP3A4) CYP3A4 Enzyme CYP3A4 Enzyme CYP3A4 Enzyme->this compound

The diagram above illustrates the core metabolic transformation. A critical aspect of this compound's profile is that its major metabolite, mCPP, is pharmacologically active [3] [4]. This metabolite binds to various serotonergic receptors, acting as an agonist at 5-HT2C receptors and an antagonist at 5-HT2A receptors, and also interacts with adrenergic receptors [3]. Therefore, the clinical effects of this compound are a combination of the parent drug and its active metabolite.

Comparison with Related Antidepressants

This compound belongs to a class of phenylpiperazine antidepressants, which share common metabolic features. The table below compares this compound with two other well-known drugs in this class.

Drug Primary Metabolic Enzyme Key Active Metabolite Metabolic Pathway Similarities
This compound CYP3A4 [1] mCPP [3] [4] Serves as a prototype for the class.
Trazodone CYP3A4 [5] [6] mCPP [5] [4] Also metabolized primarily by CYP3A4 to form mCPP.
Nefazodone CYP3A4 [5] mCPP [5] Also metabolized primarily by CYP3A4 to form mCPP, plus additional hydroxy-metabolites [5] [6].

References

SARI Pharmacological Profile Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Drug Name Primary Mechanism (SARI) Key Receptor Affinities (Ki in nM) Status

| Etoperidone | SERT Inhibition (890 nM), 5-HT2A Antagonist (36 nM) [1] [2] | 5-HT2A: 36 [1] α1-adrenergic: 38 [1] 5-HT1A: 85 (Partial Agonist) [1] | Developed in 1970s; never widely marketed or currently withdrawn [1] [2]. | | Trazodone | SERT Inhibition, 5-HT2A Antagonist [1] | 5-HT2A: High affinity α1-adrenergic: High affinity H1-histamine: Significant affinity | Approved and widely used, primarily for insomnia at low doses. | | Nefazodone | SERT Inhibition, 5-HT2A Antagonist [1] [2] | 5-HT2A: High affinity α1-adrenergic: Moderate affinity | Approved for major depression; associated with black box warning for liver failure. |

A central feature of this compound's pharmacology is its extensive metabolism into meta-Chlorophenylpiperazine (mCPP) [1] [2] [3]. This active metabolite is shared with other SARIs and is responsible for a significant portion of this compound's serotonergic effects [2] [3]. The following diagram illustrates the shared metabolic pathway.

G Parent_Drugs Parent SARI Drugs CYP3A4 Metabolism by CYP3A4 Parent_Drugs->CYP3A4  Biotransformation mCPP Active Metabolite mCPP CYP3A4->mCPP Trazodone Trazodone Trazodone->Parent_Drugs Nefazodone Nefazodone Nefazodone->Parent_Drugs This compound This compound This compound->Parent_Drugs

Experimental Insights and Clinical Context

  • Biphasic Serotonergic Action: Early animal studies indicated this compound has a complex, biphasic effect on the central serotonin system, exhibiting characteristics of both a 5-HT antagonist and agonist, with the agonistic action likely due to the formation of mCPP [4].
  • Antiplatelet Effects: A 2022 large-scale study confirmed that serotonin-affecting antidepressants, including SARIs, have a clear inhibitory effect on platelet function [5]. This antiplatelet effect is consistent with platelet serotonin depletion and may explain the increased risk of bleeding associated with these drugs [5].

Key Takeaways for Drug Development

  • The mCPP Consideration: The shared metabolic pathway to mCPP across multiple SARIs is a critical factor [3]. As a metabolite with a distinct and complex pharmacological profile, including interaction with multiple serotonin receptors, mCPP contributes to both therapeutic and adverse effects, a key consideration for designing new molecules [2] [3].
  • Receptor Affinity Balance: this compound's strong α1-adrenergic receptor antagonism, while potentially contributing to sedative effects, is also a known source of side effects like orthostatic hypotension [1] [2]. Next-generation compounds sought to better separate serotonergic activity from strong adrenergic blockade [2].

References

×

XLogP3

3

Hydrogen Bond Acceptor Count

4

Exact Mass

377.1982382 Da

Monoisotopic Mass

377.1982382 Da

Boiling Point

499ºC at 760mmHg

Heavy Atom Count

26

Melting Point

197-198 ºC

UNII

KAI6MVO39Z

Related CAS

57775-22-1 (mono-hydrochloride)

Drug Indication

Etoperidone has been studied for the treatment of depression, tremors in Parkinson, extrapyramidal symptoms and male impotence. It is not certain if it was ever approved and marketed but its current status is withdrawn.

Mechanism of Action

The activity of etoperidone is made mainly by its major metabolite 1-(3'-chlorophenyl)piperazine (mCPP). mCPP binds with different affinity to most of the serotonergic receptors and adrenergic receptors. This metabolite is an agonist of 5-HT2c and an antagonist of 5-HT2a. Part of etoperidone structure contibutes to the activity in the α-adrenergic receptors.

Other CAS

52942-31-1

Absorption Distribution and Excretion

The absorption and bioavailability is highly variable between individuals and can be as low as 12%. The lower bioavailability is explained due to its high metabolism. The mean time to peak plasma concentration is ranged from 1.4-4.8 hours.
The elimination of an oral dose of etoperidone presents a division of 78.8% found in urine and 9.6% found in faeces. On the elimination route, less than 0.01% of the etoperidone dose is represented by the unchanged drug while the rest is formed by 21 different metabolites.
The high protein binding presented in etoperidone modulates its volume of distribution to a range of 0.23 to 0.69 L/kg.
The apparent clearance of etoperidone was 1.01 ml/min.

Metabolism Metabolites

Etoperidone is highly metabolized and it forms 21 different metabolites that can be found in plasma, urine and faeces. The metabolism of etoperidone is thought to be related to 5 different reaction pathways that are alkyl oxidation, piperazinyl oxidation, N-dealkylation, phenyl hydroxylation and conjugation.
Etoperidone has known human metabolites that include 4,5-diethyl-2-propyl-1,2,4-triazol-3-one, 2-[3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl]-4-ethyl-5-(1-hydroxyethyl)-1,2,4-triazol-3-one, 1-(3-Chlorophenyl)piperazine, and 2-[3-[4-(3-chloro-4-hydroxyphenyl)piperazin-1-yl]propyl]-4,5-diethyl-1,2,4-triazol-3-one.

Wikipedia

Etoperidone

Biological Half Life

After oral administration of etoperidone the terminal half-life was 21.7 hours.

Dates

Last modified: 02-18-2024
Tatsumi M, Groshan K, Blakely RD, Richelson E: Pharmacological profile of antidepressants and related compounds at human monoamine transporters. Eur J Pharmacol. 1997 Dec 11;340(2-3):249-58. [PMID:9537821]
Cusack B, Nelson A, Richelson E: Binding of antidepressants to human brain receptors: focus on newer generation compounds. Psychopharmacology (Berl). 1994 May;114(4):559-65. [PMID:7855217]
Costa A, Martignoni E, Blandini F, Petraglia F, Genazzani AR, Nappi G: Effects of etoperidone on sympathetic and pituitary-adrenal responses to diverse stressors in humans. Clin Neuropharmacol. 1993 Apr;16(2):127-38. [PMID:8386590]
Caldwell GW, Wu WN, Masucci JA: Evaluation of the absorption, excretion and metabolism of [14C] etoperidone in man. Xenobiotica. 2001 Nov;31(11):823-39. doi: 10.1080/00498250110091758 . [PMID:11765144]
Lisciani R, Baldini A, Benedetti D, Campana A, Barcellona PS: Acute cardiovascular toxicity of trazodone, etoperidone and imipramine in rats. Toxicology. 1978 Jun;10(2):151-8. [PMID:684760]
Ellis G.P. and West G.B. (1986). Progress in Medicinal Chemistry Volume 23 (pp. 159). Elsevier.
Morrison-Valfre M. (2016). Foundations of Mental Health Care (pp. 245). Elsevier .
Taylor and Francis (2000). Index Nominum 2000: International drug directory. Swiss Pharmaceutical Society.
O'Brien R.A. (1986). Receptor Binding in drug research. Marcel Dekker Inc..
Barceloux D.G. (2012). Medical toxicology of drug abuse: Synthesized chemicals and psychoactive plants.. Wiley.
Patents

Explore Compound Types